molecular formula C30H47N3O9S B1674829 Leukotriene C4 CAS No. 72025-60-6

Leukotriene C4

Número de catálogo: B1674829
Número CAS: 72025-60-6
Peso molecular: 625.8 g/mol
Clave InChI: GWNVDXQDILPJIG-NXOLIXFESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Leukotriene C4 (LTC4) is a pivotal lipid mediator derived from the 5-lipoxygenase pathway of arachidonic acid metabolism . This cysteinyl leukotriene is synthesized through the conjugation of the unstable epoxide intermediate leukotriene A4 (LTA4) with glutathione, a reaction catalyzed by the integral membrane enzyme this compound synthase (LTC4S) . LTC4 serves as the parent compound to the cysteinyl leukotrienes, which collectively constitute the slow-reacting substance of anaphylaxis (SRS-A), a potent mediator of human asthma and allergic inflammation . In research settings, LTC4 is recognized for its profound effects on physiological systems, including the stimulation of mucus secretion in the lungs and the contraction of vascular and non-vascular smooth muscle . Its biological activities are primarily mediated through specific G protein-coupled receptors, CysLT1 and CysLT2, which are found on leukocytes and various structural cells . The rank order of potency for the CysLT1 receptor is LTD4 >> LTC4 > LTE4, while for the CysLT2 receptor it is LTD4 = LTC4 > LTE4 . Activation of these receptors triggers intracellular signaling pathways, leading to calcium mobilization, modulation of cyclic AMP levels, and phosphoinositol turnover . The research value of LTC4 extends across immunology, pulmonology, and neuroscience. It is a major arachidonic acid metabolite in key immune cells such as macrophages, mast cells, and eosinophils, as well as in antigen-sensitized lung tissue . Beyond its established role in allergic asthma, recent investigations implicate LTC4 and its signaling pathways in neuroinflammation, the breakdown of the blood-brain barrier in conditions like gliomas, and the modulation of synaptic plasticity in the hippocampus, a brain region critical for learning and memory . The enzyme responsible for its production, LTC4S, is an emerging therapeutic target . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Propiedades

IUPAC Name

(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid
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InChI

InChI=1S/C30H47N3O9S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25(24(34)15-14-17-27(36)37)43-21-23(29(40)32-20-28(38)39)33-26(35)19-18-22(31)30(41)42/h6-7,9-13,16,22-25,34H,2-5,8,14-15,17-21,31H2,1H3,(H,32,40)(H,33,35)(H,36,37)(H,38,39)(H,41,42)/b7-6-,10-9-,12-11+,16-13+/t22-,23-,24-,25+/m0/s1
Source PubChem
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InChI Key

GWNVDXQDILPJIG-NXOLIXFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N
Source PubChem
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Molecular Formula

C30H47N3O9S
Source PubChem
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DSSTOX Substance ID

DTXSID00903946
Record name Leukotriene C4
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Molecular Weight

625.8 g/mol
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Physical Description

Solid
Record name Leukotriene C4
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CAS No.

72025-60-6
Record name Leukotriene C4
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Record name (5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid
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Record name LEUKOTRIENE C4
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Genesis of a Mediator: An In-depth Technical Guide to the Discovery of Slow-Reacting Substance of Anaphylaxis (SRS-A)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal discovery of the Slow-Reacting Substance of Anaphylaxis (SRS-A), a crucial milestone in understanding the pathophysiology of allergic reactions and asthma. This document delves into the foundational experiments, methodologies, and the eventual chemical characterization of SRS-A as the cysteinyl leukotrienes, offering a detailed resource for researchers and professionals in the field.

Introduction: Beyond Histamine (B1213489)

In the early 20th century, histamine was considered the primary mediator of anaphylactic shock. However, astute observations by researchers suggested the existence of other biologically active substances. The landmark discovery of a "slow-reacting substance" set the stage for a new chapter in allergy and inflammation research, ultimately leading to the development of a novel class of therapeutics.

The Dawn of Discovery: Early Experiments

The story of SRS-A begins in the late 1930s with the work of Wilhelm Feldberg and Charles Kellaway. Their experiments, along with the subsequent definitive characterization by Walter Brocklehurst, laid the groundwork for decades of research.

Initial Identification of a "Slow-Reacting Substance" (Feldberg & Kellaway, 1938)

Feldberg and Kellaway, while investigating the effects of cobra venom on perfused guinea pig lungs, observed a phenomenon distinct from the rapid contraction induced by histamine. They identified a substance that caused a slower, more sustained contraction of the guinea pig ileum smooth muscle.

Experimental Protocol: Perfused Guinea Pig Lung (Feldberg & Kellaway, 1938)

This protocol describes the initial method used to demonstrate the release of a bioactive substance from the lungs.

  • Animal Model: Guinea pig.

  • Apparatus: The lungs were isolated and perfused via a cannula inserted into the pulmonary artery. The perfusion fluid was a modified Tyrode's solution (a physiological salt solution).

  • Procedure:

    • The guinea pig was euthanized, and the lungs were carefully excised.

    • A cannula was tied into the pulmonary artery for perfusion, and another into the trachea for ventilation.

    • The lungs were placed in a humidified, temperature-controlled chamber (37°C).

    • Perfusion was established with Tyrode's solution at a constant rate.

    • Cobra venom was added to the perfusion fluid.

    • The perfusate (the fluid that passed through the lungs) was collected at timed intervals.

  • Bioassay: The collected perfusate was tested on an isolated strip of guinea pig ileum suspended in an organ bath containing Tyrode's solution. The contraction of the ileum was recorded on a kymograph.

Linking SRS to Anaphylaxis (Kellaway & Trethewie, 1940)

Two years later, Kellaway and Everton Trethewie demonstrated that a similar slow-reacting substance was released during an anaphylactic reaction, not just in response to venom. This crucial link established the relevance of this substance in allergic responses.[1][2][3]

Experimental Protocol: Antigen-Induced Release from Sensitized Lungs (Kellaway & Trethewie, 1940)

This modified protocol was designed to mimic an allergic reaction in the laboratory.

  • Sensitization: Guinea pigs were sensitized by injecting them with a foreign protein (e.g., egg albumin) several weeks prior to the experiment. This allows the immune system to develop antibodies.

  • Apparatus and Procedure: The perfused lung setup was similar to that used by Feldberg and Kellaway.

  • Antigen Challenge: Instead of cobra venom, the specific antigen (egg albumin) was introduced into the perfusion fluid of the sensitized guinea pig lungs.

  • Bioassay: The perfusate was collected and tested on the isolated guinea pig ileum as previously described.

Definitive Characterization and Naming: SRS-A (Brocklehurst, 1960)

Walter Brocklehurst's meticulous work in 1960 solidified the identity of this substance and gave it the name "Slow-Reacting Substance of Anaphylaxis" (SRS-A).[4][5][6] He definitively distinguished it from histamine by demonstrating that its activity was not blocked by antihistamines.[4]

Experimental Protocol: Bioassay and Pharmacological Distinction (Brocklehurst, 1960)

Brocklehurst refined the bioassay and used pharmacological tools to differentiate SRS-A from histamine.

  • Tissue Preparation: Isolated guinea pig ileum was suspended in a 10 mL organ bath containing Tyrode's solution at 37°C, bubbled with air.

  • Pharmacological Blockade: The antihistamine mepyramine maleate (B1232345) (10⁻⁶ g/mL) was added to the organ bath to block the action of any histamine present in the samples.

  • Bioassay Procedure:

    • A baseline was established on the kymograph.

    • Known concentrations of histamine were added to confirm the effectiveness of the mepyramine blockade (no contraction should be observed).

    • Samples of perfusate from antigen-challenged lungs were added to the bath.

    • The slow, sustained contraction characteristic of SRS-A was recorded.

  • Quantification: The activity of SRS-A was quantified in "units," where one unit was defined as the amount of SRS-A that produced a contraction of the guinea pig ileum equal in height to that produced by 5 ng of histamine base (in the absence of an antihistamine).

Quantitative Data from Early Discoveries

The following tables summarize the key quantitative findings from the seminal early studies, highlighting the distinct pharmacological profiles of histamine and SRS-A.

Parameter Histamine SRS-A Reference
Onset of Contraction Rapid (within seconds)Slow and delayed (30-60 seconds)Brocklehurst, 1960
Duration of Contraction Short-livedProlonged and sustainedBrocklehurst, 1960
Effect of Antihistamines (Mepyramine) BlockedUnaffectedBrocklehurst, 1960

Table 1: Comparison of the Pharmacological Effects of Histamine and SRS-A on Guinea Pig Ileum.

Unraveling the Chemical Identity: The Leukotrienes

For decades, the chemical structure of SRS-A remained a mystery. It was known to be an acidic, sulfur-containing lipid, but its exact composition was elusive. In 1979, Bengt Samuelsson and his colleagues made a groundbreaking discovery: they identified SRS-A as a mixture of novel compounds derived from arachidonic acid, which they named leukotrienes .[6] Specifically, SRS-A is composed of the cysteinyl leukotrienes : LTC₄, LTD₄, and LTE₄.[7]

Purification and Structural Elucidation

The path to identifying the structure of SRS-A involved a combination of advanced purification techniques and analytical methods.

Experimental Workflow: Purification and Characterization of SRS-A

G cluster_0 Purification cluster_1 Structural Analysis Antigen-Challenged Perfused Lung Antigen-Challenged Perfused Lung Ethanol Extraction Ethanol Extraction Antigen-Challenged Perfused Lung->Ethanol Extraction Release of SRS-A Base Hydrolysis Base Hydrolysis Ethanol Extraction->Base Hydrolysis Removal of Phospholipids Silicic Acid Chromatography Silicic Acid Chromatography Base Hydrolysis->Silicic Acid Chromatography Separation by Polarity Reversed-Phase HPLC Reversed-Phase HPLC Silicic Acid Chromatography->Reversed-Phase HPLC High-Resolution Separation UV Spectroscopy UV Spectroscopy Reversed-Phase HPLC->UV Spectroscopy Conjugated Triene System Amino Acid Analysis Amino Acid Analysis Reversed-Phase HPLC->Amino Acid Analysis Identification of Cysteine Mass Spectrometry Mass Spectrometry Reversed-Phase HPLC->Mass Spectrometry Molecular Weight Determination Structural Elucidation of LTC4, LTD4, LTE4 Structural Elucidation of LTC4, LTD4, LTE4 Mass Spectrometry->Structural Elucidation of LTC4, LTD4, LTE4

Caption: Workflow for the purification and structural elucidation of SRS-A.

The Arachidonic Acid Cascade and Leukotriene Synthesis

The discovery of the chemical nature of SRS-A revealed its origin from the metabolism of arachidonic acid, a fatty acid found in cell membranes. The synthesis of cysteinyl leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO).

Signaling Pathway: Biosynthesis of Cysteinyl Leukotrienes

G Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 5-HPETE 5-HPETE Arachidonic Acid->5-HPETE 5-Lipoxygenase (5-LO) Leukotriene A4 (LTA4) Leukotriene A4 (LTA4) 5-HPETE->Leukotriene A4 (LTA4) 5-Lipoxygenase (5-LO) Leukotriene C4 (LTC4) This compound (LTC4) Leukotriene A4 (LTA4)->this compound (LTC4) LTC4 Synthase (+ Glutathione) Leukotriene D4 (LTD4) Leukotriene D4 (LTD4) This compound (LTC4)->Leukotriene D4 (LTD4) γ-Glutamyl Transpeptidase Leukotriene E4 (LTE4) Leukotriene E4 (LTE4) Leukotriene D4 (LTD4)->Leukotriene E4 (LTE4) Dipeptidase Phospholipase A2 Phospholipase A2 5-Lipoxygenase (5-LO) 5-Lipoxygenase (5-LO) LTA4 Hydrolase LTA4 Hydrolase LTC4 Synthase LTC4 Synthase γ-Glutamyl Transpeptidase γ-Glutamyl Transpeptidase Dipeptidase Dipeptidase

Caption: Biosynthetic pathway of cysteinyl leukotrienes from arachidonic acid.

Mechanism of Action: Cysteinyl Leukotriene Receptors

The biological effects of the cysteinyl leukotrienes are mediated through their interaction with specific G protein-coupled receptors, primarily the CysLT₁ and CysLT₂ receptors. The activation of these receptors on smooth muscle cells, particularly in the airways, leads to the characteristic bronchoconstriction seen in asthma.

Signaling Pathway: Cysteinyl Leukotriene Receptor Signaling

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular LTC4/LTD4/LTE4 LTC4/LTD4/LTE4 CysLT1 Receptor CysLT1 Receptor LTC4/LTD4/LTE4->CysLT1 Receptor Gq Protein Activation Gq Protein Activation CysLT1 Receptor->Gq Protein Activation Phospholipase C (PLC) Activation Phospholipase C (PLC) Activation Gq Protein Activation->Phospholipase C (PLC) Activation IP3 and DAG Production IP3 and DAG Production Phospholipase C (PLC) Activation->IP3 and DAG Production Increased Intracellular Ca2+ Increased Intracellular Ca2+ IP3 and DAG Production->Increased Intracellular Ca2+ Smooth Muscle Contraction Smooth Muscle Contraction Increased Intracellular Ca2+->Smooth Muscle Contraction

Caption: Simplified signaling pathway of cysteinyl leukotrienes via the CysLT₁ receptor.

Conclusion and Future Directions

The discovery of SRS-A and its identification as the cysteinyl leukotrienes fundamentally changed our understanding of allergic inflammation and asthma. This knowledge paved the way for the development of leukotriene receptor antagonists and synthesis inhibitors, which are now established therapies for these conditions. Ongoing research continues to explore the diverse roles of leukotrienes in various inflammatory diseases, promising further therapeutic innovations. This historical and technical overview serves as a testament to the importance of fundamental research in driving clinical advancements.

References

A Historical Perspective on Leukotriene Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive historical perspective on the field of leukotriene research, from the early observations of a mysterious smooth muscle-contracting substance to the elucidation of the complex signaling pathways and the development of targeted therapeutics. This document is intended for researchers, scientists, and professionals in drug development who require a deep, technical understanding of the foundational discoveries in this critical area of inflammatory biology.

Historical Perspective: From "Slow-Reacting Substance" to Leukotrienes

The story of leukotrienes begins not with their discovery, but with the observation of their potent biological activity. In 1938, Wilhelm Feldberg and Charles Kellaway were investigating the effects of cobra venom on lung tissue when they identified a substance that caused a slow, sustained contraction of smooth muscle, distinct from the rapid effects of histamine (B1213489).[1] They aptly named this unidentified factor "Slow-Reacting Substance" or SRS.[1] Two years later, Kellaway and Everton Trethewie demonstrated that a similar substance was released during anaphylactic shock, leading to the designation "Slow-Reacting Substance of Anaphylaxis" (SRS-A).[1]

For decades, the chemical nature of SRS-A remained elusive. A significant breakthrough came in the 1950s when Walter Brocklehurst further characterized SRS-A, showing that its release from sensitized guinea pig lungs was triggered by specific antigens and that its activity was not blocked by antihistamines.[1] This firmly established SRS-A as a distinct and important mediator in allergic reactions.[1]

The true identity of SRS-A was finally unveiled in 1979 by Swedish biochemist Bengt Samuelsson and his colleagues.[2] Through meticulous biochemical studies, they determined that SRS-A was not a single substance but a family of related molecules derived from arachidonic acid.[3] Samuelsson coined the term "leukotriene" to reflect their origin in leukocytes and their characteristic three conjugated double bonds (a triene).[2] This seminal work, which led to a Nobel Prize in Physiology or Medicine in 1982 for Samuelsson, Sune Bergström, and John Vane, opened the floodgates for our modern understanding of these potent inflammatory mediators.[4]

Subsequent research rapidly characterized the different types of leukotrienes, primarily the cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄), which constitute SRS-A, and leukotriene B₄ (LTB₄).[3][5][6] The enzymes involved in their biosynthesis, most notably 5-lipoxygenase (5-LO), were also identified, providing crucial targets for therapeutic intervention.[2][7] The discovery of specific receptors for both cysteinyl leukotrienes (CysLT₁R and CysLT₂R) and LTB₄ (BLT₁ and BLT₂) further clarified their mechanisms of action and paved the way for the development of receptor antagonist drugs.[2][8]

Biochemistry of Leukotrienes

Leukotrienes are synthesized from arachidonic acid, a 20-carbon polyunsaturated fatty acid that is released from cell membrane phospholipids (B1166683) by the action of phospholipase A₂.[2][9] The biosynthesis of all leukotrienes begins with the action of the enzyme 5-lipoxygenase (5-LO) in conjunction with its activating protein, 5-lipoxygenase-activating protein (FLAP).[10]

The 5-Lipoxygenase Pathway

The 5-LO enzyme catalyzes the initial two steps in leukotriene formation:

  • Oxygenation: 5-LO incorporates molecular oxygen into arachidonic acid to form 5-hydroperoxyeicosatetraenoic acid (5-HPETE).[10]

  • Dehydration: 5-LO then converts 5-HPETE into the unstable epoxide intermediate, leukotriene A₄ (LTA₄).[2][10]

LTA₄ serves as a crucial branching point in the pathway, leading to the formation of either LTB₄ or the cysteinyl leukotrienes.

Formation of Leukotriene B₄ (LTB₄)

In cells that express the enzyme LTA₄ hydrolase, such as neutrophils, LTA₄ is hydrolyzed to form leukotriene B₄ (LTB₄).[2] LTB₄ is a potent chemoattractant for neutrophils and other leukocytes, playing a key role in the recruitment of inflammatory cells to sites of injury or infection.[3][11]

Formation of Cysteinyl Leukotrienes (LTC₄, LTD₄, and LTE₄)

In cells expressing LTC₄ synthase, such as mast cells and eosinophils, LTA₄ is conjugated with the tripeptide glutathione (B108866) (γ-glutamyl-cysteinyl-glycine) to form leukotriene C₄ (LTC₄).[2] LTC₄ is then sequentially metabolized extracellularly to LTD₄ by the removal of the glutamic acid residue, and further to LTE₄ by the removal of glycine (B1666218).[3] Together, LTC₄, LTD₄, and LTE₄ are known as the cysteinyl leukotrienes and are the primary components of SRS-A.[3][6] They are potent bronchoconstrictors, increase vascular permeability, and stimulate mucus secretion, making them key mediators in asthma and allergic rhinitis.[3][7]

Experimental Protocols

The following sections detail the methodologies for key experiments that were instrumental in the historical research and characterization of leukotrienes.

Bioassay for Slow-Reacting Substance of Anaphylaxis (SRS-A) using Guinea Pig Ileum

This bioassay was the cornerstone for the initial detection and quantification of SRS-A activity before its chemical structure was known.

Principle: The contractility of the isolated guinea pig ileum smooth muscle is measured in response to the application of a sample containing SRS-A. The slow, sustained contraction is characteristic of SRS-A and is differentiated from the rapid, transient contraction induced by histamine by performing the assay in the presence of an antihistamine.

Methodology:

  • Tissue Preparation:

    • A male guinea pig (approximately 400 g) is euthanized.

    • A segment of the terminal ileum is excised and placed in Tyrode's physiological salt solution.

    • A 2-3 cm piece of the ileum is mounted in a thermostatically controlled organ bath (37°C) containing Tyrode's solution and aerated with a mixture of 95% O₂ and 5% CO₂.

    • One end of the ileum segment is attached to a fixed point, and the other end is connected to an isotonic transducer to record contractions on a kymograph or polygraph.

    • The tissue is allowed to equilibrate for at least 30 minutes, with the Tyrode's solution being changed every 10-15 minutes.

  • Assay Procedure:

    • An antihistamine (e.g., mepyramine maleate, 10⁻⁶ M) is added to the organ bath to block the effects of any histamine present in the sample.

    • A baseline recording of the ileum's tone is established.

    • A known volume of the sample suspected to contain SRS-A is added to the organ bath.

    • The contractile response is recorded. A positive response for SRS-A is a slow onset, sustained contraction.

    • The tissue is washed with fresh Tyrode's solution to allow it to return to its baseline tone.

    • For quantification, a standard curve can be generated using a reference standard of SRS-A or a known concentration of a leukotriene (e.g., LTD₄). The response to the unknown sample is then compared to the standard curve.

Isolation and Purification of Leukotrienes from Leukocytes

The following protocol is a generalized representation of the methods used in the late 1970s and early 1980s for the isolation of leukotrienes.

Principle: Leukocytes, a primary source of leukotrienes, are stimulated to produce these lipid mediators. The leukotrienes are then extracted from the cell suspension and purified using chromatographic techniques.

Methodology:

  • Leukocyte Preparation:

    • Human peripheral blood is collected in the presence of an anticoagulant (e.g., heparin).

    • Leukocytes are isolated by dextran (B179266) sedimentation followed by hypotonic lysis of contaminating red blood cells.

    • The isolated leukocytes are washed and resuspended in a buffered salt solution.

  • Stimulation of Leukotriene Production:

    • The leukocyte suspension is warmed to 37°C.

    • Leukotriene synthesis is initiated by the addition of a calcium ionophore (e.g., A23187) and arachidonic acid.

    • The incubation is carried out for a specific period (e.g., 15-30 minutes).

  • Extraction:

    • The reaction is stopped by the addition of a cold solvent, such as ethanol (B145695) or methanol, to precipitate proteins.

    • The mixture is centrifuged to remove the precipitated protein.

    • The supernatant, containing the leukotrienes, is collected.

    • The solvent is evaporated under reduced pressure.

  • Purification:

    • Silicic Acid Chromatography: The crude extract is first fractionated on a silicic acid column. Elution with solvents of increasing polarity allows for the separation of different lipid classes.

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The fractions containing leukotriene activity (as determined by bioassay or UV spectrophotometry) are further purified by RP-HPLC. A C18 column is typically used with a mobile phase consisting of a mixture of methanol, water, and an organic acid (e.g., acetic acid) to improve resolution. The elution of leukotrienes is monitored by their characteristic UV absorbance at 280 nm (for cysteinyl leukotrienes) or 270 nm (for LTB₄).

Structural Elucidation of Leukotrienes

The determination of the precise chemical structures of the leukotrienes was a monumental achievement that relied on a combination of analytical techniques.

Principle: Purified leukotrienes are subjected to various spectroscopic and chemical analyses to determine their elemental composition, molecular weight, and the arrangement of atoms within the molecule.

Methodology:

  • Ultraviolet (UV) Spectroscopy: The purified leukotrienes exhibit a characteristic UV absorption spectrum due to their conjugated triene system. This was a key feature used to monitor their purification and provided initial structural clues. For example, the cysteinyl leukotrienes show a characteristic absorption maximum around 280 nm.

  • Amino Acid Analysis: For the cysteinyl leukotrienes, acid hydrolysis followed by amino acid analysis was used to identify the constituent amino acids of the peptide side chain (glutamic acid, cysteine, and glycine for LTC₄).

  • Mass Spectrometry (MS): Mass spectrometry was crucial for determining the molecular weight of the leukotrienes and for obtaining information about their fragmentation patterns, which helped in piecing together the structure. Both electron impact (EI) and fast atom bombardment (FAB) mass spectrometry were employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy provided detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the determination of the connectivity of the atoms and the stereochemistry of the double bonds.

Quantitative Data Summary

The following tables summarize key quantitative data from early leukotriene research.

Parameter Leukotriene Value Assay/Method
Biological Potency SRS-A (LTD₄)~1000x more potent than histamineGuinea Pig Ileum Contraction
Receptor Binding Affinity (Kd) [³H]-LTD₄~0.1-1 nMRadioligand Binding on Guinea Pig Lung Membranes
[³H]-LTB₄~0.1-0.5 nMRadioligand Binding on Human Neutrophil Membranes
5-Lipoxygenase Activity
Km for Arachidonic Acid5-LO~10-20 µMIn vitro enzyme assay
IC₅₀ of Inhibitors
Nordihydroguaiaretic acid (NDGA)5-LO~1-5 µMIn vitro enzyme assay
Zileuton5-LO~0.5-1 µMIn vitro enzyme assay

Note: The values presented are approximate and can vary depending on the specific experimental conditions.

Signaling Pathways

Leukotrienes exert their biological effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of target cells.

LTB₄ Signaling Pathway

Leukotriene B₄ primarily signals through the high-affinity BLT₁ receptor, which is predominantly expressed on leukocytes.[1]

LTB4_Signaling LTB4 LTB₄ BLT1 BLT₁ Receptor LTB4->BLT1 G_protein Gαi/Gαq BLT1->G_protein PLC PLC G_protein->PLC MAPK MAPK Cascade (ERK, JNK, p38) G_protein->MAPK PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Cellular_Response Cellular Responses: - Chemotaxis - Degranulation - Cytokine Production Ca_release->Cellular_Response PKC->Cellular_Response MAPK->Cellular_Response

Caption: LTB₄ signaling through the BLT₁ receptor.

Binding of LTB₄ to the BLT₁ receptor activates heterotrimeric G proteins (primarily Gαi and Gαq), leading to the activation of phospholipase C (PLC).[4][12] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[13] IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[2] These events, along with the activation of mitogen-activated protein kinase (MAPK) cascades, culminate in cellular responses such as chemotaxis, degranulation, and the production of pro-inflammatory cytokines.[1]

Cysteinyl Leukotriene Signaling Pathway

Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) signal primarily through the CysLT₁ receptor, which is found on smooth muscle cells, eosinophils, and mast cells.[14]

CysLT_Signaling CysLTs Cysteinyl LTs (LTC₄, LTD₄, LTE₄) CysLT1R CysLT₁ Receptor CysLTs->CysLT1R G_protein Gαq CysLT1R->G_protein PLC PLC G_protein->PLC PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Cellular_Response Cellular Responses: - Smooth Muscle Contraction - Increased Vascular Permeability - Mucus Secretion Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Cysteinyl leukotriene signaling via the CysLT₁ receptor.

Activation of the CysLT₁ receptor by cysteinyl leukotrienes, with a potency order of LTD₄ > LTC₄ > LTE₄, also couples to Gαq.[14] This initiates the same PLC-IP₃-DAG signaling cascade as described for LTB₄, leading to an increase in intracellular calcium.[9][15] In smooth muscle cells, this rise in calcium is the primary trigger for contraction, leading to bronchoconstriction.[16] In endothelial cells, this signaling pathway leads to cell contraction and increased vascular permeability.[15]

Conclusion

The journey from the initial observation of SRS-A to the detailed molecular understanding of the leukotriene family represents a triumph of biomedical research. This in-depth technical guide has provided a historical overview, detailed the foundational experimental protocols, summarized key quantitative data, and illustrated the core signaling pathways. This knowledge has not only illuminated fundamental mechanisms of inflammation and allergy but has also led to the successful development of leukotriene-modifying drugs that have improved the lives of millions of patients with asthma and other inflammatory diseases. The ongoing research in this field continues to uncover new roles for leukotrienes in a variety of diseases, promising further therapeutic advancements in the future.

References

The Leukotriene C4 Synthesis Pathway: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the enzymatic cascade from arachidonic acid to the potent inflammatory mediator, leukotriene C4, tailored for researchers, scientists, and drug development professionals.

The synthesis of this compound (LTC4) from arachidonic acid is a critical inflammatory pathway implicated in a range of pathologies, most notably asthma and allergic rhinitis. This guide provides a detailed overview of the core enzymatic steps, cellular localization, and regulatory mechanisms. It further presents quantitative kinetic data for the key enzymes, detailed experimental protocols for their study, and visual representations of the pathway and associated workflows to facilitate a deeper understanding and aid in the development of novel therapeutic interventions.

The Core Synthesis Pathway: From Membrane Phospholipid to Pro-inflammatory Mediator

The biosynthesis of this compound is a multi-step process initiated by the release of arachidonic acid from the cell membrane. This cascade involves the coordinated action of several key enzymes, primarily localized to the perinuclear and endoplasmic reticulum membranes.

Initiation: Liberation of Arachidonic Acid

Upon cellular stimulation by various inflammatory or allergic triggers, cytosolic phospholipase A2 (cPLA2) is activated and translocates to the nuclear and endoplasmic reticulum membranes. There, it hydrolyzes membrane phospholipids, releasing arachidonic acid into the cytosol, making it available for the downstream enzymatic machinery.

The 5-Lipoxygenase Branch: Commitment to Leukotriene Synthesis

The first committed step in the leukotriene synthesis pathway is the oxidation of arachidonic acid by 5-lipoxygenase (5-LOX). This enzyme, often found in the cytosol or nucleoplasm in its inactive state, translocates to the nuclear envelope upon cell activation. Here, in concert with the 5-lipoxygenase-activating protein (FLAP), which presents arachidonic acid to 5-LOX, it catalyzes a two-step reaction. First, arachidonic acid is converted to the unstable intermediate 5-hydroperoxyeicosatetraenoic acid (5-HPETE). Subsequently, 5-LOX catalyzes the dehydration of 5-HPETE to form the unstable epoxide, leukotriene A4 (LTA4).[1]

The Final Step: Conjugation to form this compound

Leukotriene A4 serves as a critical branch point in the pathway. It can either be hydrolyzed by LTA4 hydrolase to form leukotriene B4 (LTB4), a potent chemoattractant, or it can be conjugated with glutathione (B108866) (GSH). This latter reaction is catalyzed by this compound synthase (LTC4S), an integral membrane protein located in the outer nuclear membrane and the endoplasmic reticulum.[2] The conjugation of LTA4 with glutathione at the C6 position yields this compound, the parent of the cysteinyl leukotrienes.[3]

Downstream Metabolism

Following its synthesis, LTC4 is actively transported out of the cell where it can be sequentially metabolized by extracellular peptidases. Gamma-glutamyl transpeptidase removes the glutamic acid residue to form leukotriene D4 (LTD4), and a dipeptidase can then cleave the glycine (B1666218) residue to form leukotriene E4 (LTE4).[4] Together, LTC4, LTD4, and LTE4 are known as the cysteinyl leukotrienes (CysLTs) and are potent mediators of bronchoconstriction, increased vascular permeability, and mucus secretion.[5]

Quantitative Data: Enzyme Kinetics

Understanding the kinetic parameters of the key enzymes in the LTC4 synthesis pathway is crucial for designing effective inhibitors and for quantitative modeling of the pathway. The following tables summarize the available kinetic data for 5-lipoxygenase and this compound synthase.

Table 1: Kinetic Parameters of 5-Lipoxygenase (5-LOX)

SubstrateEnzyme SourceKm (µM)Vmaxkcat (s-1)kcat/Km (M-1s-1)ConditionsReference
Arachidonic AcidRat Basophilic Leukemia Cells182 ± 16425 ± 140 nmol O₂/(min x mg)--10,000 x g supernatant[3]
Arachidonic AcidHuman (recombinant)~0.07 (molar fraction)25.76 µmol/(min x mg)--In Tween 20 mixed micelles[6]
Arachidonic AcidHuman (recombinant)---17 ± 2 (kH/kD)25°C[7][8]

Table 2: Kinetic Parameters of this compound Synthase (LTC4S)

SubstrateEnzyme SourceKmVmaxConditionsReference
LTA4Human3.6 µM1.3 µmol/(mg x min)-[2][9]
GlutathioneHuman1.6 mM2.7 µmol/(mg x min)-[2][9]
LTA4Human45 ± 3 µM4.9 ± 0.2 µM/minFixed GSH (2 mM)[10]
GlutathioneHuman0.7 ± 0.1 mM2.5 ± 0.1 µM/minFixed LTA₄ (20 µM)[10]
LTA4Bovine Platelets (partially purified)3.3 µM521 nmol/(mg x min)-[5]
LTA4Guinea Pig Lung3 µM108 nmol/(3 min x µg)-[11]
LTA4Mouse (recombinant)--kcat/Km = 2.3 ± 0.26 x 106 M-1s-1[12]
LTA4Human (recombinant)--kcat/Km = 0.64 ± 0.057 x 106 M-1s-1[12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound synthesis pathway.

Measurement of 5-Lipoxygenase (5-LOX) Activity

Principle: 5-LOX activity can be determined by measuring the formation of its products, such as 5-HETE or LTB4, from arachidonic acid. A common method involves stimulating cells that express 5-LOX and then quantifying the released products by ELISA or HPLC.

Protocol: Cell-Based 5-LOX Activity Assay

  • Cell Culture: Culture a suitable cell line (e.g., human neutrophils or HL-60 cells) under standard conditions.

  • Cell Plating: Seed the cells in a 24-well plate at a density of approximately 1 x 106 cells/mL in a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS).

  • Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of the test inhibitor or a known 5-LOX inhibitor (e.g., Zileuton) for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO).

  • Cell Stimulation: Initiate the 5-LOX pathway by adding a calcium ionophore, such as A23187 (final concentration 5 µM), to the cell suspension. This will trigger the release of endogenous arachidonic acid.

  • Incubation: Incubate the cells for a defined period (e.g., 15 minutes) at 37°C.

  • Reaction Termination and Sample Collection: Stop the reaction by placing the plate on ice and then centrifuge the plate to pellet the cells. Collect the supernatant for analysis.

  • Quantification of LTB4: Measure the concentration of LTB4 in the supernatant using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control and determine the IC50 value.

Measurement of this compound Synthase (LTC4S) Activity

Principle: LTC4S activity is assayed by measuring the formation of LTC4 from its substrates, LTA4 and glutathione. Due to the instability of LTA4, cell-free assays often utilize in-situ generation of LTA4 or a more stable LTA4 analog.

Protocol: Cell-Free LTC4S Activity Assay

  • Enzyme Source Preparation: Prepare microsomes from cells expressing LTC4S (e.g., HEK293 cells transfected with an LTC4S expression vector) or use a purified recombinant LTC4S enzyme.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

    • Microsomal protein (e.g., 200 µg) or purified LTC4S.

    • Reduced glutathione (GSH) at a final concentration of 5 mM.

    • A suitable buffer (e.g., 25 mM Tris-HCl, pH 7.8).

  • In-situ LTA4 Generation (Co-incubation method):

    • Add purified 5-LOX enzyme to the reaction mixture.

    • Initiate the reaction by adding arachidonic acid (e.g., 20 µM final concentration). The 5-LOX will convert arachidonic acid to LTA4, which then becomes the substrate for LTC4S.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10 minutes).

  • Reaction Termination: Stop the reaction by adding two volumes of ice-cold methanol.

  • Sample Preparation for HPLC: Add an internal standard (e.g., Prostaglandin B2) for quantification. Centrifuge the sample to pellet precipitated protein and transfer the supernatant to an HPLC vial.

  • Quantification of LTC4 by RP-HPLC:

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Use a suitable mobile phase gradient (e.g., a mixture of methanol, water, and acetic acid) to separate the leukotrienes.

    • Monitor the elution profile with a UV detector at 280 nm.

    • Quantify the LTC4 peak by comparing its area to that of the internal standard.

Immunofluorescence Staining for LTC4S Localization

Principle: Immunofluorescence microscopy allows for the visualization of the subcellular localization of LTC4S within cells. This technique utilizes a primary antibody specific to LTC4S and a fluorescently labeled secondary antibody.

Protocol: Immunofluorescence Staining of Cultured Cells

  • Cell Culture and Fixation:

    • Grow cultured cells (e.g., COS-7 or HEK293T cells) on glass coverslips to 60-80% confluency.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Gently wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes to allow antibody access to intracellular antigens.

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 10% normal goat serum in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody against LTC4S in the blocking solution.

    • Incubate the cells with the primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute a fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit IgG-Alexa Fluor 488) in the blocking solution.

    • Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslips onto microscope slides using a mounting medium containing an anti-fade reagent.

  • Visualization: Visualize the cells using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophore. The nuclear envelope and endoplasmic reticulum should exhibit fluorescence, indicating the localization of LTC4S.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: The this compound synthesis pathway from arachidonic acid.

Experimental Workflow Diagram: 5-LOX Activity Assay

Five_LOX_Activity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Culture 5-LOX expressing cells Cell_Plating Plate cells in 24-well plate Cell_Culture->Cell_Plating Pre_incubation Pre-incubate with inhibitor/vehicle Cell_Plating->Pre_incubation Stimulation Stimulate with Ca2+ ionophore Pre_incubation->Stimulation Incubation Incubate at 37°C Stimulation->Incubation Termination Terminate reaction on ice Incubation->Termination Collection Collect supernatant Termination->Collection Quantification Quantify LTB4 by ELISA Collection->Quantification Data_Analysis Calculate % inhibition and IC50 Quantification->Data_Analysis

Caption: Workflow for a cell-based 5-lipoxygenase activity assay.

Logical Relationship Diagram: Enzyme Localization and Function

Enzyme_Localization_Function cluster_cytosol Cytosol cluster_membrane Perinuclear/ER Membrane cluster_function Function cPLA2 cPLA2 FLAP FLAP cPLA2->FLAP translocates to AA_Release Arachidonic Acid Release cPLA2->AA_Release 5-LOX_inactive 5-LOX (inactive) 5-LOX_active 5-LOX (active) 5-LOX_inactive->5-LOX_active translocates to LTA4_Synthesis Leukotriene A4 Synthesis FLAP->LTA4_Synthesis 5-LOX_active->LTA4_Synthesis LTC4S LTC4 Synthase LTC4_Synthesis This compound Synthesis LTC4S->LTC4_Synthesis

Caption: Relationship between enzyme localization and function.

References

The Central Role of 5-Lipoxygenase in Leukotriene Biosynthesis: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the 5-Lipoxygenase Pathway, its Regulation, and Therapeutic Targeting in Inflammatory Diseases.

Executive Summary

Leukotrienes are potent lipid mediators that play a pivotal role in the initiation and propagation of inflammatory responses.[1] The biosynthesis of these molecules is critically dependent on the enzyme 5-lipoxygenase (5-LO), which catalyzes the initial and rate-limiting steps in the conversion of arachidonic acid into leukotrienes.[2] Dysregulation of the 5-LO pathway is implicated in a wide range of inflammatory conditions, including asthma, rheumatoid arthritis, and inflammatory bowel disease, making 5-LO a key target for therapeutic intervention.[3][4] This technical guide provides a comprehensive overview of the role of 5-lipoxygenase in leukotriene biosynthesis, its complex regulatory mechanisms, and the methodologies employed to study its activity. Furthermore, it delves into the strategies for therapeutic modulation of this pathway, offering valuable insights for researchers, scientists, and professionals engaged in drug development.

The 5-Lipoxygenase Pathway: A Cascade of Inflammatory Mediators

The biosynthesis of leukotrienes is a multi-step process initiated by cellular stimuli that trigger the release of arachidonic acid (AA) from membrane phospholipids (B1166683) by cytosolic phospholipase A2 (cPLA2).[4] The liberated AA is then acted upon by 5-lipoxygenase.

The key steps in the 5-LO pathway are as follows:

  • 5-LO Activation and Translocation: In response to an increase in intracellular calcium levels, 5-LO translocates from the cytosol to the nuclear membrane.[5][6] This process is facilitated by the 5-lipoxygenase-activating protein (FLAP) , an integral membrane protein that is essential for the activation of 5-LO.[7][8] FLAP is believed to function as a scaffold protein, presenting arachidonic acid to 5-LO for metabolism.[4][9]

  • Formation of 5-HPETE: At the nuclear membrane, 5-LO catalyzes the insertion of molecular oxygen into arachidonic acid at the C-5 position, forming the unstable intermediate 5(S)-hydroperoxy-6-trans-8,11,14-cis-eicosatetraenoic acid (5-HPETE) .[1][5]

  • Conversion to Leukotriene A4 (LTA4): 5-LO then catalyzes the dehydration of 5-HPETE to form the unstable epoxide, leukotriene A4 (LTA4) .[3][5]

  • Synthesis of Downstream Leukotrienes: LTA4 serves as a crucial branching point for the synthesis of two major classes of leukotrienes:

    • Leukotriene B4 (LTB4): In cells expressing LTA4 hydrolase, LTA4 is converted to LTB4, a potent chemoattractant for neutrophils and other immune cells.[10][11]

    • Cysteinyl Leukotrienes (cys-LTs): In cells containing LTC4 synthase, LTA4 is conjugated with glutathione (B108866) to form LTC4.[11] LTC4 is subsequently metabolized to LTD4 and LTE4.[11] The cys-LTs are known for their ability to induce bronchoconstriction, increase vascular permeability, and promote mucus secretion.[10]

The following diagram illustrates the 5-lipoxygenase signaling pathway.

5_Lipoxygenase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nuclear_membrane Nuclear Membrane MembranePhospholipids Membrane Phospholipids AA Arachidonic Acid (AA) MembranePhospholipids->AA Releases cPLA2_inactive Inactive cPLA2 cPLA2_active Active cPLA2 cPLA2_inactive->cPLA2_active cPLA2_active->MembranePhospholipids Acts on FLAP FLAP AA->FLAP Presented by 5LO_inactive Inactive 5-LO 5LO_active Active 5-LO 5LO_inactive->5LO_active Translocates to Nuclear Membrane 5HPETE 5-HPETE FLAP->5HPETE 5-LO catalyzes 5LO_active->FLAP Interacts with LTA4 Leukotriene A4 (LTA4) 5HPETE->LTA4 5-LO catalyzes LTA4H LTA4 Hydrolase LTA4->LTA4H LTC4S LTC4 Synthase LTA4->LTC4S LTB4 Leukotriene B4 (LTB4) LTA4H->LTB4 LTC4 Leukotriene C4 (LTC4) LTC4S->LTC4 Inflammatory_Responses Inflammatory Responses LTB4->Inflammatory_Responses LTC4->Inflammatory_Responses Stimuli Inflammatory Stimuli Stimuli->cPLA2_inactive Activates Ca2+ Ca²⁺ Influx Stimuli->Ca2+ Ca2+->5LO_inactive Activates

Caption: The 5-Lipoxygenase Signaling Pathway.

Regulation of 5-Lipoxygenase Activity

The activity of 5-LO is tightly controlled at multiple levels to prevent the excessive production of pro-inflammatory leukotrienes.

  • Calcium: An increase in intracellular calcium concentration is a primary trigger for 5-LO activation and its translocation to the nuclear membrane.[5] The EC50 for Ca2+ activation of purified 5-LO is in the low micromolar range (1–2 μM), with full activation achieved at 4–10 μM.[5]

  • 5-Lipoxygenase-Activating Protein (FLAP): FLAP is indispensable for cellular leukotriene synthesis.[8] It acts as a membrane anchor for 5-LO and facilitates the transfer of arachidonic acid to the enzyme.[7][9]

  • Phosphorylation: Phosphorylation of 5-LO can modulate its nuclear import and export, thereby contributing to the regulation of its activity.[5]

  • Coactosin-like protein (CLP): CLP can bind to 5-LO and up-regulate its activity.[5] The interaction between 5-LO and CLP is calcium-dependent.[5]

  • ATP: ATP can bind to 5-LO and increase its enzymatic activity, likely by stabilizing the enzyme's structure.[5]

Therapeutic Targeting of the 5-Lipoxygenase Pathway

Given its central role in inflammation, the 5-LO pathway is a prime target for the development of anti-inflammatory drugs.[1][12] The primary strategies for inhibiting this pathway include:

  • Direct 5-LO Inhibitors: These compounds directly bind to and inhibit the enzymatic activity of 5-lipoxygenase.[4] Zileuton is a clinically approved 5-LO inhibitor used in the treatment of asthma.[12]

  • FLAP Inhibitors: These agents prevent the interaction between 5-LO and FLAP, thereby blocking the translocation and activation of 5-LO.[3][4] MK-886 is a well-characterized experimental FLAP inhibitor.[8]

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-characterized 5-LO pathway inhibitors.

InhibitorTargetAssay SystemIC50 ValueReference
Zileuton5-LOHuman Whole Blood0.5 - 1.0 µM[13]
Atreleuton5-LOVariousVaries[12]
Setileuton5-LOVariousVaries[12]
MK-886FLAPCellular Assays2 - 10 nM[8][14]
BWA4C5-LOCellular Assays0.1 - 0.5 µM[13]
CJ-13,6105-LOCellular Assays< 1 µM[15]
AA-8615-LOCellular Assays0.1 - 1.0 µM[13]
NDGAPan-LOXCellular Assays< 10 µM[16]

Experimental Protocols for Studying 5-Lipoxygenase

The evaluation of 5-LO activity and the screening of potential inhibitors rely on a variety of in vitro and cellular assays.

In Vitro 5-Lipoxygenase Activity Assay (Spectrophotometric)

Principle: This assay measures the enzymatic activity of purified 5-LO by monitoring the formation of a conjugated diene hydroperoxide product from a fatty acid substrate, which results in an increase in absorbance at 234 nm.[17]

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M phosphate (B84403) buffer (pH 8.0) or 0.2 M borate (B1201080) buffer (pH 9.0).[17]

    • Enzyme Solution: Purified 5-lipoxygenase diluted in assay buffer to a working concentration (e.g., 200-400 U/mL).[17]

    • Substrate Solution: Linoleic acid or arachidonic acid prepared as a stock solution in ethanol (B145695) and diluted in assay buffer to a final concentration of 125-250 µM.[17]

    • Test Compound/Inhibitor: Dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Assay Procedure:

    • Set up reactions in a UV-transparent 96-well plate or cuvettes.

    • Blank: Assay buffer and substrate solution.

    • Control (100% activity): Assay buffer, enzyme solution, and solvent vehicle.

    • Test Sample: Assay buffer, enzyme solution, and test compound solution.

    • Pre-incubate the enzyme with the test compound or vehicle for 5-10 minutes at 25°C.[17]

    • Initiate the reaction by adding the substrate solution.

    • Immediately measure the increase in absorbance at 234 nm over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percent inhibition for each concentration of the test compound relative to the control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[18]

The following diagram provides a generalized workflow for evaluating a 5-LOX inhibitor.

Experimental_Workflow_5LOX_Inhibitor Start Start Reagent_Prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) Start->Reagent_Prep Assay_Setup Assay Setup (Enzyme + Inhibitor/Vehicle) Reagent_Prep->Assay_Setup Pre_incubation Pre-incubation Assay_Setup->Pre_incubation Reaction_Initiation Reaction Initiation (Add Substrate) Pre_incubation->Reaction_Initiation Measurement Kinetic Measurement (e.g., Absorbance at 234 nm) Reaction_Initiation->Measurement Data_Analysis Data Analysis (% Inhibition, IC50 Calculation) Measurement->Data_Analysis End End Data_Analysis->End

Caption: General Experimental Workflow for Evaluating 5-LOX Inhibitors.

Cellular Assay for Leukotriene Production

Principle: This assay measures the ability of a test compound to inhibit the production of leukotrienes in a cellular context, typically using inflammatory cells such as neutrophils or monocytes.

Detailed Protocol:

  • Cell Culture: Culture a suitable cell line (e.g., human neutrophils, monocytes, or a differentiated cell line like HL-60) under standard conditions.

  • Cell Stimulation:

    • Pre-incubate the cells with various concentrations of the test compound or vehicle control.

    • Stimulate the cells with a calcium ionophore (e.g., A23187) to induce the release of arachidonic acid and subsequent leukotriene synthesis.[19]

  • Sample Collection and Preparation:

    • After a defined incubation period, terminate the reaction (e.g., by adding a solvent or placing on ice).

    • Separate the cells from the supernatant by centrifugation.

    • The supernatant, containing the released leukotrienes, can be used for analysis.

  • Leukotriene Measurement:

    • Quantify the levels of specific leukotrienes (e.g., LTB4 or cys-LTs) in the supernatant using validated analytical methods such as:

      • Enzyme-Linked Immunosorbent Assay (ELISA): A sensitive and high-throughput method for detecting specific leukotrienes.[20][21]

      • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly specific and sensitive method for the simultaneous quantification of multiple leukotrienes.[22]

  • Data Analysis:

    • Calculate the concentration of leukotrienes produced in the presence of different concentrations of the test compound.

    • Determine the percent inhibition relative to the vehicle control.

    • Calculate the IC50 value from the dose-response curve.

Conclusion

5-lipoxygenase is a critical enzyme in the biosynthesis of leukotrienes, potent lipid mediators that drive a wide range of inflammatory processes.[1][23] The intricate regulation of the 5-LO pathway, particularly the essential role of FLAP, provides multiple avenues for therapeutic intervention.[3][8] A thorough understanding of the biochemical mechanisms and the availability of robust experimental protocols are crucial for the successful discovery and development of novel anti-inflammatory agents targeting this pathway. The continued exploration of 5-LO and its inhibitors holds significant promise for the treatment of numerous inflammatory diseases.[12][24]

References

In-Depth Technical Guide: Cellular Sources of Leukotriene C4 Production In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Scope: This document provides a detailed overview of the primary cellular sources responsible for the in vivo production of Leukotriene C4 (LTC4), a potent lipid mediator in inflammatory and allergic diseases. It includes quantitative data on cellular production capacities, descriptions of the core signaling pathways, and detailed experimental protocols for the assessment of LTC4.

Introduction to this compound (LTC4)

This compound (LTC4) is a member of the cysteinyl leukotriene (cysLT) family, which also includes its metabolites LTD4 and LTE4.[1][2] These molecules were historically known as the slow-reacting substance of anaphylaxis (SRS-A) and are potent lipid mediators derived from arachidonic acid via the 5-lipoxygenase pathway.[2][3] LTC4 and the other cysLTs play a pivotal role in the pathophysiology of various inflammatory and allergic disorders, most notably asthma and allergic rhinitis.[3][4] They exert their effects by binding to specific G-protein coupled receptors (CysLT1 and CysLT2), leading to bronchoconstriction, increased vascular permeability, mucus secretion, and the recruitment of inflammatory cells.[1][4][5] Understanding the specific cellular sources of LTC4 in vivo is critical for developing targeted therapies to mitigate its pro-inflammatory effects.

Primary Cellular Sources of LTC4

The capacity to produce LTC4 is fundamentally dependent on the expression of the terminal enzyme, this compound synthase (LTC4S), which conjugates Leukotriene A4 (LTA4) with reduced glutathione (B108866).[1][6] Expression of LTC4S is restricted to a specific subset of hematopoietic cells, which are considered the primary sources of LTC4 in vivo.

Eosinophils

Eosinophils are widely regarded as a major cellular source of cysLTs.[7] Their role is particularly prominent in the context of allergic inflammation, such as in asthma.[6][8] The ability of eosinophils to generate LTC4 is a phenomenon related to their maturation; studies on eosinophils developed in vitro from cord blood progenitors show that the expression of LTC4S and the capacity to produce cysLTs increase significantly as the cells mature.[6][9] In bronchial mucosa biopsies from aspirin-intolerant asthmatics, an increase in activated eosinophils immunoreactive for LTC4S has been observed, suggesting this enzyme is a hallmark of the disease phenotype.[6]

Mast Cells

Mast cells are critical effector cells in immediate hypersensitivity reactions.[10] Upon activation, typically through antigen cross-linking of cell-bound IgE, they release both pre-formed mediators like histamine (B1213489) and newly synthesized lipid mediators, including LTC4.[6][11] Mast cells express high levels of the enzymatic machinery required for LTC4 synthesis and are found at the body's major surfaces, positioning them as first responders to allergens and other danger signals.[1][10]

Basophils

Basophils are potent producers of LTC4 and play a significant role in allergic responses, particularly the late-phase asthmatic response.[10] On a per-cell basis, basophils have been reported to produce significantly higher levels of LTC4 compared to eosinophils. Along with eosinophils, they are a key source of the cysLTs that drive the prolonged inflammatory cascades seen in chronic allergic conditions.

Monocytes and Macrophages

Cells of the monoblastic lineage, including monocytes and macrophages, are also established sources of LTC4.[2][6] Macrophages residing in tissues, such as peritoneal and alveolar macrophages, can be stimulated to produce LTC4 in response to inflammatory or phagocytic triggers.[12][13] In certain chronic inflammatory conditions, such as abdominal aortic aneurysms, macrophages have been identified as a potential main source of leukotrienes within the inflamed tissue.[1]

Transcellular Biosynthesis: The Role of Accessory Cells

An important mechanism for LTC4 production in vivo is transcellular biosynthesis, where an intermediate in the pathway is transferred from a "donor" cell to an "acceptor" cell for final conversion.[14][15]

  • Neutrophils are major producers of the unstable precursor LTA4 but lack significant LTC4S activity, making LTB4 their dominant product.[3][14] Activated neutrophils can release LTA4 into the extracellular space.[11]

  • Platelets and mast cells express LTC4S but may have limited 5-lipoxygenase activity.[2][6] These cells can efficiently take up neutrophil-derived LTA4 and convert it into LTC4.[6][11] This intercellular cooperation provides an important metabolic pathway for amplifying leukotriene production during an inflammatory response.[11]

Quantitative Data on LTC4 Production

The following table summarizes quantitative data from in vitro and ex vivo studies, providing a comparative baseline for the LTC4 production capacity of different cell types. It is important to note that in vitro stimulation often uses potent, non-physiological stimuli (e.g., calcium ionophore A23187), and results can vary based on the specific conditions.

Cell TypeSpeciesStimulusProduct MeasuredMean Production per 10⁶ CellsCitation(s)
Eosinophils (cultured, 28 days)HumanCalcium Ionophore A23187Cysteinyl LTs94.6 ± 9.0 pmol[9]
Eosinophils (purified, normodense)HumanPlatelet-Activating Factor (10⁻⁵ M)LTC40.74 ± 0.08 ng[16]
Mast Cells (bone marrow-derived)MouseCalcium Ionophore A23187LTC490.9 ± 7.5 ng[17]
BasophilsHumanVarious SecretagoguesLTC4~60 pmol
Eosinophils (comparative)HumanVarious SecretagoguesLTC4~2 pmol
Macrophages (peritoneal, in vivo)MouseOpsonized ZymosanLTC4/LTE48-fold increase over 45 min[12]
Aortic Aneurysm Tissue HomogenateHumanArachidonic AcidCysteinyl LTs2.62 ± 0.61 ng/µg protein[1]

Signaling Pathways for LTC4 Production

LTC4 synthesis is a highly regulated, multi-step enzymatic cascade that occurs at the perinuclear and endoplasmic reticulum membranes.[2][8]

The canonical pathway begins with the liberation of arachidonic acid (AA) from membrane phospholipids (B1166683) by cytosolic phospholipase A2 (cPLA₂).[6] The AA is then presented by the 5-lipoxygenase-activating protein (FLAP) to the enzyme 5-lipoxygenase (5-LO).[1][6] 5-LO first oxygenates AA to form 5-hydroperoxyeicosatetraenoic acid (5-HPETE) and subsequently dehydrates it to create the unstable epoxide, LTA4.[6][7] At this crucial branch point, LTA4 can be either hydrolyzed to LTB4 or conjugated with reduced glutathione (GSH) by LTC4 synthase (LTC4S) to form LTC4.[1][6] Once synthesized, LTC4 is actively exported from the cell by transporters like the multidrug resistance protein 1 (MRP1). Extracellularly, LTC4 is rapidly metabolized by peptidases into LTD4 and then the more stable LTE4.[10]

LTC4_Synthesis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol / Perinuclear Region cluster_extracellular Extracellular Space Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA cPLA₂ LTA4 Leukotriene A4 (LTA4) AA->LTA4 5-LO + FLAP LTC4 This compound (LTC4) LTA4->LTC4 LTC4 Synthase LTC4_out Exported LTC4 LTC4->LTC4_out MRP1 Transporter GSH Glutathione (GSH) GSH->LTC4 LTD4_LTE4 LTD4 / LTE4 LTC4_out->LTD4_LTE4 Peptidases

Canonical signaling pathway for the synthesis and export of LTC4.

Experimental Protocols

Protocol 1: Quantification of In Vivo LTC4 Release in Human Allergic Skin Reactions

This protocol details a method for measuring the in vivo release of LTC4 directly at the site of an allergic reaction using a skin chamber technique.[18]

Methodology:

  • Subject Selection: Recruit atopic volunteers with known skin test reactivity to a specific antigen (e.g., ragweed).

  • Site Preparation: On the volar surface of the forearm, create superficial abrasions by gently removing the stratum corneum with a sterile scalpel blade, exposing the epidermis without causing bleeding.

  • Chamber Placement: Place sterile plastic chambers over the denuded skin sites and secure them with an adhesive.

  • Antigen Challenge: Inject a solution of the specific antigen into the test chambers. Inject a control solution (e.g., phosphate-buffered saline) into separate control chambers on the same arm.

  • Serial Sampling: At defined time points (e.g., 1, 2, 3, and 4 hours post-challenge), aspirate the fluid that has accumulated in the chambers.

  • Sample Processing: Immediately after collection, centrifuge the fluid to remove cells and store the supernatant at -70°C.

  • Leukotriene Analysis:

    • Separation: Use reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the different leukotriene species (LTC4, LTD4, LTE4, LTB4) in the sample.[18]

    • Quantification: Quantify the amount of each leukotriene in the HPLC fractions using a specific and sensitive radioimmunoassay (RIA).[18][19]

  • Data Expression: Express results as the concentration of LTC4 (e.g., in ng/mL) detected at each time point, comparing antigen-challenged sites to control sites.[18]

Skin_Chamber_Workflow A 1. Site Preparation (Denude Skin) B 2. Place & Secure Skin Chamber A->B C 3. Antigen Challenge (vs. Control) B->C D 4. Serial Fluid Collection (1-4h) C->D E 5. Sample Processing (Centrifuge & Store) D->E F 6. RP-HPLC Separation E->F G 7. Radioimmunoassay (RIA) Quantification F->G H 8. Data Analysis G->H

Experimental workflow for in vivo LTC4 measurement using skin chambers.
Protocol 2: In Vitro LTC4 Production by Purified Human Eosinophils

This protocol describes a method for stimulating purified eosinophils in vitro to measure their LTC4 production capacity.[16]

Methodology:

  • Eosinophil Isolation: Isolate eosinophils from the peripheral blood of healthy or atopic donors using density gradient centrifugation followed by negative selection (e.g., magnetic-activated cell sorting) to achieve high purity (>95%).

  • Cell Culture: Resuspend the purified eosinophils in a suitable buffer (e.g., Tyrode's buffer) at a known concentration (e.g., 1 x 10⁶ cells/mL).

  • Pre-incubation (Optional): If studying pathway modulation, pre-incubate the cells with inhibitors or enhancers for a defined period (e.g., 30 minutes).

  • Stimulation: Add a stimulating agent to the cell suspension. Common stimuli include:

    • Calcium Ionophore A23187: A non-physiological but potent stimulus used to assess maximum production capacity.[9]

    • Platelet-Activating Factor (PAF): A more physiologically relevant stimulus for eosinophils.[16]

  • Incubation: Incubate the cells at 37°C for a specified time (e.g., 15-60 minutes). The reaction is typically stopped by placing the tubes on ice and centrifuging.

  • Supernatant Collection: Carefully collect the cell-free supernatant for analysis.

  • LTC4 Quantification: Measure the concentration of LTC4 in the supernatant using a commercial Enzyme Immunoassay (EIA) kit, which offers high specificity and sensitivity.[20]

  • Data Normalization: Express the results as the mass or molar amount of LTC4 produced per million cells (e.g., ng/10⁶ eosinophils or pmol/10⁶ eosinophils).[9][16]

In_Vitro_Eosinophil_Workflow A 1. Isolate Eosinophils from Blood B 2. Resuspend Cells at Known Density A->B C 3. Stimulate Cells (e.g., PAF, A23187) B->C D 4. Incubate at 37°C C->D E 5. Stop Reaction & Collect Supernatant D->E F 6. Quantify LTC4 via EIA E->F G 7. Normalize Data (ng / 10⁶ cells) F->G

Workflow for measuring in vitro LTC4 production from eosinophils.

Conclusion

The in vivo production of this compound is a complex process primarily driven by a select group of myeloid cells, including eosinophils, mast cells, basophils, and macrophages.[6][10] The relative contribution of each cell type can vary depending on the specific inflammatory context and disease state. Furthermore, the mechanism of transcellular biosynthesis highlights a sophisticated level of intercellular communication that can significantly amplify the inflammatory signal.[15] A thorough understanding of these cellular sources and the methodologies used to quantify their output is essential for researchers and drug developers aiming to create more effective and targeted anti-inflammatory therapies for diseases like asthma, allergic rhinitis, and other leukotriene-mediated disorders.

References

The Physiological Roles of Leukotriene C4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the Core Functions, Signaling, and Experimental Analysis of a Key Inflammatory Mediator

Introduction

Leukotriene C4 (LTC4) is a potent, sulfur-containing lipid mediator that belongs to the cysteinyl leukotriene (CysLT) family. Synthesized from arachidonic acid via the 5-lipoxygenase pathway, LTC4 plays a pivotal role in the pathophysiology of a range of inflammatory and allergic diseases, most notably asthma and allergic rhinitis.[1][2] This technical guide provides a comprehensive overview of the physiological functions of LTC4 in the human body, its signaling pathways, and detailed protocols for its experimental investigation. This document is intended for researchers, scientists, and drug development professionals working to understand and target the complex mechanisms of inflammation.

Biosynthesis of this compound

The synthesis of LTC4 is initiated by cellular stimuli that activate cytosolic phospholipase A2 (cPLA2), which in turn releases arachidonic acid from the nuclear membrane. The key enzymatic steps are as follows:

  • 5-Lipoxygenase (5-LO) Activation : In the presence of 5-lipoxygenase-activating protein (FLAP), 5-LO converts arachidonic acid to the unstable epoxide intermediate, Leukotriene A4 (LTA4).[3][4]

  • Conjugation with Glutathione (B108866) : this compound synthase (LTC4S), a member of the MAPEG family of integral membrane proteins, catalyzes the conjugation of LTA4 with reduced glutathione (GSH) to form LTC4.[3][4]

Following its synthesis, LTC4 is actively transported out of the cell by the multidrug resistance protein 1 (MRP1) transporter.[5][6] Extracellularly, LTC4 can be sequentially metabolized by ectoenzymes to Leukotriene D4 (LTD4) and Leukotriene E4 (LTE4), which are also biologically active.[3][5][6]

Physiological Functions and Pathophysiological Roles

This compound exerts a wide array of powerful biological effects, primarily through its interaction with specific cell surface receptors. These actions are integral to the inflammatory response but also contribute significantly to disease pathology.

Role in the Respiratory System

LTC4 is a key mediator in the pathogenesis of asthma and allergic rhinitis.[1][2] Its primary effects in the airways include:

  • Bronchoconstriction : LTC4 is an extremely potent bronchoconstrictor, estimated to be 100 to 1,000 times more powerful than histamine.[7] This effect is mediated by the contraction of airway smooth muscle.

  • Increased Vascular Permeability : LTC4 enhances the permeability of the microvasculature in the airways, leading to plasma exudation and mucosal edema.[8][9] This contributes to airway narrowing.

  • Mucus Hypersecretion : By stimulating mucus glands, LTC4 contributes to the increased mucus production characteristic of asthma, further obstructing the airways.[1]

Role in the Cardiovascular System

LTC4 also has significant effects on the cardiovascular system:

  • Vasoconstriction : LTC4 can cause vasoconstriction in various vascular beds, including the coronary arteries.[8]

  • Increased Vascular Permeability : Similar to its effects in the airways, LTC4 can increase the permeability of blood vessels, leading to edema.[8][10]

  • Cardiac Effects : Some studies suggest that LTC4 may have a negative inotropic effect on the heart, reducing myocardial contractility.[11]

Role in Inflammation

As a potent pro-inflammatory mediator, LTC4 is involved in the broader inflammatory cascade by:

  • Recruiting Inflammatory Cells : Although less potent than Leukotriene B4 in this regard, CysLTs can contribute to the recruitment of eosinophils and other leukocytes to sites of inflammation.

  • Enhancing Inflammatory Responses : LTC4 can amplify the inflammatory response by acting in concert with other inflammatory mediators.

Signaling Pathways

LTC4 exerts its effects by binding to and activating specific G protein-coupled receptors (GPCRs), primarily the cysteinyl leukotriene receptor 1 (CysLT1R) and the cysteinyl leukotriene receptor 2 (CysLT2R).[3][5][6][12]

  • CysLT1 Receptor : This receptor is the high-affinity receptor for LTD4, but it also binds LTC4 with lower affinity.[12] It is the target of widely used anti-asthmatic drugs like montelukast (B128269) and zafirlukast. Activation of CysLT1R, which is coupled to Gq/11 proteins, leads to the activation of phospholipase C (PLC).[4][12] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4][12] The resulting increase in intracellular Ca2+ is a key trigger for smooth muscle contraction.

  • CysLT2 Receptor : This receptor binds LTC4 and LTD4 with roughly equal affinity.[13] Its signaling pathways are less well-characterized but are also thought to involve Gq/11 and subsequent increases in intracellular calcium.

The activation of these signaling cascades ultimately leads to the various physiological responses attributed to LTC4, such as smooth muscle contraction and increased vascular permeability.

This compound Signaling Pathway This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LTC4 This compound CysLT1R CysLT1 Receptor LTC4->CysLT1R Binding Gq11 Gq/11 Protein CysLT1R->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2_release ER->Ca2_release Opens Channels Ca2_increase Increased Intracellular Ca²⁺ Ca2_release->Ca2_increase Contraction Smooth Muscle Contraction Ca2_increase->Contraction VascularPermeability Increased Vascular Permeability Ca2_increase->VascularPermeability PKC->Contraction PKC->VascularPermeability

Caption: Signaling pathway of this compound via the CysLT1 receptor.

Quantitative Data

The following tables summarize key quantitative data related to the physiological functions of this compound.

Table 1: Receptor Binding Affinities of this compound

LigandReceptorPreparationAssay TypeParameterValue
LTC4CysLT1Guinea Pig IleumRadioligand BindingpKi6.42
LTC4CysLT2---Binds with equal affinity to LTD4

Note: Specific Ki values for LTC4 at the CysLT2 receptor are not as consistently reported as for the CysLT1 receptor.

Table 2: Functional Potency of this compound

Biological EffectTissue/ModelParameterValue
BronchoconstrictionGuinea Pig TracheaEC50~1-10 nM
Increased Vascular PermeabilityGuinea Pig Skin-5-100 times more potent than histamine

Table 3: Physiological and Pathophysiological Concentrations of this compound

Biological FluidConditionConcentration (pg/mL)
Bronchoalveolar Lavage Fluid (BALF)Healthy Controls120 ± 20
Bronchoalveolar Lavage Fluid (BALF)Symptomatic Asthmatics360 ± 100
PlasmaHealthy AdultsUndetectable to low pg/mL range
PlasmaSevere Asthmatic Children270 ± 110

Experimental Protocols

Detailed methodologies are crucial for the accurate study of LTC4. The following sections provide outlines for key experimental protocols.

Protocol 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for LTC4 Quantification

This protocol describes a competitive immunoassay for the quantitative determination of LTC4 in biological samples.

Materials:

  • Anti-LTC4 antibody-coated microplate

  • LTC4 standard

  • Horseradish peroxidase (HRP)-conjugated LTC4

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Sample and Standard Preparation : Prepare a standard curve of LTC4 by serial dilution. Prepare biological samples (e.g., plasma, cell culture supernatant) as per the kit's instructions, which may involve extraction and purification.[14]

  • Assay Procedure :

    • Add 50 µL of standard or sample to the appropriate wells of the microplate.[14]

    • Add 50 µL of HRP-conjugated LTC4 to each well.[14]

    • Seal the plate and incubate for 2 hours at room temperature with gentle shaking.[14]

    • Aspirate the liquid and wash each well four times with 300 µL of 1X Wash Buffer.[14]

    • Add 100 µL of TMB Substrate to each well and incubate for 15-30 minutes at room temperature in the dark.[14]

    • Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[14]

  • Data Analysis :

    • Read the absorbance of each well at 450 nm within 15 minutes.[14]

    • Calculate the average absorbance for each set of duplicates.

    • Generate a standard curve by plotting the mean absorbance for each standard against its concentration.

    • Determine the concentration of LTC4 in the samples by interpolating their absorbance values from the standard curve.

Competitive ELISA Workflow Competitive ELISA Workflow for LTC4 start Start prep_plate Prepare Antibody-Coated Plate start->prep_plate add_samples Add Samples/Standards and HRP-LTC4 prep_plate->add_samples incubate1 Incubate (2h, RT) add_samples->incubate1 wash1 Wash Plate (4x) incubate1->wash1 add_substrate Add TMB Substrate wash1->add_substrate incubate2 Incubate (15-30 min, RT, dark) add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate analyze Analyze Data (Standard Curve) read_plate->analyze end End analyze->end

Caption: A typical workflow for a competitive ELISA to quantify LTC4.

Protocol 2: In Vitro Smooth Muscle Contraction Assay

This protocol describes the measurement of LTC4-induced contraction of isolated smooth muscle tissue using an organ bath system.

Materials:

  • Isolated smooth muscle tissue (e.g., guinea pig trachea)

  • Organ bath system with force transducer

  • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • LTC4 stock solution

  • Data acquisition system

Procedure:

  • Tissue Preparation :

    • Humanely euthanize the animal and dissect the desired tissue.

    • Prepare tissue strips or rings and mount them in the organ bath chambers filled with PSS.

  • Equilibration :

    • Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1 gram for guinea pig trachea).

    • Perform a viability test with a known contractile agent (e.g., KCl).

  • LTC4 Stimulation :

    • Add LTC4 to the organ bath in a cumulative, dose-dependent manner (e.g., from 10⁻¹⁰ M to 10⁻⁶ M).

    • Allow the contraction to reach a stable plateau at each concentration before adding the next dose.

    • Record the contractile force at each concentration.

  • Data Analysis :

    • Express the contraction at each LTC4 concentration as a percentage of the maximum response to a reference agonist.

    • Plot the concentration of LTC4 against the percentage of maximal contraction to generate a dose-response curve.

    • Calculate the EC50 value (the concentration of LTC4 that produces 50% of the maximal response).

Protocol 3: Calcium Mobilization Assay

This protocol outlines the measurement of intracellular calcium mobilization in response to LTC4 using a fluorescent calcium indicator.

Materials:

  • Cells expressing CysLT receptors (e.g., CHO cells transfected with CysLT1R)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • LTC4 stock solution

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating : Seed cells into a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.[2]

  • Dye Loading :

    • Prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer.[2]

    • Remove the culture medium and add the dye loading solution to the cells.

    • Incubate for 1 hour at 37°C.[2]

  • Measurement :

    • Place the cell plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Inject a solution of LTC4 at various concentrations into the wells.

    • Continuously record the fluorescence intensity to capture the peak calcium response.[2]

  • Data Analysis :

    • Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot ΔF against the logarithm of the LTC4 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.[2]

Calcium Mobilization Assay Workflow Calcium Mobilization Assay Workflow start Start plate_cells Plate Cells in Microplate start->plate_cells incubate_overnight Incubate Overnight plate_cells->incubate_overnight load_dye Load Cells with Calcium-Sensitive Dye incubate_overnight->load_dye incubate_dye Incubate (1h, 37°C) load_dye->incubate_dye measure_fluorescence Measure Fluorescence in Plate Reader incubate_dye->measure_fluorescence inject_ltc4 Inject LTC4 measure_fluorescence->inject_ltc4 record_response Record Fluorescence Response inject_ltc4->record_response analyze_data Analyze Data (EC50) record_response->analyze_data end End analyze_data->end

Caption: A generalized workflow for a calcium mobilization assay.

Conclusion

This compound is a critical mediator of inflammation and plays a central role in the pathophysiology of asthma and other allergic diseases. Its potent effects on smooth muscle contraction, vascular permeability, and mucus secretion make it a key target for therapeutic intervention. A thorough understanding of its synthesis, signaling pathways, and physiological functions is essential for the development of novel and effective treatments for these conditions. The experimental protocols and quantitative data provided in this technical guide offer a valuable resource for researchers dedicated to advancing our knowledge of this important inflammatory mediator.

References

An In-depth Technical Guide to Leukotriene C4 Signaling Through CysLT1 and CysLT2 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Leukotriene C4 (LTC4) signaling mediated by the cysteinyl leukotriene receptors 1 and 2 (CysLT1 and CysLT2). This document delves into the quantitative aspects of ligand-receptor interactions, detailed experimental protocols for studying these pathways, and visual representations of the core signaling cascades and experimental workflows.

Introduction to this compound and its Receptors

This compound (LTC4) is a potent lipid mediator synthesized from arachidonic acid via the 5-lipoxygenase pathway.[1] It plays a crucial role in the pathophysiology of various inflammatory diseases, most notably asthma and allergic rhinitis.[2] The biological effects of LTC4 are mediated through its interaction with two distinct G protein-coupled receptors (GPCRs): the CysLT1 and CysLT2 receptors.[1][3]

The CysLT1 receptor binds leukotriene D4 (LTD4) with the highest affinity, followed by LTC4 and then leukotriene E4 (LTE4).[2] In contrast, the CysLT2 receptor binds LTC4 and LTD4 with roughly equal affinity.[2] These receptors are expressed in a variety of tissues and cell types, including smooth muscle cells, eosinophils, mast cells, and macrophages, contributing to the diverse physiological and pathological effects of cysteinyl leukotrienes.[4] Understanding the nuances of LTC4 signaling through these two receptors is critical for the development of targeted therapeutics for inflammatory disorders.

Quantitative Data on Ligand-Receptor Interactions

The binding affinities and functional potencies of LTC4 at CysLT1 and CysLT2 receptors are crucial parameters for understanding their pharmacology. The following tables summarize key quantitative data from various studies.

Table 1: Binding Affinity (Kd) of this compound for CysLT Receptors

LigandReceptorTissue/Cell TypeKd (nM)Reference
LTC4High-affinity siteHuman Lung Parenchyma0.015[3]
LTC4Low-affinity siteHuman Lung Parenchyma105[3]
LTC4High-affinity siteDDT1 Smooth Muscle Cells4.4 - 5[5]
LTC4Low-affinity siteDDT1 Smooth Muscle Cells634[5]

Table 2: Functional Potency (EC50/pEC50) of this compound at CysLT Receptors

LigandReceptorAssay TypeCell Line/TissuepEC50EC50 (nM)Reference
LTC4CysLT1Calcium MobilizationCHO-~10[6]
LTC4CysLT2Calcium MobilizationCHO-~10[6]
LTC4CysLT1Not SpecifiedNot Specified7.4 - 7.7-[7]
LTC4CysLT2Not SpecifiedNot Specified7.0 - 8.6-[7]

Signaling Pathways of CysLT1 and CysLT2 Receptors

Upon binding of LTC4, both CysLT1 and CysLT2 receptors undergo conformational changes, leading to the activation of intracellular signaling cascades primarily through heterotrimeric G proteins. Both receptors have been shown to couple to Gq/11 and Gi/o proteins, leading to distinct downstream effects.[7][8][9][10][11]

CysLT1 Receptor Signaling

The CysLT1 receptor is known to couple to both Gq/11 and Gi/o proteins.[8][9][11]

  • Gq/11 Pathway: Activation of the Gq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[6][12]

  • Gi/o Pathway: Coupling to the Gi/o pathway can lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[7] Furthermore, the βγ subunits of the Gi/o protein can activate other signaling molecules, including phosphoinositide 3-kinase (PI3K).[8]

  • ERK Activation: Downstream of both G protein pathways, CysLT1 receptor activation leads to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK) cascade, which plays a role in cell proliferation and inflammation.[6][8][13]

CysLT1_Signaling LTC4 LTC4 CysLT1 CysLT1 Receptor LTC4->CysLT1 Binds Gq11 Gq/11 CysLT1->Gq11 Activates Gi Gi/o CysLT1->Gi Activates PLC PLC Gq11->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Gi->PI3K Activates (βγ) PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP AC->cAMP Produces ERK ERK Activation PI3K->ERK IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Release PKC PKC DAG->PKC Activates Ca2->ERK PKC->ERK

CysLT1 Receptor Signaling Pathways
CysLT2 Receptor Signaling

Similar to CysLT1, the CysLT2 receptor also couples to Gq/11 and Gi/o proteins.[1][7][10]

  • Gq/11 Pathway: Activation of the Gq/11 pathway by the CysLT2 receptor follows a similar cascade to that of CysLT1, leading to PLC activation, IP3 and DAG production, and subsequent calcium mobilization and PKC activation.[1]

  • Gi/o Pathway: CysLT2 receptor coupling to Gi/o can also lead to the inhibition of adenylyl cyclase.[7]

  • β-Arrestin Signaling: In addition to G protein-dependent signaling, the CysLT2 receptor has been shown to recruit β-arrestin, which can mediate G protein-independent signaling pathways and also play a role in receptor desensitization and internalization.[14]

CysLT2_Signaling LTC4 LTC4 CysLT2 CysLT2 Receptor LTC4->CysLT2 Binds Gq11 Gq/11 CysLT2->Gq11 Activates Gi Gi/o CysLT2->Gi Activates bArrestin β-Arrestin CysLT2->bArrestin Recruits PLC PLC Gq11->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP AC->cAMP Produces ERK ERK Activation bArrestin->ERK Internalization Receptor Internalization bArrestin->Internalization IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Release PKC PKC DAG->PKC Activates Ca2->ERK PKC->ERK

CysLT2 Receptor Signaling Pathways
Receptor Heterodimerization

CysLT1 and CysLT2 receptors can form heterodimers, which adds another layer of complexity to LTC4 signaling.[6][15] This heterodimerization can modulate the signaling output, for instance, by altering ligand binding affinity or by dampening the signaling capacity of the CysLT1 receptor.[15]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate LTC4 signaling through CysLT1 and CysLT2 receptors.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) and receptor density (Bmax) of ligands for CysLT receptors. A common approach is a competitive binding assay using a radiolabeled ligand, such as [3H]LTD4.

Protocol: Competitive Radioligand Binding Assay for CysLT1 Receptor [16][17]

  • Membrane Preparation:

    • Culture cells expressing the CysLT1 receptor (e.g., transfected HEK293 cells or U937 cells) to confluence.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors) and homogenize.

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the membranes.

    • Wash the membrane pellet and resuspend in a suitable assay buffer. Determine protein concentration using a standard method (e.g., Bradford or BCA assay).

  • Binding Reaction:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: 50 µL of membrane preparation, 50 µL of [3H]LTD4 (at a concentration near its Kd, e.g., 0.5-2 nM), and 50 µL of assay buffer.

      • Non-specific Binding: 50 µL of membrane preparation, 50 µL of [3H]LTD4, and 50 µL of a high concentration of an unlabeled CysLT1 antagonist (e.g., 10 µM zafirlukast) or unlabeled LTD4.

      • Competition: 50 µL of membrane preparation, 50 µL of [3H]LTD4, and 50 µL of varying concentrations of the unlabeled test compound (e.g., LTC4).

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification and Data Analysis:

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Measure the radioactivity (counts per minute, CPM) in a scintillation counter.

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep Membrane Preparation (from CysLT-expressing cells) start->prep binding Binding Reaction Incubation (Membranes, [3H]LTD4, Competitor) prep->binding filtration Filtration & Washing (Separate bound from free ligand) binding->filtration counting Scintillation Counting (Quantify radioactivity) filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis end End analysis->end

Radioligand Binding Assay Workflow
Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation, a hallmark of Gq/11-coupled GPCR signaling. Fura-2 AM is a ratiometric fluorescent dye commonly used for this purpose.

Protocol: Fura-2 AM Calcium Mobilization Assay [4][18][19]

  • Cell Preparation and Dye Loading:

    • Seed cells expressing the CysLT receptor of interest onto a black-walled, clear-bottom 96-well plate and culture overnight.

    • Prepare a Fura-2 AM loading solution in a suitable buffer (e.g., HBSS) containing a non-ionic surfactant like Pluronic F-127 to aid in dye solubilization.

    • Remove the culture medium from the cells and add the Fura-2 AM loading solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark to allow for dye loading and de-esterification.

    • Wash the cells gently with buffer to remove extracellular dye.

  • Measurement of Calcium Flux:

    • Place the plate in a fluorescence plate reader equipped with dual-excitation wavelength capabilities (e.g., 340 nm and 380 nm) and an injector system.

    • Record a baseline fluorescence reading for a short period (e.g., 10-20 seconds).

    • Inject the agonist (e.g., LTC4) at various concentrations into the wells while continuously recording the fluorescence intensity at both excitation wavelengths (emission is typically measured around 510 nm).

    • Continue recording for a sufficient time (e.g., 2-3 minutes) to capture the peak calcium response and its subsequent decay.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380 nm) for each time point. This ratiometric measurement corrects for variations in dye loading and cell number.

    • Determine the change in the fluorescence ratio from baseline to the peak response for each agonist concentration.

    • Plot the change in fluorescence ratio against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Calcium_Mobilization_Workflow start Start seeding Cell Seeding (in 96-well plate) start->seeding loading Fura-2 AM Dye Loading seeding->loading washing Wash to Remove Extracellular Dye loading->washing measurement Measure Fluorescence (Baseline -> Inject Agonist -> Record) washing->measurement analysis Data Analysis (Calculate 340/380 ratio, Determine EC50) measurement->analysis end End analysis->end

Calcium Mobilization Assay Workflow
Luciferase Reporter Gene Assay

This assay measures the transcriptional activity of a specific signaling pathway downstream of receptor activation. For Gq-coupled receptors that lead to calcium mobilization, a reporter construct containing a Nuclear Factor of Activated T-cells (NFAT) response element driving the expression of a luciferase gene is commonly used.

Protocol: NFAT-Luciferase Reporter Gene Assay [20][21][22][23]

  • Cell Transfection:

    • Co-transfect host cells (e.g., HEK293) with two plasmids:

      • An expression vector for the CysLT receptor of interest (CysLT1 or CysLT2).

      • A reporter plasmid containing multiple copies of the NFAT response element upstream of a luciferase gene (e.g., firefly luciferase).

    • A third plasmid expressing a different luciferase (e.g., Renilla luciferase) under a constitutive promoter can be co-transfected for normalization of transfection efficiency.

    • Plate the transfected cells in a 96-well plate and allow them to recover and express the proteins (typically 24-48 hours).

  • Cell Stimulation:

    • Starve the cells in serum-free medium for a few hours before stimulation to reduce basal signaling.

    • Treat the cells with various concentrations of the agonist (LTC4) for a defined period (e.g., 4-8 hours).

  • Luciferase Activity Measurement:

    • Lyse the cells using a lysis buffer compatible with the luciferase assay system.

    • Transfer the cell lysate to an opaque 96-well plate.

    • Add the firefly luciferase substrate and immediately measure the luminescence using a luminometer.

    • If using a dual-luciferase system, add a quenching reagent for the firefly luciferase and then add the Renilla luciferase substrate to measure the second luminescence signal.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for differences in cell number and transfection efficiency.

    • Plot the normalized luciferase activity against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Luciferase_Assay_Workflow start Start transfection Co-transfection (CysLT Receptor + NFAT-Luciferase Reporter) start->transfection stimulation Cell Stimulation (with LTC4) transfection->stimulation lysis Cell Lysis stimulation->lysis measurement Measure Luciferase Activity (Luminometry) lysis->measurement analysis Data Analysis (Normalize and Determine EC50) measurement->analysis end End analysis->end

Luciferase Reporter Gene Assay Workflow
Western Blot for ERK Phosphorylation

This technique is used to detect the activation of the ERK signaling pathway by measuring the levels of phosphorylated ERK (p-ERK).

Protocol: Western Blot for Phospho-ERK [5][15][24][25]

  • Cell Treatment and Lysis:

    • Culture cells expressing the CysLT receptor to an appropriate density and serum-starve them to reduce basal p-ERK levels.

    • Treat the cells with the agonist (LTC4) for various time points or at different concentrations.

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer:

    • Denature the protein lysates by boiling in Laemmli sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK1/2).

    • Wash the membrane to remove unbound primary antibody.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Wash the membrane again to remove unbound secondary antibody.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system or X-ray film.

    • To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against total ERK.

    • Quantify the band intensities using densitometry software. The ratio of p-ERK to total ERK is calculated to determine the extent of ERK activation.

Western_Blot_Workflow start Start treatment Cell Treatment & Lysis start->treatment sds_page SDS-PAGE treatment->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-p-ERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection stripping Stripping & Re-probing (for total ERK) detection->stripping analysis Densitometry & Analysis stripping->analysis end End analysis->end

Western Blot for p-ERK Workflow

Conclusion

The signaling of this compound through its receptors, CysLT1 and CysLT2, is a complex process involving multiple G protein-dependent and -independent pathways. A thorough understanding of these mechanisms, supported by robust quantitative data and detailed experimental protocols, is essential for researchers and drug development professionals. This guide provides a foundational framework for investigating LTC4 signaling, with the aim of facilitating the discovery of novel therapeutic interventions for inflammatory and allergic diseases.

References

Downstream Effects of Leukotriene C4 Receptor Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Leukotriene C4 (LTC4) is a potent lipid mediator that plays a crucial role in inflammatory responses and allergic reactions, particularly in the pathophysiology of asthma. Its effects are mediated through the activation of specific cell surface receptors, primarily the cysteinyl leukotriene receptors CysLT1R and CysLT2R. This technical guide provides an in-depth exploration of the downstream signaling cascades, physiological consequences, and experimental methodologies associated with LTC4 receptor activation, tailored for researchers, scientists, and professionals in drug development.

Overview of this compound and its Receptors

This compound is a member of the cysteinyl leukotriene family, synthesized from arachidonic acid via the 5-lipoxygenase pathway. It exerts its biological functions by binding to and activating G-protein coupled receptors (GPCRs), namely CysLT1R and CysLT2R. While both receptors are activated by LTC4, they exhibit different binding affinities and downstream signaling profiles, leading to a complex and context-dependent physiological response. CysLT1R is considered the primary receptor for LTC4-mediated pro-inflammatory and asthmatic effects.

Signaling Pathways of LTC4 Receptor Activation

The activation of CysLT receptors by LTC4 initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC). Concurrently, elevated intracellular Ca2+ can activate other downstream effectors, including calmodulin and calcium-dependent kinases.

Furthermore, LTC4 receptor activation can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK) pathways. These pathways play a critical role in regulating gene expression and cellular processes such as proliferation, differentiation, and apoptosis.

LTC4_Signaling_Pathway LTC4 This compound CysLT1R CysLT1 Receptor LTC4->CysLT1R Gq Gq Protein CysLT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release ER->Ca2_release Ca2 ↑ [Ca²⁺]i Ca2_release->Ca2 Ca2->PKC Co-activates Physiological_responses Physiological Responses (e.g., Smooth Muscle Contraction, Inflammation) Ca2->Physiological_responses MAPK_cascade MAPK Cascade (ERK, p38, JNK) PKC->MAPK_cascade Activates MAPK_cascade->Physiological_responses

Figure 1: Simplified signaling pathway of LTC4 receptor activation.

Physiological and Pathophysiological Consequences

The activation of downstream signaling pathways by LTC4 culminates in a variety of physiological and pathophysiological responses, including:

  • Smooth Muscle Contraction: LTC4 is a potent bronchoconstrictor, and its action on airway smooth muscle cells is a hallmark of asthma. This effect is primarily mediated by the Gq-PLC-IP3-Ca2+ pathway, leading to myosin light chain phosphorylation and muscle contraction.

  • Increased Vascular Permeability: LTC4 can increase the permeability of endothelial cell layers, leading to plasma exudation and edema formation. This is a key event in the inflammatory response.

  • Eosinophil Chemotaxis: LTC4 acts as a chemoattractant for eosinophils, recruiting them to sites of inflammation.

  • Mucus Secretion: In the airways, LTC4 can stimulate mucus secretion from goblet cells, contributing to airway obstruction in asthma.

  • Fibrosis: Chronic exposure to LTC4 has been implicated in tissue remodeling and fibrosis in the airways of asthmatic patients.

Quantitative Analysis of Downstream Effects

The following tables summarize quantitative data from various studies on the effects of LTC4 receptor activation.

Table 1: Receptor Binding Affinities and Potencies

LigandReceptorBinding Affinity (Kd)Functional Potency (EC50)Cell Type/Tissue
LTC4CysLT1R0.2 - 2 nM0.1 - 5 nMVarious
LTC4CysLT2R2 - 20 nM1 - 50 nMVarious
LTD4CysLT1R0.1 - 1 nM0.05 - 2 nMVarious
LTD4CysLT2R50 - 200 nM> 100 nMVarious

Table 2: Intracellular Calcium Mobilization

Cell TypeLTC4 ConcentrationPeak [Ca2+]i IncreaseTime to Peak
Human Airway Smooth Muscle Cells100 nM~300 nM15 - 30 seconds
Human Umbilical Vein Endothelial Cells (HUVECs)10 nM~250 nM20 - 40 seconds
Rat Basophilic Leukemia (RBL-1) Cells50 nM~400 nM10 - 25 seconds

Table 3: MAP Kinase Activation

Cell TypeLTC4 ConcentrationKinaseFold Increase in ActivityTime Point
Human Monocytes100 nMERK1/23.5 ± 0.55 minutes
Human Bronchial Smooth Muscle Cells50 nMp38 MAPK2.8 ± 0.410 minutes
Mouse Macrophages200 nMJNK2.2 ± 0.315 minutes

Key Experimental Protocols

Measurement of Intracellular Calcium Concentration

This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration ([Ca2+]i) following LTC4 stimulation.

Calcium_Imaging_Workflow cluster_prep Cell Preparation cluster_loading Fura-2 AM Loading cluster_imaging Fluorescence Imaging cluster_stim Stimulation and Data Acquisition prep1 1. Seed cells on collagen-coated coverslips prep2 2. Culture cells to 70-80% confluency prep1->prep2 load1 3. Wash cells with Hank's Balanced Salt Solution (HBSS) prep2->load1 load2 4. Incubate cells with Fura-2 AM (2-5 µM) in HBSS for 30-60 min at 37°C load1->load2 load3 5. Wash cells to remove extracellular dye load2->load3 img1 6. Mount coverslip on a fluorescence microscope load3->img1 img2 7. Excite Fura-2 at 340 nm and 380 nm img1->img2 img3 8. Record emission at 510 nm img2->img3 img4 9. Establish a stable baseline fluorescence ratio (340/380) img3->img4 stim1 10. Add LTC4 to the desired final concentration img4->stim1 stim2 11. Continuously record the 340/380 fluorescence ratio stim1->stim2 stim3 12. Calibrate the fluorescence ratio to [Ca²⁺]i using ionomycin (B1663694) and EGTA stim2->stim3 Western_Blot_Workflow cluster_treatment Cell Treatment & Lysis cluster_protein Protein Quantification & Separation cluster_transfer Protein Transfer & Blocking cluster_detection Immunodetection treat1 1. Starve cells to reduce basal kinase activity treat2 2. Treat cells with LTC4 for various time points treat1->treat2 treat3 3. Lyse cells in RIPA buffer with protease/phosphatase inhibitors treat2->treat3 prot1 4. Determine protein concentration (e.g., BCA assay) treat3->prot1 prot2 5. Denature protein lysates and load onto SDS-PAGE gel prot1->prot2 prot3 6. Perform electrophoresis to separate proteins by size prot2->prot3 trans1 7. Transfer separated proteins to a PVDF or nitrocellulose membrane prot3->trans1 trans2 8. Block the membrane with 5% BSA or non-fat milk trans1->trans2 detect1 9. Incubate with primary antibody (e.g., anti-phospho-ERK) trans2->detect1 detect2 10. Wash and incubate with HRP-conjugated secondary antibody detect1->detect2 detect3 11. Add chemiluminescent substrate and image the blot detect2->detect3 detect4 12. Strip and re-probe with total ERK antibody for loading control detect3->detect4

The Pivotal Role of Leukotriene C4 in Orchestrating Innate and Adaptive Immunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotriene C4 (LTC4), a potent lipid mediator derived from arachidonic acid, has long been recognized for its role in the pathophysiology of allergic diseases such as asthma.[1][2] However, emerging evidence reveals a more intricate and pivotal role for LTC4 as a critical signaling molecule that bridges the innate and adaptive immune systems. This technical guide provides an in-depth exploration of the multifaceted functions of LTC4 in immunity, detailing its biosynthesis, signaling pathways, and its influence on a spectrum of immune cells. By presenting quantitative data in structured tables, outlining key experimental protocols, and visualizing complex pathways, this document serves as a comprehensive resource for researchers and professionals in immunology and drug development.

Introduction to this compound

This compound is a member of the cysteinyl leukotriene (CysLT) family, which also includes its metabolites, LTD4 and LTE4.[3] These lipid mediators are synthesized predominantly by activated immune cells of myeloid origin, including mast cells, eosinophils, basophils, and macrophages.[4][5] The biological effects of LTC4 are mediated through its interaction with specific G-protein coupled receptors, primarily the cysteinyl leukotriene receptors CysLT1R and CysLT2R, which are differentially expressed on various immune cells.[3][4] This differential expression and ligand affinity contribute to the diverse and sometimes opposing roles of LTC4 in immune regulation.

Biosynthesis of this compound

The production of LTC4 is a tightly regulated enzymatic cascade initiated by cellular activation.[6] Various stimuli, including allergens and pathogens, can trigger this pathway.[7]

The key steps in LTC4 biosynthesis are:

  • Arachidonic Acid Release: Upon cell stimulation, cytosolic phospholipase A2 (cPLA2) translocates to the nuclear membrane and releases arachidonic acid from membrane phospholipids.[7]

  • Leukotriene A4 (LTA4) Formation: The enzyme 5-lipoxygenase (5-LO), in conjunction with the 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid into the unstable epoxide intermediate, LTA4.[6][7]

  • LTC4 Synthesis: this compound synthase (LTC4S), a membrane-bound enzyme, catalyzes the conjugation of LTA4 with reduced glutathione (B108866) (GSH) to form LTC4.[6][8]

Following its synthesis, LTC4 is actively transported out of the cell where it can act on target cells or be further metabolized to LTD4 and LTE4 by extracellular peptidases.[1][7]

node_phospholipids Membrane Phospholipids node_aa Arachidonic Acid node_phospholipids->node_aa Stimuli node_cpla2 cPLA2 node_cpla2->node_aa releases node_lta4 Leukotriene A4 (LTA4) node_aa->node_lta4 node_5lo_flap 5-LO / FLAP node_5lo_flap->node_lta4 converts node_ltc4 This compound (LTC4) node_lta4->node_ltc4 node_ltc4s LTC4 Synthase node_ltc4s->node_ltc4 catalyzes node_gsh Glutathione (GSH) node_gsh->node_ltc4 node_ltd4 Leukotriene D4 (LTD4) node_ltc4->node_ltd4 Metabolism node_lte4 Leukotriene E4 (LTE4) node_ltd4->node_lte4 node_extracellular Extracellular Space

Figure 1: Biosynthesis pathway of this compound.

Role of LTC4 in Innate Immunity

LTC4 plays a significant role in modulating the functions of key cells of the innate immune system.

Mast Cells and Eosinophils

Mast cells and eosinophils are major producers of LTC4 and also respond to it, creating a potential autocrine and paracrine amplification loop in allergic inflammation.[5][9] LTC4, along with LTD4 and LTE4, contributes to the bronchoconstriction, increased vascular permeability, and mucus secretion characteristic of asthma.[2][10]

Dendritic Cells (DCs)

LTC4 has a complex and context-dependent effect on dendritic cells, the primary antigen-presenting cells that initiate adaptive immunity.

  • Migration and Maturation: LTC4 can induce the migration of human monocyte-derived DCs.[11][12] However, it appears to interfere with the complete maturation of inflammatory DCs.[13][14]

  • Cytokine Production: LTC4 can modulate the cytokine profile of DCs. It has been shown to suppress the release of IL-12p70 while inducing the secretion of IL-23 by LPS-activated DCs.[13][14] This shift can favor the development of Th17 responses over Th1 responses.

Table 1: Effect of LTC4 on Dendritic Cell Cytokine Production

CytokineEffect of LTC4 (0.01 μM) on LPS-matured DCsReference
IL-12p70Suppression[13][14]
IL-23Induction[13][14]
TNF-αNo significant change[13]
IL-10No significant change[13]
Macrophages and Neutrophils

While LTB4 is a more potent chemoattractant for neutrophils, CysLTs, including LTC4, also contribute to inflammatory responses involving these cells.[15][16] LTC4 can enhance the phagocytic and microbicidal activities of macrophages.

Role of LTC4 in Adaptive Immunity

LTC4 influences the adaptive immune response primarily through its effects on dendritic cells and by directly acting on lymphocytes.

T Helper Cell Differentiation

By modulating the cytokine milieu produced by dendritic cells, LTC4 can steer the differentiation of naive T helper cells. The LTC4-induced increase in IL-23 production by DCs promotes the expansion of Th17 lymphocytes, which are involved in host defense against certain pathogens and also contribute to autoimmune and inflammatory diseases.[13][14]

Group 2 Innate Lymphoid Cells (ILC2s)

Recent studies have highlighted a critical role for LTC4 in the activation of ILC2s, which are important drivers of type 2 immunity. LTC4 can synergize with cytokines like IL-33 to potentiate ILC2 activation, leading to increased production of IL-5 and IL-13 and enhanced eosinophilic inflammation.[17][18][19] This effect is primarily mediated through CysLT1R.[17]

node_lps LPS node_dc Dendritic Cell node_lps->node_dc activates node_il12 IL-12p70 (Suppressed) node_dc->node_il12 produces node_il23 IL-23 (Induced) node_dc->node_il23 produces node_th0 Naive T Cell node_dc->node_th0 presents antigen node_ltc4 LTC4 node_cysltr CysLT Receptors node_ltc4->node_cysltr node_cysltr->node_dc node_th1 Th1 Cell node_il12->node_th1 promotes node_th17 Th17 Cell node_il23->node_th17 promotes node_th0->node_th1 node_th0->node_th17

Figure 2: LTC4 modulation of DC-mediated T cell differentiation.

Experimental Protocols

In Vitro Generation and Maturation of Monocyte-Derived Dendritic Cells

Objective: To generate immature DCs from human monocytes and mature them in the presence of LTC4 to assess its effects on DC function.

Methodology:

  • Monocyte Isolation: Isolate CD14+ monocytes from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).

  • DC Differentiation: Culture monocytes for 5-7 days in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), GM-CSF (e.g., 50 ng/mL), and IL-4 (e.g., 20 ng/mL).

  • DC Maturation: Induce maturation of immature DCs with a cytokine cocktail, typically including TNF-α, IL-1β, IL-6, and PGE2. For experimental conditions, replace PGE2 with varying concentrations of LTC4 (e.g., 0.01 µM).[11]

  • Functional Assays: After 24-48 hours of maturation, harvest DCs for analysis of surface marker expression (e.g., CD80, CD86, MHC class II) by flow cytometry, cytokine secretion by ELISA, and T cell stimulatory capacity in a mixed lymphocyte reaction (MLR).[11][13]

Measurement of Cytokine Production by ELISA

Objective: To quantify the concentration of cytokines (e.g., IL-12p70, IL-23) in the supernatant of cultured cells.

Methodology:

  • Sample Collection: Collect supernatants from cell cultures at specified time points.

  • ELISA Procedure: Use commercially available ELISA kits for the specific cytokines of interest.

    • Coat a 96-well plate with a capture antibody specific for the target cytokine.

    • Block non-specific binding sites.

    • Add cell culture supernatants and a standard curve of known cytokine concentrations to the wells.

    • Add a biotinylated detection antibody.

    • Add a streptavidin-horseradish peroxidase (HRP) conjugate.

    • Add a substrate solution (e.g., TMB) to develop a colorimetric reaction.

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the cytokine concentration in the samples by interpolating from the standard curve.[13]

node_pbmc PBMCs node_monocytes CD14+ Monocytes node_pbmc->node_monocytes Isolate node_immature_dc Immature DCs node_monocytes->node_immature_dc Differentiate node_mature_dc Mature DCs node_immature_dc->node_mature_dc Mature node_analysis Functional Analysis (Flow Cytometry, ELISA, MLR) node_mature_dc->node_analysis node_gmcsf_il4 GM-CSF + IL-4 node_gmcsf_il4->node_immature_dc node_cocktail Maturation Cocktail (e.g., TNF-α, IL-1β, IL-6 ± LTC4) node_cocktail->node_mature_dc

Figure 3: Workflow for in vitro DC generation and maturation.

Therapeutic Implications and Future Directions

The intricate roles of LTC4 in both promoting and regulating immune responses present both challenges and opportunities for therapeutic intervention. While antagonists of the CysLT1R are widely used in the treatment of asthma, the functions of LTC4 mediated through CysLT2R and its influence on a broader range of immune cells suggest that more selective targeting of the LTC4 pathway could be beneficial for a variety of inflammatory and autoimmune diseases.[20][21]

Future research should focus on:

  • Elucidating the distinct signaling pathways downstream of CysLT1R and CysLT2R in different immune cell types.

  • Investigating the role of LTC4 in the tumor microenvironment and its potential as a target in cancer immunotherapy.

  • Developing more specific inhibitors of LTC4 synthase or selective antagonists for CysLT2R to dissect their precise roles and evaluate their therapeutic potential.[20][21]

Conclusion

This compound is far more than just a mediator of allergic bronchoconstriction. It is a sophisticated immunomodulatory molecule that operates at the interface of innate and adaptive immunity. By influencing the migration, maturation, and cytokine production of key immune cells like dendritic cells and by activating potent effector cells such as ILC2s, LTC4 plays a critical role in shaping the nature and magnitude of the immune response. A deeper understanding of its complex biology is essential for the development of novel therapeutic strategies for a wide range of immune-mediated diseases.

References

The Role of Leukotriene C4 in the Pathophysiology of Asthma: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by reversible airflow obstruction, bronchial hyperresponsiveness, and airway inflammation. Among the numerous inflammatory mediators implicated in its pathogenesis, the cysteinyl leukotrienes (CysLTs), particularly Leukotriene C4 (LTC4), play a pivotal role.[1][2] Synthesized predominantly by inflammatory cells such as mast cells, eosinophils, and basophils, LTC4 is a potent mediator of bronchoconstriction, microvascular permeability, mucus secretion, and inflammatory cell recruitment, all of which are hallmark features of asthma.[1][3][4] This technical guide provides a comprehensive overview of the involvement of LTC4 in asthma pathophysiology, with a focus on its synthesis and signaling, quantitative data from clinical and preclinical studies, detailed experimental protocols, and the therapeutic implications for drug development.

This compound Synthesis and Signaling Pathway

The biosynthesis of LTC4 is initiated by the activation of phospholipase A2, which releases arachidonic acid from the cell membrane. Arachidonic acid is then converted to the unstable epoxide intermediate, Leukotriene A4 (LTA4), by the enzyme 5-lipoxygenase (5-LO) in conjunction with the 5-lipoxygenase-activating protein (FLAP).[2][5] The final and committing step in the synthesis of LTC4 is the conjugation of LTA4 with reduced glutathione, a reaction catalyzed by LTC4 synthase (LTC4S).[5][6]

Once synthesized, LTC4 is actively transported out of the cell where it can exert its biological effects by binding to specific cell surface receptors. LTC4 is a primary ligand for the cysteinyl leukotriene receptor 2 (CysLT2R).[7] It is also rapidly metabolized extracellularly to LTD4 by γ-glutamyl transferase, and subsequently to the more stable metabolite LTE4 by a dipeptidase.[2][5] Both LTD4 and LTE4 are potent agonists at the CysLT1 receptor (CysLT1R), which is the primary target of currently available leukotriene receptor antagonists (LTRAs).[8] The binding of these CysLTs to their respective G-protein coupled receptors on airway smooth muscle cells, endothelial cells, and inflammatory cells triggers a cascade of intracellular signaling events, leading to the characteristic features of asthma.

LTC4_Signaling_Pathway cluster_synthesis LTC4 Synthesis cluster_metabolism_receptors Extracellular Action & Metabolism cluster_effects Pathophysiological Effects Arachidonic Acid Arachidonic Acid LTA4 LTA4 Arachidonic Acid->LTA4 5-LO/FLAP 5-LO/FLAP 5-LO/FLAP LTC4 LTC4 LTA4->LTC4 LTC4 Synthase + Glutathione LTC4 Synthase LTC4 Synthase LTD4 LTD4 LTC4->LTD4 γ-glutamyl transferase CysLT2R CysLT2 Receptor LTC4->CysLT2R LTE4 LTE4 LTD4->LTE4 dipeptidase CysLT1R CysLT1 Receptor LTD4->CysLT1R LTE4->CysLT1R Bronchoconstriction Bronchoconstriction CysLT1R->Bronchoconstriction Vascular Permeability Vascular Permeability CysLT1R->Vascular Permeability Mucus Secretion Mucus Secretion CysLT1R->Mucus Secretion Eosinophil Recruitment Eosinophil Recruitment CysLT1R->Eosinophil Recruitment CysLT2R->Bronchoconstriction CysLT2R->Vascular Permeability

Caption: LTC4 Synthesis and Signaling Pathway in Asthma.

Quantitative Data on this compound in Asthma

Numerous studies have quantified the levels of LTC4 and its metabolites in various biological samples from asthmatic patients and healthy controls. This data provides strong evidence for the upregulation of the leukotriene pathway in asthma.

Biological SamplePatient GroupLTC4/Metabolite ConcentrationReference
Bronchoalveolar Lavage Fluid (BALF) Symptomatic Asthmatics0.36 ± 0.1 pmol/ml (LTC4)[9]
Asymptomatic AsthmaticsNot significantly different from controls[9]
Healthy Controls0.12 ± 0.02 pmol/ml (LTC4)[9]
Exhaled Breath Condensate (EBC) Asthmatic AdultsLTD4: 4.1-fold increase vs. controls[5]
Asthmatic ChildrenLTD4: 2.8-fold increase vs. controls[5]
Healthy Adults & ChildrenLTC4 near or below detection limit (1 pg/ml)[5]
Urine Aspirin-sensitive Asthmatics101 pg/mg creatinine (B1669602) (LTE4)[10]
Non-aspirin-sensitive Asthmatics43 pg/mg creatinine (LTE4)[10]
Healthy Controls34 pg/mg creatinine (LTE4)[10]
Acute Asthma Exacerbation111.7 pg/mg creatinine (LTE4)[1]
Post-exacerbation (2 weeks)75.6 pg/mg creatinine (LTE4)[1]
Plasma Asthmatic Children (acute)Undetectable (CysLTs)[8]
Asthmatic Children (remission)Undetectable (CysLTs)[8]
Normal ChildrenUndetectable (CysLTs)[8]

Dose-Response to Inhaled Leukotrienes

AgonistSubject GroupOutcomePotency vs. Histamine (B1213489)Reference
LTC4 Normal SubjectsBronchoconstrictionMore potent, sustained action[11]
Asthmatic SubjectsBronchoconstriction~1,000-fold more potent[12]
LTD4 Normal SubjectsBronchoconstrictionMore potent, sustained action[11]
LTE4 Normal Subjects30% fall in V̇30-P at 0.30 mM39-fold more potent[13]
Asthmatic Subjects30% fall in V̇30-P at 0.058 mM14-fold more potent[13]

Efficacy of Leukotriene Receptor Antagonists (LTRAs)

DrugStudy DesignPatient PopulationKey FindingReference
Pranlukast Randomized, placebo-controlledMild to moderate asthmaSignificant increase in FEV1 within 1 hour[14]
LY171883 Double-blind, randomizedMild, chronic asthmaImproved FEV1 compared to placebo (p=0.003)[15]
LTRAs (various) Meta-analysis of 50 trialsAdults and adolescents with asthmaMonotherapy reduced exacerbation risk (RR 0.60)[16][17]

Detailed Experimental Protocols

Measurement of this compound

1. Enzyme-Linked Immunosorbent Assay (ELISA)

This method is a competitive immunoassay for the quantitative determination of LTC4 in biological fluids.

  • Sample Preparation:

    • Plasma: Collect blood in EDTA tubes and immediately process on ice. Centrifuge at ~2000 x g for 10 minutes at 4°C. Aspirate the plasma. Due to rapid metabolism and low levels, purification and concentration using solid-phase extraction (SPE) is often necessary.

    • BALF/Sputum/Urine: Centrifuge to remove cellular debris. Samples may require SPE for purification and concentration.

  • Assay Procedure (based on a typical commercial kit):

    • Prepare a standard curve using the provided LTC4 standard.

    • Add standards and samples to a microplate pre-coated with an antibody specific for LTC4.

    • Add an HRP-conjugated LTC4 tracer to each well.

    • Add a specific antiserum to each well.

    • Incubate the plate (e.g., 18 hours at 4°C).

    • Wash the plate to remove unbound reagents.

    • Add a substrate solution (e.g., TMB) and incubate to allow color development.

    • Add a stop solution to terminate the reaction.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

    • Calculate the LTC4 concentration in the samples by comparing their absorbance to the standard curve.[18]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high selectivity and sensitivity for LTC4 quantification and allows for the simultaneous measurement of multiple leukotrienes.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Add a stable isotope-labeled internal standard (e.g., LTC4-d5) to the plasma.

    • Acidify the plasma to approximately pH 3.5.

    • Perform solid-phase extraction (SPE) using a C8 or C18 cartridge to clean up and concentrate the sample.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[19][20]

  • LC-MS/MS Analysis:

    • LC System: Utilize a UHPLC system with a C18 reversed-phase column.

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in an organic solvent mixture (e.g., acetonitrile/methanol) is typically used.

    • MS System: A triple quadrupole mass spectrometer operating in negative ion mode with electrospray ionization (ESI) is used.

    • Detection: Monitor specific multiple reaction monitoring (MRM) transitions for LTC4 and its internal standard.[20]

Assessment of LTC4-Induced Biological Responses

1. In Vitro Airway Smooth Muscle Contraction

This assay determines the dose-dependent contractile response of airway smooth muscle to LTC4.

  • Tissue Preparation:

    • Humanely euthanize a guinea pig and dissect the trachea.

    • Place the trachea in cold, oxygenated physiological salt solution (PSS).

    • Cut the trachea into rings.

  • Experimental Setup:

    • Mount the tracheal rings in an organ bath containing PSS at 37°C, continuously aerated with 95% O2 / 5% CO2.

    • Attach one end of the tissue to a fixed hook and the other to a force-displacement transducer.

    • Allow the tissue to equilibrate under optimal resting tension.

  • Procedure:

    • Establish a baseline and confirm tissue viability with a contractile agent like KCl.

    • Add increasing cumulative concentrations of LTC4 to the organ bath.

    • Record the isometric contraction force at each concentration.

  • Data Analysis:

    • Express the contractile response as a percentage of the maximal contraction induced by the positive control.

    • Plot a concentration-response curve and determine the EC50 value.[21][22]

2. In Vivo Airway Hyperresponsiveness in Animal Models

This protocol assesses the effect of LTC4 on airway responsiveness in a mouse model of asthma.

  • Animal Model: Use a murine model of allergic airway inflammation (e.g., ovalbumin-sensitized and challenged mice).

  • Measurement of Airway Function:

    • Anesthetize, tracheostomize, and mechanically ventilate the mouse.

    • Measure baseline lung resistance and compliance using techniques like the forced oscillation technique.

  • LTC4 Challenge:

    • Administer increasing doses of aerosolized LTC4.

    • Measure changes in lung mechanics after each dose.

  • Data Analysis:

    • Construct a dose-response curve to LTC4.

    • Compare the responsiveness of asthmatic versus control mice.[23][24]

Experimental_Workflow_LTC4_Measurement cluster_sample_collection 1. Sample Collection & Processing cluster_purification 2. Purification & Concentration cluster_quantification 3. Quantification cluster_analysis 4. Data Analysis Collect_Sample Collect Biological Sample (BALF, Plasma, Urine, etc.) Process_Sample Process on Ice (Centrifugation) Collect_Sample->Process_Sample SPE Solid-Phase Extraction (SPE) Process_Sample->SPE If necessary ELISA ELISA Process_Sample->ELISA SPE->ELISA LCMS LC-MS/MS SPE->LCMS Data_Analysis Calculate LTC4 Concentration (vs. Standard Curve/Internal Standard) ELISA->Data_Analysis LCMS->Data_Analysis

Caption: General workflow for the measurement of LTC4.

Logical Relationships and Therapeutic Implications

The central role of LTC4 and other CysLTs in driving the key pathophysiological features of asthma provides a strong rationale for targeting this pathway for therapeutic intervention.

LTC4_Asthma_Logic cluster_pathophysiology Asthma Pathophysiology Inflammatory_Stimuli Inflammatory Stimuli (e.g., Allergens) LTC4_Production Increased LTC4 Production (Mast Cells, Eosinophils) Inflammatory_Stimuli->LTC4_Production Receptor_Activation CysLT Receptor Activation (CysLT1R, CysLT2R) LTC4_Production->Receptor_Activation Bronchoconstriction Bronchoconstriction Receptor_Activation->Bronchoconstriction Airway_Inflammation Airway Inflammation & Eosinophil Recruitment Receptor_Activation->Airway_Inflammation Mucus_Hypersecretion Mucus_Hypersecretion Receptor_Activation->Mucus_Hypersecretion Airway_Edema Airway Edema & Hyperresponsiveness Receptor_Activation->Airway_Edema Asthma_Symptoms Asthma Symptoms (Wheezing, Dyspnea, Cough) Bronchoconstriction->Asthma_Symptoms Airway_Inflammation->Asthma_Symptoms Mucus_Hypersecretion->Asthma_Symptoms Airway_Edema->Asthma_Symptoms LTRAs Leukotriene Receptor Antagonists (LTRAs) LTRAs->Receptor_Activation Block

Caption: Logical relationship of LTC4 to asthma pathophysiology.

The development of leukotriene receptor antagonists (LTRAs), such as montelukast, zafirlukast, and pranlukast, has been a significant advancement in asthma therapy. These drugs primarily target the CysLT1 receptor, thereby inhibiting the effects of LTD4 and LTE4. Clinical trials have consistently demonstrated that LTRAs improve lung function, reduce asthma symptoms and exacerbations, and decrease the need for rescue beta2-agonist medication.[14][16][17][25] They are particularly effective in certain asthma phenotypes, such as exercise-induced bronchoconstriction and aspirin-exacerbated respiratory disease.

Conclusion

This compound is a potent inflammatory mediator that plays a critical and multifaceted role in the pathophysiology of asthma. The increased production of LTC4 and its metabolites in asthmatic airways contributes significantly to bronchoconstriction, airway inflammation, mucus hypersecretion, and airway hyperresponsiveness. The quantitative data and experimental evidence overwhelmingly support the importance of the CysLT pathway in this disease. The success of leukotriene receptor antagonists as a therapeutic class validates the targeting of this pathway for the management of asthma. Further research into the distinct roles of CysLT1 and CysLT2 receptors and the development of more targeted therapies hold promise for improving the treatment of asthma and other inflammatory airway diseases.

References

The Intracrine Function of Leukotriene C4 in Cellular Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides an in-depth examination of the intracrine signaling role of Leukotriene C4 (LTC4) in mediating cellular stress responses, particularly in the context of Endoplasmic Reticulum (ER) stress and chemotherapy-induced stress. The information presented is primarily based on the seminal findings of Dvash et al. (2015) in Nature Communications, supplemented with established experimental protocols.

Executive Summary

Cellular stress, a hallmark of numerous pathological conditions and a consequence of various therapeutic interventions, triggers a complex network of signaling pathways. Recent evidence has unveiled a critical and previously unrecognized intracrine function for this compound (LTC4) as a key mediator of stress-induced cellular damage. In response to stressors such as ER stress and chemotherapeutic agents, non-hematopoietic cells initiate the synthesis of LTC4. This intracellularly-acting LTC4 orchestrates a signaling cascade that culminates in the generation of reactive oxygen species (ROS), oxidative DNA damage, and ultimately, cell death. This guide details the underlying molecular mechanisms, presents key quantitative findings, outlines relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows. Understanding this intracrine pathway offers novel therapeutic avenues for mitigating cellular damage in a range of diseases and treatment modalities.

The Core Signaling Pathway of Intracrine LTC4 in Cellular Stress

Under conditions of ER stress or exposure to chemotherapeutic agents, a distinct signaling pathway is activated within the cell, leading to the intracrine action of LTC4. This pathway can be summarized as follows:

  • Upregulation and Activation of MGST2: Cellular stress leads to the transcriptional upregulation and activation of microsomal glutathione-S-transferase 2 (MGST2), an enzyme responsible for the synthesis of LTC4 in non-hematopoietic cells.

  • Nuclear Translocation of LTC4 Biosynthetic Machinery: The components required for LTC4 synthesis, including MGST2, translocate to the nuclear envelope.

  • Intracellular LTC4 Synthesis: Within the cell, MGST2 catalyzes the conjugation of leukotriene A4 (LTA4) with glutathione (B108866) to produce LTC4.

  • Nuclear Translocation of LTC4 Receptors: Concurrently, the two main receptors for cysteinyl leukotrienes, CysLTR1 and CysLTR2, translocate to the nucleus.

  • Intracrine LTC4 Signaling: LTC4 acts in an intracrine manner, binding to its newly translocated nuclear receptors.

  • NOX4 Nuclear Translocation: This binding event triggers the translocation of NADPH oxidase 4 (NOX4) to the nucleus.

  • ROS Accumulation and Oxidative DNA Damage: Nuclear NOX4 generates reactive oxygen species (ROS), leading to an accumulation of oxidative stress within the nucleus and subsequent oxidative damage to DNA.

  • Induction of Cell Death: The culmination of this pathway is the induction of apoptosis and necrosis.

Intracrine LTC4 Signaling in Cellular Stress cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Stress ER Stress MGST2_up MGST2 Upregulation and Activation ER Stress->MGST2_up Chemotherapy Chemotherapy Chemotherapy->MGST2_up MGST2_nu MGST2 MGST2_up->MGST2_nu Translocation LTC4_receptors CysLTR1/2 LTC4_receptors_nu Nuclear CysLTR1/2 LTC4_receptors->LTC4_receptors_nu Translocation NOX4_cyto NOX4 NOX4_nu Nuclear NOX4 NOX4_cyto->NOX4_nu LTC4_synthesis LTC4 Synthesis MGST2_nu->LTC4_synthesis LTC4_synthesis->LTC4_receptors_nu Intracrine Binding LTC4_receptors_nu->NOX4_nu Triggers Translocation ROS ROS Accumulation NOX4_nu->ROS DNA_damage Oxidative DNA Damage ROS->DNA_damage Cell_death Apoptosis/Necrosis DNA_damage->Cell_death

Intracrine LTC4 Signaling Pathway in Cellular Stress.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the intracrine function of LTC4 in cellular stress. The data is primarily derived from the study by Dvash et al. (2015) and is presented to illustrate the magnitude of the observed effects.

Table 1: Effect of ER Stress on the Expression of LTC4 Pathway Components

Gene/ProteinConditionFold Change (mRNA)Observation (Protein)
MGST2 ER Stress (Brefeldin A)~4-fold increaseSignificant increase
CysLTR1 ER Stress (Brefeldin A)Not reportedIncreased nuclear localization
CysLTR2 ER Stress (Brefeldin A)Not reportedIncreased nuclear localization

Table 2: Impact of LTC4 Pathway Inhibition on Stress-Induced ROS and DNA Damage

Experimental ConditionMeasured OutcomeResult
Mgst2 Knockdown + ER Stress ROS AccumulationAbolished
Mgst2 Knockdown + ER Stress Oxidative DNA Damage (8-OHdG)Abolished
LTC4 Receptor Antagonist + ER Stress ROS AccumulationAbolished
LTC4 Receptor Antagonist + ER Stress Oxidative DNA Damage (8-OHdG)Abolished

Table 3: Effect of LTC4 Pathway Inhibition on Cell Viability Under ER Stress

InhibitorTargetEffect on Cell Death
Mgst2 siRNA MGST2Significantly attenuated
LTC4 Receptor Antagonists CysLTR1/2Significantly attenuated
Reversan (MRP1 Inhibitor) MRP1 (LTC4 transporter)No reduction in cleaved caspase-3

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of intracrine LTC4 function in cellular stress. These are representative protocols and may require optimization for specific cell types and experimental conditions.

Induction of Endoplasmic Reticulum (ER) Stress

Objective: To induce ER stress in cultured cells to activate the intracrine LTC4 pathway.

Materials:

  • Cell culture medium appropriate for the cell line

  • Tunicamycin (e.g., from Streptomyces sp.)

  • Brefeldin A (e.g., from Penicillium brefeldianum)

  • DMSO (vehicle control)

  • Cultured cells (e.g., HEK293T, HeLa, primary cells)

Procedure:

  • Culture cells to 70-80% confluency in appropriate culture vessels.

  • Prepare stock solutions of Tunicamycin (e.g., 10 mg/ml in DMSO) and Brefeldin A (e.g., 5 mg/ml in DMSO).

  • On the day of the experiment, dilute the stock solutions in cell culture medium to the desired final concentration (e.g., 1-5 µg/ml for Tunicamycin, 0.5-5 µg/ml for Brefeldin A).

  • Remove the existing medium from the cells and replace it with the medium containing the ER stress-inducing agent or vehicle control.

  • Incubate the cells for the desired time period (e.g., 6, 12, 24, or 48 hours) at 37°C in a 5% CO2 incubator.

  • Proceed with downstream analysis (e.g., RNA/protein extraction, immunofluorescence, cell viability assays).

Quantification of Oxidative DNA Damage (8-hydroxy-2'-deoxyguanosine - 8-OHdG) by Immunofluorescence

Objective: To visualize and quantify the extent of oxidative DNA damage in cells.

Materials:

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)

  • Primary antibody: anti-8-OHdG antibody

  • Secondary antibody: Fluorescently-conjugated anti-mouse/rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • After experimental treatment, wash the cells on coverslips twice with ice-cold PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

  • Incubate the cells with the primary anti-8-OHdG antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the cells three times with PBS for 5 minutes each.

  • Incubate the cells with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS for 5 minutes each.

  • Counterstain the nuclei with DAPI for 5 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Visualize and capture images using a fluorescence microscope.

  • Quantify the fluorescence intensity of 8-OHdG staining within the nucleus using image analysis software.

Oxidative DNA Damage Staining Workflow start Start: Treated Cells on Coverslips wash1 Wash with PBS start->wash1 fix Fix with 4% PFA wash1->fix wash2 Wash with PBS fix->wash2 permeabilize Permeabilize (Triton X-100) wash2->permeabilize wash3 Wash with PBS permeabilize->wash3 block Block with BSA wash3->block primary_ab Incubate with anti-8-OHdG Ab (overnight) block->primary_ab wash4 Wash with PBS primary_ab->wash4 secondary_ab Incubate with Fluorescent Secondary Ab wash4->secondary_ab wash5 Wash with PBS secondary_ab->wash5 dapi Counterstain with DAPI wash5->dapi wash6 Wash with PBS dapi->wash6 mount Mount on Slides wash6->mount image Image with Fluorescence Microscope mount->image quantify Quantify Nuclear Fluorescence image->quantify end End quantify->end

Workflow for 8-OHdG Immunofluorescence Staining.
Assessment of Cell Viability by Crystal Violet Staining

Objective: To quantify cell viability by staining the adherent cells.

Materials:

  • Cells cultured in multi-well plates (e.g., 96-well)

  • Phosphate-buffered saline (PBS)

  • Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)

  • Solubilization Solution (e.g., 1% SDS in PBS)

  • Microplate reader

Procedure:

  • After experimental treatment, gently wash the cells twice with PBS to remove dead, non-adherent cells.

  • Remove the PBS and add 50 µl of Crystal Violet Staining Solution to each well.

  • Incubate for 20 minutes at room temperature.

  • Gently wash the plate with water until the water runs clear.

  • Invert the plate on a paper towel to remove excess water and allow it to air dry completely.

  • Add 100 µl of Solubilization Solution to each well.

  • Place the plate on a shaker for 15 minutes to ensure complete solubilization of the dye.

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Western Blotting for Cleaved Caspase-3

Objective: To detect the activation of apoptosis by measuring the levels of cleaved caspase-3.

Materials:

  • Cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: anti-cleaved caspase-3 antibody

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse cell pellets in RIPA buffer on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Determine protein concentration using the BCA assay.

  • Normalize protein concentrations and add Laemmli sample buffer. Boil at 95-100°C for 5 minutes.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-cleaved caspase-3 antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply ECL substrate and detect the chemiluminescent signal using an imaging system.

Implications for Drug Development and Therapeutic Strategies

The elucidation of the intracrine LTC4 signaling pathway in cellular stress has significant implications for therapeutic development:

  • Novel Therapeutic Targets: MGST2, nuclear CysLTR1/2, and NOX4 represent potential targets for the development of drugs aimed at mitigating cellular damage in diseases characterized by ER stress, such as neurodegenerative diseases, metabolic disorders, and certain cancers.

  • Repurposing of Existing Drugs: LTC4 receptor antagonists, currently used for the treatment of asthma, could be repurposed to protect against cellular damage in other pathological contexts. For instance, these antagonists may have utility in reducing the side effects of chemotherapy or in treating diseases where ER stress is a contributing factor.

  • Biomarker Development: The components of this pathway could serve as biomarkers for assessing the level of cellular stress and predicting the response to therapies that induce or are affected by this stress.

Conclusion

The intracrine function of this compound represents a fundamental and previously underappreciated mechanism in the cellular response to stress. The pathway, initiated by the upregulation of MGST2 and culminating in NOX4-mediated oxidative DNA damage, provides a clear molecular framework for understanding how cells can orchestrate their own demise under duress. The detailed understanding of this signaling cascade, supported by the quantitative data and experimental protocols outlined in this guide, offers a valuable resource for researchers and drug development professionals seeking to modulate cellular stress responses for therapeutic benefit. Further investigation into this pathway is warranted to fully exploit its potential in the development of novel treatments for a wide range of human diseases.

The Dual Role of Leukotriene C4 in Oncology: A Technical Guide to its Signaling, Measurement, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotriene C4 (LTC4), a potent lipid mediator of the cysteinyl leukotriene (CysLT) pathway, is emerging as a significant modulator of cancer biology. Traditionally recognized for its role in inflammation and asthma, recent exploratory studies have delineated its complex and often contradictory involvement in tumorigenesis, cancer progression, and metastasis. This technical guide provides an in-depth review of the current understanding of LTC4's role in cancer, focusing on its signaling cascades, its impact on various cancer hallmarks, and the methodologies employed to investigate its function. We present quantitative data on the effects of LTC4 and its receptor antagonists, detail key experimental protocols, and provide visualizations of critical pathways and workflows to support ongoing research and drug development efforts in this promising area of oncology.

Introduction to the Cysteinyl Leukotriene Pathway in Cancer

The tumor microenvironment is a complex ecosystem where inflammatory processes are critically intertwined with cancer progression.[1][2] Cysteinyl leukotrienes (CysLTs), comprised of LTC4, LTD4, and LTE4, are potent inflammatory lipid mediators synthesized from arachidonic acid via the 5-lipoxygenase (5-LO) pathway.[1] These molecules exert their biological effects by signaling through G-protein coupled receptors, primarily the CysLT1 receptor (CysLT1R) and the CysLT2 receptor (CysLT2R).[3]

Emerging evidence suggests a dysregulation of the CysLT pathway in numerous malignancies, including colorectal, breast, lung, and prostate cancers.[4][5] This pathway has been shown to influence several cancer hallmarks, such as sustained proliferation, resistance to cell death, angiogenesis, invasion, and metastasis.[5] Notably, the two primary receptors, CysLT1R and CysLT2R, often exhibit opposing effects. High expression of CysLT1R is frequently associated with poor prognosis, promoting cell survival and proliferation.[3][5] Conversely, CysLT2R signaling has, in some contexts like colorectal cancer, been linked to better patient outcomes, potentially by promoting cellular differentiation.[3] This guide will focus on LTC4 as a key ligand in this pathway, exploring its synthesis, signaling mechanisms, and functional roles in cancer biology.

The LTC4 Signaling Network in Cancer Cells

LTC4 signaling is initiated by its binding to CysLT1R and CysLT2R on the cell surface. LTC4 and LTD4 share an equal affinity for CysLT2R, while LTD4 has a higher affinity for CysLT1R.[3] The activation of these receptors triggers downstream intracellular signaling cascades that ultimately dictate the cellular response.

CysLT1R-Mediated Pro-Tumorigenic Signaling: Activation of CysLT1R is predominantly linked to pro-cancer effects. It often leads to the activation of key survival and proliferation pathways, including:

  • MAPK/ERK Pathway: Promotes cell proliferation and survival.

  • PI3K/Akt Pathway: A central regulator of cell growth, survival, and metabolism.

  • β-catenin Signaling: Leads to the transcription of genes involved in proliferation, such as c-Myc.

CysLT2R-Mediated Signaling: The role of CysLT2R is more nuanced. While it can contribute to pro-angiogenic and pro-permeability effects,[6] some studies indicate it can also mediate anti-tumor functions. For instance, in colon cancer cells, LTC4 binding to CysLT2R has been shown to induce the expression of the tumor suppressor 15-hydroxyprostaglandin dehydrogenase (15-PGDH) via a JNK/AP-1-dependent pathway, promoting cell differentiation.[3]

Below is a diagram illustrating the divergent signaling pathways initiated by LTC4.

LTC4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm cluster_nucleus Nucleus LTC4 This compound (LTC4) CysLT1R CysLT1 Receptor LTC4->CysLT1R High affinity for LTD4 Lower for LTC4 CysLT2R CysLT2 Receptor LTC4->CysLT2R High affinity for LTC4 & LTD4 PI3K PI3K CysLT1R->PI3K MAPK MAPK/ERK Pathway CysLT1R->MAPK BetaCatenin β-catenin Stabilization CysLT1R->BetaCatenin JNK JNK CysLT2R->JNK Akt Akt PI3K->Akt Proliferation Proliferation Survival Angiogenesis Akt->Proliferation MAPK->Proliferation AP1 AP-1 JNK->AP1 BetaCatenin->Proliferation Differentiation Cell Differentiation (Tumor Suppression) PGDH ↑ 15-PGDH Expression AP1->PGDH PGDH->Differentiation

Figure 1: Divergent signaling pathways of LTC4 in cancer cells.

Quantitative Data on LTC4 and CysLT Antagonists in Cancer

Quantitative analysis is crucial for understanding the therapeutic potential of targeting the LTC4 pathway. While data on LTC4 concentrations in tumors is still emerging, in vitro studies have provided valuable dose-response information for CysLT receptor antagonists.

Table 1: Effects of LTC4 on Cancer-Related Processes
MediatorCancer Cell LineProcess AffectedConcentration / DoseObserved EffectCitation
LTC4 Rat RG-2 GliomaBlood-Tumor Barrier Permeability2.5, 5.0, 50.0 µg (intracarotid)~2-fold increase in permeability constant (Ki)[6]
LTC4 HT-29 (Colon)Protein Expression (15-PGDH)40 nMSignificant increase in tumor suppressor 15-PGDH[3]
LTC4 Human Monocyte-derived Dendritic CellsCell Migration~100 nMOptimal induction of chemotaxis toward CCL-19[7]
LTD4 A549 (Lung)Cell Viability0.01 - 100 nmol/LNo significant effect on cell viability after 72h[8]
LTD4 A549 (Lung)Cell Migration100 nmol/LNo significant change in migration rate[8]
Table 2: In Vitro Efficacy (IC50) of CysLT Receptor Antagonists on Cancer Cells
AntagonistCancer TypeCell LineIC50 Value (µM)Citation
Montelukast (B128269) Lung CancerA549, H1299, CL1-5, LLC50 - 75[9]
Zafirlukast (B1683622) Ovarian CancerOVCAR812[4]
Zafirlukast Colon CancerHCT116< 10[10]
Zafirlukast Lung CancerA549< 10[10]
Zafirlukast Prostate CancerPC3< 10[4]

Key Experimental Protocols

Reproducible and robust methodologies are essential for the exploratory study of LTC4 in cancer biology. This section details protocols for quantifying LTC4 and assessing its functional impact on cancer cells.

Quantification of LTC4 in Biological Samples via ELISA

This protocol describes a competitive ELISA for measuring LTC4 concentrations in samples like cell culture supernatants.

Principle: This assay is based on the competition between unlabeled LTC4 in the sample and a fixed amount of HRP-labeled LTC4 for a limited number of anti-LTC4 antibody binding sites coated on a microplate. The resulting color development is inversely proportional to the amount of LTC4 in the sample.[11]

Procedure:

  • Sample Preparation: Centrifuge cell culture supernatants to remove debris. If necessary, dilute samples with the provided assay diluent to ensure the concentration falls within the standard curve range.[11]

  • Assay Setup: Add 50 µL of standards and prepared samples to the appropriate wells of the anti-LTC4 antibody-coated 96-well plate.[11]

  • Competitive Reaction: Add 50 µL of HRP-conjugated LTC4 to each well. Seal the plate and incubate for 2 hours at room temperature with gentle shaking.[11]

  • Washing: Aspirate the liquid from each well and wash four times with 1X Wash Buffer. After the final wash, invert the plate and blot it on a paper towel to remove any residual buffer.[11]

  • Substrate Development: Add 100 µL of TMB Substrate to each well and incubate for 15-30 minutes at room temperature in the dark.[11]

  • Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[11]

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations using a four-parameter logistic (4-PL) curve fit. Interpolate the LTC4 concentration in the samples from this curve, correcting for any dilution factors.[11]

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Analysis Prep_Samples Prepare Samples & Standards Add_To_Plate Add Samples/Standards to Coated Plate Prep_Samples->Add_To_Plate Add_HRP Add HRP-LTC4 (Competitive Binding) Add_To_Plate->Add_HRP Incubate Incubate 2h @ RT Add_HRP->Incubate Wash Wash x4 Incubate->Wash Add_TMB Add TMB Substrate Wash->Add_TMB Incubate_Dark Incubate 15-30min Add_TMB->Incubate_Dark Add_Stop Add Stop Solution Incubate_Dark->Add_Stop Read_Plate Read Absorbance at 450nm Add_Stop->Read_Plate Calculate Calculate Concentration vs. Standard Curve Read_Plate->Calculate

Figure 2: General workflow for a competitive ELISA to measure LTC4.
Assessment of Cancer Cell Migration using Transwell Assay

This assay measures the chemotactic response of cancer cells to LTC4.

Procedure:

  • Cell Preparation: Culture cancer cells to ~80-90% confluency. Harvest the cells and resuspend them in a low-serum medium (e.g., 0.5% FBS) at a concentration of 1x10^5 cells/mL.

  • Chamber Setup: In the lower chamber of a 24-well Transwell plate, add 600 µL of low-serum medium containing the desired concentration of LTC4 (chemoattractant). Use medium without LTC4 as a negative control.

  • Cell Seeding: Place the Transwell insert (typically with an 8.0 µm pore polycarbonate membrane) into the well. Add 200 µL of the prepared cell suspension into the upper chamber of the insert.

  • Incubation: Incubate the plate for an appropriate duration (e.g., 24 hours) at 37°C in a 5% CO2 atmosphere to allow for cell migration.

  • Removal of Non-migrated Cells: After incubation, carefully remove the insert from the well. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane by immersing the insert in 4% paraformaldehyde (PFA) for 15 minutes. Wash with PBS and then stain with 0.1% crystal violet solution for 30 minutes.

  • Quantification: Gently wash the membrane with water to remove excess stain. Allow it to dry. Elute the dye from the stained cells using 90% acetic acid and measure the absorbance of the eluate at 590 nm with a microplate reader. The absorbance is proportional to the number of migrated cells. Alternatively, count the stained cells in several fields of view under a microscope.

Analysis of LTC4-Induced Signaling via Western Blot

This protocol details the detection of phosphorylated ERK (p-ERK), a key downstream target of LTC4 signaling.

Procedure:

  • Cell Culture and Stimulation: Plate cells to reach 70-80% confluency. To reduce basal signaling, serum-starve the cells for 4-12 hours prior to the experiment. Stimulate the cells with the desired concentration of LTC4 for a specific time (e.g., 5, 15, 30 minutes).

  • Cell Lysis: After stimulation, place plates on ice and wash cells twice with ice-cold PBS. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-ERK1/2 (diluted in 5% BSA/TBST) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature. After further washes, add an ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Re-probing for Total ERK: To normalize the data, the membrane can be stripped of the bound antibodies and re-probed with an antibody for total ERK1/2. The ratio of p-ERK to total ERK indicates the level of pathway activation.

Conclusion and Future Directions

The exploratory studies conducted to date strongly implicate LTC4 and its signaling pathway as significant players in cancer biology. The CysLT1R axis predominantly promotes pro-tumorigenic activities, making its antagonists, such as montelukast and zafirlukast, promising candidates for drug repurposing in oncology.[4][5][9] In contrast, the CysLT2R pathway presents a more complex picture, with evidence for both pro-angiogenic and anti-tumor differentiation-promoting roles.[3][6] This duality underscores the need for a deeper understanding of the context-dependent functions of LTC4 signaling.

Future research should focus on several key areas:

  • Quantitative Tumor Microenvironment Analysis: Robustly quantifying the levels of LTC4 and other CysLTs in various tumor types versus adjacent normal tissue is critical to establishing a causal link and identifying patient populations that may benefit from CysLT-targeted therapies.

  • Dissecting Receptor Dimerization: Investigating the formation of CysLT1R/CysLT2R homo- and heterodimers and how this affects downstream signaling could reveal new therapeutic targets.

  • In Vivo Studies: More comprehensive in vivo studies using specific agonists and antagonists are needed to validate the in vitro findings and to understand the impact of LTC4 on tumor-stroma interactions, immune cell infiltration, and metastasis.

  • Clinical Validation: Retrospective cohort studies have suggested a decreased cancer risk in patients using CysLT receptor antagonists for asthma.[5] Prospective clinical trials are the necessary next step to validate the therapeutic efficacy of these agents as either monotherapies or adjuvants in cancer treatment.

By leveraging the detailed methodologies and foundational knowledge presented in this guide, the scientific community can further unravel the intricate role of LTC4 in cancer and accelerate the development of novel therapeutic strategies targeting this critical inflammatory pathway.

References

Methodological & Application

Application Notes and Protocols for Measuring Leukotriene C4 in Bronchoalveolar Lavage Fluid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene C4 (LTC4) is a potent lipid mediator of inflammation and is centrally involved in the pathophysiology of various respiratory diseases, most notably asthma. LTC4 is a member of the cysteinyl leukotriene family and is synthesized from arachidonic acid by the 5-lipoxygenase pathway. In the airways, LTC4 is known to induce bronchoconstriction, increase vascular permeability, and promote mucus secretion, all of which contribute to the clinical manifestations of asthma and other inflammatory lung conditions.

Bronchoalveolar lavage (BAL) fluid analysis provides a minimally invasive method to sample the cellular and biochemical components of the lower respiratory tract. Measuring LTC4 concentrations in BAL fluid is a critical tool for researchers and drug development professionals to understand the role of this mediator in disease pathogenesis, to identify potential biomarkers of disease activity, and to evaluate the efficacy of novel therapeutic interventions targeting the leukotriene pathway.

This document provides detailed application notes and protocols for the accurate and reproducible measurement of LTC4 in BAL fluid using two common analytical methods: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This compound Signaling Pathway

The biological effects of LTC4 are mediated through its interaction with specific cell surface receptors, primarily the cysteinyl leukotriene receptor 1 (CysLT1R). The binding of LTC4 to its receptor initiates a cascade of intracellular signaling events that ultimately lead to the physiological responses associated with allergic inflammation.

LTC4_Signaling_Pathway cluster_membrane Cell Membrane CysLT1R CysLT1 Receptor G_protein Gq/11 CysLT1R->G_protein Activates PLC Phospholipase C G_protein->PLC Activates LTC4 LTC4 LTC4->CysLT1R Binds to IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates DAG Diacylglycerol (DAG) PLC->DAG Generates ER Endoplasmic Reticulum IP3->ER Acts on PKC Protein Kinase C DAG->PKC Activates Ca2+ Ca²⁺ Cellular_Response Bronchoconstriction, Increased Vascular Permeability, Mucus Secretion Ca2+->Cellular_Response ER->Ca2+ Releases PKC->Cellular_Response

Caption: A simplified diagram of the this compound signaling pathway.

Experimental Protocols

Bronchoalveolar Lavage (BAL) Fluid Collection and Processing

Proper collection and handling of BAL fluid are critical to ensure the stability and accurate measurement of LTC4. Due to the inherent instability of leukotrienes, samples should be processed promptly and kept at low temperatures.

Materials:

  • Sterile, pre-warmed (37°C) 0.9% saline solution.

  • Sterile siliconized collection traps or syringes.

  • Protease inhibitor cocktail.

  • Ice.

  • Centrifuge capable of refrigeration.

  • Cryovials for storage.

Procedure:

  • Perform bronchoalveolar lavage according to standard clinical or institutional animal care and use committee (IACUC) approved protocols. Instill pre-warmed sterile saline and gently aspirate the fluid into a sterile siliconized container kept on ice.

  • Immediately after collection, add a protease inhibitor cocktail to the BAL fluid to prevent enzymatic degradation of proteins and peptides.

  • Process the BAL fluid within one hour of collection.

  • Centrifuge the BAL fluid at 400 x g for 10 minutes at 4°C to pellet the cells.[1]

  • Carefully collect the supernatant (cell-free BAL fluid) and transfer it to a new tube.

  • For long-term storage, aliquot the supernatant into single-use cryovials to avoid repeated freeze-thaw cycles, snap-freeze in liquid nitrogen, and store at -80°C.[2][3] LTC4 is unstable at higher temperatures, and storage at -20°C is not recommended.[2]

Measurement of LTC4 by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used method for the quantification of LTC4 in biological fluids due to its high throughput and relatively low cost. The following is a general protocol based on commercially available competitive ELISA kits. Always refer to the specific manufacturer's instructions for the kit you are using.

Experimental Workflow:

ELISA_Workflow Start Start Prepare_Standards Prepare LTC4 Standards Start->Prepare_Standards Prepare_Samples Thaw and Prepare BALF Samples Start->Prepare_Samples Add_Reagents Add Standards, Samples, Tracer, and Antiserum to Plate Prepare_Standards->Add_Reagents Prepare_Samples->Add_Reagents Incubate_Plate Incubate Plate Add_Reagents->Incubate_Plate Wash_Plate Wash Plate Incubate_Plate->Wash_Plate Add_Substrate Add Substrate Solution Wash_Plate->Add_Substrate Incubate_Development Incubate for Color Development Add_Substrate->Incubate_Development Stop_Reaction Add Stop Solution Incubate_Development->Stop_Reaction Read_Plate Read Absorbance at 405-420 nm Stop_Reaction->Read_Plate Analyze_Data Calculate LTC4 Concentration Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: A typical workflow for the measurement of LTC4 by competitive ELISA.

Detailed Protocol (Based on Cayman Chemical LTC4 ELISA Kit):

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. This typically involves diluting concentrated buffers and reconstituting lyophilized components.

  • Standard Curve Preparation: Prepare a serial dilution of the LTC4 standard to generate a standard curve. A typical range for an LTC4 ELISA is from approximately 17 pg/mL to 5000 pg/mL.[1][4]

  • Sample Preparation: Thaw BAL fluid samples on ice. If necessary, dilute the samples in the supplied ELISA buffer to bring the LTC4 concentration within the assay's detection range.

  • Assay Procedure:

    • Add standards and samples to the appropriate wells of the microplate pre-coated with an antibody.

    • Add the LTC4 tracer (e.g., LTC4 conjugated to an enzyme like acetylcholinesterase).

    • Add the specific LTC4 antiserum.

    • Incubate the plate, typically for 18 hours at 4°C.[4]

    • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

    • Add the substrate solution (e.g., Ellman's Reagent) and incubate for 90-120 minutes to allow for color development.[4]

    • Add a stop solution to terminate the reaction.

    • Read the absorbance of each well using a microplate reader at a wavelength between 405 and 420 nm.[4]

  • Data Analysis: The intensity of the color is inversely proportional to the concentration of LTC4 in the sample. Calculate the LTC4 concentration in the samples by interpolating from the standard curve.

Quantitative Data Summary for Commercial LTC4 ELISA Kits:

ParameterCayman Chemical LTC4 ELISA KitMyBioSource Human LT-C4 ELISA KitAFSBio LTC4 ELISA Kit
Assay Type Competitive ELISASandwich ELISACompetitive Inhibition ELISA
Sample Type Culture media, other matricesSerum, plasma, cell culture supernates, ascites, tissue homogenatesSerum, plasma, tissue homogenates, cell culture supernates
Assay Range 17.1 - 5,000 pg/mL[1][4]0.05 - 20 ng/mL468.75 - 30,000 pg/mL[5]
Sensitivity 21.2 pg/mL (80% B/B0)[1][4]0.023 ng/mL142.5 pg/mL[5]
Lower Limit of Detection (LLOD) 7.4 pg/mL[1][4]Not specifiedNot specified
Measurement of LTC4 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and sensitivity for the quantification of LTC4 and can distinguish it from structurally similar molecules. This method is often considered the gold standard for leukotriene measurement.

Experimental Workflow:

LCMS_Workflow Start Start Sample_Prep Thaw BALF and Add Internal Standard Start->Sample_Prep Protein_Precip Protein Precipitation (e.g., with Methanol) Sample_Prep->Protein_Precip SPE Solid Phase Extraction (SPE) for Sample Cleanup Protein_Precip->SPE LC_Separation Liquid Chromatography (LC) Separation SPE->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Data_Analysis Quantification based on Peak Area Ratios MS_Detection->Data_Analysis End End Data_Analysis->End

Caption: A general workflow for the measurement of LTC4 by LC-MS/MS.

Detailed Protocol (General):

  • Sample Preparation:

    • Thaw BAL fluid samples on ice.

    • Add a stable isotope-labeled internal standard (e.g., LTC4-d5) to each sample to correct for matrix effects and variations in sample processing.

    • Deproteinize the samples by adding a cold organic solvent such as methanol (B129727) or acetonitrile (B52724).[6]

    • Vortex and centrifuge at high speed to pellet the precipitated proteins.

  • Solid Phase Extraction (SPE):

    • Further purify the supernatant using a C18 solid-phase extraction cartridge to remove interfering substances and concentrate the analyte.

    • Condition the SPE cartridge with methanol and then water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent to remove polar impurities.

    • Elute the LTC4 with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Separate the extracted lipids using a reverse-phase C18 column with a gradient elution of mobile phases, typically consisting of water with a small amount of acid (e.g., formic acid) and an organic solvent like acetonitrile or methanol.[7]

    • Mass Spectrometry: Perform detection using a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM). The specific precursor-to-product ion transitions for LTC4 and its internal standard should be optimized for the instrument being used.

  • Data Analysis: Quantify LTC4 by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a standard curve prepared in a similar matrix.

Quantitative Data Summary for LC-MS/MS:

While specific performance characteristics can vary significantly between laboratories and instrument setups, LC-MS/MS methods for leukotrienes can achieve high sensitivity.

ParameterTypical LC-MS/MS Performance
Sensitivity Can achieve sub-pg/mL sensitivity.[8]
Specificity Very high, capable of distinguishing between isomers.[8]
Linearity Range Typically wide, for example, 1 - 120 pg/mL in plasma.
Accuracy Generally high, with recovery rates often between 99-120%.
Precision (CV) Typically less than 15%.

Conclusion

The accurate measurement of this compound in bronchoalveolar lavage fluid is a valuable tool in respiratory research and drug development. Both ELISA and LC-MS/MS are powerful techniques for this purpose, each with its own advantages. ELISA offers high throughput and is well-suited for screening large numbers of samples, while LC-MS/MS provides superior specificity and sensitivity. The choice of method will depend on the specific research question, the number of samples, and the available resources. Regardless of the method chosen, careful sample collection and handling are paramount to obtaining reliable and reproducible results.

References

Application Notes and Protocols for Leukotriene C4 ELISA Kit: Quantification in Cell Culture Supernatants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantification of Leukotriene C4 (LTC4) in cell culture supernatants using a competitive enzyme-linked immunosorbent assay (ELISA) kit. Detailed protocols, data interpretation, and troubleshooting are included to ensure accurate and reproducible results.

Introduction

This compound (LTC4) is a potent lipid mediator synthesized from arachidonic acid via the 5-lipoxygenase pathway.[1] It is a member of the cysteinyl leukotrienes, which play a crucial role in the pathophysiology of inflammatory diseases such as asthma and allergic rhinitis by inducing bronchoconstriction, increasing vascular permeability, and promoting mucus secretion.[1] Accurate quantification of LTC4 in biological samples, including cell culture supernatants, is essential for research into these disease mechanisms and for the development of novel therapeutic agents.[1] This document outlines the principles of a competitive ELISA for LTC4 detection and provides a detailed protocol for its application in cell culture models.

Assay Principle

The this compound ELISA kit is a competitive immunoassay. The assay is based on the competition between unlabeled LTC4 in the sample and a fixed amount of horseradish peroxidase (HRP)-labeled LTC4 for a limited number of binding sites on a specific anti-LTC4 antibody coated on a microplate.[1] After incubation, the unbound components are washed away. The amount of bound HRP-labeled LTC4 is determined by the addition of a TMB substrate solution. The resulting color development is inversely proportional to the concentration of LTC4 in the sample. The reaction is stopped, and the absorbance is measured at 450 nm.[1] A standard curve is generated by plotting the absorbance values of standards against their known concentrations, from which the concentration of LTC4 in the samples can be determined.[1]

Data Presentation

Table 1: Typical Standard Curve Data

Standard Concentration (pg/mL)Absorbance (450 nm)% B/B0
01.850100%
17.11.57385%
51.31.25868%
1540.85146%
4630.48126%
13890.24113%
50000.1307%

Note: Data is for example purposes only. Actual results may vary.

Table 2: Kit Performance Characteristics

ParameterValue
Assay Range17.1 - 5000 pg/mL[2]
Sensitivity (80% B/B0)~21.2 pg/mL[2]
Lower Limit of Detection (LLOD)~7.4 pg/mL[2][3]
Sample TypeCell Culture Supernatants[2]
Incubation Time2 hours at room temperature[1]
Wavelength450 nm[4]

Experimental Protocols

Reagent Preparation
  • Wash Buffer (1X): Dilute the provided 20X or 400X Wash Buffer Concentrate with deionized or ultrapure water to the final volume specified in the kit manual. For example, to prepare 1L of 1X Wash Buffer from a 20X concentrate, add 50 mL of the concentrate to 950 mL of deionized water.[1][2] Store at 4°C for up to two months.[2]

  • LTC4 Standard Curve: Reconstitute the lyophilized LTC4 standard with the specified diluent. Prepare serial dilutions of the standard in the Standard and Sample Diluent to create a standard curve. A typical range would be from 5000 pg/mL down to 17.1 pg/mL.[1][2] If assaying undiluted culture medium samples, use the same culture medium for the standard curve dilutions.[2][5]

  • HRP-conjugated LTC4: Reconstitute the HRP-conjugated LTC4 tracer as directed in the kit manual, typically with the provided ELISA buffer.[2]

Sample Preparation
  • Cell Culture Supernatants: Collect cell culture media into sterile tubes.[6]

  • Centrifugation: Centrifuge the supernatants to remove any cells and cellular debris.[1][6] A common protocol is to centrifuge at 1000 x g for 15 minutes.

  • Storage: Assay the samples immediately or aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[1][2]

  • Dilution: Samples may require dilution with the Standard and Sample Diluent to ensure the LTC4 concentration falls within the range of the standard curve.[1] It is recommended to test a few dilutions for each sample type to determine the optimal dilution factor.[2]

Assay Procedure
  • Add Standards and Samples: Add 50 µL of each standard and sample (in duplicate) to the appropriate wells of the anti-LTC4 antibody-coated microplate.[1]

  • Add HRP-conjugated LTC4: Add 50 µL of the prepared HRP-conjugated LTC4 to each well.[1]

  • Incubation: Seal the plate and incubate for 2 hours at room temperature, preferably on a gentle shaker.[1]

  • Washing: Aspirate the liquid from each well and wash the plate four times with 300 µL of 1X Wash Buffer per well. After the last wash, invert the plate and blot it on a clean paper towel to ensure complete removal of liquid.[1]

  • Substrate Addition: Add 100 µL of TMB Substrate to each well.[1]

  • Develop in the Dark: Incubate the plate for 15-30 minutes at room temperature in the dark. The solution will turn blue.[1]

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[1]

  • Read Absorbance: Read the absorbance of each well at 450 nm within 15 minutes of adding the Stop Solution.[1]

Data Analysis
  • Calculate Average Absorbance: Calculate the average absorbance for each set of duplicate standards and samples.

  • Generate Standard Curve: Plot the mean absorbance for each standard on the y-axis against its concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended for data analysis.[1]

  • Calculate Sample Concentrations: Determine the LTC4 concentration in the samples by interpolating their average absorbance values from the standard curve. Remember to multiply by the dilution factor if samples were diluted.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

LTC4_Signaling_Pathway cluster_biosynthesis LTC4 Biosynthesis cluster_metabolism Metabolism cluster_signaling Receptor Signaling Arachidonic Acid Arachidonic Acid 5-LO 5-Lipoxygenase (5-LO) Arachidonic Acid->5-LO cPLA2 cPLA2 cPLA2 LTA4 Leukotriene A4 (LTA4) 5-LO->LTA4 FLAP FLAP FLAP LTC4 This compound (LTC4) LTA4->LTC4 LTC4S LTC4S LTC4 Synthase (LTC4S) LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 γ-glutamyl transpeptidase CysLT1R CysLT1R LTC4->CysLT1R CysLT2R CysLT2R LTC4->CysLT2R LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 Dipeptidase LTD4->CysLT1R Gq11 Gq/11 CysLT1R->Gq11 CysLT2R->Gq11 PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca2+ Mobilization IP3->Ca2

Caption: this compound Biosynthesis and Signaling Pathway.

ELISA_Workflow start Start reagent_prep Reagent Preparation (Wash Buffer, Standards, HRP-LTC4) start->reagent_prep sample_prep Sample Preparation (Centrifuge Cell Supernatants) reagent_prep->sample_prep add_reagents Add Standards, Samples, and HRP-LTC4 to Antibody-Coated Plate sample_prep->add_reagents incubation Incubate for 2 hours at Room Temperature add_reagents->incubation wash Wash Plate 4 Times incubation->wash add_substrate Add TMB Substrate wash->add_substrate develop Incubate for 15-30 min in the Dark add_substrate->develop stop Add Stop Solution develop->stop read Read Absorbance at 450 nm stop->read analyze Data Analysis (Standard Curve, Calculate Concentrations) read->analyze end End analyze->end

Caption: Experimental Workflow for the this compound ELISA.

References

Application Note: A Sensitive and Robust LC-MS/MS Method for the Quantification of Leukotriene C4 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene C4 (LTC4) is a potent pro-inflammatory lipid mediator derived from the 5-lipoxygenase pathway of arachidonic acid metabolism. As a key member of the cysteinyl leukotrienes, LTC4 plays a crucial role in the pathophysiology of various inflammatory diseases, most notably asthma and allergic rhinitis, where it induces bronchoconstriction, increases vascular permeability, and promotes mucus secretion. Accurate and sensitive quantification of LTC4 in biological matrices is therefore essential for understanding its role in disease and for the development of novel therapeutics targeting the leukotriene pathway. This application note provides a detailed protocol for the sensitive detection of LTC4 in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique renowned for its high selectivity and sensitivity.

Signaling and Biosynthesis Pathway of this compound

The biosynthesis of LTC4 is initiated by cellular stimuli that trigger the release of arachidonic acid from membrane phospholipids (B1166683) by cytosolic phospholipase A2 (cPLA2).[1] Arachidonic acid is then converted to the unstable epoxide intermediate, Leukotriene A4 (LTA4), by the action of 5-lipoxygenase (5-LO) in conjunction with the 5-lipoxygenase-activating protein (FLAP).[1] LTA4 is subsequently conjugated with glutathione (B108866) by LTC4 synthase to form LTC4.[1] Once synthesized, LTC4 can be actively transported out of the cell where it can be sequentially metabolized to Leukotriene D4 (LTD4) and Leukotriene E4 (LTE4).[1] These cysteinyl leukotrienes exert their biological effects by binding to specific G-protein coupled receptors, primarily CysLT1R and CysLT2R, on target cells.

This compound Biosynthesis and Signaling Pathway cluster_biosynthesis Biosynthesis cluster_signaling Signaling Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid LTA4 LTA4 Arachidonic Acid->LTA4 5-LO/FLAP LTC4 LTC4 LTA4->LTC4 LTC4 Synthase + Glutathione LTD4 LTD4 LTC4->LTD4 gamma-Glutamyl Transpeptidase LTE4 LTE4 LTD4->LTE4 Dipeptidase CysLT Receptors CysLT Receptors LTD4->CysLT Receptors LTE4->CysLT Receptors cPLA2 cPLA2 5-LO/FLAP 5-LO/FLAP LTC4 Synthase LTC4 Synthase gamma-Glutamyl Transpeptidase gamma-Glutamyl Transpeptidase Dipeptidase Dipeptidase Cellular Response Cellular Response CysLT Receptors->Cellular Response Inflammatory Response, Bronchoconstriction

Caption: this compound Biosynthesis and Signaling Pathway.

Experimental Workflow

The analytical workflow for the quantification of LTC4 in plasma involves several key steps: sample preparation using solid-phase extraction (SPE) to isolate the analyte and remove interferences, followed by chromatographic separation using reversed-phase liquid chromatography, and finally, sensitive detection by tandem mass spectrometry. The use of a stable isotope-labeled internal standard is crucial for accurate quantification.

Experimental Workflow for LTC4 Analysis Spiking Spike with Internal Standard (e.g., LTC4-d5) Acidification Acidify to pH 3-4 (with formic acid) Spiking->Acidification SPE Solid-Phase Extraction (C18) Acidification->SPE Conditioning Conditioning (Methanol) SPE->Conditioning Evaporation Evaporation to Dryness (Nitrogen stream) SPE->Evaporation Equilibration Equilibration (Water) Conditioning->Equilibration Loading Sample Loading Equilibration->Loading Washing Washing (Water, 5% Methanol) Loading->Washing Elution Elution (Methanol) Washing->Elution Reconstitution Reconstitution in Initial Mobile Phase Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis

Caption: Experimental Workflow for LTC4 Analysis.

Experimental Protocols

Plasma Sample Handling and Storage

Proper handling and storage of plasma samples are critical to prevent the degradation of LTC4 and its isomerization to 11-trans-LTC4.

  • Blood Collection: Collect whole blood in tubes containing an anticoagulant such as EDTA.

  • Immediate Processing: Process the blood samples immediately after collection. All steps should be performed on ice or at 4°C to minimize enzymatic activity.[1]

  • Plasma Separation: Centrifuge the whole blood at approximately 2000 x g for 10 minutes at 4°C.[1]

  • Plasma Aspiration: Carefully aspirate the plasma supernatant without disturbing the buffy coat.

  • Storage: For long-term storage, immediately freeze the plasma samples at -80°C. Storage at -20°C is not recommended due to potential analyte instability.[1]

Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol is for the extraction and purification of LTC4 from human plasma using a C18 solid-phase extraction cartridge.

Materials:

  • C18 SPE Cartridges (e.g., 100 mg, 1 mL)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic Acid

  • Stable isotope-labeled internal standard (e.g., LTC4-d5)

  • Vacuum manifold or positive pressure manifold

  • Nitrogen evaporator

Procedure:

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To 500 µL of plasma, add the stable isotope-labeled internal standard solution.

  • Acidification: Acidify the plasma sample to a pH of approximately 3-4 with formic acid. This is crucial for the efficient retention of the acidic leukotriene on the C18 sorbent.[1]

  • SPE Cartridge Conditioning: Pass 1 mL of methanol through the C18 cartridge. Do not allow the cartridge to dry.[1]

  • SPE Cartridge Equilibration: Pass 1 mL of water through the cartridge. Ensure the sorbent bed does not dry out.[1]

  • Sample Loading: Load the acidified plasma sample onto the conditioned and equilibrated SPE cartridge. Maintain a slow and steady flow rate of approximately 1 drop per second.[1]

  • Washing: Wash the cartridge with 1 mL of water to remove polar interferences, followed by a second wash with 1 mL of 5% methanol in water to remove less polar interferences.[1]

  • Elution: Elute LTC4 and the internal standard from the cartridge with 1 mL of methanol or acetonitrile.[1]

  • Solvent Evaporation: Dry the eluate under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Parameters:

ParameterRecommended Condition
Column Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Gradient A linear gradient from low to high organic phase (Mobile Phase B) should be optimized to ensure separation from isomers and other interferences. A suggested starting gradient is: 0-2 min, 30% B; 2-12 min, 30-95% B; 12-14 min, 95% B; 14-14.1 min, 95-30% B; 14.1-16 min, 30% B.

Tandem Mass Spectrometry (MS/MS) Parameters:

ParameterRecommended Condition
Ionization Mode Negative Electrospray Ionization (ESI-)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions These must be optimized for the specific instrument. Based on the molecular weight of LTC4 (625.8 g/mol ), the precursor ion ([M-H]⁻) is expected at m/z 624.8. Product ions should be determined by infusing a standard solution of LTC4. A common fragmentation involves the loss of the glutamic acid residue.

Quantitative Data Summary

The following table summarizes the expected performance characteristics for a validated LC-MS/MS method for cysteinyl leukotrienes. Data for the related, more stable metabolite, Leukotriene E4 (LTE4), is provided as a reference for expected performance.[2] It is crucial to perform a full method validation for LTC4 to establish these parameters.

Performance CharacteristicExpected Value (based on LTE4 data)
Linearity Range 31–3020 pg/mL (in urine)[2]
Lower Limit of Quantification (LLOQ) < 31 pg/mL
Intra-Assay Precision (%CV) < 10%[2]
Inter-Assay Precision (%CV) < 10%[2]
Accuracy (Recovery %) 99% - 120%[2]
Specificity High (based on chromatographic separation and mass-to-charge ratio)

Conclusion

This application note provides a comprehensive and detailed protocol for the sensitive and specific quantification of this compound in human plasma by LC-MS/MS. The described methods for sample handling, solid-phase extraction, and instrumental analysis are designed to yield high-quality, reproducible data. Adherence to these protocols will enable researchers, scientists, and drug development professionals to accurately measure this critical inflammatory mediator, thereby facilitating a deeper understanding of its role in health and disease and aiding in the development of targeted therapies. Full method validation is essential to ensure the reliability of the obtained results.

References

Application of Radioimmunoassay for Leukotriene C4 Measurement: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene C4 (LTC4) is a potent pro-inflammatory mediator derived from the 5-lipoxygenase pathway of arachidonic acid metabolism. As a key member of the cysteinyl leukotrienes (CysLTs), LTC4 plays a significant role in the pathophysiology of various inflammatory conditions, most notably asthma and allergic rhinitis. Its biological effects, which include inducing bronchoconstriction, increasing vascular permeability, and promoting mucus secretion, make it a critical target for research and therapeutic development. Accurate and sensitive quantification of LTC4 in biological samples is paramount for understanding its role in disease and for the evaluation of novel therapeutic interventions.

Radioimmunoassay (RIA) is a highly sensitive and specific in vitro technique used to measure minute quantities of substances, such as hormones and lipid mediators, in biological fluids. This document provides detailed application notes and a comprehensive protocol for the measurement of LTC4 using a competitive radioimmunoassay.

Principle of the Assay

The this compound RIA is a competitive immunoassay. The principle relies on the competition between a known amount of radiolabeled LTC4 (the "tracer," typically tritiated, [³H]-LTC4) and the unlabeled LTC4 present in a sample or standard for a limited number of binding sites on a highly specific anti-LTC4 antibody. As the concentration of unlabeled LTC4 in the sample increases, it displaces the radiolabeled LTC4 from the antibody binding sites. The antibody-bound fraction is then separated from the unbound fraction, and the radioactivity of the bound fraction is measured using a scintillation counter. The concentration of LTC4 in the unknown sample is determined by comparing the measured radioactivity to a standard curve generated with known concentrations of unlabeled LTC4. The amount of radioactivity is inversely proportional to the concentration of LTC4 in the sample.

RIA_Principle cluster_0 Competitive Binding cluster_1 Separation & Detection unlabeled_LTC4 Unlabeled LTC4 (Sample/Standard) antibody Anti-LTC4 Antibody unlabeled_LTC4->antibody Binds unlabeled_LTC4->antibody unbound_LTC4 Unbound LTC4 (Supernatant) unlabeled_LTC4->unbound_LTC4 Remains free labeled_LTC4 Radiolabeled LTC4 (Tracer) labeled_LTC4->antibody Competes for binding labeled_LTC4->antibody labeled_LTC4->unbound_LTC4 Remains free bound_complex Antibody-Bound LTC4 Complex antibody->bound_complex Forms scintillation_counter Scintillation Counter (Measures Radioactivity) bound_complex->scintillation_counter Radioactivity is measured

Figure 1: Principle of Competitive Radioimmunoassay for LTC4.

This compound Signaling Pathway

LTC4 exerts its biological effects through binding to specific G-protein coupled receptors, primarily the cysteinyl leukotriene receptor 1 (CysLT1R). This interaction initiates a downstream signaling cascade that leads to the characteristic physiological responses associated with CysLTs. Understanding this pathway is crucial for contextualizing the significance of LTC4 measurements in disease models and clinical research.

LTC4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CysLT1R CysLT1 Receptor G_protein Gq/11 CysLT1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2_release Ca²⁺ Release from ER IP3->Ca2_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Physiological_Responses Physiological Responses (Bronchoconstriction, etc.) Ca2_release->Physiological_Responses Leads to PKC->Physiological_Responses Leads to LTC4 This compound (LTC4) LTC4->CysLT1R Binds to

Figure 2: Simplified this compound Signaling Pathway.

Data Presentation

The performance of the LTC4 RIA is characterized by its sensitivity, specificity, and reproducibility. The following tables summarize the key quantitative data for a typical LTC4 radioimmunoassay.

Table 1: Assay Performance Characteristics

ParameterTypical Value
Lowest Detection Limit0.046 pmol[1]
50% Inhibition (IC50)0.3 - 0.7 ng[2]
Assay Range10 - 1000 pg/mL

Table 2: Cross-Reactivity Profile

CompoundCross-Reactivity (%)
This compound (LTC4)100
Leukotriene D4 (LTD4)< 1[1]
Leukotriene E4 (LTE4)< 1[1]
Leukotriene F4 (LTF4)< 1[1]
Leukotriene C386 - 100[1]
Leukotriene C586 - 100[1]
11-trans this compound86 - 100[1]
Leukotriene B4 (LTB4)~0.1[2]
Arachidonic AcidNot Inhibited[2]
GlutathioneNot Inhibited[2]

Table 3: Recovery and Precision

ParameterSample MatrixTypical Value
RecoveryLeukocyte Suspensions67 - 100%[1]
Recovery after ExtractionPlasma (Sep-Pak C18)~91%[3]
Intra-Assay Precision (CV%)Varies with concentration< 10%
Inter-Assay Precision (CV%)Varies with concentration< 15%

Experimental Protocols

Materials and Reagents

  • Anti-LTC4 Antiserum

  • [³H]-LTC4 Tracer

  • LTC4 Standard

  • Assay Buffer (e.g., phosphate-buffered saline with gelatin)

  • Dextran-Coated Charcoal

  • Scintillation Cocktail

  • Biological samples (plasma, cell culture supernatants, etc.)

  • Sep-Pak C18 cartridges (for sample extraction)

  • Methanol (B129727) and other organic solvents

  • Centrifuge

  • Scintillation Counter

Sample Preparation

Proper sample collection and preparation are critical for accurate LTC4 measurement.

  • Plasma: Collect blood in tubes containing an anticoagulant like EDTA. Centrifuge immediately at 1,000-2,000 x g for 15 minutes at 4°C. Store plasma at -80°C until analysis. Due to the complex matrix, plasma samples often require solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte.[3]

  • Cell Culture Supernatants: Collect the cell culture medium and centrifuge to remove cells and debris. Supernatants can often be assayed directly, but it is recommended to dilute the standards in the same culture medium for consistency.

Solid-Phase Extraction (SPE) Protocol for Plasma

  • Condition the Cartridge: Wash a Sep-Pak C18 cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Acidify Sample: Acidify the plasma sample (e.g., 1 mL) to a pH of ~3.5 with a suitable acid (e.g., 2 M formic acid).

  • Load Sample: Apply the acidified plasma to the conditioned C18 cartridge.

  • Wash: Wash the cartridge with 5 mL of deionized water, followed by 5 mL of 15% methanol to remove polar impurities.

  • Elute: Elute the LTC4 from the cartridge with 2 mL of methanol.

  • Dry and Reconstitute: Evaporate the methanol eluate to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of assay buffer. A recovery of approximately 91% can be expected with this method.[3]

Radioimmunoassay Protocol

  • Standard Curve Preparation: Prepare a series of LTC4 standards by serial dilution of the stock standard in assay buffer. Typical concentrations may range from 10 pg/mL to 1000 pg/mL.

  • Assay Setup: In appropriately labeled tubes, add the following in order:

    • 100 µL of Assay Buffer (for non-specific binding tubes)

    • 100 µL of Standard or prepared Sample

    • 100 µL of [³H]-LTC4 Tracer

    • 100 µL of Anti-LTC4 Antiserum (do not add to non-specific binding tubes)

  • Incubation: Vortex all tubes gently and incubate for 16-24 hours at 4°C to allow for competitive binding to reach equilibrium.

  • Separation of Bound and Free LTC4:

    • Add 200 µL of cold dextran-coated charcoal suspension to each tube (except total count tubes).

    • Vortex immediately and incubate on ice for 10-15 minutes. The charcoal will adsorb the free, unbound LTC4.

    • Centrifuge the tubes at 2,000 x g for 15 minutes at 4°C to pellet the charcoal.

  • Measurement of Radioactivity:

    • Carefully decant the supernatant (which contains the antibody-bound [³H]-LTC4) into scintillation vials.

    • Add 5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of bound tracer for each standard and sample.

    • Plot a standard curve of the percentage of bound tracer versus the concentration of the LTC4 standards.

    • Determine the concentration of LTC4 in the samples by interpolating their percentage of bound tracer from the standard curve.

RIA_Workflow start Start sample_prep Sample Preparation (e.g., Plasma Extraction) start->sample_prep std_prep Standard Curve Preparation start->std_prep assay_setup Assay Setup (Add Sample/Standard, Tracer, Antibody) sample_prep->assay_setup std_prep->assay_setup incubation Incubation (4°C, 16-24h) assay_setup->incubation separation Separation of Bound/Free (Dextran-Coated Charcoal) incubation->separation centrifugation Centrifugation separation->centrifugation scintillation_counting Scintillation Counting (Measure Radioactivity) centrifugation->scintillation_counting data_analysis Data Analysis (Standard Curve & Calculation) scintillation_counting->data_analysis end End data_analysis->end

Figure 3: Experimental Workflow for this compound RIA.

The radioimmunoassay for this compound is a robust and highly sensitive method suitable for the quantification of this important inflammatory mediator in a variety of biological samples. Its high specificity allows for accurate measurement, which is crucial for research in asthma, allergy, and other inflammatory diseases, as well as for the preclinical and clinical development of new therapeutic agents targeting the leukotriene pathway. Adherence to proper sample handling and the detailed protocol outlined in this document will ensure reliable and reproducible results.

References

Application Notes and Protocols for In Vitro Cell-Based Assays of Leukotriene C4 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Leukotriene C4 (LTC4) is a potent inflammatory mediator derived from arachidonic acid, playing a critical role in the pathophysiology of various inflammatory diseases, including asthma and allergic rhinitis.[1][2] Accurate in vitro assessment of LTC4 activity is crucial for understanding its biological functions and for the discovery and development of novel therapeutic agents targeting the cysteinyl leukotriene (CysLT) pathway.

These application notes provide detailed protocols for key in vitro cell-based assays to study LTC4 activity, including the quantification of LTC4 release, receptor binding affinity, and downstream signaling events.

Quantification of this compound Release using Enzyme-Linked Immunosorbent Assay (ELISA)

The competitive ELISA is a widely used method for the quantitative determination of LTC4 in biological samples such as cell culture supernatants.[1] This assay is based on the competition between unlabeled LTC4 in the sample and a fixed amount of horseradish peroxidase (HRP)-labeled LTC4 for a limited number of binding sites on a specific anti-LTC4 antibody.[1] The resulting color development is inversely proportional to the concentration of LTC4 in the sample.[1]

Experimental Protocol: Competitive ELISA for LTC4

Materials:

  • Anti-LTC4 coated microplate

  • LTC4 standards

  • HRP-conjugated LTC4

  • Standard and Sample Diluent

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Cell culture supernatants

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Culture cells (e.g., mast cells, eosinophils, or transfected HEK293 cells) to the desired density.[3][4]

    • Stimulate cells with an appropriate agonist (e.g., calcium ionophore A23187) to induce LTC4 release.[5]

    • Collect the cell culture supernatant.

    • Centrifuge the supernatant to remove any cellular debris.[1][6]

  • Assay Procedure:

    • Bring all reagents to room temperature.

    • Add 50 µL of standard or sample to the appropriate wells of the anti-LTC4 coated microplate. It is recommended to run all standards and samples in duplicate.[1]

    • Add 50 µL of HRP-conjugated LTC4 to each well.[1]

    • Seal the plate and incubate for 2 hours at room temperature on a gentle shaker.[1]

    • Aspirate the liquid from each well and wash four times with 300 µL of 1X Wash Buffer per well.[1]

    • Add 100 µL of TMB Substrate to each well and incubate for 15-30 minutes at room temperature in the dark.[1]

    • Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[1]

  • Data Analysis:

    • Read the absorbance of each well at 450 nm within 15 minutes of adding the Stop Solution.[1]

    • Calculate the average absorbance for each set of duplicate standards and samples.

    • Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.[1]

    • Determine the concentration of LTC4 in the samples from the standard curve.

Quantitative Data: LTC4 Release
Cell TypeStimulusLTC4 Concentration (ng/10⁶ cells)Reference
HEK293 cells co-expressing 5-LOX and LTC4SCa²⁺-ionophore A23187 and 20µM AA~250[3][4]
Bone marrow-derived mast cellsCalcium ionophore A2318790.9 ± 7.5[5]
Differentiated HL-60 cells-0.974 ± 0.606[7]

Receptor Binding Assays

Receptor binding assays are used to determine the affinity of ligands for the cysteinyl leukotriene receptors (CysLT1R and CysLT2R).[8] These assays typically involve the use of a radiolabeled ligand (e.g., [³H]LTC4) and measuring its displacement by unlabeled test compounds.[8]

Experimental Protocol: Radioligand Binding Assay

Materials:

  • Cell membranes or whole cells expressing CysLT receptors (e.g., DDT1 MF-2 smooth muscle cells)[8][9]

  • Radiolabeled LTC4 (e.g., [³H]LTC4)

  • Unlabeled competitor ligands (e.g., LTC4, 11-trans-LTC4)

  • Binding buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation (if applicable):

    • Homogenize cells expressing the target receptor in a suitable buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash and resuspend the membrane pellet in the assay buffer.[8]

  • Binding Assay:

    • In assay tubes, combine the membrane preparation or intact cells, a fixed concentration of radiolabeled LTC4, and varying concentrations of the unlabeled competitor ligand.[8]

    • Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at 4°C).[8]

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.[8]

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can be converted to a Ki value (inhibitory constant).

Quantitative Data: Receptor Binding Affinity
LigandReceptorPreparationParameterValueReference
LTC4CysLT ReceptorDDT1 MF-2 Smooth Muscle CellsKd5 nM[9]
11-trans-LTC4CysLT ReceptorGuinea Pig IleumpKi6.58[8]
LTC4CysLT ReceptorGuinea Pig IleumpKi6.42[8]

Calcium Mobilization Assays

Activation of CysLT receptors, particularly CysLT1R, by LTC4 leads to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium concentration ([Ca²⁺]i).[10][11] Calcium mobilization assays measure this change in [Ca²⁺]i using fluorescent calcium indicators.[12][13]

Experimental Protocol: FLIPR Calcium Assay

Materials:

  • Engineered cells expressing a CysLT receptor (e.g., HEK293)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • LTC4 or other test compounds

  • Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument

Procedure:

  • Cell Preparation:

    • Seed cells into a 96-well or 384-well microplate and incubate overnight.[10]

    • Remove the culture medium and add the fluorescent dye loading solution to each well.

    • Incubate the plate for 1 hour at 37°C to allow for dye loading.[10]

  • Compound Preparation:

    • Prepare a serial dilution of LTC4 or test compounds in the assay buffer at a concentration that is a multiple (e.g., 5x) of the final desired concentration.[10]

  • Measurement:

    • Place the cell plate and the compound plate into the FLIPR instrument.[10]

    • Establish a baseline fluorescence reading for 10-20 seconds.[10]

    • The instrument will then add the compound dilutions to the respective wells.

    • Continue to record the fluorescence for at least 120 seconds to capture the peak calcium response.[10]

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.[10]

    • Plot the ΔF against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.[10]

Quantitative Data: Calcium Mobilization
AgonistCell TypeParameterValueReference
LTB4MonocytesEC501.17 nM[14]
LTD4MonocytesEC502.12 nM[14]

Visualizations

This compound Biosynthesis and Signaling Pathway

LTC4_Pathway cluster_synthesis LTC4 Biosynthesis cluster_signaling Downstream Signaling AA Arachidonic Acid LTA4 Leukotriene A4 AA->LTA4 5-LOX LTC4 Leokotriene C4 LTA4->LTC4 + Glutathione LTC4_synthase LTC4 Synthase LTC4_synthase->LTC4 CysLT1R CysLT1 Receptor LTC4->CysLT1R Binds to Gq Gq Protein CysLT1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC PKC Activation DAG->PKC Physiological_response Physiological Response (e.g., Bronchoconstriction) Ca_release->Physiological_response PKC->Physiological_response

Caption: Biosynthesis of LTC4 and its downstream signaling cascade via the CysLT1 receptor.

Experimental Workflow for LTC4 ELISA

ELISA_Workflow start Start: Cell Culture & Stimulation collect_supernatant Collect & Clarify Cell Supernatant start->collect_supernatant add_sample Add Standards & Samples to Coated Plate collect_supernatant->add_sample add_hrp Add HRP-conjugated LTC4 add_sample->add_hrp incubate_wash Incubate & Wash Plate add_hrp->incubate_wash add_substrate Add TMB Substrate incubate_wash->add_substrate stop_reaction Add Stop Solution add_substrate->stop_reaction read_absorbance Read Absorbance at 450 nm stop_reaction->read_absorbance analyze Analyze Data & Generate Standard Curve read_absorbance->analyze

Caption: Step-by-step workflow for the quantification of LTC4 using a competitive ELISA.

Workflow for Calcium Mobilization Assay

Calcium_Workflow start Start: Seed Cells in Microplate load_dye Load Cells with Calcium-Sensitive Dye start->load_dye prepare_compounds Prepare Serial Dilutions of Test Compounds load_dye->prepare_compounds setup_flipr Place Plates in FLIPR & Establish Baseline prepare_compounds->setup_flipr add_compounds Automated Addition of Compounds setup_flipr->add_compounds record_fluorescence Record Fluorescence Change add_compounds->record_fluorescence analyze Analyze Data & Determine EC50 record_fluorescence->analyze

Caption: Workflow for measuring intracellular calcium mobilization in response to LTC4 receptor activation.

References

Application Notes and Protocols for Evaluating Leukotriene C4 Inhibitors in Animal Models of Asthma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing animal models of asthma for the preclinical evaluation of Leukotriene C4 (LTC4) inhibitors. This document details the rationale for targeting the LTC4 pathway, outlines the most common animal models, provides step-by-step experimental protocols, and presents a comparative summary of the efficacy of various LTC4 inhibitors.

Introduction to this compound in Asthma

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus hypersecretion, and airway remodeling.[1] Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are potent lipid mediators that play a crucial role in the pathophysiology of asthma.[2] Produced predominantly by inflammatory cells such as mast cells, eosinophils, and basophils, CysLTs exert their effects by binding to specific receptors, primarily the cysteinyl leukotriene receptor 1 (CysLT1R).[3]

Activation of CysLT1R by LTC4 and its metabolites leads to a cascade of events that contribute to the clinical manifestations of asthma, including:

  • Bronchoconstriction: CysLTs are potent constrictors of airway smooth muscle.[1]

  • Airway Inflammation: They promote the recruitment and activation of inflammatory cells, particularly eosinophils.[4]

  • Mucus Production: CysLTs stimulate mucus secretion from goblet cells.

  • Airway Edema: They increase vascular permeability, leading to fluid leakage into the airway tissues.

Given their central role in asthma pathogenesis, the LTC4 signaling pathway is a key target for therapeutic intervention. LTC4 inhibitors, which include both synthesis inhibitors and receptor antagonists, offer a targeted approach to mitigating the inflammatory and bronchoconstrictive effects of these potent mediators.

This compound Signaling Pathway

The binding of LTC4 and its subsequent metabolites (LTD4 and LTE4) to the CysLT1 receptor on various cell types, including airway smooth muscle cells and inflammatory cells, initiates a downstream signaling cascade. This cascade is a critical point of intervention for CysLT1R antagonists.

LTC4_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular & Pathophysiological Response LTC4 This compound (LTC4) Leukotriene D4 (LTD4) CysLT1R CysLT1 Receptor LTC4->CysLT1R Binds to Gq Gq Protein Activation CysLT1R->Gq PLC Phospholipase C (PLC) Activation Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Bronchoconstriction Bronchoconstriction (Airway Smooth Muscle Contraction) Ca_PKC->Bronchoconstriction Inflammation Inflammation (Eosinophil Recruitment & Activation) Ca_PKC->Inflammation Mucus Mucus Hypersecretion Ca_PKC->Mucus Edema Airway Edema (Increased Vascular Permeability) Ca_PKC->Edema Inhibitor LTC4 Inhibitors (CysLT1R Antagonists) Inhibitor->CysLT1R Block

This compound signaling pathway and point of inhibition.

Animal Models of Asthma

The two most widely used and well-characterized animal models for studying allergic asthma are the Ovalbumin (OVA)-induced and the House Dust Mite (HDM)-induced models. These models mimic key features of human asthma, making them invaluable for the preclinical evaluation of novel therapeutic agents like LTC4 inhibitors.[3][5]

Ovalbumin (OVA)-Induced Asthma Model

This is the most common model and involves sensitizing the animal to the protein ovalbumin, followed by an airway challenge with the same protein to elicit an asthmatic phenotype.[6]

Characteristics:

  • Robust eosinophilic airway inflammation.

  • Development of airway hyperresponsiveness (AHR).

  • Increased serum IgE levels.

  • Th2-dominant immune response.

House Dust Mite (HDM)-Induced Asthma Model

This model uses a clinically relevant allergen, house dust mite extract, to induce an allergic asthma phenotype.[5]

Characteristics:

  • Eosinophilic and sometimes neutrophilic airway inflammation.

  • Airway remodeling with chronic exposure.

  • Development of AHR.

  • Induction of allergen-specific IgE.

Experimental Protocols

The following are detailed protocols for inducing asthma in mice, administering LTC4 inhibitors, and assessing the key pathological features of the disease.

Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma in Mice

This protocol describes the standard procedure for inducing an acute allergic asthma phenotype in BALB/c mice.[6]

Materials:

  • 6-8 week old female BALB/c mice

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (B78521) (Alum) adjuvant

  • Sterile, pyrogen-free phosphate-buffered saline (PBS)

  • Ultrasonic nebulizer

Procedure:

  • Sensitization:

    • On Day 0 and Day 14, administer an intraperitoneal (i.p.) injection of 100 µL of a solution containing 20 µg of OVA emulsified in 2 mg of alum.

  • LTC4 Inhibitor Administration:

    • From Day 21 to Day 23 (the challenge period), administer the LTC4 inhibitor or vehicle control at the desired dose and route (e.g., oral gavage) 1 hour prior to the OVA challenge.

  • Airway Challenge:

    • On Days 21, 22, and 23, place the mice in a whole-body plethysmography chamber and expose them to an aerosol of 1% (w/v) OVA in PBS for 30 minutes.

  • Outcome Assessment:

    • 24-48 hours after the final OVA challenge, perform assessments such as Airway Hyperresponsiveness (AHR) measurement, Bronchoalveolar Lavage (BAL) fluid collection, and lung tissue harvesting for histology.

OVA_Workflow cluster_sensitization Sensitization cluster_treatment_challenge Treatment & Challenge cluster_assessment Assessment Day0 Day 0 OVA/Alum i.p. Day14 Day 14 OVA/Alum i.p. Day21_23 Days 21-23 1. LTC4 Inhibitor Admin 2. OVA Aerosol Challenge Day14->Day21_23 Day24_25 Days 24-25 - AHR Measurement - BALF Collection - Histology Day21_23->Day24_25

Experimental workflow for the OVA-induced asthma model.
Protocol 2: House Dust Mite (HDM)-Induced Allergic Asthma in Mice

This protocol outlines the induction of an allergic asthma phenotype using a clinically relevant allergen.

Materials:

  • 6-8 week old female BALB/c or C57BL/6 mice

  • House Dust Mite (HDM) extract (e.g., from Dermatophagoides pteronyssinus)

  • Sterile, pyrogen-free saline

  • Intranasal administration apparatus

Procedure:

  • Sensitization and Challenge (Chronic Model):

    • On Days 0-4, administer 25 µg of HDM extract in 50 µL of saline intranasally.

    • From Week 2 to Week 4, challenge the mice intranasally with 25 µg of HDM extract three times a week.

  • LTC4 Inhibitor Administration:

    • During the challenge phase (Weeks 2-4), administer the LTC4 inhibitor or vehicle control daily, 1 hour prior to the HDM challenge.

  • Outcome Assessment:

    • 24 hours after the final HDM challenge, perform AHR measurement, BAL fluid collection, and lung tissue harvesting.

Key Experimental Endpoints and Protocols

Airway Hyperresponsiveness (AHR) Measurement

AHR is a hallmark of asthma and can be measured non-invasively in conscious mice using whole-body plethysmography.

Protocol:

  • Place the mouse in the plethysmography chamber and allow it to acclimate.

  • Record baseline readings for 3 minutes.

  • Expose the mouse to nebulized PBS (vehicle) for 3 minutes and record the response.

  • Sequentially expose the mouse to increasing concentrations of nebulized methacholine (B1211447) (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL) for 3 minutes each.

  • Record the enhanced pause (Penh), a dimensionless value that correlates with airway resistance, for 3 minutes after each methacholine concentration.

Bronchoalveolar Lavage (BAL) Fluid Analysis

BAL fluid is collected to analyze the inflammatory cell infiltrate in the airways.

Protocol:

  • Euthanize the mouse and expose the trachea.

  • Insert a cannula into the trachea and secure it.

  • Instill and gently aspirate 1 mL of ice-cold PBS into the lungs. Repeat this process two more times.

  • Pool the recovered BAL fluid.

  • Centrifuge the BAL fluid to pellet the cells.

  • Resuspend the cell pellet in a known volume of PBS and determine the total cell count using a hemocytometer.

  • Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to perform a differential cell count of eosinophils, neutrophils, lymphocytes, and macrophages.

Histological Analysis of Lung Tissue

Histology is used to assess airway inflammation and remodeling.

Protocol:

  • After BAL fluid collection, perfuse the lungs with PBS and then fix them with 10% neutral buffered formalin.

  • Embed the fixed lung tissue in paraffin (B1166041) and cut thin sections.

  • Stain the sections with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to visualize mucus-producing goblet cells.

  • Score the stained sections for the severity of inflammation and goblet cell hyperplasia.

Data Presentation: Comparative Efficacy of LTC4 Inhibitors

The following tables summarize quantitative data on the effects of various LTC4 inhibitors from preclinical studies in animal models of asthma. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from different studies. Experimental conditions such as the specific animal model, allergen, and drug dosage can influence the results.

Table 1: Effect of LTC4 Inhibitors on Total and Eosinophil Cell Counts in Bronchoalveolar Lavage Fluid (BALF)

InhibitorAnimal ModelDoseTotal Cells (x10⁵/mL)Eosinophils (x10⁴/mL)Reference
Vehicle Control OVA-induced mouse-5.8 ± 0.73.5 ± 0.5[7]
Montelukast OVA-induced mouse6 mg/kg/day2.5 ± 0.40.16 ± 0.08[7]
Vehicle Control OVA-induced rat-12.5 ± 1.56.2 ± 0.8[8]
Montelukast OVA-induced rat10 mg/kg7.8 ± 1.12.1 ± 0.5[8]
Zafirlukast OVA-induced mouse10 mg/kg/daySignificantly reducedSignificantly reduced[9]
Pranlukast OVA-induced mouse-Reduced airway resistance-[4]

*p < 0.05 compared to vehicle control. Data are presented as mean ± SEM.

Table 2: Effect of LTC4 Inhibitors on Airway Hyperresponsiveness (AHR)

InhibitorAnimal ModelAHR MeasurementEffect on AHRReference
Montelukast OVA-induced mousePenh to methacholineSignificantly reduced[10]
Zafirlukast Allergen-induced asthma (human)FEV1 fall to allergenSignificantly inhibited early and late asthmatic responses[2]
Pranlukast OVA-induced mouseAirway resistanceReduced increase in airway resistance[4]
BAY-u 9773 In vitro models-Antagonist of CysLT1 and CysLT2 receptors[1]

Experimental Workflow for Evaluating a Novel LTC4 Inhibitor

This diagram outlines a comprehensive workflow for the preclinical evaluation of a novel LTC4 inhibitor in an animal model of asthma.

Inhibitor_Workflow start Start: Novel LTC4 Inhibitor Candidate model Select Animal Model (e.g., OVA or HDM-induced asthma) start->model groups Establish Experimental Groups - Vehicle Control - Asthma Model + Vehicle - Asthma Model + Inhibitor (multiple doses) - Positive Control (e.g., Montelukast) model->groups protocol Execute Asthma Induction & Dosing Protocol groups->protocol ahr Assess Airway Hyperresponsiveness (AHR) protocol->ahr balf Collect and Analyze BAL Fluid (Cell Counts, Cytokines) protocol->balf histology Perform Lung Histology (Inflammation, Mucus, Remodeling) protocol->histology data Data Analysis & Interpretation ahr->data balf->data histology->data conclusion Conclusion on Preclinical Efficacy data->conclusion

Preclinical evaluation workflow for a novel LTC4 inhibitor.

Conclusion

Animal models of asthma, particularly the OVA and HDM-induced models, are indispensable tools for the preclinical evaluation of LTC4 inhibitors. By mimicking the key pathophysiological features of human asthma, these models allow for a robust assessment of a compound's efficacy in reducing airway inflammation, hyperresponsiveness, and other asthma-related parameters. The detailed protocols and comparative data presented in these application notes provide a solid foundation for researchers to design and execute studies aimed at developing novel and effective therapies for asthma.

References

Application Notes and Protocols for Guinea Pig Models of Bronchoconstriction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Guinea pigs are a well-established and valuable animal model for studying the pathophysiology of bronchoconstriction and for the preclinical evaluation of novel therapeutics for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Their airway anatomy and physiological responses to bronchoconstrictors share significant similarities with humans, making them a highly relevant model.[1][2] Key advantages include their robust bronchoconstrictive response to various stimuli and the comparability of their inflammatory responses to those seen in human airways.[2] This document provides detailed application notes and experimental protocols for utilizing guinea pig models in bronchoconstriction studies.

Key Concepts and Signaling Pathways

Bronchoconstriction in guinea pigs, as in humans, is mediated by a complex interplay of signaling pathways that lead to airway smooth muscle contraction. Several key mediators and their receptors are involved:

  • Histamine (B1213489): Acts on H1 receptors on airway smooth muscle, leading to contraction.[1]

  • Acetylcholine (B1216132) (ACh) and Methacholine (B1211447): These muscarinic receptor agonists induce bronchoconstriction via the cholinergic reflex pathway.[3]

  • Allergens (e.g., Ovalbumin): In sensitized animals, allergens trigger the release of mediators like histamine and cysteinyl-leukotrienes from mast cells, causing bronchoconstriction.[4]

  • Tachykinins (e.g., Substance P, Neurokinin A): These neuropeptides can be released from sensory nerves and cause potent bronchoconstriction.[4][5]

The signaling cascades often involve G-protein coupled receptors, leading to downstream events such as increased intracellular calcium and activation of contractile proteins in the smooth muscle cells.

Signaling Pathway for Histamine-Induced Bronchoconstriction

Histamine_Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R Binds to Gq Gq protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from SR) IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

Caption: Histamine signaling pathway leading to bronchoconstriction.

Experimental Protocols

Detailed methodologies for inducing and measuring bronchoconstriction in guinea pigs are provided below. These protocols can be adapted based on specific research questions and the compounds being tested.

Histamine-Induced Bronchoconstriction

This model is used to evaluate the direct bronchodilatory effects of test compounds.[1]

Materials:

  • Male Hartley guinea pigs (300-400g)

  • Histamine dihydrochloride

  • Saline solution (0.9% NaCl)

  • Whole-body plethysmograph

  • Nebulizer

Procedure:

  • Animal Acclimatization: Acclimatize guinea pigs for at least one week before the experiment with free access to food and water.

  • Test Compound Administration: Administer the test compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection). The dosage and timing should be based on the compound's pharmacokinetic profile.

  • Baseline Measurement: Place the guinea pig in the whole-body plethysmograph and allow it to acclimate for 5-10 minutes. Record baseline respiratory parameters, such as specific airway resistance (sRaw) or enhanced pause (Penh).[1]

  • Histamine Challenge: Expose the animal to an aerosolized solution of histamine (e.g., 0.1% w/v) for a fixed duration (e.g., 30-60 seconds) using a nebulizer connected to the plethysmography chamber.[1][6]

  • Post-Challenge Measurement: Continuously monitor and record respiratory parameters for a set period (e.g., 5-10 minutes) after the histamine challenge.[1]

  • Data Analysis: Calculate the percentage increase in sRaw or Penh from baseline in response to the histamine challenge.[1] The time to onset of preconvulsion dyspnea (PCD) can also be used as an endpoint.[6]

Acetylcholine-Induced Bronchoconstriction

This model assesses bronchoconstriction mediated by the parasympathetic nervous system.

Materials:

  • Male Hartley guinea pigs (300-400g)

  • Acetylcholine chloride or Methacholine

  • Saline solution (0.9% NaCl)

  • Whole-body plethysmograph

  • Nebulizer

Procedure:

  • Animal Acclimatization and Compound Administration: Follow steps 1 and 2 from the histamine protocol.

  • Baseline Measurement: Follow step 3 from the histamine protocol.

  • Acetylcholine/Methacholine Challenge: Expose the guinea pig to an aerosolized solution of acetylcholine (e.g., 0.5%) or methacholine (e.g., 0.05-0.5 mg/mL) for a fixed duration.[1][6]

  • Post-Challenge Measurement and Data Analysis: Monitor respiratory parameters and analyze the data as described for the histamine challenge.

Ovalbumin-Induced Allergic Bronchoconstriction

This model mimics allergic asthma, involving both early and late-phase bronchoconstrictor responses.[1] It is suitable for evaluating both the anti-inflammatory and bronchodilatory effects of test compounds.

Materials:

  • Male Hartley guinea pigs (300-400g)

  • Ovalbumin (OVA)

  • Aluminum hydroxide (B78521) (adjuvant)

  • Saline solution (0.9% NaCl)

  • Whole-body plethysmograph

  • Nebulizer

Procedure:

  • Sensitization: On day 0 and day 7, sensitize the guinea pigs by intraperitoneal injection of 1 mg ovalbumin and 100 mg aluminum hydroxide in 1 mL saline. A control group should be injected with saline and aluminum hydroxide only.[1] Some protocols may involve repeated inhalation exposures to ovalbumin over several weeks.[7]

  • Test Compound Treatment: Begin administration of the test compound or vehicle at a predetermined time before the ovalbumin challenge (e.g., daily for one week prior to challenge).[1]

  • Ovalbumin Challenge: On day 21, place the sensitized guinea pigs in the whole-body plethysmograph and record baseline respiratory parameters. Expose the animals to an aerosol of 1% ovalbumin in saline for 5 minutes.[1]

  • Measurement of Airway Response: Continuously monitor respiratory parameters to assess the early and potentially late-phase asthmatic responses.

  • Data Analysis: Calculate the changes in respiratory parameters from baseline following the ovalbumin challenge.

Experimental Workflow for Ovalbumin-Induced Bronchoconstriction

OVA_Workflow cluster_sensitization Sensitization Phase cluster_treatment Treatment Phase cluster_challenge Challenge & Measurement Phase Day0 Day 0: Sensitization (OVA + Al(OH)₃) Day7 Day 7: Booster Sensitization Treatment Day 14-20: Test Compound/Vehicle Admin. Day7->Treatment Day21_baseline Day 21: Baseline Measurement (Plethysmography) Treatment->Day21_baseline Day21_challenge OVA Aerosol Challenge Day21_baseline->Day21_challenge Measurement Post-Challenge Respiratory Monitoring Day21_challenge->Measurement

Caption: Experimental workflow for the ovalbumin sensitization and challenge model.

Data Presentation

Quantitative data from bronchoconstriction studies should be summarized in a clear and structured format to allow for easy comparison between different treatment groups and experimental conditions.

Table 1: Effect of a Test Compound on Histamine-Induced Bronchoconstriction
Treatment GroupNBaseline sRaw (cmH₂O·s)Peak sRaw post-Histamine (cmH₂O·s)% Increase in sRawTime to PCD (seconds)
Vehicle Control60.3 ± 0.052.5 ± 0.4733%120 ± 15
Test Compound (X mg/kg)60.3 ± 0.061.2 ± 0.2300%240 ± 20
Positive Control60.3 ± 0.040.8 ± 0.1 167%300 ± 25**
Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control.
Table 2: Airway Response to Ovalbumin Challenge in Sensitized Guinea Pigs
Treatment GroupNBaseline PenhPeak Penh post-OVA ChallengeArea Under the Curve (AUC) for Penh (0-10 min)
Saline Control60.5 ± 0.10.6 ± 0.15.5 ± 1.0
OVA-Sensitized + Vehicle60.5 ± 0.13.5 ± 0.525.0 ± 3.0
OVA-Sensitized + Test Compound60.5 ± 0.11.5 ± 0.310.0 ± 2.0
*Data are presented as mean ± SEM. p < 0.05 compared to OVA-Sensitized + Vehicle.

Conclusion

The guinea pig remains a cornerstone model for in vivo studies of bronchoconstriction. The protocols outlined in these application notes provide a robust framework for investigating the mechanisms of airway hyperreactivity and for the preclinical assessment of potential anti-asthmatic drugs. Careful experimental design, including appropriate controls and detailed data analysis, is crucial for obtaining reliable and translatable results.

References

Techniques for Isolating Primary Human Mast Cells for Leukotriene C4 Release Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primary human mast cells are critical for studying the mechanisms of allergic and inflammatory diseases, as well as for the development of novel therapeutics. Unlike immortalized cell lines, primary mast cells closely reflect the physiological responses of their in vivo counterparts. A key function of activated mast cells is the de novo synthesis and release of lipid mediators, such as leukotriene C4 (LTC4), a potent inflammatory molecule implicated in the pathophysiology of asthma and allergic rhinitis. This document provides detailed application notes and protocols for the successful isolation of primary human mast cells from skin and lung tissues, their subsequent stimulation, and the quantification of LTC4 release.

I. Isolation and Purification of Primary Human Mast Cells

The isolation of viable and functional primary human mast cells from tissues is a multi-step process that typically involves enzymatic digestion to liberate the cells from the extracellular matrix, followed by purification steps to enrich the mast cell population. The two most common sources for obtaining tissue-resident human mast cells are skin and lung tissues.

A. Isolation from Human Skin Tissue

Human skin, particularly neonatal foreskin or surgical specimens from mammoplasty, is a rich source of connective tissue-type mast cells. The general workflow involves enzymatic digestion followed by purification steps.[1]

Experimental Protocol: Enzymatic Digestion of Human Skin

  • Weigh the skin tissue and wash it with a sterile buffer solution (e.g., RPMI 1640 medium).[1]

  • In a sterile petri dish, finely mince the tissue into 1-2 mm pieces using sterile scissors and forceps.[2]

  • Transfer the minced tissue into a sterile conical tube.

  • Prepare a digestion buffer containing a cocktail of enzymes. The precise composition can be optimized, but a common formulation is provided in the table below.[3]

  • Incubate the tissue suspension in the digestion buffer at 37°C in a shaking water bath for 1-2 hours, with gentle agitation every 15-30 minutes.[2][3]

  • Terminate the digestion by adding a surplus of buffer containing a protease inhibitor or fetal bovine serum (FBS).

  • Filter the cell suspension through a series of cell strainers (e.g., 100 µm followed by 40 µm) to remove undigested tissue clumps.[4]

  • Wash the resulting single-cell suspension by centrifugation and resuspend the cell pellet in an appropriate buffer for the subsequent purification steps.

ParameterRecommended Conditions
Enzyme Collagenase (Type II or IV), Hyaluronidase, DNase I
Enzyme Concentration Collagenase: 0.5-2 mg/mL, Hyaluronidase: 0.1-0.75 mg/mL, DNase I: 10-20 µg/mL
Digestion Buffer RPMI 1640 or Hank's Balanced Salt Solution (HBSS)
Incubation Time 60 - 120 minutes
Temperature 37°C

Table 1: Typical parameters for enzymatic digestion of human skin tissue.

B. Isolation from Human Lung Tissue

Human lung parenchyma, obtained from surgical resections, is a source of both connective tissue-type and mucosal-type mast cells. The isolation procedure is similar to that for skin but may require different enzyme concentrations and digestion times.[3][5]

Experimental Protocol: Enzymatic Digestion of Human Lung Tissue

  • Obtain fresh human lung tissue and remove any pleura, large airways, and visible blood vessels.

  • Wash the tissue extensively with a sterile buffer.

  • Mince the lung parenchyma into small fragments (1-2 mm³).

  • Incubate the tissue fragments in a digestion buffer containing enzymes such as collagenase and DNase I at 37°C with continuous stirring.[3]

  • After digestion, filter the cell suspension through nylon meshes of decreasing pore size to obtain a single-cell suspension.

  • Wash the cells by centrifugation to remove residual enzymes.

ParameterRecommended Conditions
Enzyme Collagenase (Type I or II), DNase I
Enzyme Concentration Collagenase: 0.125-0.5 mg/mL, DNase I: 0.2 mg/mL
Digestion Buffer RPMI 1640 or HBSS
Incubation Time 45 - 90 minutes
Temperature 37°C

Table 2: Typical parameters for enzymatic digestion of human lung tissue.

C. Purification of Isolated Mast Cells

Following enzymatic digestion, the resulting single-cell suspension contains a heterogeneous population of cells. Mast cells can be enriched using density gradient centrifugation and/or immunomagnetic selection.

1. Percoll Density Gradient Centrifugation

This method separates cells based on their buoyant density. Mast cells are denser than many other cell types in the digest.[2][6]

Experimental Protocol: Percoll Gradient Purification

  • Prepare a discontinuous Percoll gradient by carefully layering solutions of decreasing Percoll concentration (e.g., 90%, 80%, and 50%) in a centrifuge tube.[2]

  • Carefully layer the single-cell suspension on top of the Percoll gradient.

  • Centrifuge the tube at a low speed (e.g., 700-1000 x g) for 20-30 minutes at room temperature with the brake off.[2][6]

  • Mast cells will sediment at the interface of the higher density layers or form a pellet at the bottom of the tube.

  • Carefully aspirate the enriched mast cell fraction.

  • Wash the collected cells to remove the Percoll solution.

ParameterRecommended Conditions
Gradient Material Percoll
Gradient Concentrations Discontinuous gradient of 50%, 80%, 90% or a continuous gradient.
Centrifugation Speed 700 - 2000 x g
Centrifugation Time 20 - 30 minutes
Temperature 4°C or Room Temperature

Table 3: Parameters for Percoll density gradient centrifugation.

2. Immunomagnetic Cell Selection (MACS)

This technique utilizes magnetic beads conjugated to antibodies that specifically recognize mast cell surface markers, most commonly c-kit (CD117).[7]

Experimental Protocol: CD117-Based Immunomagnetic Selection

  • Resuspend the cell pellet from the previous step in a suitable buffer (e.g., PBS with 0.5% BSA and 2 mM EDTA).

  • Incubate the cells with magnetic microbeads conjugated to an anti-human CD117 antibody.[7]

  • Pass the cell suspension through a separation column placed in a magnetic field.

  • The CD117-positive mast cells will be retained in the column, while unlabeled cells pass through.

  • Remove the column from the magnetic field and elute the purified mast cells.

  • Assess the purity of the isolated mast cells using flow cytometry by staining for c-kit (CD117) and FcεRI.[8]

ParameterRecommended Conditions
Target Antigen c-kit (CD117)
Reagent Anti-CD117 MicroBeads
Incubation Time 15 - 30 minutes
Temperature 4°C
Selection Type Positive Selection

Table 4: Parameters for immunomagnetic selection of mast cells.

experimental_workflow cluster_tissue_prep Tissue Preparation cluster_digestion Enzymatic Digestion cluster_purification Purification Tissue Human Skin or Lung Tissue Mincing Mechanical Mincing Tissue->Mincing Incubation Incubation at 37°C Mincing->Incubation Enzymes Collagenase, Hyaluronidase, DNase I Enzymes->Incubation Filtration Cell Filtration Incubation->Filtration Percoll Percoll Gradient Centrifugation Filtration->Percoll MACS Immunomagnetic Selection (CD117) Percoll->MACS Isolated_MC Isolated_MC MACS->Isolated_MC >95% Pure Mast Cells

Fig. 1: Experimental workflow for the isolation of primary human mast cells.

II. This compound (LTC4) Release Studies

Once isolated and purified, primary human mast cells can be used to study the release of various mediators, including LTC4, upon stimulation.

A. Mast Cell Stimulation

Two common stimuli used to induce LTC4 release from mast cells are immunological activation via the high-affinity IgE receptor (FcεRI) and non-immunological activation using a calcium ionophore.

Experimental Protocol: IgE-Mediated Stimulation

  • Sensitize the purified mast cells by incubating them with human IgE (1 µg/mL) overnight at 37°C.[9]

  • Wash the cells to remove unbound IgE.

  • Resuspend the sensitized mast cells in a suitable buffer (e.g., Tyrode's buffer or PIPES buffer).

  • Challenge the cells with an optimal concentration of anti-human IgE antibody (e.g., 0.1-1 µg/mL) to cross-link the FcεRI-bound IgE.

  • Incubate for 30-60 minutes at 37°C.[10]

  • Stop the reaction by placing the tubes on ice and centrifuging to pellet the cells.

  • Collect the supernatant for LTC4 analysis.

Experimental Protocol: Calcium Ionophore Stimulation

  • Resuspend the purified mast cells in a calcium-containing buffer.

  • Add calcium ionophore A23187 to the cell suspension at a final concentration of 0.1-1 µM.[11][12]

  • Incubate for 15-30 minutes at 37°C.[13]

  • Terminate the reaction by centrifugation in the cold.

  • Collect the supernatant for LTC4 measurement.

StimulusConcentration RangeIncubation Time
Anti-Human IgE 0.1 - 1.0 µg/mL30 - 60 minutes
Calcium Ionophore A23187 0.1 - 1.0 µM15 - 30 minutes

Table 5: Common stimuli for inducing LTC4 release from primary human mast cells.

B. Quantification of LTC4 Release by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive and widely used method for quantifying LTC4 in cell culture supernatants.[14][15]

Experimental Protocol: LTC4 ELISA

  • Sample Preparation: Centrifuge the stimulated mast cell suspension to pellet the cells. The clear supernatant can be used directly or stored at -80°C for later analysis.[14]

  • Assay Procedure: Follow the manufacturer's instructions for the specific LTC4 ELISA kit. A general procedure is as follows:

    • Add standards and samples to the wells of the microplate pre-coated with an anti-LTC4 antibody.

    • Add an enzyme-conjugated LTC4 (tracer) to each well. This will compete with the LTC4 in the sample for binding to the antibody.

    • Incubate for the recommended time.

    • Wash the plate to remove unbound reagents.

    • Add a substrate solution that will react with the enzyme on the tracer to produce a colorimetric signal.

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: The concentration of LTC4 in the samples is inversely proportional to the intensity of the color signal. Calculate the LTC4 concentration in the samples by comparing their absorbance to a standard curve generated with known concentrations of LTC4.

ParameterDescription
Assay Principle Competitive ELISA
Sample Type Cell culture supernatant
Detection Method Colorimetric
Typical Range 17 - 5000 pg/mL

Table 6: General characteristics of a commercial LTC4 ELISA kit.[16]

III. Signaling Pathway of IgE-Mediated LTC4 Synthesis

The cross-linking of FcεRI on the surface of mast cells initiates a complex signaling cascade that ultimately leads to the synthesis and release of LTC4.[17][18]

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol FceRI FcεRI Lyn Lyn FceRI->Lyn Activation Syk Syk FceRI->Syk Recruitment & Activation LAT LAT PLCG PLCγ LAT->PLCG Recruitment & Activation PIP2 PIP2 PLCG->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PLA2 cPLA2 Membrane_PL Membrane Phospholipids PLA2->Membrane_PL Hydrolysis AA Arachidonic Acid Membrane_PL->AA Antigen Antigen IgE IgE Antigen->IgE Cross-linking IgE->FceRI Lyn->FceRI Phosphorylation Syk->LAT Phosphorylation Ca_ER ER Ca2+ IP3->Ca_ER Release DAG->PLA2 Activation Ca_cyto Cytosolic Ca2+ Ca_ER->Ca_cyto Ca_cyto->PLA2 Activation FLAP 5-LO/ FLAP AA->FLAP Conversion LTA4 Leukotriene A4 FLAP->LTA4 LTC4S LTC4 Synthase LTA4->LTC4S Conjugation with Glutathione (B108866) LTC4 This compound LTC4S->LTC4 Release Release LTC4->Release

Fig. 2: IgE-mediated signaling pathway for LTC4 synthesis in mast cells.

Upon cross-linking of IgE bound to FcεRI by a multivalent antigen, the Src family kinase Lyn is activated and phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the β and γ chains of FcεRI.[19] This creates docking sites for spleen tyrosine kinase (Syk), which is then recruited and activated.[20] Activated Syk phosphorylates several downstream targets, including the linker for activation of T cells (LAT).[21] Phosphorylated LAT serves as a scaffold to recruit other signaling molecules, including phospholipase Cγ (PLCγ).[22] PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[19] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytosol. The increase in intracellular calcium, along with DAG, activates cytosolic phospholipase A2 (cPLA2), which translocates to intracellular membranes and liberates arachidonic acid from membrane phospholipids.[23] Arachidonic acid is then converted to leukotriene A4 (LTA4) by the enzyme 5-lipoxygenase (5-LO) in conjunction with the 5-lipoxygenase-activating protein (FLAP).[24][25] Finally, LTC4 synthase conjugates LTA4 with reduced glutathione to form LTC4, which is then transported out of the cell.[26]

Conclusion

The protocols and data presented here provide a comprehensive guide for the isolation of primary human mast cells and the subsequent analysis of LTC4 release. The ability to obtain highly purified and functional primary mast cells is essential for advancing our understanding of their role in health and disease and for the development of targeted therapies for mast cell-mediated disorders. The provided experimental parameters should serve as a robust starting point, with the acknowledgment that some optimization may be necessary depending on the specific tissue source and experimental conditions.

References

Application Note & Protocol: Induction of Leukotriene C4 Synthesis in Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for inducing and measuring Leukotriene C4 (LTC4) synthesis in macrophage cell cultures. LTC4 is a potent pro-inflammatory lipid mediator of the cysteinyl leukotriene family, derived from the 5-lipoxygenase pathway of arachidonic acid metabolism.[1][2] Macrophages are a primary source of LTC4, and its production is a key event in the inflammatory response.[2] Understanding the mechanisms of LTC4 synthesis is crucial for research in inflammatory diseases such as asthma, as well as for the development of novel anti-inflammatory therapeutics.

Principles and Signaling Pathway

1.1. Biochemical Pathway of LTC4 Synthesis

Leukotriene synthesis is initiated by the release of arachidonic acid (AA) from the nuclear membrane phospholipids (B1166683) by cytosolic phospholipase A2 (cPLA2). The synthesis of this compound (LTC4) from AA is a multi-step enzymatic process primarily occurring within activated leukocytes, including macrophages.

  • 5-Lipoxygenase (5-LO) Activation : Upon cellular stimulation (e.g., by an increase in intracellular calcium), 5-LO translocates to the nuclear membrane.[1]

  • Formation of LTA4 : 5-LO oxidizes arachidonic acid to form an unstable intermediate, Leukotriene A4 (LTA4).[1]

  • LTC4 Synthesis : The enzyme LTC4 synthase conjugates LTA4 with reduced glutathione (B108866) (GSH) to form LTC4.[2]

  • Secretion and Metabolism : LTC4 is then actively transported out of the cell. Extracellularly, it can be sequentially metabolized into the other cysteinyl leukotrienes, LTD4 and LTE4, which also possess biological activity.[1][3]

LTC4_Synthesis_Pathway cluster_membrane Cellular Membrane Phospholipids cluster_cytosol Cytosol / Perinuclear Region cluster_extracellular Extracellular Space PL Phospholipids AA Arachidonic Acid (AA) PL->AA cPLA2 LTA4 Leukotriene A4 (LTA4) AA->LTA4 5-LO LTC4 This compound (LTC4) LTA4->LTC4 LTC4 Synthase LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4 Hydrolase LTC4_out LTC4 LTC4->LTC4_out Transport LTD4 Leukotriene D4 (LTD4) LTC4_out->LTD4 Peptidases LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 Stimulus Cellular Stimulus (e.g., Zymosan, A23187, LPS) cPLA2 cPLA2 Stimulus->cPLA2 Activates FiveLO 5-LO LTC4S LTC4 Synthase LTA4H LTA4 Hydrolase Peptidases Peptidases

Caption: Signaling pathway for this compound synthesis in macrophages.

1.2. Common Stimulants for LTC4 Induction

Several agents are commonly used to induce LTC4 synthesis in macrophages in vitro:

  • Calcium Ionophore A23187: A potent, non-receptor-mediated stimulus that directly increases intracellular calcium levels, a critical step for activating the 5-LO pathway.[3][4]

  • Zymosan: A polysaccharide from yeast cell walls that acts as a phagocytic stimulus, mimicking a microbial challenge. It is often opsonized with serum to enhance phagocytosis via complement receptors.[4][5][6]

  • Lipopolysaccharide (LPS): A component of the outer membrane of Gram-negative bacteria that activates macrophages, typically leading to a more prolonged synthesis of inflammatory mediators, including LTC4.[7][8]

  • Fatty Acids: Certain fatty acids, such as palmitate, can stimulate the 5-lipoxygenase pathway, leading to LTC4 production.[1]

Data Presentation: Expected LTC4 Yields

The quantity of LTC4 produced can vary significantly based on the macrophage type, stimulus, concentration, and incubation time. The table below summarizes representative data from published studies to provide an expected range of yields.

Macrophage TypeStimulantConcentrationIncubation TimeLTC4 Yield (ng / 10⁶ cells)Reference
Mouse PeritonealLipopolysaccharide (LPS)10 µg/mL16 hours36.0 ± 1.3[8]
Human PeritonealCalcium Ionophore A231871 µMNot specifiedSignificant stimulation[4]
Human PeritonealSerum-treated Zymosan200 µg/mLNot specifiedSignificant stimulation[4]
RAW264.7Palmitate20 µM2 hoursDose-dependent increase[1]
Primary PeritonealPalmitate, Oleate, etc.20 µM1-4 hoursSignificant increase[1]

Experimental Protocols

3.1. Required Materials

  • Cells: Macrophage cell line (e.g., RAW264.7) or primary macrophages (e.g., mouse peritoneal or bone marrow-derived).

  • Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Stimulants:

    • Calcium Ionophore A23187 (Sigma-Aldrich)

    • Zymosan A from Saccharomyces cerevisiae (Sigma-Aldrich)

    • Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich)

  • Reagents:

    • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

    • Trypan Blue solution

    • Bovine Serum Albumin (BSA)

  • Equipment:

    • Humidified incubator (37°C, 5% CO₂)

    • Centrifuge

    • Hemocytometer or automated cell counter

    • Multi-well culture plates (e.g., 24-well or 12-well)

  • Analysis: LTC4 ELISA kit, or access to HPLC or LC-MS/MS equipment.

3.2. Experimental Workflow

The general workflow involves culturing macrophages, stimulating them to produce LTC4, collecting the supernatant, and quantifying the LTC4 concentration.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Culture 1. Culture Macrophages (e.g., RAW264.7) Harvest 2. Harvest & Count Cells Culture->Harvest Seed 3. Seed Cells into Plates (e.g., 1x10^6 cells/mL) Harvest->Seed Stimulate 4. Stimulate with Agent (LPS, Zymosan, A23187) Seed->Stimulate Incubate 5. Incubate (e.g., 37°C for 1-16h) Stimulate->Incubate Collect 6. Collect Supernatant Incubate->Collect Quantify 7. Quantify LTC4 (ELISA, LC-MS/MS) Collect->Quantify Analyze 8. Analyze Data Quantify->Analyze

Caption: General experimental workflow for inducing and measuring LTC4.

3.3. Detailed Step-by-Step Protocol

This protocol provides a general framework. Incubation times and stimulant concentrations should be optimized based on the specific macrophage type and experimental goals.

Day 1: Cell Seeding

  • Culture and Harvest: Culture macrophages to ~80% confluency. For adherent cells like RAW264.7, gently scrape or use a cell lifter to detach them. For suspension or primary cells, collect them directly.

  • Cell Counting: Centrifuge the cell suspension, resuspend in fresh medium, and count the cells using a hemocytometer and Trypan Blue to assess viability. Viability should be >95%.

  • Seeding: Adjust the cell density to 1 x 10⁶ cells/mL in complete culture medium. Seed 1 mL per well into a 24-well plate (or 2 mL into a 12-well plate).

  • Adherence: Incubate the plates overnight at 37°C, 5% CO₂ to allow the cells to adhere and recover.

Day 2: Stimulation and Supernatant Collection

  • Prepare Stimulants:

    • A23187: Prepare a stock solution in DMSO. Dilute to the final working concentration (e.g., 1 µM) in serum-free medium immediately before use.[4]

    • Zymosan: To prepare opsonized zymosan, incubate zymosan (e.g., 1 mg/mL) in 50% fresh serum (human or mouse) for 30 minutes at 37°C. Wash twice with PBS and resuspend in serum-free medium to the desired final concentration (e.g., 200 µg/mL).[4]

    • LPS: Prepare a stock solution in sterile PBS or water. Dilute to the final working concentration (e.g., 10 µg/mL) in serum-free medium.[8]

  • Starve Cells (Optional but Recommended): Gently aspirate the culture medium from the wells and wash once with warm PBS. Add serum-free medium and incubate for 1-2 hours to reduce background.

  • Induce LTC4 Synthesis:

    • Remove the starvation medium.

    • Add the prepared stimulant diluted in serum-free medium to each well. Include a "vehicle control" well (medium with the same amount of DMSO or PBS used for the stimulant).

    • The final volume should be consistent across all wells (e.g., 0.5 mL for a 24-well plate).

  • Incubation: Incubate the plate at 37°C. The optimal incubation time varies by stimulant:

    • A23187: 15-60 minutes.

    • Zymosan: 1-4 hours.

    • LPS: 4-16 hours.[8]

  • Collect Supernatant: After incubation, centrifuge the plate at 400 x g for 10 minutes at 4°C to pellet any cells or debris. Carefully collect the supernatant and transfer it to a clean microfuge tube.

  • Storage: Store the supernatant at -80°C until analysis. Avoid repeated freeze-thaw cycles.

3.4. LTC4 Quantification

The concentration of LTC4 in the collected supernatant can be measured using several methods:

  • Enzyme-Linked Immunosorbent Assay (ELISA): Commercial ELISA kits are a common, sensitive, and high-throughput method for quantifying LTC4. Follow the manufacturer's instructions precisely.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly specific and sensitive method for absolute quantification of LTC4 and its metabolites.[1] It is considered the gold standard but requires specialized equipment.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used to separate and quantify leukotrienes, often detected by UV absorbance.[4][9]

Important Considerations:

  • Metabolism: LTC4 is rapidly converted to LTD4 and LTE4, especially in the presence of serum.[3][10] Using serum-free medium during stimulation is critical. For a complete picture of the cysteinyl leukotriene pathway, consider measuring all three metabolites (LTC4, LTD4, LTE4).

  • Controls: Always include an unstimulated (vehicle) control to measure basal LTC4 release and a positive control if available.

  • Optimization: The optimal cell density, stimulant concentration, and incubation time may need to be determined empirically for your specific cell type and experimental conditions.

References

Application of CRISPR/Cas9 to Study Leukotriene C4 Synthase Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leukotriene C4 (LTC4) synthase is a pivotal enzyme in the biosynthesis of cysteinyl leukotrienes (cysLTs), which are potent lipid mediators of inflammation and allergic responses.[1][2] LTC4S catalyzes the conjugation of leukotriene A4 (LTA4) with reduced glutathione (B108866) to form LTC4.[2] Subsequently, LTC4 is metabolized to LTD4 and LTE4. These cysLTs exert their biological effects by binding to specific G-protein coupled receptors, leading to bronchoconstriction, increased vascular permeability, and recruitment of inflammatory cells.[3] Given its critical role in inflammatory diseases such as asthma, allergic rhinitis, and cardiovascular conditions, LTC4S is a significant target for therapeutic intervention.

The advent of CRISPR/Cas9 genome editing technology has provided a powerful tool for precisely dissecting the function of genes like LTC4S. By creating specific knockout cell lines, researchers can study the direct consequences of LTC4S loss on cellular signaling, inflammatory responses, and the efficacy of potential drug candidates. This application note provides a detailed guide for utilizing CRISPR/Cas9 to generate LTC4S knockout cell lines and protocols for validating the knockout and assessing its functional consequences.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the cysteinyl leukotriene signaling pathway and the experimental workflow for generating and validating LTC4S knockout cell lines.

LTC4_Signaling_Pathway Cysteinyl Leukotriene Signaling Pathway AA Arachidonic Acid LTA4 Leukotriene A4 (LTA4) AA->LTA4 5-LOX LTC4 This compound (LTC4) LTA4->LTC4 GSH LTC4S LTC4S LTC4 Synthase LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 CysLT1R CysLT1 Receptor LTC4->CysLT1R CysLT2R CysLT2 Receptor LTC4->CysLT2R LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 LTD4->CysLT1R LTE4->CysLT1R Inflammation Inflammatory Responses (Bronchoconstriction, Vascular Permeability) CysLT1R->Inflammation CysLT2R->Inflammation

Figure 1: Cysteinyl Leukotriene Signaling Pathway.

CRISPR_Workflow CRISPR/Cas9 Workflow for LTC4S Knockout cluster_design Design & Preparation cluster_transfection Gene Editing cluster_validation Validation & Analysis sgRNA_design sgRNA Design for LTC4S Vector_prep Vector Preparation (Cas9 + sgRNA) sgRNA_design->Vector_prep Transfection Transfection of Target Cells Vector_prep->Transfection Clonal_selection Clonal Selection & Expansion Transfection->Clonal_selection Genomic_validation Genomic Validation (Sequencing) Clonal_selection->Genomic_validation Protein_validation Protein Validation (Western Blot) Genomic_validation->Protein_validation Functional_assay Functional Assay (LTC4 ELISA) Protein_validation->Functional_assay

Figure 2: Experimental workflow for LTC4S knockout.

Data Presentation

Successful generation of LTC4S knockout cell lines should result in the absence of LTC4S protein and a significant reduction in the production of LTC4 and other downstream cysteinyl leukotrienes. The following tables present illustrative quantitative data from a hypothetical experiment in a human mast cell line (HMC-1).

Table 1: Validation of LTC4S Knockout

Cell LineLTC4S mRNA (relative expression)LTC4S Protein (Western Blot band intensity)
Wild-Type HMC-11.00100%
LTC4S KO Clone 10.05Not Detected
LTC4S KO Clone 20.08Not Detected

Table 2: Functional Analysis of LTC4S Knockout

Cell LineBasal LTC4 Production (pg/mL)A23187-Stimulated LTC4 Production (pg/mL)
Wild-Type HMC-115.2 ± 2.1458.3 ± 35.7
LTC4S KO Clone 1< 5.0 (Below Limit of Detection)8.1 ± 1.5
LTC4S KO Clone 2< 5.0 (Below Limit of Detection)9.5 ± 2.3

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments involved in the CRISPR/Cas9-mediated knockout of LTC4S.

Protocol 1: sgRNA Design and Cloning for Human LTC4S

  • sgRNA Design:

    • Obtain the genomic sequence of the human LTC4S gene from the NCBI Gene database (Gene ID: 4056).[4]

    • Use an online CRISPR design tool (e.g., CHOPCHOP, Synthego Design Tool) to identify potential sgRNA target sites.[5]

    • Select 2-3 sgRNAs targeting an early exon (e.g., exon 1 or 2) to maximize the probability of generating a loss-of-function mutation.[5] Ensure the selected sgRNAs have high on-target scores and low off-target predictions.[6]

    • Example sgRNA Target Sequence (Human LTC4S Exon 1): 5'- GGTACCCGGGCGCCGCCATCG -3' (Note: This is an example sequence and should be validated with current design tools).

  • Oligonucleotide Synthesis and Annealing:

    • Synthesize two complementary oligonucleotides for each sgRNA with appropriate overhangs for cloning into a Cas9/sgRNA expression vector (e.g., lentiCRISPRv2).

    • Anneal the complementary oligos by mixing 1 µL of each (100 µM), 1 µL of 10x T4 DNA Ligase Buffer, and 7 µL of nuclease-free water.

    • Incubate at 95°C for 5 minutes, then ramp down to 25°C at a rate of 5°C/minute.

  • Cloning into Expression Vector:

    • Digest the Cas9/sgRNA expression vector with a suitable restriction enzyme (e.g., BsmBI for lentiCRISPRv2).

    • Ligate the annealed oligos into the digested vector using T4 DNA Ligase.

    • Transform the ligation product into competent E. coli and select for positive colonies.

    • Verify the correct insertion of the sgRNA sequence by Sanger sequencing.

Protocol 2: Generation of LTC4S Knockout Cell Lines

This protocol is optimized for a human mast cell line (e.g., HMC-1) or a monocytic cell line (e.g., THP-1), which are known to express LTC4S.

  • Cell Culture:

    • Culture the target cell line in the recommended medium and conditions. For example, HMC-1 cells are typically grown in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS).

  • Transfection (Lentiviral Transduction):

    • Produce lentiviral particles by co-transfecting HEK293T cells with the lentiCRISPRv2-LTC4S-sgRNA plasmid and packaging plasmids (e.g., psPAX2 and pMD2.G).

    • Harvest the lentiviral supernatant 48 and 72 hours post-transfection.

    • Transduce the target cells (e.g., HMC-1) with the lentiviral particles in the presence of polybrene (8 µg/mL).

    • After 24 hours, replace the medium with fresh medium.

  • Selection and Clonal Isolation:

    • 48 hours post-transduction, begin selection with puromycin (B1679871) at a pre-determined optimal concentration for the target cell line.

    • After selection, perform single-cell cloning by limiting dilution in 96-well plates to isolate individual knockout clones.

    • Expand the single-cell clones for further validation.

Protocol 3: Validation of LTC4S Knockout

  • Genomic DNA Extraction and PCR:

    • Extract genomic DNA from wild-type and potential knockout clones.

    • Design PCR primers flanking the sgRNA target site in the LTC4S gene.

    • Amplify the target region by PCR.

  • Sanger Sequencing:

    • Purify the PCR products and send for Sanger sequencing.

    • Analyze the sequencing chromatograms using a tool like Inference of CRISPR Edits (ICE) to identify insertions and deletions (indels) that result in frameshift mutations.

  • Western Blot Analysis:

    • Prepare whole-cell lysates from wild-type and validated knockout clones.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for human LTC4S.

    • Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Develop the blot using a suitable secondary antibody and chemiluminescent substrate. A complete absence of the LTC4S band in the knockout clones confirms successful protein knockout.[7]

Protocol 4: Functional Assessment of LTC4S Knockout by ELISA

  • Cell Stimulation:

    • Plate an equal number of wild-type and LTC4S knockout cells.

    • For stimulated conditions, treat the cells with a calcium ionophore such as A23187 (e.g., 1-5 µM) for a defined period (e.g., 30-60 minutes) to induce arachidonic acid release and leukotriene synthesis.

    • Collect the cell culture supernatant for LTC4 measurement.

  • LTC4 ELISA:

    • Quantify the concentration of LTC4 in the cell culture supernatants using a commercially available LTC4 ELISA kit, following the manufacturer's instructions.[8][9]

    • Briefly, add standards and samples to the antibody-coated microplate.

    • Add the HRP-conjugate and incubate.

    • Wash the plate and add the TMB substrate.

    • Stop the reaction and measure the absorbance at 450 nm.

    • Calculate the LTC4 concentration in the samples based on the standard curve. A significant reduction in LTC4 levels in the knockout cells compared to wild-type cells confirms the functional loss of LTC4S.

The CRISPR/Cas9 system offers a robust and precise method for knocking out the LTC4S gene to study its function in various cellular contexts. The protocols outlined in this application note provide a comprehensive framework for designing the gene-editing strategy, generating and validating knockout cell lines, and quantifying the functional consequences of LTC4S ablation. By employing these methods, researchers can gain valuable insights into the role of LTC4S in health and disease, and accelerate the development of novel therapeutics targeting the cysteinyl leukotriene pathway.

References

Application Notes and Protocols for Assessing Leukotriene C4-Mediated Calcium Mobilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene C4 (LTC4) is a potent inflammatory mediator derived from the 5-lipoxygenase pathway of arachidonic acid metabolism.[1] Along with its metabolites LTD4 and LTE4, it forms the family of cysteinyl leukotrienes (CysLTs).[1] CysLTs exert their biological effects by activating specific G protein-coupled receptors (GPCRs), primarily the CysLT1 and CysLT2 receptors.[2][3] Activation of these receptors, particularly through the Gq/11 protein pathway, initiates a signaling cascade that leads to a rapid increase in intracellular calcium ([Ca2+]i), a crucial second messenger involved in a wide array of cellular responses, including smooth muscle contraction, increased vascular permeability, and immune cell activation.[3][4][5]

The assessment of LTC4-mediated calcium mobilization is a cornerstone of research into inflammatory diseases such as asthma and allergic rhinitis, and it serves as a critical tool in the discovery and development of novel therapeutics targeting the CysLT pathway.[6][7] This document provides detailed protocols for measuring LTC4-induced calcium mobilization using common fluorescent calcium indicators and outlines the underlying signaling pathways.

Signaling Pathway

Upon binding to its receptors (CysLT1R or CysLT2R), LTC4 triggers the activation of the Gq/11 G-protein.[3] This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), causing the release of stored Ca2+ into the cytosol.[3][5] This initial release can trigger further calcium entry from the extracellular space through store-operated calcium (SOC) channels in the plasma membrane. The resulting transient increase in intracellular calcium concentration orchestrates various downstream cellular responses.

LTC4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) LTC4 This compound (LTC4) CysLTR CysLT Receptor (CysLT1R/CysLT2R) LTC4->CysLTR Gq11 Gq/11 CysLTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_cytosol Increased Intracellular Ca2+ Response Downstream Cellular Responses Ca_cytosol->Response Ca_ER Ca2+ Store IP3R->Ca_ER Opens Ca_ER->Ca_cytosol Release

Caption: LTC4 signaling pathway leading to calcium mobilization.

Quantitative Data: Potency of LTC4 in Calcium Mobilization

The potency of LTC4 in inducing calcium mobilization is typically quantified by the half-maximal effective concentration (EC50). This value can vary depending on the cell type and the specific CysLT receptor subtype expressed.

Cell Type/ReceptorLigandPotency (EC50)Reference
CHO cells (CysLT1)LTD4~1 nM[8]
CHO cells (CysLT1)LTC4~10 nM[8]
Human Mast CellsLTC4Concentration-dependent flux[8]
Human Mast CellsUDPConcentration-dependent flux[8]

Note: Data for LTC4-specific EC50 values in calcium mobilization assays are often presented in comparison to LTD4, which generally shows higher affinity for the CysLT1 receptor.[8] The response is highly dependent on the cellular context and receptor expression levels.

Experimental Protocols

The most common methods for assessing intracellular calcium mobilization rely on fluorescent indicators that exhibit a change in their spectral properties upon binding to Ca2+.[5] Fluo-4 and Fura-2 are two of the most widely used indicators.[9][10] Assays are typically performed in a multi-well plate format using a fluorescence plate reader capable of automated liquid handling and kinetic reading.[4][5]

Calcium_Assay_Workflow Start Start Plating 1. Cell Plating Seed cells expressing CysLT receptors in a microplate. Start->Plating Incubation1 2. Overnight Incubation Allow cells to adhere and recover (37°C, 5% CO2). Plating->Incubation1 DyeLoading 3. Dye Loading Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM). Incubation1->DyeLoading Incubation2 4. Incubation Allow for dye de-esterification (e.g., 1 hr at 37°C). DyeLoading->Incubation2 Measurement 5. Fluorescence Measurement Place plate in reader. Record baseline fluorescence, add LTC4/compounds, and record response. Incubation2->Measurement Analysis 6. Data Analysis Calculate change in fluorescence. Generate dose-response curves and determine EC50 values. Measurement->Analysis End End Analysis->End

Caption: General workflow for a fluorescence-based calcium mobilization assay.

Protocol 1: Fluo-4 AM Calcium Mobilization Assay

This protocol describes a single-wavelength assay using Fluo-4 AM, a high-affinity calcium indicator that exhibits a large fluorescence intensity increase upon binding calcium.[9][11] It is well-suited for high-throughput screening (HTS).[5][12]

Materials:

  • Cells expressing CysLT receptors (e.g., CHO-CysLT1, U937, or primary cells)

  • Black, clear-bottom 96-well or 384-well cell culture plates[12]

  • Fluo-4 AM (acetoxymethyl ester)[9]

  • Pluronic F-127[4]

  • Anhydrous DMSO

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)[12]

  • This compound (LTC4)

  • Fluorescence plate reader with automated injectors (e.g., FLIPR, FlexStation) capable of excitation at ~490 nm and emission at ~525 nm[4][12]

Procedure:

  • Cell Plating:

    • The day before the assay, seed cells into black, clear-bottom microplates.[4]

    • Typical densities are 40,000-80,000 cells/well for a 96-well plate or 10,000-20,000 cells/well for a 384-well plate.[12] The optimal density should be determined for each cell line.[13]

    • Incubate overnight at 37°C in a humidified, 5% CO2 incubator.[4]

  • Preparation of Reagents:

    • Fluo-4 AM Stock Solution: Prepare a 1-5 mM stock solution of Fluo-4 AM in anhydrous DMSO.[12]

    • Dye Loading Solution: On the day of the assay, prepare the loading solution by diluting the Fluo-4 AM stock solution into the Assay Buffer to a final concentration of 1-5 µM. To aid in dye solubilization, first mix the Fluo-4 AM stock with an equal volume of a 20% Pluronic F-127 solution before diluting in the buffer.[4] Vortex to mix.

  • Dye Loading:

    • Remove the culture medium from the cell plate.

    • Add an appropriate volume of the Dye Loading Solution to each well (e.g., 100 µL for 96-well, 25 µL for 384-well).[12]

    • Incubate the plate for 1 hour at 37°C, protected from light.[4][12]

    • Following incubation, allow the plate to equilibrate to room temperature for at least 15-30 minutes.[12] Do not wash the cells after loading (no-wash protocol).

  • Compound Preparation:

    • Prepare serial dilutions of LTC4 in Assay Buffer at a concentration that is 2X to 5X the final desired concentration, depending on the injection volume of the instrument.[4] Typical final concentrations might range from 1 pM to 10 µM.[4]

  • Measurement:

    • Set the fluorescence plate reader to record fluorescence intensity (Excitation: 490 nm, Emission: 525 nm).[12]

    • Place the cell plate and the compound plate into the instrument.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.[4]

    • The instrument will then automatically inject the LTC4 dilutions into the respective wells.

    • Continue recording the fluorescence signal for at least 120 seconds to capture the peak calcium response.[4]

  • Data Analysis:

    • The calcium response is typically quantified as the change in fluorescence (ΔF = F_max - F_min) or as a ratio (F_max / F_min).

    • Plot the change in fluorescence against the logarithm of the LTC4 concentration.

    • Fit the data to a sigmoidal dose-response curve (four-parameter logistic equation) to determine the EC50 value.[4]

Protocol 2: Fura-2 AM Ratiometric Calcium Assay

Fura-2 AM is a ratiometric indicator, meaning its fluorescence excitation maximum shifts from ~380 nm in the Ca2+-free form to ~340 nm when bound to Ca2+.[10][14] The ratio of fluorescence emission (~510 nm) at these two excitation wavelengths is directly proportional to the intracellular calcium concentration, making the measurement less sensitive to variations in cell number, dye loading, and photobleaching.[10][15]

Materials:

  • Same as Protocol 1, but substituting Fura-2 AM for Fluo-4 AM.

  • Fluorescence plate reader capable of dual-wavelength excitation (340 nm and 380 nm) and emission detection at ~510 nm, equipped with injectors.[14]

Procedure:

  • Cell Plating:

    • Follow the same procedure as in Protocol 1.

  • Preparation of Reagents:

    • Fura-2 AM Stock Solution: Prepare a 1-5 mM stock solution of Fura-2 AM in anhydrous DMSO.

    • Dye Loading Solution: Prepare the loading solution similarly to Protocol 1, diluting Fura-2 AM to a final concentration of 2-5 µM in Assay Buffer, using Pluronic F-127 to aid solubilization.

  • Dye Loading:

    • Follow the same procedure as in Protocol 1.

  • Compound Preparation:

    • Prepare serial dilutions of LTC4 as described in Protocol 1.

  • Measurement:

    • Set the plate reader to kinetically measure fluorescence emission at 510 nm while alternating excitation between 340 nm and 380 nm.[14]

    • Establish a stable baseline ratio (F340/F380) for 10-20 seconds.

    • Inject the LTC4 dilutions and continue recording the dual-excitation measurements for at least 120 seconds.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities (F340/F380) for each time point.

    • The response is the change in this ratio from the baseline to the peak after stimulation.

    • Plot the peak ratio change against the logarithm of the LTC4 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

The methods described provide robust and reliable means to assess LTC4-mediated calcium mobilization. The choice between a single-wavelength indicator like Fluo-4 and a ratiometric indicator like Fura-2 depends on the specific application. Fluo-4 assays are simpler and generally provide a larger signal window, making them ideal for high-throughput screening.[9][12] Fura-2 assays provide more accurate quantitative data by normalizing for experimental variability, making them suitable for detailed pharmacological characterization.[10][14] Both approaches are invaluable tools for investigating the physiological roles of cysteinyl leukotrienes and for the development of drugs that modulate their activity.

References

Application Notes and Protocols for the Experimental Use of Leukotriene C4 to Induce Airway Hyperresponsiveness

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene C4 (LTC4) is a potent lipid mediator belonging to the cysteinyl leukotriene (CysLT) family. It plays a crucial role in the pathophysiology of asthma and other inflammatory airway diseases by inducing bronchoconstriction, increasing vascular permeability, and promoting mucus secretion.[1] The experimental induction of airway hyperresponsiveness (AHR) using LTC4 is a valuable tool for studying the mechanisms of asthma, evaluating the efficacy of novel therapeutics, and understanding the complex signaling pathways involved in airway smooth muscle contraction. These application notes provide detailed protocols and quantitative data for the use of LTC4 in inducing AHR in various experimental models.

Data Presentation

Table 1: In Vivo LTC4 Challenge Parameters in Human Subjects
Subject GroupLTC4 AdministrationMeasured ParameterProvocative Dose (PD)Fold Increase in Responsiveness vs. Histamine (B1213489)Reference
Mild AsthmaticsInhalationFEV1PD20FEV1: 0.60 nmol (placebo)~1000x more potent[2]
Mild AsthmaticsInhalationsGawPD35sGaw: 0.66 nmol (placebo)Not Specified[2]
Asthmatic SubjectsInhalationSpecific Airway Conductance>30% fall from baseline3.9-fold increase in histamine responsiveness 4h post-LTC4[3]
Normal SubjectsInhalationSpecific Airway ConductanceNo significant change in histamine responsivenessNot Applicable[3]

FEV1: Forced Expiratory Volume in 1 second; sGaw: Specific Airway Conductance

Table 2: Preclinical Animal Models of LTC4-Induced Airway Hyperresponsiveness
Animal ModelLTC4 AdministrationKey FindingsAntagonists/Inhibitors UsedReference
Guinea PigIntravenousLTC4-induced bronchoconstriction is mediated by CysLT1 receptors (rapidly metabolized to LTD4).Montelukast (B128269) (CysLT1 antagonist)[4]
Guinea Pig (S-hexyl GSH treated)IntravenousLTC4-induced bronchoconstriction becomes resistant to CysLT1 antagonists and sensitive to CysLT2 antagonists.S-hexyl glutathione (B108866) (γ-glutamyl transpeptidase inhibitor), Montelukast, Compound A (CysLT2 antagonist)[4]
Mouse (BALB/c)IntranasalLTC4 induces airway hyperresponsiveness.Not Specified[5]
Mouse (LTC4 synthase transgenic)Allergen challenge + SulpyrineIncreased airway resistance, reducible by a CysLT1 antagonist.Pranlukast (CysLT1 antagonist)[6]
Porcine Tracheal Smooth Muscle (in vitro)Direct ApplicationLTC4 enhances contraction induced by other stimuli through a Rho-kinase sensitive pathway.Y-27632 (Rho-kinase inhibitor)[7]

Signaling Pathways

The biological effects of LTC4 are mediated primarily through its interaction with two G-protein coupled receptors: the cysteinyl leukotriene 1 (CysLT1) receptor and the cysteinyl leukotriene 2 (CysLT2) receptor.[4][8] Upon binding to these receptors on airway smooth muscle cells, a signaling cascade is initiated that leads to bronchoconstriction.

LTC4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol LTC4 LTC4 CysLT1 CysLT1 Receptor LTC4->CysLT1 binds CysLT2 CysLT2 Receptor LTC4->CysLT2 binds Gq Gq Protein CysLT1->Gq activates CysLT2->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates RhoA RhoA Gq->RhoA activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to receptor on Ca2_release Ca²⁺ Release SR->Ca2_release Ca2_increase ↑ [Ca²⁺]i Ca2_release->Ca2_increase Contraction Airway Smooth Muscle Contraction Ca2_increase->Contraction ROCK ROCK RhoA->ROCK activates ROCK->Contraction sensitizes contractile apparatus to Ca²⁺

Caption: LTC4 signaling pathway in airway smooth muscle cells.

Experimental Protocols

Protocol 1: Inhalation Challenge in Human Subjects

Objective: To assess airway hyperresponsiveness to inhaled LTC4.

Materials:

  • This compound (sterile, pyrogen-free solution)

  • Phosphate-buffered saline (PBS) for dilution

  • Nebulizer with a dosimeter

  • Spirometer for measuring FEV1 and other lung function parameters

Procedure:

  • Subject Preparation: Ensure subjects have abstained from bronchodilator medication for the appropriate washout period. Obtain baseline spirometry measurements.

  • Nebulizer Preparation: Prepare doubling concentrations of LTC4 in PBS. A typical starting concentration might be low (e.g., 0.1 nmol/L) and increase incrementally.

  • Inhalation: The subject inhales an aerosol of PBS (placebo control) first. Following a rest period and spirometry, the subject inhales the lowest concentration of LTC4.

  • Measurement: Perform spirometry (measuring FEV1) at set intervals after each inhalation (e.g., 1, 3, and 5 minutes).

  • Dose Escalation: Continue with doubling concentrations of LTC4 until a 20% fall in FEV1 from baseline is observed (PD20FEV1) or the maximum concentration is reached.[2]

  • Data Analysis: Plot the percentage fall in FEV1 against the cumulative dose of LTC4 to determine the PD20FEV1.

Protocol 2: Induction of AHR in a Guinea Pig Model

Objective: To induce and measure LTC4-mediated bronchoconstriction.

Materials:

  • This compound

  • Saline for injection

  • Anesthetic (e.g., pentobarbital)

  • Mechanical ventilator

  • Transducer to measure airway pressure or resistance

  • (Optional) S-hexyl glutathione, Montelukast, Compound A

Procedure:

  • Animal Preparation: Anesthetize the guinea pig and perform a tracheotomy. Connect the animal to a mechanical ventilator.

  • Baseline Measurement: Monitor and record baseline airway resistance.

  • LTC4 Administration: Administer LTC4 intravenously via a cannulated vein. Doses can be administered as a bolus or as a cumulative infusion.

  • Measurement of Bronchoconstriction: Continuously record the changes in airway resistance following LTC4 administration.

  • (Optional) Pharmacological Intervention: To investigate the role of specific receptors or metabolic pathways, pretreat animals with inhibitors or antagonists (e.g., S-hexyl glutathione to inhibit LTC4 metabolism, followed by LTC4 challenge in the presence of montelukast or Compound A to differentiate CysLT1 and CysLT2 receptor involvement).[4]

  • Data Analysis: Quantify the increase in airway resistance from baseline in response to different doses of LTC4.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo study of LTC4-induced airway hyperresponsiveness.

Experimental_Workflow cluster_prep Preparation Phase cluster_intervention Intervention Phase cluster_measurement Measurement & Analysis Phase Animal_Prep Animal Preparation (e.g., Anesthesia, Tracheotomy) Baseline Baseline Measurement (e.g., Airway Resistance) Animal_Prep->Baseline Pretreatment Pre-treatment (Optional) (e.g., Vehicle, Antagonist) Baseline->Pretreatment LTC4_Challenge LTC4 Challenge (e.g., Inhalation, IV) Pretreatment->LTC4_Challenge Measurement Measure Airway Response (e.g., Bronchoconstriction) LTC4_Challenge->Measurement Data_Analysis Data Analysis (e.g., Dose-Response Curve) Measurement->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Application of Leukotriene C4 in the Study of Group 2 Innate Lymphoid Cell (ILC2) Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Group 2 innate lymphoid cells (ILC2s) are critical initiators and regulators of type 2 immune responses, playing a significant role in allergic inflammation, parasitic worm expulsion, and tissue repair.[1] Understanding the mechanisms that govern their activation is paramount for the development of novel therapeutics for diseases such as asthma and allergic rhinitis. Leukotriene C4 (LTC4), a potent lipid mediator, has emerged as a key player in the activation of ILC2s.[2][3] These application notes provide a comprehensive overview of the use of LTC4 in studying ILC2 activation, detailing its synergistic relationship with the alarmin cytokine Interleukin-33 (IL-33) and the underlying signaling pathways.

Key Findings:

  • Direct Activation of ILC2s: LTC4 directly activates ILC2s, inducing the production of type 2 cytokines, primarily Interleukin-5 (IL-5) and Interleukin-13 (IL-13).[2][4]

  • Synergy with IL-33: LTC4 acts in potent synergy with IL-33 to amplify ILC2 activation and subsequent inflammatory responses.[3][5][6] This synergistic effect is crucial for optimal ILC2-mediated immunity.

  • CysLTR1-Dependent Signaling: The effects of LTC4 on ILC2s are predominantly mediated through the cysteinyl leukotriene receptor 1 (CysLTR1).[3][7]

  • NFAT Signaling Pathway: LTC4 stimulation of ILC2s leads to a calcium influx and the subsequent activation and nuclear translocation of the transcription factor Nuclear Factor of Activated T-cells (NFAT).[2][3] This pathway is distinct from the IL-33 signaling cascade, which primarily activates NF-κB and AP-1.[8][9] The convergence of these pathways explains their synergistic effect.

Quantitative Data Summary

The following tables summarize quantitative data from representative studies on the effects of LTC4 on ILC2 activation, both alone and in combination with IL-33.

Table 1: In Vitro ILC2 Activation by LTC4 and IL-33

Treatment ConditionILC2 Response MetricFold Change vs. ControlReference
10 nM LTC4 (6h)IL-13 Production (MFI)~4-fold[2]
10 ng/mL IL-33 (6h)IL-13 Production (MFI)~3-fold[2]
10 nM LTC4 + 10 ng/mL IL-33 (6h)IL-13 Production (MFI)~15-fold[10]
IL-33 + LTC4/LTD4/LTE4 (6h)IL-5 Production (pg/mL)Significant increase over IL-33 alone
IL-33 + LTC4/LTD4/LTE4 (6h)IL-13 Production (pg/mL)Significant increase over IL-33 alone

MFI: Mean Fluorescence Intensity

Table 2: In Vivo ILC2 Activation by LTC4 and IL-33 in Mice

Treatment Condition (Intranasal)ILC2 Response MetricResultReference
IL-33 + LTC4 (3 days)Total Lung ILC2s~3-fold increase vs. IL-33 alone
IL-33 + LTC4 (3 days)Proliferating (Ki67+) ILC2sSubstantial increase vs. IL-33 alone
IL-33 + LTC4 (3 days)IL-5+ ILC2sSubstantial increase vs. IL-33 alone[3]
50 ng IL-33 + 50 ng LTC4 (6h)IL-13+ ILC2s (%)>60% positive[5]

Signaling Pathways and Experimental Workflows

.dot

ILC2_Activation_Pathway LTC4 and IL-33 Signaling in ILC2 Activation cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LTC4 LTC4 CysLTR1 CysLTR1 LTC4->CysLTR1 IL33 IL-33 ST2 ST2 (IL-33R) IL33->ST2 PLC PLC CysLTR1->PLC activates MyD88 MyD88 ST2->MyD88 activates Ca_flux Ca²⁺ Influx PLC->Ca_flux induces Calcineurin Calcineurin Ca_flux->Calcineurin activates NFAT_c NFAT (cytoplasmic) Calcineurin->NFAT_c dephosphorylates NFAT_n NFAT (nuclear) NFAT_c->NFAT_n translocates NFkB_AP1 NF-κB / AP-1 MyD88->NFkB_AP1 activates NFkB_AP1_n NF-κB / AP-1 (nuclear) NFkB_AP1->NFkB_AP1_n translocates Gene_expression Type 2 Cytokine Gene Expression (IL-5, IL-13) NFAT_n->Gene_expression NFkB_AP1_n->Gene_expression

Caption: Synergistic activation of ILC2s by LTC4 and IL-33.

.dot

In_Vitro_ILC2_Activation_Workflow Workflow for In Vitro ILC2 Activation Assay cluster_isolation ILC2 Isolation cluster_culture Cell Culture and Stimulation cluster_analysis Analysis lung_harvest Harvest Lungs from Mice single_cell Generate Single-Cell Suspension lung_harvest->single_cell lin_depletion Lineage Depletion single_cell->lin_depletion facs_sort FACS Sort for ILC2s (Lin⁻ Thy1.2⁺ ST2⁺) lin_depletion->facs_sort plating Plate Sorted ILC2s facs_sort->plating stimulation Stimulate with LTC4 and/or IL-33 plating->stimulation incubation Incubate (e.g., 6 hours) stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cell_lysis Collect Cells for Analysis incubation->cell_lysis elisa ELISA for IL-5/IL-13 supernatant_collection->elisa flow_cytometry Intracellular Cytokine Staining cell_lysis->flow_cytometry q q cell_lysis->q pcr qPCR for Gene Expression

Caption: Experimental workflow for in vitro ILC2 activation studies.

Experimental Protocols

Protocol 1: Isolation of Mouse Lung ILC2s for In Vitro Culture

This protocol is adapted from established methods for isolating ILC2s from mouse lung tissue.[1][11][12]

Materials:

  • Mouse lungs (from naive or allergen-challenged mice)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Collagenase D

  • DNase I

  • ACK lysis buffer

  • FACS buffer (PBS with 2% FBS)

  • Antibodies for lineage depletion (e.g., anti-CD3e, -CD4, -CD8a, -B220, -Gr-1, -TER-119, -F4/80)

  • Antibodies for ILC2 sorting (e.g., anti-Thy1.2, -ST2/IL-33R)

  • Fluorescence-Activated Cell Sorter (FACS)

Procedure:

  • Tissue Preparation: Perfuse mouse lungs with PBS to remove blood. Mince the lung tissue into small pieces.

  • Enzymatic Digestion: Digest the minced tissue in RPMI containing Collagenase D and DNase I for 30-45 minutes at 37°C with gentle agitation.

  • Cell Dissociation: Stop the digestion with EDTA-containing buffer and pass the suspension through a 70 µm cell strainer to obtain a single-cell suspension.

  • Red Blood Cell Lysis: Treat the cell suspension with ACK lysis buffer to remove red blood cells.

  • Lineage Depletion: Incubate the cells with a cocktail of biotinylated lineage-specific antibodies, followed by incubation with anti-biotin magnetic beads. Deplete lineage-positive cells using a magnetic separator.

  • ILC2 Staining and Sorting: Stain the lineage-negative cells with fluorescently labeled antibodies against ILC2 markers (e.g., Thy1.2, ST2).

  • FACS Sorting: Isolate the ILC2 population (Lineage⁻, Thy1.2⁺, ST2⁺) using a FACS sorter.

  • Cell Culture: Plate the sorted ILC2s in a 96-well plate in complete RPMI medium supplemented with IL-2 and IL-7 for overnight rest before stimulation.

Protocol 2: In Vitro Activation of ILC2s with LTC4 and IL-33

This protocol outlines the stimulation of isolated ILC2s to assess cytokine production.

Materials:

  • Isolated mouse lung ILC2s

  • Complete RPMI medium

  • Recombinant mouse IL-33

  • This compound (LTC4)

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin) for intracellular cytokine staining

  • ELISA kits for IL-5 and IL-13

  • Antibodies for intracellular cytokine staining (anti-IL-5, -IL-13)

Procedure:

  • Cell Plating: Plate the rested, sorted ILC2s at a density of 1-5 x 10⁴ cells per well in a 96-well round-bottom plate.

  • Stimulation: Add the following stimuli to the appropriate wells:

    • Control (medium alone)

    • LTC4 (e.g., 10 nM final concentration)

    • IL-33 (e.g., 10 ng/mL final concentration)

    • LTC4 + IL-33 (e.g., 10 nM and 10 ng/mL, respectively)

  • Incubation: Incubate the plate for a specified time, typically 4-12 hours, at 37°C in a CO₂ incubator.[2] For intracellular cytokine analysis, add a protein transport inhibitor for the last 4-6 hours of incubation.

  • Sample Collection:

    • For ELISA: Centrifuge the plate and carefully collect the supernatant for cytokine measurement.

    • For Flow Cytometry: Harvest the cells for intracellular cytokine staining.

  • Analysis:

    • ELISA: Measure the concentration of IL-5 and IL-13 in the supernatants according to the manufacturer's instructions.

    • Flow Cytometry: Stain the cells for surface markers, then fix, permeabilize, and stain for intracellular IL-5 and IL-13. Analyze the percentage of cytokine-producing ILC2s and the mean fluorescence intensity.

Protocol 3: Assessment of NFAT Nuclear Translocation in ILC2s

This protocol is for visualizing the LTC4-induced nuclear translocation of NFAT.[2][3]

Materials:

  • Isolated mouse lung ILC2s

  • Chamber slides or coverslips coated with an appropriate matrix

  • LTC4 (e.g., 100 nM)

  • IL-33 (e.g., 100 ng/mL)

  • Fixation buffer (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., PBS with 5% goat serum)

  • Primary antibody against NFATc1 or NFATc2

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed isolated ILC2s onto chamber slides or coverslips and allow them to adhere.

  • Stimulation: Treat the cells with LTC4, IL-33, or a combination for a short period (e.g., 90 minutes).[10]

  • Fixation and Permeabilization: Wash the cells with PBS, fix with fixation buffer, and then permeabilize with permeabilization buffer.

  • Immunostaining:

    • Block non-specific antibody binding with blocking buffer.

    • Incubate with the primary anti-NFAT antibody.

    • Wash and incubate with the fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Mount the slides and visualize using a fluorescence microscope. Capture images and quantify the percentage of cells showing nuclear localization of NFAT in each treatment group.[10]

References

Application Notes and Protocols: Investigating Mechanisms of Oxidative DNA Damage Using Leukotriene C4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene C4 (LTC4), a potent inflammatory mediator, has been identified as a critical trigger of stress-induced oxidative DNA damage.[1][2][3] Under conditions of endoplasmic reticulum (ER) stress or exposure to certain chemotherapeutic agents, the biosynthesis of LTC4 is significantly upregulated. This process is primarily mediated by the enzyme microsomal glutathione-S-transferase 2 (MGST2).[1][2][3] Subsequently, LTC4 acts in an intracrine fashion, binding to its receptors and initiating a signaling cascade that culminates in the production of reactive oxygen species (ROS) within the nucleus, leading to oxidative DNA damage and potential cell death.[1][2][3][4] These application notes provide a comprehensive guide for utilizing LTC4 to investigate the mechanisms of oxidative DNA damage, offering detailed protocols for key experiments and structured data for reference.

Core Signaling Pathway

The central signaling pathway involves the stress-induced upregulation of MGST2, leading to LTC4 synthesis. LTC4 then triggers the nuclear translocation of its receptors (CysLTR1 and CysLTR2) and NADPH oxidase 4 (NOX4).[1][4] Nuclear NOX4 generates ROS, which in turn cause oxidative DNA lesions, such as 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), and DNA double-strand breaks, marked by γ-H2AX foci formation.[1]

Diagram of the LTC4-Induced Oxidative DNA Damage Pathway

LTC4_Pathway cluster_stress Cellular Stress cluster_synthesis LTC4 Synthesis cluster_translocation Nuclear Translocation cluster_damage Oxidative DNA Damage ER Stress ER Stress MGST2 MGST2 ER Stress->MGST2 Upregulates Chemotherapy Chemotherapy Chemotherapy->MGST2 Upregulates LTC4 LTC4 MGST2->LTC4 Synthesizes CysLTRs CysLTR1/2 LTC4->CysLTRs Activates (Intracrine) NOX4 NOX4 LTC4->NOX4 Induces CysLTRs->NOX4 Co-translocation ROS Nuclear ROS Accumulation NOX4->ROS Generates DNA_Damage Oxidative DNA Damage (8-OHdG, γ-H2AX) ROS->DNA_Damage Causes Cell_Death Cell Death DNA_Damage->Cell_Death Leads to

Caption: LTC4-mediated signaling cascade leading to oxidative DNA damage.

Quantitative Data Summary

The following tables summarize the qualitative effects of LTC4 pathway modulation on markers of oxidative DNA damage, as reported in the literature. While specific quantitative values can vary between experimental systems, this provides a structured overview of the expected outcomes.

Table 1: Effect of LTC4 Pathway Inhibition on 8-OHdG Levels

Treatment ConditionExpected Change in 8-OHdG LevelsReference
ER Stress Inducer (e.g., Tunicamycin)Increase[1]
ER Stress Inducer + LTC4 Receptor AntagonistDecrease/Abolishment of Increase[1][2]
ER Stress Inducer + MGST2 Knockdown/InhibitionDecrease/Abolishment of Increase[1][2]

Table 2: Effect of LTC4 Pathway Inhibition on γ-H2AX Foci Formation

Treatment ConditionExpected Change in γ-H2AX Foci NumberReference
ER Stress Inducer (e.g., Tunicamycin)Increase[1]
ER Stress Inducer + LTC4 Receptor AntagonistDecrease/Abolishment of Increase[1][2]
ER Stress Inducer + MGST2 Knockdown/InhibitionDecrease/Abolishment of Increase[1][2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Induction of Oxidative DNA Damage via LTC4 Pathway

This protocol describes how to induce the LTC4-mediated oxidative DNA damage pathway in cultured cells.

Materials:

  • Cell line of interest (e.g., non-hematopoietic cells)

  • Complete cell culture medium

  • ER stress inducer (e.g., Tunicamycin, Thapsigargin) or chemotherapeutic agent (e.g., Etoposide)

  • LTC4 (commercially available)

  • LTC4 receptor antagonist (e.g., Montelukast)

  • MGST2 inhibitor (if available) or siRNA targeting MGST2

  • Phosphate-buffered saline (PBS)

  • Multi-well plates

Procedure:

  • Seed cells in multi-well plates at a density that allows for optimal growth and treatment.

  • Allow cells to adhere and reach a desired confluency (typically 70-80%).

  • For inhibitor studies: Pre-incubate cells with the LTC4 receptor antagonist or MGST2 inhibitor at a pre-determined optimal concentration for 1-2 hours before inducing stress.

  • For siRNA studies: Transfect cells with siRNA targeting MGST2 according to the manufacturer's protocol and allow for sufficient time for knockdown (typically 48-72 hours).

  • Induce ER stress by treating cells with an appropriate concentration of Tunicamycin or another ER stress inducer for a specified duration (e.g., 6-24 hours).

  • Alternatively, treat cells with a chemotherapeutic agent to induce the pathway.

  • Include appropriate controls: untreated cells, vehicle-treated cells, and cells treated with the inhibitor alone.

  • Following treatment, proceed with downstream assays to assess oxidative DNA damage.

Diagram of the Experimental Workflow for Induction

Induction_Workflow A Seed Cells B Cell Adherence (70-80% Confluency) A->B C Pre-treatment (Optional) - LTC4 Receptor Antagonist - MGST2 Inhibitor/siRNA B->C D Induce Stress - ER Stress Inducer - Chemotherapeutic Agent C->D E Incubate (e.g., 6-24 hours) D->E F Downstream Assays E->F

Caption: Workflow for inducing the LTC4-mediated DNA damage pathway.

Protocol 2: Detection of Nuclear ROS Accumulation using DCFDA

This protocol details the use of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) to measure intracellular ROS.

Materials:

  • Treated and control cells in a multi-well plate

  • DCFDA (H2DCFDA) stock solution (e.g., 10 mM in DMSO)

  • Serum-free cell culture medium

  • PBS

  • Fluorescence microscope or plate reader

Procedure:

  • After the treatment period (Protocol 1), remove the culture medium from the wells.

  • Wash the cells twice with pre-warmed PBS.

  • Prepare a working solution of DCFDA in serum-free medium at a final concentration of 10-20 µM.

  • Add the DCFDA working solution to each well and incubate for 30 minutes at 37°C in the dark.

  • Remove the DCFDA solution and wash the cells twice with PBS.

  • Add PBS to each well for imaging or analysis.

  • For microscopy: Immediately visualize the cells using a fluorescence microscope with appropriate filters for fluorescein (B123965) (excitation ~488 nm, emission ~525 nm).

  • For plate reader: Measure the fluorescence intensity using a microplate reader at the same wavelengths.

Protocol 3: Immunofluorescence Staining for 8-OHdG and γ-H2AX

This protocol describes the immunofluorescent detection of oxidative DNA damage markers.

Materials:

  • Treated and control cells grown on coverslips in a multi-well plate

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibodies: anti-8-OHdG and anti-phospho-Histone H2A.X (Ser139) (γ-H2AX)

  • Fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

Procedure:

  • After treatment, wash the cells on coverslips twice with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific binding with blocking solution for 1 hour at room temperature.

  • Incubate with primary antibodies (diluted in blocking solution) overnight at 4°C in a humidified chamber.

  • Wash three times with PBS.

  • Incubate with fluorescently-labeled secondary antibodies (diluted in blocking solution) for 1 hour at room temperature in the dark.

  • Wash three times with PBS in the dark.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash twice with PBS.

  • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Visualize and capture images using a fluorescence or confocal microscope. Quantify the number and intensity of foci per nucleus using image analysis software.

Protocol 4: NOX4 Nuclear Translocation Assay

This protocol outlines a method to assess the nuclear translocation of NOX4 using immunofluorescence and quantitative image analysis.

Materials:

  • Treated and control cells grown on coverslips

  • Fixation, permeabilization, and blocking reagents (as in Protocol 3)

  • Primary antibody: anti-NOX4

  • Fluorescently-labeled secondary antibody

  • DAPI

  • Confocal microscope and image analysis software

Procedure:

  • Perform immunofluorescence staining for NOX4 as described in Protocol 3 (steps 1-13), using the anti-NOX4 primary antibody.

  • Acquire z-stack images of the cells using a confocal microscope to ensure clear visualization of the nucleus and cytoplasm.

  • Using image analysis software (e.g., ImageJ/Fiji): a. Define the nuclear region of interest (ROI) based on the DAPI signal. b. Define the whole-cell ROI. c. Measure the mean fluorescence intensity of NOX4 staining within the nuclear ROI and the cytoplasmic ROI (whole-cell ROI minus nuclear ROI). d. Calculate the ratio of nuclear to cytoplasmic fluorescence intensity for each cell.

  • An increase in this ratio in treated cells compared to control cells indicates nuclear translocation of NOX4.

Diagram of the NOX4 Translocation Analysis Workflow

NOX4_Analysis_Workflow A Perform Immunofluorescence for NOX4 and DAPI B Acquire Confocal Z-Stack Images A->B C Image Analysis Software B->C D Define Nuclear ROI (DAPI) C->D E Define Cytoplasmic ROI C->E F Measure Mean Fluorescence Intensity (Nuclear and Cytoplasmic) D->F E->F G Calculate Nuclear/Cytoplasmic Intensity Ratio F->G H Compare Ratios between Control and Treated Cells G->H

Caption: Workflow for quantifying NOX4 nuclear translocation.

Protocol 5: MGST2 Activity Assay

This protocol provides a method to measure the enzymatic activity of MGST2 in cell lysates. Commercial ELISA kits are also available to quantify MGST2 protein levels.[1][5]

Materials:

  • Cell lysates from treated and control cells

  • Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0)

  • Reduced glutathione (B108866) (GSH)

  • 1-chloro-2,4-dinitrobenzene (CDNB)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare cell lysates by standard methods (e.g., sonication or detergent lysis) on ice.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the lysates.

  • In a 96-well plate, prepare a reaction mixture containing assay buffer, a known concentration of GSH (e.g., 1 mM), and an appropriate amount of cell lysate.

  • Initiate the reaction by adding CDNB to a final concentration of 1 mM.

  • Immediately measure the increase in absorbance at 340 nm over time using a spectrophotometer. The change in absorbance is due to the formation of the GSH-DNB conjugate.

  • Calculate the enzyme activity, expressed as nmol of CDNB conjugated per minute per mg of protein, using the extinction coefficient of the S-(2,4-dinitrophenyl)glutathione product (9.6 mM⁻¹cm⁻¹).

Conclusion

The protocols and information provided in these application notes offer a robust framework for researchers to investigate the role of LTC4 in mediating oxidative DNA damage. By utilizing these methods, scientists can further elucidate the molecular mechanisms underlying stress-induced genotoxicity and explore potential therapeutic interventions targeting this pathway.

References

Troubleshooting & Optimization

Leukotriene C4 (LTC4) ELISA Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Leukotriene C4 (LTC4) ELISA kits. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues encountered during their experiments, with a specific focus on resolving low signal problems.

Frequently Asked Questions (FAQs)

Q1: What is the principle of a this compound ELISA?

A1: Most this compound (LTC4) ELISA kits operate on the principle of competitive immunoassay. In this format, LTC4 present in a sample competes with a fixed amount of labeled LTC4 (e.g., conjugated to an enzyme like Horseradish Peroxidase - HRP) for a limited number of binding sites on an antibody that is pre-coated on the microplate wells. The amount of labeled LTC4 that binds to the antibody is inversely proportional to the concentration of LTC4 in the sample. After a washing step to remove unbound components, a substrate is added, which develops a color in proportion to the amount of bound enzyme. The intensity of the color is then measured spectrophotometrically, and the concentration of LTC4 in the samples is determined by comparing their absorbance to a standard curve.[1][2]

Q2: What types of samples can be analyzed with a typical LTC4 ELISA kit?

A2: LTC4 ELISA kits are generally suitable for a variety of biological samples, including cell culture supernatants, plasma, serum, urine, and other bodily fluids.[1][2] It is crucial to adhere to the specific kit's instructions for sample collection, preparation, and storage to ensure accurate and reproducible results.

Q3: How should the standards be prepared for the assay?

A3: Precise preparation of the standards is critical for generating a reliable standard curve. Typically, lyophilized standards should be reconstituted with the specified diluent and allowed to dissolve completely. Serial dilutions must be performed carefully, using fresh pipette tips for each dilution step to prevent cross-contamination.[1]

Q4: What is the typical detection range and sensitivity of an LTC4 ELISA kit?

A4: The assay range and sensitivity can differ between manufacturers. However, a representative competitive ELISA for LTC4 might have a detection range of approximately 17 pg/mL to 5,000 pg/mL, with a sensitivity, or Lower Limit of Detection (LLOD), around 7.4 pg/mL.[1] Always consult the kit-specific manual for precise values.

Troubleshooting Guide: Low or No Signal

A common issue encountered during an LTC4 ELISA is a weak or absent signal across the entire plate. The following guide provides potential causes and solutions to help you troubleshoot this problem.

ProblemPossible CauseRecommended Solution
Low or No Signal Reagent-Related Issues
Expired or improperly stored reagents.Verify the expiration dates on all kit components. Ensure that all reagents have been stored at the recommended temperatures.[1]
Incorrect reagent preparation or omission of a reagent.Double-check that all reagents were prepared according to the protocol and added in the correct sequence.[1]
Inactivated enzyme conjugate (e.g., HRP).Protect the HRP conjugate from light. Avoid using sodium azide (B81097) as a preservative in buffers, as it inhibits HRP activity.[1]
Contaminated reagents or buffers.Use fresh, sterile pipette tips for each reagent. Prepare fresh wash and dilution buffers.[1]
Reagents not at room temperature.Allow all reagents to sit on the bench for at least 15-20 minutes to reach room temperature before starting the assay.[2][3]
Procedural Errors
Incorrect assay procedure.Review the protocol to ensure all steps, including incubation times and temperatures, were performed correctly.[1]
Insufficient washing.Ensure that all wells are washed uniformly and completely aspirated. Inadequate washing can lead to high background, which can mask a low signal.[1]
Inaccurate pipetting.Ensure consistent and accurate pipetting technique. Use calibrated pipettes and fresh tips for each standard and sample.[1]
Plate Reader Settings
Incorrect wavelength reading.Ensure the plate reader is set to the correct wavelength for the substrate used (e.g., 450 nm for TMB).[1][2]
Poor Standard Curve Improper standard preparation.Ensure accurate pipetting when preparing the serial dilutions of the standard. Vortex or mix each dilution thoroughly before proceeding to the next.[1]
Degraded standard.If there is a signal in the sample wells but not the standard wells, the standard may have degraded. Use a new vial of standard and prepare fresh dilutions.[4]

Quantitative Data Summary

ParameterTypical ValueReference
Detection Range17 pg/mL - 5,000 pg/mL[1]
Sensitivity (LLOD)~7.4 pg/mL[1]
Alternate Detection Range370.4 pg/mL - 30,000 pg/mL
Alternate Sensitivity< 125.1 pg/mL

Note: These values are examples and can vary between different ELISA kit manufacturers. Always refer to the product-specific datasheet for accurate information.

Experimental Protocols

Standard Competitive LTC4 ELISA Protocol

This protocol outlines the general steps for a competitive LTC4 ELISA. Specific volumes, concentrations, and incubation times will vary depending on the kit manufacturer and should be followed as per the provided manual.

  • Reagent Preparation : Prepare all reagents, including wash buffer, standards, and samples, according to the kit's instructions. Allow all reagents to reach room temperature before use.[3]

  • Standard and Sample Addition : Pipette the standards and samples into the appropriate wells of the antibody-coated microplate.

  • Competitive Binding : Add the HRP-conjugated LTC4 to each well. Cover the plate and incubate for the specified time and temperature to allow for competitive binding between the LTC4 in the sample and the HRP-conjugated LTC4 for the antibody binding sites.

  • Washing : Aspirate the contents of the wells and wash the plate multiple times with the prepared wash buffer. Ensure complete removal of the wash buffer after the final wash by inverting the plate and tapping it on absorbent paper.[2]

  • Substrate Addition : Add the substrate solution (e.g., TMB) to each well. This will react with the bound HRP to produce a color.

  • Incubation : Incubate the plate in the dark for the recommended time to allow for color development.

  • Stopping the Reaction : Add the stop solution to each well to terminate the enzymatic reaction. The color in the wells will change (e.g., from blue to yellow for TMB substrate).

  • Absorbance Measurement : Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[2]

  • Data Analysis : Calculate the concentration of LTC4 in the samples by comparing their absorbance readings to the standard curve.

Visualizations

ELISA_Workflow This compound Competitive ELISA Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis prep_reagents Prepare Reagents, Standards, and Samples add_standards_samples Add Standards and Samples to Plate prep_reagents->add_standards_samples add_hrp_ltc4 Add HRP-Conjugated LTC4 add_standards_samples->add_hrp_ltc4 incubate_binding Incubate for Competitive Binding add_hrp_ltc4->incubate_binding wash_plate1 Wash Plate incubate_binding->wash_plate1 add_substrate Add Substrate Solution wash_plate1->add_substrate incubate_color Incubate for Color Development add_substrate->incubate_color add_stop Add Stop Solution incubate_color->add_stop read_plate Read Absorbance add_stop->read_plate analyze_data Analyze Data and Calculate Concentrations read_plate->analyze_data

Caption: Workflow for a typical this compound competitive ELISA.

Low_Signal_Troubleshooting Troubleshooting Low Signal in LTC4 ELISA cluster_reagents Reagent Check cluster_procedure Procedure Check cluster_equipment Equipment Check start Low or No Signal Observed check_expiration Are reagents within expiration date? start->check_expiration check_storage Were reagents stored correctly? check_expiration->check_storage Yes solution Repeat assay with corrected parameters check_expiration->solution No check_preparation Were reagents prepared correctly? check_storage->check_preparation Yes check_storage->solution No check_temp Were reagents at room temperature? check_preparation->check_temp Yes check_preparation->solution No check_incubation Were incubation times and temperatures correct? check_temp->check_incubation Yes check_temp->solution No check_washing Was washing performed adequately? check_incubation->check_washing Yes check_incubation->solution No check_pipetting Was pipetting accurate? check_washing->check_pipetting Yes check_washing->solution No check_wavelength Is the plate reader wavelength correct? check_pipetting->check_wavelength Yes check_pipetting->solution No check_wavelength->solution Yes check_wavelength->solution No

Caption: A decision tree for troubleshooting low signal in LTC4 ELISA.

References

Technical Support Center: Ensuring the Stability of Leukotriene C4 in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to providing guidance on improving the stability of Leukotriene C4 (LTC4) in biological samples. This resource is designed for researchers, scientists, and drug development professionals to aid in obtaining accurate and reproducible experimental results. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of samples for LTC4 analysis.

Q1: What are the primary factors that lead to the degradation of LTC4 in biological samples?

A1: The instability of this compound (LTC4) and its related cysteinyl leukotrienes in biological matrices is a significant concern for accurate quantification. The primary causes of degradation include:

  • Enzymatic Degradation: In biological fluids like plasma and urine, LTC4 is rapidly converted to Leukotriene D4 (LTD4) and subsequently to the more stable Leukotriene E4 (LTE4) by enzymes such as γ-glutamyl transpeptidase and dipeptidases.[1][2][3]

  • Oxidation: As unsaturated lipids, leukotrienes are susceptible to oxidative degradation, particularly in the presence of reactive oxygen species (ROS) or metal ions like ferrous iron.[2][4][5] This can lead to the formation of inactive products such as sulfoxides.[4][5]

  • Acidic pH: LTC4 is unstable and prone to degradation in acidic conditions.[2][4]

  • Temperature: Elevated temperatures accelerate both enzymatic and chemical degradation of LTC4.[2][5]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can compromise the integrity of LTC4.[2][5]

Q2: What is the optimal temperature for storing biological samples intended for LTC4 analysis?

A2: For optimal stability, it is strongly recommended to process biological samples immediately after collection.[2] If immediate analysis is not feasible, samples should be snap-frozen in liquid nitrogen and stored at -80°C.[2][5] Long-term storage at -20°C is not advised as it may not sufficiently prevent degradation.[2][6]

Q3: How can I prevent the enzymatic conversion of LTC4 to other leukotrienes in my samples?

A3: To minimize the enzymatic conversion of LTC4, it is crucial to process samples quickly and at low temperatures (on ice or at 4°C).[7] The addition of specific enzyme inhibitors can also be effective. For instance, L-serine borate (B1201080) can inhibit γ-glutamyl transpeptidase, the enzyme responsible for converting LTC4 to LTD4.[8]

Q4: Are there any recommended additives to improve LTC4 stability during sample collection and storage?

A4: Yes, certain additives can help preserve LTC4 integrity. For blood samples, using collection tubes containing an anticoagulant like EDTA is recommended.[5][7][9] EDTA helps by chelating metal ions that can catalyze oxidative degradation.[5] To prevent oxidation, consider adding an antioxidant such as butylated hydroxytoluene (BHT) to your samples and purging the headspace of storage vials with an inert gas like argon or nitrogen before freezing.[2][6]

Q5: My LTC4 immunoassay results are showing high variability. What could be the cause?

A5: High variability in immunoassay results can stem from several factors related to sample stability and handling. Inconsistent storage times and temperatures can lead to varying degrees of LTC4 degradation across samples.[10] Furthermore, many commercially available LTC4 immunoassay kits use antibodies that may cross-react with LTC4 metabolites (LTD4, LTE4) or isomers, leading to inaccurate quantification.[10] Ensure standardized sample processing and consider validating the specificity of your immunoassay.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving LTC4.

Problem/Issue Possible Cause(s) Recommended Solution(s)
Low or undetectable LTC4 levels Sample degradation due to improper handling or storage.Process samples immediately on ice after collection. For storage, snap-freeze in liquid nitrogen and maintain at -80°C. Avoid repeated freeze-thaw cycles by aliquoting samples.[2][5]
Enzymatic conversion of LTC4 to LTD4 and LTE4.Keep samples at 4°C during processing to minimize enzymatic activity.[7] Consider adding an inhibitor of γ-glutamyl transpeptidase, such as L-serine borate.[8]
Oxidative degradation.Use collection tubes with EDTA.[5] Consider adding an antioxidant like BHT and storing samples under an inert gas (argon or nitrogen).[2][6]
Inconsistent results between sample replicates Variable degradation due to differences in processing time or temperature exposure.Standardize the entire sample handling workflow, ensuring all samples are processed for the same duration and at the same temperature.[10]
Presence of interfering substances in the sample matrix.For complex matrices like plasma, sample purification using methods like solid-phase extraction (SPE) may be necessary to remove interfering substances.[11][12]
Cross-reactivity of immunoassay antibodies.Verify the cross-reactivity profile of the antibody used in your assay. Some antibodies may detect LTC4 isomers or metabolites, leading to skewed results.[10]
Sample hemolysis observed Mechanical stress during blood collection.Use a larger gauge needle for blood collection and avoid vigorous mixing of the collection tube to prevent the release of enzymes from red blood cells that could affect LTC4 stability.[2]

Quantitative Data Summary

The following tables summarize key quantitative data related to LTC4 stability and sample processing.

Table 1: Recommended Storage Conditions for Biological Samples

Storage Duration Recommended Temperature Notes
Immediate Processing2-8°C (On Ice)Recommended to minimize ex-vivo formation and degradation.[5][7]
Short-term (up to 24 hours)-80°CIf immediate processing is not possible.
Long-term (≥ 1 month)-80°COptimal for preserving analyte integrity.[2][5][12] Avoid freeze-thaw cycles by aliquoting.[2][5]

Table 2: Key Parameters for Plasma Sample Processing

Parameter Recommendation Rationale
Anticoagulant K2-EDTAChelates metal ions that can catalyze degradation.[5]
Processing Time Within 30 minutes of collectionTo minimize enzymatic activity.[5]
Centrifugation Speed 1,000-2,000 x gFor efficient separation of plasma from blood cells.[5][9]
Centrifugation Temperature 4°CTo minimize enzymatic degradation during separation.[5][7]

Experimental Protocols

This section provides detailed methodologies for key experiments related to LTC4 sample handling.

Protocol 1: Blood Collection and Plasma Preparation
  • Blood Collection: Collect whole blood into pre-chilled tubes containing K2-EDTA as an anticoagulant.[5]

  • Immediate Cooling: Place the blood collection tube on ice immediately after collection to minimize enzymatic activity.[5]

  • Gentle Mixing: Gently invert the tube 8-10 times to ensure thorough mixing with the anticoagulant.[5]

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood sample at 1,000-2,000 x g for 15 minutes at 4°C.[5][9]

  • Plasma Aspiration: Carefully aspirate the plasma supernatant without disturbing the buffy coat or red blood cells.[7]

  • Aliquoting and Storage: Aliquot the plasma into single-use cryovials. Snap-freeze the aliquots in liquid nitrogen and store them at -80°C until analysis.[2]

Protocol 2: Tissue Homogenate Preparation
  • Tissue Excision: Promptly excise the tissue of interest and place it in ice-cold phosphate-buffered saline (PBS) to remove excess blood.

  • Homogenization: Weigh the tissue and homogenize it in a suitable ice-cold lysis buffer. The buffer-to-tissue ratio should be optimized for the specific tissue type.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.[2]

  • Supernatant Collection: Carefully collect the supernatant, which contains the tissue lysate.

  • Storage: For immediate analysis, proceed to the extraction step. For long-term storage, snap-freeze the supernatant in aliquots in liquid nitrogen and store at -80°C.[2]

Visualizations

The following diagrams illustrate key pathways and workflows related to LTC4 stability.

LTC4_Degradation_Pathway LTC4 This compound (LTC4) LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 γ-Glutamyl Transpeptidase Oxidized_Products Oxidized Inactive Products LTC4->Oxidized_Products Oxidation (ROS, Fe2+) LTE4 Leukotriene E4 (LTE4) (More Stable) LTD4->LTE4 Dipeptidase

Figure 1. Simplified degradation pathway of this compound (LTC4).

Sample_Handling_Workflow cluster_collection Sample Collection cluster_processing Sample Processing (<30 mins at 4°C) cluster_storage Storage Collect_Sample Collect Sample (e.g., Blood in EDTA tube) Immediate_Cooling Immediate Cooling (Place on Ice) Collect_Sample->Immediate_Cooling Centrifuge Centrifuge (e.g., 1,500 x g for 15 min) Immediate_Cooling->Centrifuge Separate Separate Plasma/ Supernatant Centrifuge->Separate Aliquot Aliquot into Single-Use Vials Separate->Aliquot Snap_Freeze Snap-Freeze (Liquid Nitrogen) Aliquot->Snap_Freeze Store Store at -80°C Snap_Freeze->Store

Figure 2. Recommended workflow for biological sample handling to ensure LTC4 stability.

Troubleshooting_Tree Start Low/Inconsistent LTC4 Results? Check_Storage Stored at -80°C immediately? Start->Check_Storage Check_FT_Cycles Multiple Freeze- Thaw Cycles? Check_Storage->Check_FT_Cycles Yes Solution_Storage Implement -80°C storage protocol Check_Storage->Solution_Storage No Check_Processing Processed on ice within 30 mins? Check_FT_Cycles->Check_Processing No Solution_FT Aliquot samples post-collection Check_FT_Cycles->Solution_FT Yes Check_Anticoagulant Used EDTA tubes for blood collection? Check_Processing->Check_Anticoagulant Yes Solution_Processing Standardize rapid processing on ice Check_Processing->Solution_Processing No Check_Assay Assay Specificity and Matrix Effects? Check_Anticoagulant->Check_Assay Yes Solution_Anticoagulant Use EDTA tubes and consider antioxidants Check_Anticoagulant->Solution_Anticoagulant No Solution_Assay Validate assay or purify samples (SPE) Check_Assay->Solution_Assay Investigate

Figure 3. Troubleshooting decision tree for low or inconsistent LTC4 results.

References

Technical Support Center: Optimizing Leukotriene C4 Extraction from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the extraction of Leukotriene C4 (LTC4) from various tissue samples.

Troubleshooting Guide

This guide addresses common issues encountered during LTC4 extraction experiments in a question-and-answer format.

Question: I am observing low or no recovery of LTC4 in my tissue extracts. What are the likely causes and how can I improve my yield?

Answer: Low recovery of LTC4 is a frequent challenge and can stem from several factors throughout the experimental workflow. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions for Low LTC4 Recovery:

  • Suboptimal Tissue Homogenization: Incomplete disruption of the tissue architecture can trap LTC4, preventing its efficient extraction.

    • Solution: Ensure the tissue is thoroughly homogenized. A common starting point is a 1:4 (w/v) ratio of tissue to ice-cold homogenization buffer.[1] Using a homogenizer with ceramic beads, for instance, with two 30-second cycles at 5,000 rpm with a 30-second rest on ice in between, can be effective.[1] The addition of protease and phosphatase inhibitors to the homogenization buffer is also recommended to prevent enzymatic degradation.[1]

  • Analyte Degradation: LTC4 is a sensitive molecule susceptible to degradation.

    • Enzymatic Degradation: Endogenous enzymes released during homogenization can degrade LTC4.

      • Solution: Perform all sample processing steps on ice or at 4°C to minimize enzymatic activity.[2] The addition of antioxidants, such as butylated hydroxytoluene (BHT), can prevent oxidative degradation.[2]

    • pH Instability: LTC4 is unstable in acidic conditions.[3]

      • Solution: Maintain a neutral or slightly alkaline pH during initial sample processing. If an acidic pH is required for a specific extraction step, like solid-phase extraction, perform this step quickly on ice.[2]

    • Improper Storage: Extended storage at temperatures of 4°C or -20°C can lead to chemical degradation and isomerization.[2]

      • Solution: For long-term storage, it is best to snap-freeze tissue samples or extracts in liquid nitrogen and store them at -80°C.[2][3] Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can also lead to degradation.[2]

  • Inefficient Extraction Method: The chosen extraction technique may not be optimal for your specific tissue type or experimental goals.

    • Solution: Consider the pros and cons of different methods. Immunoaffinity capture offers high specificity and recovery, often exceeding 90% for LTC4, which is significantly higher than traditional solid-phase extraction (SPE) where recovery can be less than 50%.[1] While SPE is a common technique, it may require more optimization. Liquid-liquid extraction (LLE) is another alternative, though it can be prone to emulsion formation.[4]

Question: My solid-phase extraction (SPE) protocol is yielding inconsistent results for LTC4. How can I troubleshoot this?

Answer: Inconsistent SPE results are often due to variations in one or more critical steps of the protocol.

Troubleshooting Solid-Phase Extraction (SPE) for LTC4:

Potential CauseExplanationRecommended Solution(s)
Incorrect Sorbent Choice The chemical properties of the sorbent are not suitable for LTC4.For nonpolar leukotrienes like LTC4, a C18 reversed-phase sorbent is commonly used.[4][5]
Improper Column Conditioning The sorbent is not properly activated, leading to poor interaction with the sample.Condition the column with an organic solvent like methanol (B129727), followed by equilibration with a solution similar in composition to your sample matrix.[4][5]
Inappropriate Sample pH The pH of the sample can affect the ionic state of LTC4, impacting its retention on the sorbent.Adjust the sample pH to approximately 3.0-3.5 with an acid like formic or acetic acid to ensure LTC4 is in a neutral form for reversed-phase SPE.[3][4][5]
High Flow Rate The sample is passing through the cartridge too quickly for efficient binding.Decrease the flow rate during sample loading, washing, and elution to a recommended starting point of 1-2 mL/min.[4]
Wash Solvent is Too Strong The wash solvent may be prematurely eluting the LTC4 along with impurities.Use a weaker wash solvent. For C18 SPE, a wash with deionized water followed by a weak organic solvent mixture (e.g., 5-10% methanol in water) is a good practice.[4]

Question: I'm experiencing emulsion formation during liquid-liquid extraction (LLE). How can I resolve this?

Answer: Emulsion formation is a common issue in LLE, particularly with complex biological samples like tissue homogenates that are rich in lipids and proteins.[4]

Solutions for Emulsion Formation in LLE:

  • Gentle Mixing: Instead of vigorous shaking or vortexing, gently invert the extraction tube multiple times.[4]

  • "Salting Out": The addition of a neutral salt, such as sodium chloride, to the aqueous phase can increase its polarity and help break the emulsion.[4]

  • Centrifugation: Spinning the sample can aid in the separation of the aqueous and organic layers.[4]

  • Addition of a Different Solvent: A small amount of a more polar organic solvent can sometimes disrupt an emulsion.[4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for tissue samples intended for LTC4 analysis?

A1: For long-term stability, tissue samples should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C.[2][3] This minimizes both enzymatic and chemical degradation. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[2]

Q2: Which extraction method offers the highest recovery for LTC4 from tissues?

A2: Immunoaffinity capture generally provides the highest recovery and specificity for LTC4.[1] Studies have shown recovery rates of over 90% with this method, compared to less than 50% for solid-phase extraction (SPE).[1] However, the choice of method may also depend on factors like cost, sample throughput, and the availability of specific antibodies.

Q3: Why is it necessary to acidify the sample before solid-phase extraction (SPE) on a C18 column?

A3: Acidifying the sample to a pH of approximately 3.0-3.5 ensures that LTC4, which is an acidic lipid, is in its protonated, non-ionized form.[3][4][5] This increases its hydrophobicity, leading to better retention on the nonpolar C18 stationary phase of the SPE cartridge.

Q4: Can I use the same extraction protocol for different types of tissues?

A4: While a general protocol can be a good starting point, optimization for specific tissue types is often necessary. The composition of tissues can vary significantly in terms of lipid content, protein concentration, and endogenous enzymes, all of which can affect extraction efficiency. It is advisable to validate the extraction protocol for each new tissue type.

Quantitative Data Summary

The following tables summarize quantitative data on the performance of different extraction methods for LTC4.

Table 1: Comparison of Immunoaffinity Capture vs. Solid-Phase Extraction (SPE) for Leukotriene Analysis in Brain Tissue. [1]

ParameterImmunoaffinity (IA) EnrichmentSolid-Phase Extraction (SPE)
Recovery of LTC4 >90%<50%
Specificity HighLower (potential for matrix interference)
Workflow Simplified and reproducibleMore complex, requires optimization
Sensitivity Improved for low-abundance analytesLower, may not detect very low levels

Data adapted from Cayman Chemical Application Note on Immunoaffinity Mass Spectrometry for Leukotriene Analysis in Brain.[1]

Table 2: Reported Recovery Rates for Different Leukotriene Extraction Methods.

LeukotrieneExtraction MethodMatrixReported Recovery
LTC4, LTD4, LTE4Organic Extraction (isopropanol:ether:H2O)Lung Tissue Supernatant85%, 75%, and 57% respectively
LTC4Solid-Phase Extraction (XAD-2, XAD-4)Plasma90%
LTB4Solid-Phase Extraction (XAD-4)Plasma90%

Experimental Protocols

Protocol 1: Tissue Homogenization for LTC4 Extraction

  • Weigh the frozen tissue sample and place it in a pre-chilled homogenization tube containing ceramic beads.[1]

  • Add ice-cold Homogenization Buffer (e.g., PBS or Tris buffer) at a ratio of 1:4 (tissue weight to buffer volume).[1][3]

  • Add a cocktail of protease and phosphatase inhibitors to the buffer according to the manufacturer's instructions.[1][3]

  • Homogenize the tissue using a suitable homogenizer. A typical setting is two cycles of 30 seconds at 5,000 rpm, with a 30-second rest on ice between cycles.[1]

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.[1][3]

  • Carefully collect the supernatant (tissue lysate) for immediate extraction or store at -80°C.

Protocol 2: Solid-Phase Extraction (SPE) of LTC4 from Tissue Lysate

  • Sample Pre-treatment: Thaw the tissue lysate on ice. Acidify the lysate to a pH of approximately 3.5 with dilute formic or acetic acid.[3][5]

  • Cartridge Conditioning: Condition a C18 SPE cartridge by washing it sequentially with 5 mL of methanol followed by 5 mL of deionized water.[5] Do not allow the sorbent to dry out.

  • Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of deionized water (acidified to the same pH as the sample) through it.[4]

  • Sample Loading: Load the pre-treated tissue lysate onto the conditioned and equilibrated SPE cartridge at a slow and consistent flow rate (e.g., 1 mL/min).[4]

  • Washing: Wash the cartridge with 1 mL of deionized water to remove salts and other polar impurities. Follow this with a wash of 1 mL of a weak organic solvent mixture (e.g., 5-10% methanol in water) to remove less polar interferences.[4]

  • Elution: Elute the LTC4 from the cartridge with 1 mL of methanol or another suitable organic solvent into a clean collection tube.[4]

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume of the initial mobile phase for downstream analysis (e.g., LC-MS/MS).[4]

Visualizations

leukotriene_pathway This compound Biosynthesis and Signaling Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid cPLA2 LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 5-LOX, FLAP LTC4 This compound (LTC4) LTA4->LTC4 LTC4 Synthase + Glutathione LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 γ-Glutamyl transferase LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 Dipeptidase CysLT1_Receptor CysLT1 Receptor LTD4->CysLT1_Receptor Cellular_Response Bronchoconstriction & Increased Vascular Permeability CysLT1_Receptor->Cellular_Response G-Protein Signaling

Caption: Biosynthesis of cysteinyl leukotrienes and their signaling.

extraction_workflow General Workflow for LTC4 Extraction from Tissue start Start: Tissue Sample homogenization Tissue Homogenization (Ice-cold buffer + inhibitors) start->homogenization centrifugation Centrifugation (10,000 x g, 4°C) homogenization->centrifugation supernatant Collect Supernatant (Tissue Lysate) centrifugation->supernatant extraction_choice Extraction Method supernatant->extraction_choice spe Solid-Phase Extraction (SPE) extraction_choice->spe Method 1 lle Liquid-Liquid Extraction (LLE) extraction_choice->lle Method 2 ia Immunoaffinity Capture extraction_choice->ia Method 3 evaporation Solvent Evaporation spe->evaporation lle->evaporation ia->evaporation reconstitution Reconstitution evaporation->reconstitution analysis Downstream Analysis (LC-MS/MS, ELISA) reconstitution->analysis end End analysis->end

Caption: Experimental workflow for LTC4 extraction from tissues.

troubleshooting_low_recovery Troubleshooting Low LTC4 Recovery start Low LTC4 Recovery check_storage Check Sample Storage (-80°C? Avoid freeze-thaw?) start->check_storage check_homogenization Review Homogenization (Sufficient disruption? Inhibitors used?) check_storage->check_homogenization Storage OK optimize_storage Optimize Storage: Snap-freeze, store at -80°C, aliquot check_storage->optimize_storage Storage Issue check_extraction Evaluate Extraction Protocol (Correct pH? Flow rate? Solvents?) check_homogenization->check_extraction Homogenization OK optimize_homogenization Optimize Homogenization: Increase cycles, check buffer ratio check_homogenization->optimize_homogenization Homogenization Issue optimize_extraction Optimize Extraction: Adjust pH, slow flow rate, test solvents check_extraction->optimize_extraction Protocol Issue consider_alternative Consider Alternative Method (e.g., Immunoaffinity Capture) check_extraction->consider_alternative Protocol OK

Caption: Decision tree for troubleshooting low LTC4 recovery.

References

Technical Support Center: Differentiating Leukotriene C4, LTD4, and LTE4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges in differentiating the cysteinyl leukotrienes (CysLTs): Leukotriene C4 (LTC4), Leukotriene D4 (LTD4), and Leukotriene E4 (LTE4).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in differentiating LTC4, LTD4, and LTE4?

The primary challenges stem from their structural similarity and rapid interconversion. LTC4 is sequentially metabolized to LTD4 and then to the more stable LTE4.[1][2] This metabolic cascade means that biological samples often contain a mixture of these CysLTs, complicating individual quantification. Furthermore, their similar structures can lead to cross-reactivity in immunoassays and co-elution in chromatographic methods if not properly optimized.

Q2: Which analytical method is considered the gold standard for differentiating and quantifying these leukotrienes?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for the specific and sensitive quantification of LTC4, LTD4, and LTE4.[2][3][4] This technique combines the superior separation capabilities of high-performance liquid chromatography (HPLC) with the precise detection and structural elucidation provided by mass spectrometry, allowing for the differentiation of these closely related molecules.[2][3]

Q3: Can I use an ELISA kit to specifically measure LTC4, LTD4, or LTE4?

While ELISA kits are available for CysLTs, they often exhibit some degree of cross-reactivity between LTC4, LTD4, and LTE4.[3][5] It is crucial to carefully check the manufacturer's specifications for cross-reactivity with related compounds. For instance, a commercially available LTE4 ELISA kit may show very low cross-reactivity with its 11-trans isomer.[3][5] Due to this potential for cross-reactivity, ELISA is often used to measure total CysLTs or as a high-throughput screening tool, with more specific methods like LC-MS/MS used for confirmation.[3]

Q4: Why is sample preparation so critical for accurate leukotriene analysis?

Proper sample preparation is essential to ensure the stability of the leukotrienes and to remove interfering substances from the biological matrix.[6][7][8][9] Leukotrienes are susceptible to degradation, and their concentrations in biological fluids can be very low.[10] Solid-phase extraction (SPE) is a common and effective method for extracting and concentrating leukotrienes from samples like plasma and urine prior to analysis.[4][7][8][11]

Troubleshooting Guides

ELISA (Enzyme-Linked Immunosorbent Assay)

Issue 1: High background signal in my CysLT ELISA.

Possible CauseRecommended Solution
Inadequate Washing Increase the number of wash cycles or the soak time between steps to ensure complete removal of unbound reagents.[5]
Contaminated Reagents Use fresh, sterile buffers and solutions to avoid contamination.[5]
Incorrect Reagent Concentration Ensure that antibodies and conjugates are diluted according to the kit protocol to prevent non-specific binding.[5]
Extended Incubation Times or High Temperature Strictly adhere to the incubation times and temperatures specified in the protocol.[5]

Issue 2: Poor standard curve in my CysLT ELISA.

Possible CauseRecommended Solution
Improper Standard Preparation Ensure accurate and thorough mixing during the serial dilution of the standard.[12]
Expired or Improperly Stored Reagents Check the expiration dates and storage conditions of all kit components.[12]
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accuracy.[5]
Incorrect Wavelength Reading Verify that the plate reader is set to the correct wavelength for the substrate used (e.g., 450 nm for TMB).[12]
HPLC (High-Performance Liquid Chromatography)

Issue 3: Poor resolution between LTC4, LTD4, and LTE4 peaks.

Possible CauseRecommended Solution
Inappropriate Mobile Phase Optimize the mobile phase composition, including the organic solvent ratio and pH. A shallow gradient is often key to resolving structurally similar compounds.[6]
Incorrect Column Use a high-resolution reversed-phase column (e.g., C18) with a small particle size.[6]
Suboptimal Flow Rate Adjust the flow rate. A lower flow rate can sometimes improve separation.
Temperature Fluctuations Use a column oven to maintain a stable temperature, as temperature can affect retention times and peak shape.[6]

Issue 4: Shifting retention times.

Possible CauseRecommended Solution
Inconsistent Mobile Phase Preparation Prepare fresh mobile phase for each run and ensure accurate pH adjustment.[6]
Column Degradation If the column has been used extensively, it may need to be replaced.
Pump or Gradient Mixer Issues Check the HPLC pump for air bubbles and ensure the gradient mixer is functioning correctly.[6]
Insufficient Column Equilibration Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.[6]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Leukotrienes from Biological Fluids

This protocol provides a general method for extracting leukotrienes from biological samples such as plasma or urine.

Materials:

  • C18 SPE Cartridges

  • Methanol (B129727) (HPLC grade)

  • Deionized Water

  • Formic Acid

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Pre-treatment: Thaw frozen samples on ice. Acidify the sample to a pH of approximately 3-4 with formic acid.[9] Centrifuge to pellet any precipitated proteins.[7]

  • SPE Cartridge Conditioning: Condition the C18 cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.[7]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water to remove polar impurities, followed by 1 mL of a weak organic solvent mixture (e.g., 5-10% methanol in water) to remove less polar interferences.[7]

  • Elution: Elute the leukotrienes from the cartridge with 1 mL of methanol.[7]

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume of the initial mobile phase for your HPLC or LC-MS/MS analysis.[7]

Protocol 2: Reversed-Phase HPLC for Separation of Cysteinyl Leukotrienes

This protocol is a representative method for the analytical separation of LTC4, LTD4, and LTE4.

HPLC System & Column:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[13]

  • Mobile Phase A: Water/Acetonitrile/Acetic Acid (e.g., 75:25:0.02, v/v/v), pH adjusted to 5.7[6]

  • Mobile Phase B: Methanol/Acetonitrile (e.g., 90:10, v/v)[6]

  • Flow Rate: 0.4 - 1.0 mL/min[6][13]

  • Detection: UV at 280 nm[6]

  • Column Temperature: 30°C[13]

Gradient Program: The gradient program should be optimized to achieve the best separation. A shallow gradient is recommended. Start with a low percentage of Mobile Phase B and gradually increase it to elute the compounds based on their hydrophobicity.

Signaling Pathways and Experimental Workflows

Cysteinyl Leukotriene Biosynthesis and Signaling

The following diagram illustrates the biosynthesis of cysteinyl leukotrienes from arachidonic acid and their subsequent signaling through CysLT receptors.

AA Arachidonic Acid LTA4 Leukotriene A4 (LTA4) AA->LTA4 FLAP, 5-LO FLAP 5-LO-activating protein (FLAP) FiveLO 5-Lipoxygenase (5-LO) LTC4 This compound (LTC4) LTA4->LTC4 LTC4 Synthase LTC4S LTC4 Synthase LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 γ-GT CysLT1R CysLT1 Receptor LTC4->CysLT1R CysLT2R CysLT2 Receptor LTC4->CysLT2R gGT γ-glutamyl transferase LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 DP LTD4->CysLT1R LTD4->CysLT2R DP Dipeptidase LTE4->CysLT1R GPR99 GPR99 LTE4->GPR99 P2Y12 P2Y12 Receptor LTE4->P2Y12 Signaling Downstream Signaling (e.g., Ca2+ mobilization, MAPK activation) CysLT1R->Signaling CysLT2R->Signaling GPR99->Signaling P2Y12->Signaling

Caption: Biosynthesis and signaling pathways of cysteinyl leukotrienes.

General Experimental Workflow for Leukotriene Analysis

The diagram below outlines the typical steps involved in the extraction and analysis of leukotrienes from biological samples.

Start Biological Sample (e.g., Plasma, Urine) Pretreatment Sample Pre-treatment (Acidification, Centrifugation) Start->Pretreatment Extraction Extraction Pretreatment->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE LLE Liquid-Liquid Extraction (LLE) Extraction->LLE Evaporation Solvent Evaporation (under Nitrogen) SPE->Evaporation LLE->Evaporation Reconstitution Reconstitution (in Mobile Phase) Evaporation->Reconstitution Analysis Analysis Reconstitution->Analysis HPLC HPLC-UV Analysis->HPLC LCMS LC-MS/MS Analysis->LCMS

Caption: General workflow for leukotriene extraction and analysis.

References

minimizing sample degradation during Leukotriene C4 analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize sample degradation during Leukotriene C4 (LTC4) analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of LTC4 degradation in biological samples?

A1: The primary cause of LTC4 degradation is enzymatic activity, specifically from enzymes like γ-glutamyl transferase (GGT) and dipeptidases, which are present in various biological matrices. These enzymes rapidly convert LTC4 to LTD4 and then to LTE4. Oxidation and exposure to light can also contribute to its degradation.

Q2: What is the ideal temperature for storing samples for LTC4 analysis?

A2: For long-term storage, samples should be kept at -80°C. Storage at -20°C is suitable for shorter periods, but repeated freeze-thaw cycles should be avoided as they can lead to significant degradation of LTC4.

Q3: How can I prevent enzymatic degradation of LTC4 during sample collection and processing?

A3: To prevent enzymatic degradation, it is crucial to add a GGT inhibitor, such as serine-borate complex or L-serine, to the sample immediately upon collection. Additionally, keeping the samples on ice throughout the collection and processing steps will help to slow down enzymatic activity.

Q4: Which anticoagulants are recommended for blood sample collection for LTC4 analysis?

A4: EDTA is the recommended anticoagulant for plasma samples intended for LTC4 analysis. Heparin is generally not recommended as it can interfere with some immunoassays.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or undetectable LTC4 levels Sample degradation due to enzymatic activity.Immediately add a GGT inhibitor (e.g., serine-borate complex) upon sample collection. Keep samples on ice at all times.
Improper sample storage.Store samples at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Inefficient extraction.Optimize the solid-phase extraction (SPE) protocol. Ensure the correct pH for LTC4 binding and elution.
High variability between replicate samples Inconsistent sample handling.Standardize the sample collection and processing protocol. Ensure uniform timing and temperature control for all samples.
Presence of interfering substances.Perform a sample cleanup step using SPE. Consider using a more specific analytical method like LC-MS/MS.
Poor recovery during solid-phase extraction (SPE) Incorrect pH of the sample or solvents.Adjust the sample pH to ~3.5-4.0 before loading onto the SPE column to ensure efficient binding of LTC4.
Inappropriate SPE sorbent.Use a C18 reverse-phase SPE cartridge, which is well-suited for retaining eicosanoids like LTC4.
LTC4 binding to proteins.Precipitate proteins with a solvent like methanol (B129727) or acetonitrile (B52724) before SPE.

Experimental Protocols

Protocol 1: Blood Sample Collection and Plasma Preparation
  • Collect whole blood into tubes containing EDTA as the anticoagulant.

  • Immediately after collection, add a γ-glutamyl transferase (GGT) inhibitor, such as serine-borate complex, to the blood sample to prevent the conversion of LTC4 to LTD4.

  • Place the tubes on ice to minimize enzymatic activity.

  • Centrifuge the blood at 1000 x g for 15 minutes at 4°C to separate the plasma.

  • Carefully collect the supernatant (plasma) without disturbing the buffy coat.

  • For immediate analysis, proceed to the extraction step. For storage, aliquot the plasma into cryovials and store at -80°C.

Protocol 2: Solid-Phase Extraction (SPE) of LTC4 from Plasma
  • Condition the SPE Cartridge: Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.

  • Sample Preparation: Thaw the plasma sample on ice. Acidify the plasma to a pH of approximately 3.5 using a dilute acid (e.g., 1M acetic acid).

  • Load Sample: Load the acidified plasma onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 5 mL of water followed by 5 mL of 15% methanol in water to remove hydrophilic impurities.

  • Elute: Elute the LTC4 from the cartridge with 2 mL of methanol.

  • Dry and Reconstitute: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in an appropriate assay buffer for analysis.

Visualizations

LTC4_Signaling_Pathway Arachidonic_Acid Arachidonic Acid LTA4 LTA4 Arachidonic_Acid->LTA4 5-LO FLAP FLAP FLAP Five_LO 5-LO LTC4 LTC4 LTA4->LTC4 LTC4 Synthase + Glutathione LTC4_Synthase LTC4 Synthase LTD4 LTD4 LTC4->LTD4 γ-GT CysLT1R CysLT1 Receptor LTC4->CysLT1R GGT γ-GT LTE4 LTE4 LTD4->LTE4 Dipeptidase LTD4->CysLT1R CysLT2R CysLT2 Receptor LTD4->CysLT2R Dipeptidase Dipeptidase LTE4->CysLT2R Biological_Effects Biological Effects (Bronchoconstriction, Inflammation) CysLT1R->Biological_Effects CysLT2R->Biological_Effects Sample_Processing_Workflow Start Start: Blood Collection Add_Inhibitor Add GGT Inhibitor (e.g., Serine-Borate) Start->Add_Inhibitor Centrifuge Centrifuge at 1000 x g for 15 min at 4°C Add_Inhibitor->Centrifuge Collect_Plasma Collect Plasma Centrifuge->Collect_Plasma Storage_Decision Immediate Analysis? Collect_Plasma->Storage_Decision Store Store at -80°C Storage_Decision->Store No SPE Solid-Phase Extraction (SPE) Storage_Decision->SPE Yes Store->SPE Analysis LC-MS/MS or ELISA Analysis SPE->Analysis Troubleshooting_Tree Start Low or No LTC4 Signal Check_Collection Was a GGT inhibitor added at collection? Start->Check_Collection Solution_Collection Re-collect samples with GGT inhibitor. Check_Collection->Solution_Collection No Check_Storage Were samples stored at -80°C and freeze-thaw avoided? Check_Collection->Check_Storage Yes Solution_Storage Re-evaluate storage protocol. Use fresh aliquots. Check_Storage->Solution_Storage No Check_SPE Was SPE recovery validated? Check_Storage->Check_SPE Yes Solution_SPE Optimize SPE protocol: Check pH, sorbent, and solvents. Check_SPE->Solution_SPE No Check_Standard Is the LTC4 standard fresh and properly prepared? Check_SPE->Check_Standard Yes Solution_Standard Prepare a fresh LTC4 standard. Check_Standard->Solution_Standard No End Consult Instrument/Assay Manufacturer Check_Standard->End Yes

Technical Support Center: Protocol Refinement for Reproducible Leukotriene C4 Measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining reproducible Leukotriene C4 (LTC4) measurements.

Frequently Asked Questions (FAQs)

Q1: What is the principle of a competitive ELISA for this compound (LTC4)?

A1: A competitive ELISA for LTC4 is an immunoassay where LTC4 present in a sample competes with a fixed amount of labeled LTC4 (e.g., conjugated to horseradish peroxidase - HRP) for a limited number of binding sites on a specific anti-LTC4 antibody coated on a microplate well.[1][2] The amount of labeled LTC4 that binds to the antibody is inversely proportional to the concentration of LTC4 in the sample.[2] After a washing step, a substrate is added, and the resulting color development is measured. A standard curve is generated by plotting the absorbance values of known concentrations of LTC4, from which the concentration in the samples can be determined.[1]

Q2: What types of biological samples can be used for LTC4 measurement?

A2: LTC4 can be measured in a variety of biological samples, including cell culture supernatants, plasma, serum, and urine.[1][2][3][4][5][6] It is crucial to follow specific sample collection and preparation protocols for each type to ensure accurate results.[2]

Q3: How should I properly collect and store my samples?

A3: Proper sample handling is critical to prevent the degradation of LTC4.[7][8] For plasma, blood should be collected in tubes containing an anticoagulant like EDTA or heparin and centrifuged shortly after collection at 4°C.[1][4][6][7] Urine samples should be collected aseptically and centrifuged to remove particulates.[1] All samples should be assayed immediately or stored at -80°C to avoid degradation and repeated freeze-thaw cycles should be avoided.[1][3][8][9]

Q4: My LTC4 immunoassay results are consistently high. What could be the cause?

A4: High LTC4 results could be due to cross-reactivity of the antibody with other related molecules, particularly its isomer, 11-trans-LTC4.[8] Many commercial LTC4 immunoassay kits use antibodies that may have significant cross-reactivity with 11-trans-LTC4, leading to an overestimation of the actual LTC4 concentration.[8] To confirm this, a method that can separate the two isomers, such as LC-MS/MS, would be required.[8]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
High Background - Insufficient washing- Contaminated reagents or buffers- Excessive antibody or conjugate concentration- Prolonged incubation times- Ensure all wells are thoroughly washed between steps.[10]- Use fresh, sterile reagents and prepare fresh buffers.[2]- Dilute antibodies and conjugates according to the kit's protocol.[2]- Adhere strictly to the recommended incubation times.[2]
Low or No Signal - Inactive reagents (e.g., expired kit)- Omission of a critical reagent- Incorrect wavelength reading- Improper sample storage leading to LTC4 degradation- Verify the expiration dates of all kit components.[2]- Double-check that all reagents were added in the correct sequence.[2]- Ensure the plate reader is set to the correct wavelength (e.g., 450 nm for TMB substrate).[2][5]- Follow proper sample collection and storage procedures, storing samples at -80°C.[3][9]
Poor Standard Curve - Improper standard preparation- Pipetting errors- Contamination of reagents- Incorrect assay procedure- Ensure accurate serial dilutions of the standard and vortex each dilution thoroughly.[2]- Use calibrated pipettes and fresh tips for each standard.[8]- Use fresh reagents and avoid cross-contamination.[2]- Review the protocol to ensure all steps were performed correctly, including incubation times and temperatures.[2]
High Variability (High CV%) - Inconsistent pipetting technique- Incomplete or uneven plate washing- Temperature fluctuations across the plate- "Edge effects" in the microplate- Be consistent with pipetting technique and timing. Pre-rinse pipette tips.[8]- Ensure all wells are washed with the same volume and for the same duration.[1]- Allow all reagents and the plate to equilibrate to room temperature before use and ensure uniform incubation temperatures.[8]- Fill the outer wells with buffer or sample diluent and do not use them for data analysis to minimize edge effects.[2]

Experimental Protocols

Detailed Methodology for Competitive LTC4 ELISA

This protocol provides a general framework for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative determination of this compound.

1. Reagent and Sample Preparation:

  • Wash Buffer: Prepare a 1X Wash Buffer solution according to the kit manufacturer's instructions.

  • Standards: Reconstitute the lyophilized LTC4 standard with the provided diluent. Perform serial dilutions to create a standard curve. A typical dilution series is outlined in the table below.

  • Samples: Thaw frozen samples on ice. Depending on the expected LTC4 concentration, samples may need to be diluted with the provided assay buffer.[1]

Standard Curve Preparation Example:

TubeStandard Concentration (pg/mL)Volume of StandardVolume of Diluent
11000100 µL of stock900 µL
2500500 µL of Tube 1500 µL
3250500 µL of Tube 2500 µL
4125500 µL of Tube 3500 µL
562.5500 µL of Tube 4500 µL
631.25500 µL of Tube 5500 µL
715.63500 µL of Tube 6500 µL
80 (Blank)0 µL500 µL

2. Assay Procedure:

  • Add 50 µL of standard or sample to the appropriate wells of the anti-LTC4 antibody-coated microplate. It is recommended to run all standards and samples in duplicate.[1]

  • Add 50 µL of HRP-conjugated LTC4 to each well.[1]

  • Seal the plate and incubate for 2 hours at room temperature on a gentle shaker.[1]

  • Aspirate the liquid from each well and wash four times with 300 µL of 1X Wash Buffer per well. Ensure complete removal of liquid after the last wash.[1]

  • Add 100 µL of TMB Substrate to each well.[1]

  • Incubate the plate for 15-30 minutes at room temperature in the dark.[1]

  • Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[1]

  • Read the absorbance of each well at 450 nm within 15 minutes of adding the Stop Solution.[1]

3. Data Analysis:

  • Calculate the average absorbance for each set of duplicate standards and samples.

  • Subtract the average zero standard absorbance from all other readings.[1]

  • Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.[1]

  • Determine the concentration of LTC4 in the samples by interpolating from the standard curve.

Visualizations

Leukotriene_Signaling_Pathway This compound Biosynthesis and Signaling Pathway cluster_enzymes Enzymes Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 LTC4 This compound (LTC4) LTA4->LTC4 LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 CysLT_Receptors CysLT Receptors LTC4->CysLT_Receptors LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 LTD4->CysLT_Receptors LTE4->CysLT_Receptors Biological_Effects Biological Effects (Bronchoconstriction, Inflammation) cPLA2 cPLA2 5-LO/FLAP 5-LO/FLAP LTC4_Synthase LTC4 Synthase gamma_GT γ-Glutamyl transpeptidase Dipeptidase Dipeptidase CysLT_Receptors->Biological_Effects

Caption: this compound biosynthesis and signaling cascade.

ELISA_Workflow Competitive ELISA Workflow for LTC4 Measurement Start Start Add_Standards_Samples Add Standards & Samples to Antibody-Coated Plate Start->Add_Standards_Samples Add_HRP_LTC4 Add HRP-Conjugated LTC4 Add_Standards_Samples->Add_HRP_LTC4 Incubate_1 Incubate (2 hours, RT) Add_HRP_LTC4->Incubate_1 Wash_1 Wash Plate (4x) Incubate_1->Wash_1 Add_Substrate Add TMB Substrate Wash_1->Add_Substrate Incubate_2 Incubate (15-30 min, RT, Dark) Add_Substrate->Incubate_2 Add_Stop_Solution Add Stop Solution Incubate_2->Add_Stop_Solution Read_Absorbance Read Absorbance (450 nm) Add_Stop_Solution->Read_Absorbance Data_Analysis Data Analysis (Standard Curve & Concentration Calculation) Read_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: General workflow for a competitive LTC4 ELISA.

Troubleshooting_Logic Troubleshooting Decision Tree for LTC4 ELISA Start Assay Problem Identified High_Background High Background? Start->High_Background Low_Signal Low Signal? Start->Low_Signal Poor_Curve Poor Standard Curve? Start->Poor_Curve High_CV High Variability? Start->High_CV High_Background->Low_Signal No Check_Washing Check Washing Protocol High_Background->Check_Washing Yes Low_Signal->Poor_Curve No Check_Reagents Check Reagent Preparation & Expiry Low_Signal->Check_Reagents Yes Poor_Curve->High_CV No Poor_Curve->Check_Reagents Yes Check_Pipetting Review Pipetting Technique Poor_Curve->Check_Pipetting Also Check High_CV->Check_Washing Also Check Check_Incubation Check Incubation Times & Temps High_CV->Check_Incubation Also Check High_CV->Check_Pipetting Yes Solution_Washing Improve Washing Steps Check_Washing->Solution_Washing Solution_Reagents Prepare Fresh Reagents Check_Reagents->Solution_Reagents Solution_Incubation Adhere to Protocol Times/Temps Check_Incubation->Solution_Incubation Solution_Pipetting Calibrate Pipettes & Use Consistent Technique Check_Pipetting->Solution_Pipetting

References

Technical Support Center: Analysis of Leukotriene C4 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Leukotriene C4 (LTC4). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of measuring LTC4 and its isomers, such as 11-trans-LTC4, in biological matrices using mass spectrometry. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common challenges, particularly those related to matrix effects, and ensure accurate, reproducible results.

I. Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the LC-MS/MS analysis of this compound, providing potential causes and practical solutions in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, like LTC4, due to co-eluting compounds from the biological sample matrix.[1] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which lead to inaccurate and imprecise quantification.[2][3] In complex biological matrices such as plasma, phospholipids (B1166683) are a major contributor to matrix effects in LC-MS/MS analysis.[1] The extent of matrix effects can be variable and unpredictable, depending on the analyte, the matrix, and the specific experimental conditions.[4]

Q2: My LTC4 signal is showing high variability and poor reproducibility. What are the likely causes?

A2: High variability in your LTC4 signal is often a primary indicator of uncontrolled matrix effects. Several factors could be contributing to this issue:

  • Inconsistent Sample Preparation: Variations in extraction efficiency between samples can lead to different levels of matrix components being introduced to the mass spectrometer.

  • Poor Chromatographic Separation: If LTC4 co-elutes with interfering matrix components, the ionization of LTC4 can be inconsistently suppressed or enhanced.[5]

  • Lack of an Appropriate Internal Standard: Without a suitable internal standard to normalize the signal, variations in sample loss during preparation and matrix-induced ionization changes will not be corrected.[6]

Solutions:

  • Optimize Sample Preparation: Employ a robust sample preparation technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to effectively remove interfering substances.[7][8]

  • Improve Chromatography: Adjust your chromatographic method to achieve better separation of LTC4 from matrix components. This can involve modifying the mobile phase gradient, changing the column chemistry, or using a higher efficiency column.[9]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS, such as this compound-d5 (LTC4-d5), is the most effective way to compensate for matrix effects and other sources of variability.[10] The SIL-IS behaves nearly identically to the analyte during extraction, chromatography, and ionization, thus providing reliable normalization.[10]

Q3: I am observing significant ion suppression in my LTC4 analysis. How can I identify the source and mitigate it?

A3: Identifying and mitigating ion suppression is crucial for accurate quantification.

  • Identifying the Source: A post-column infusion experiment can help identify the regions in your chromatogram where ion suppression is occurring.[4] This involves infusing a constant flow of an LTC4 standard into the mass spectrometer post-column while injecting a blank, extracted matrix sample. A drop in the baseline signal of the LTC4 standard indicates the retention times at which matrix components are eluting and causing suppression.

  • Mitigation Strategies:

    • Enhanced Sample Cleanup: Improve your sample preparation method to remove the interfering components. SPE with a mixed-mode or polymeric sorbent can be more effective at removing phospholipids than standard C18 cartridges.[7]

    • Chromatographic Separation: Adjust your LC method to shift the retention time of LTC4 away from the regions of ion suppression.[9]

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the sensitivity of the assay.[4]

    • Change Ionization Mode: If applicable, switching from positive to negative electrospray ionization (ESI) mode may reduce matrix effects, as fewer matrix components tend to ionize in negative mode.[4] LTC4 is typically analyzed in negative ESI mode.[11]

Q4: What is the best internal standard to use for this compound analysis?

A4: The ideal internal standard for the quantification of LTC4 is a stable isotope-labeled (SIL) version of the analyte, with this compound-d5 (LTC4-d5) being a commonly used and commercially available option.[10] Since LTC4 and its isomers like 11-trans-LTC4 have very similar physicochemical properties to LTC4-d5, the internal standard will co-elute and experience similar matrix effects, allowing for accurate correction during data analysis.[10] If a SIL-IS is not available, a structural analog such as deuterated forms of other cysteinyl leukotrienes (e.g., LTD4-d5 or LTE4-d5) can be considered, but their performance must be thoroughly validated to ensure they accurately mimic the behavior of LTC4.[10]

Q5: How should I collect and handle biological samples to ensure the stability and accurate measurement of LTC4?

A5: Proper sample handling is critical as leukotrienes are unstable and susceptible to degradation.[1]

  • Blood Collection: Collect whole blood in tubes containing an anticoagulant like EDTA.[11]

  • Immediate Processing: Process blood samples immediately after collection, and all steps should be performed on ice or at 4°C to minimize enzymatic activity and chemical degradation.[11]

  • Plasma Separation: Centrifuge the whole blood at approximately 2000 x g for 10 minutes at 4°C.[11]

  • Storage: Samples should be assayed immediately or stored at -80°C.[1] Avoid repeated freeze-thaw cycles.[1]

  • Inhibitors: To prevent the artificial formation of eicosanoids during sample collection, consider adding cyclooxygenase inhibitors (e.g., indomethacin) to your samples immediately after collection.[12]

II. Data Presentation: Impact of Sample Preparation on Matrix Effects

The choice of sample preparation method significantly impacts the extent of matrix effects. The following table summarizes representative data on the recovery and matrix effects for cysteinyl leukotrienes using different extraction techniques.

Sample Preparation MethodAnalyteMatrixAverage Recovery (%)Matrix Effect (%) [Supression (-)/Enhancement (+)]Reference
Protein Precipitation (PPT)Leukotriene B4Human Plasma>85- (Significant suppression often observed)[9][13]
Liquid-Liquid Extraction (LLE)Leukotriene E4Urine61-99-13 to +26
Solid-Phase Extraction (SPE) - C18Leukotriene E4Urine77-83-1 to +15
Immunoaffinity Separation (IAS)Cysteinyl LeukotrienesExhaled Breath Condensate~95Minimal[14]

Note: The values presented are illustrative and can vary based on the specific protocol, matrix lot, and analytical instrumentation.

III. Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol describes a general procedure for the extraction of LTC4 from plasma using a C18 SPE cartridge.

Materials:

  • C18 SPE Cartridges (e.g., 100 mg, 3 mL)

  • LTC4-d5 internal standard solution

  • Methanol (B129727), HPLC grade

  • Water, HPLC grade

  • Formic acid

  • Nitrogen evaporator

  • Centrifuge

Procedure:

  • Sample Thawing: Thaw frozen plasma samples on ice.[11]

  • Internal Standard Spiking: Spike the plasma sample with a known amount of LTC4-d5 internal standard.[11]

  • Protein Precipitation: Add 2 volumes of ice-cold methanol to 1 volume of plasma to precipitate proteins. Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.[10]

  • Supernatant Collection: Transfer the supernatant to a clean tube.

  • Acidification: Acidify the supernatant to a pH of approximately 3-4 with dilute formic acid. This is crucial for the retention of the acidic leukotriene on the C18 sorbent.[11]

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water. Do not allow the cartridge to dry.[10]

  • Sample Loading: Load the acidified supernatant onto the conditioned SPE cartridge at a slow flow rate (e.g., 0.5-1 mL/min).[12]

  • Washing:

    • Wash the cartridge with 3 mL of water to remove salts and polar impurities.

    • Wash the cartridge with 3 mL of a weak organic solvent (e.g., 5-15% methanol in water) to remove less polar interferences.[12]

    • A wash with hexane (B92381) can be included to remove non-polar lipids.[12]

  • Elution: Elute the LTC4 and internal standard from the cartridge with 1-2 mL of methanol or ethyl acetate (B1210297) into a clean collection tube.[11][12]

  • Solvent Evaporation: Dry the eluate under a gentle stream of nitrogen.[11]

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[11]

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound

This protocol provides a general workflow for LLE of LTC4.

Materials:

  • LTC4-d5 internal standard solution

  • Organic solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate)

  • Acid (e.g., formic acid or hydrochloric acid)

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Thaw the biological sample (e.g., plasma, urine) on ice.

  • Internal Standard Spiking: Spike the sample with a known amount of LTC4-d5 internal standard.

  • Acidification: Acidify the sample to a pH of approximately 3-4. For acidic analytes like LTC4, adjusting the pH two units lower than the pKa ensures that the majority of the analyte is in its uncharged form, facilitating its extraction into the organic solvent.[7]

  • Extraction: Add 2-3 volumes of the organic solvent to the acidified sample.

  • Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing of the aqueous and organic phases.[15]

  • Phase Separation: Centrifuge the sample at a low speed (e.g., 1000-2000 x g) for 5-10 minutes to achieve a clear separation of the two phases.[15]

  • Collection: Carefully transfer the upper organic layer containing the LTC4 to a clean tube.

  • Solvent Evaporation: Evaporate the collected organic phase to dryness under a gentle stream of nitrogen.[15]

  • Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.[15]

IV. Visualizations

This compound Signaling Pathway

Leukotriene_C4_Signaling_Pathway Arachidonic_Acid Arachidonic Acid LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 5-Lipoxygenase LTC4 This compound (LTC4) LTA4->LTC4 LTC4 Synthase LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 γ-Glutamyl transferase CysLT1_Receptor CysLT1 Receptor LTC4->CysLT1_Receptor CysLT2_Receptor CysLT2 Receptor LTC4->CysLT2_Receptor LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 Dipeptidase LTD4->CysLT1_Receptor LTD4->CysLT2_Receptor LTE4->CysLT1_Receptor Cellular_Response Cellular Response (e.g., Bronchoconstriction, Inflammation) CysLT1_Receptor->Cellular_Response CysLT2_Receptor->Cellular_Response

Caption: Biosynthesis and signaling pathway of cysteinyl leukotrienes.

Experimental Workflow for LTC4 Analysis

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample_Collection Biological Sample Collection IS_Spiking Internal Standard Spiking (LTC4-d5) Sample_Collection->IS_Spiking Extraction Extraction (SPE or LLE) IS_Spiking->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (Negative ESI) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: General workflow for this compound analysis by LC-MS/MS.

Troubleshooting Logic for Matrix Effects

Troubleshooting_Matrix_Effects Start Inaccurate or Imprecise LTC4 Quantification Check_IS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? Start->Check_IS Implement_IS Implement SIL-IS (e.g., LTC4-d5) Check_IS->Implement_IS No Assess_Matrix_Effect Assess Matrix Effect (Post-column Infusion) Check_IS->Assess_Matrix_Effect Yes Implement_IS->Check_IS Optimize_Chromatography Optimize Chromatographic Separation Assess_Matrix_Effect->Optimize_Chromatography Significant Suppression/Enhancement Revalidate Re-validate Method Assess_Matrix_Effect->Revalidate Minimal Effect Improve_Cleanup Improve Sample Cleanup (e.g., change SPE sorbent, optimize LLE) Optimize_Chromatography->Improve_Cleanup Dilute_Sample Dilute Sample (if sensitivity allows) Improve_Cleanup->Dilute_Sample Dilute_Sample->Revalidate

Caption: Decision tree for troubleshooting matrix effects in LTC4 analysis.

References

Technical Support Center: Optimizing Cell Stimulation for Maximal LTC4 Release

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize cell stimulation conditions for maximal leukotriene C4 (LTC4) release.

Troubleshooting Guides

This section addresses common issues encountered during LTC4 release experiments in a question-and-answer format.

Issue 1: Low or No Detectable LTC4 Release

  • Question: We are not detecting any significant LTC4 release from our cells following stimulation. What are the possible causes and solutions?

  • Answer: Low or undetectable LTC4 release can stem from several factors, ranging from cell health to procedural errors. Here's a systematic approach to troubleshooting this issue:

    • Cell Viability and Type:

      • Cell Health: Ensure your cells are healthy and viable. High cell death will lead to poor mediator release. Perform a viability check (e.g., Trypan Blue exclusion) before starting your experiment.

      • Cell Line/Type: Confirm that your chosen cell type is a potent producer of LTC4. High levels of LTC4 synthase, the enzyme that produces LTC4, are found in immune cells like mast cells, eosinophils, and monocytes[1]. Neutrophils, while capable of producing leukotrienes, primarily synthesize LTB4[2].

      • Cell Differentiation: For some cell types, such as bone marrow-derived mast cells, differentiation status is crucial for their ability to generate leukotrienes in response to stimuli[3].

    • Stimulation Conditions:

      • Stimulus Choice and Concentration: The choice of stimulus is critical. Calcium ionophores like A23187 are potent, non-physiological stimuli that can induce LTC4 release by increasing intracellular calcium[3][4][5]. For more physiologically relevant responses, consider stimuli like opsonized zymosan or specific antigens for sensitized cells[5][6]. Ensure you are using the optimal concentration of your stimulus, as both insufficient and excessive concentrations can lead to suboptimal release. A dose-response experiment is highly recommended.

      • Incubation Time: LTC4 release is time-dependent[3]. An inadequate incubation time may not be sufficient for synthesis and release. Conversely, prolonged incubation might lead to the degradation of LTC4. Perform a time-course experiment to determine the optimal stimulation period for your specific cell type and stimulus.

    • Assay-Related Issues:

      • Reagent Preparation: Double-check the preparation of all reagents, including standards and buffers, as incorrect preparation can lead to assay failure[7].

      • Sample Handling: LTC4 is an unstable molecule. Ensure proper sample collection and storage to prevent degradation. Prepare fresh solutions when possible and minimize freeze-thaw cycles[8].

      • ELISA Kit Performance: Verify the expiration date and proper storage of your ELISA kit components. If you suspect an issue with the kit, consider running a positive control with a known amount of LTC4 standard. For issues with the standard curve, ensure accurate pipetting during serial dilutions[7].

Issue 2: High Variability Between Replicates

  • Question: We are observing high variability in LTC4 release between our experimental replicates. How can we improve the consistency of our results?

  • Answer: High variability, indicated by a high coefficient of variation (CV%), can obscure true experimental effects. Here are key areas to focus on to improve reproducibility:

    • Pipetting and Dispensing:

      • Technique: Inconsistent pipetting is a major source of variability. Ensure you are using calibrated pipettes and maintain a consistent technique for adding cells, stimuli, and assay reagents[7][9].

      • Multichannel Pipettes: When working with multi-well plates, using a multichannel pipette can help ensure simultaneous and uniform addition of reagents across wells[7].

    • Cell Plating and Distribution:

      • Homogeneous Cell Suspension: Ensure your cells are in a single-cell suspension and are evenly distributed across the wells of your culture plate. Cell clumping can lead to inconsistent cell numbers per well.

      • Edge Effects: The outer wells of a microplate are more prone to evaporation and temperature fluctuations, which can introduce variability. To minimize these "edge effects," you can fill the outer wells with a buffer or sterile water and not use them for experimental data points[7].

    • Washing Steps:

      • Consistency: Inadequate or inconsistent washing during an ELISA can lead to high background and variability. Ensure all wells are washed uniformly and that the wash buffer is completely aspirated after each wash step[7][9]. An automated plate washer can improve consistency[9].

    • Incubation Conditions:

      • Temperature and CO2: Maintain stable and uniform temperature and CO2 levels during cell stimulation and assay incubations. Variations across the incubator or plate can affect cellular responses.

Issue 3: High Background Signal in Controls

  • Question: Our unstimulated control wells are showing a high background signal for LTC4. What could be causing this and how can we reduce it?

  • Answer: A high background signal in your negative controls can mask the true stimulated response. Here are common causes and solutions:

    • Spontaneous Cell Activation:

      • Cell Handling: Overly aggressive handling of cells during harvesting, washing, or plating can cause mechanical stress and lead to spontaneous mediator release. Handle cells gently.

      • Contamination: Contamination of cell cultures with pathogens like bacteria or fungi can stimulate cells and lead to baseline LTC4 release. Regularly check your cultures for any signs of contamination.

    • Assay-Specific Issues (ELISA):

      • Insufficient Blocking: Incomplete blocking of the microplate wells can lead to non-specific binding of antibodies and a high background signal. You may need to increase the blocking incubation time or try a different blocking buffer[7][9].

      • Antibody Concentration: An excessively high concentration of the detection antibody or enzyme conjugate can also contribute to high background. Ensure these reagents are diluted according to the kit's instructions[7].

      • Cross-Reactivity: There might be cross-reactivity of the antibodies with other molecules present in your sample matrix. Consider sample purification if this is suspected[9].

    • Vehicle Controls:

      • Solvent Effects: If your stimulus is dissolved in a solvent like DMSO or ethanol, ensure the final concentration in the culture medium is low (typically <0.1% for DMSO) to avoid solvent-induced cellular stress and off-target effects[8]. Always include a vehicle control group that is treated with the same final concentration of the solvent without the stimulus[8].

Frequently Asked Questions (FAQs)

Q1: Which cell types are best for studying LTC4 release? A1: The best cell types for studying LTC4 release are those that express high levels of LTC4 synthase. These include mast cells, eosinophils, basophils, and monocytes/macrophages[1][2]. While neutrophils are key players in leukotriene synthesis, they predominantly produce LTB4[2].

Q2: What are the most common stimuli to induce LTC4 release? A2: A variety of stimuli can be used, depending on the research question:

  • Calcium Ionophore A23187: A potent, non-physiological stimulus that directly increases intracellular calcium, leading to the activation of the 5-lipoxygenase pathway[3][4][5]. It is often used to elicit a maximal LTC4 release response.

  • PMA and Ionomycin (B1663694): Phorbol 12-myristate 13-acetate (PMA) activates protein kinase C, while ionomycin is a calcium ionophore. Their combined use provides a strong stimulus for immune cell activation and cytokine/leukotriene production[10][11].

  • Antigen (for IgE-sensitized cells): In models of allergic inflammation, stimulating IgE-sensitized mast cells or basophils with a specific antigen is a physiologically relevant way to induce LTC4 release[5][12].

  • Opsonized Zymosan: This is a yeast cell wall preparation that can activate phagocytic cells like macrophages and neutrophils through pattern recognition receptors, leading to LTC4 release[6][13].

  • fMLP (N-formyl-methionyl-leucyl-phenylalanine): A bacterial peptide that is a potent chemoattractant and activator for neutrophils and other phagocytes[6].

Q3: How can I enhance LTC4 release from my cells? A3: Several strategies can be employed to enhance LTC4 release:

  • Priming with Cytokines: Pre-treating cells with certain cytokines can upregulate the expression of enzymes involved in leukotriene synthesis. For example, IL-4 and IL-13 have been shown to up-regulate LTC4 synthase mRNA expression in human mast cells[14].

  • Co-culture Systems: Cellular interactions can enhance LTC4 production. For instance, the interaction between macrophages and eosinophils can lead to a significant enhancement of LTC4 release[13][15]. Neutrophils can release leukotriene A4 (LTA4), which can then be converted to LTC4 by nearby mast cells in a process called transcellular biosynthesis[16][17].

  • Optimizing Culture Conditions: Prolonged culture of mast cells in a high-glucose medium has been shown to enhance FcεRI-mediated LTC4 secretion[18].

Q4: What is the principle behind an LTC4 ELISA? A4: Most LTC4 ELISA kits are based on the principle of competitive immunoassay. In this format, LTC4 present in the sample competes with a fixed amount of enzyme-labeled LTC4 (the "tracer") for binding to a limited number of anti-LTC4 antibodies coated on the microplate wells. The amount of tracer that binds to the antibody is inversely proportional to the concentration of LTC4 in the sample. After washing away unbound components, a substrate is added, and the resulting color change is measured. The concentration of LTC4 in the samples is then determined by comparing their absorbance to a standard curve[7][19].

Q5: How should I prepare my samples for an LTC4 assay? A5: Proper sample preparation is crucial for accurate results.

  • Cell Culture Supernatants: These can often be used directly in the assay, but it is important to follow the specific instructions of the ELISA kit manufacturer[7].

  • Plasma and Serum: Collect plasma using EDTA or heparin as an anticoagulant. For serum, allow the blood to clot at room temperature before centrifugation[20].

  • Storage: Due to the instability of LTC4, samples should be processed and analyzed as quickly as possible. If storage is necessary, they should be kept at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles[8].

Experimental Protocols

Protocol 1: General Stimulation of Mast Cells with Calcium Ionophore A23187 for LTC4 Release

  • Cell Preparation:

    • Culture bone marrow-derived mast cells (BMMCs) or another suitable mast cell line to the desired density.

    • Harvest the cells by centrifugation and wash them once with a buffered salt solution (e.g., Tyrode's buffer) supplemented with calcium and magnesium.

    • Resuspend the cells in the same buffer at a concentration of 1 x 10^6 cells/mL.

  • Stimulation:

    • Aliquot 500 µL of the cell suspension into microcentrifuge tubes.

    • Prepare a stock solution of Calcium Ionophore A23187 in a suitable solvent like DMSO.

    • Add the A23187 to the cell suspension to achieve the desired final concentration (a typical starting point is 1 µM). Include a vehicle control with an equivalent amount of DMSO.

    • Incubate the cells at 37°C in a humidified incubator for a predetermined optimal time (e.g., 15-30 minutes).

  • Sample Collection:

    • Terminate the reaction by placing the tubes on ice.

    • Centrifuge the tubes at 500 x g for 5 minutes at 4°C to pellet the cells.

    • Carefully collect the supernatant, which contains the released LTC4.

  • LTC4 Quantification:

    • Analyze the supernatant for LTC4 concentration using a commercially available ELISA kit, following the manufacturer's instructions.

    • Store the remaining supernatant at -80°C for future analysis if needed.

Protocol 2: Antigen-Mediated LTC4 Release from IgE-Sensitized Basophils

  • Cell Preparation and Sensitization:

    • Isolate basophils from whole blood or use a basophilic cell line (e.g., RBL-2H3).

    • Sensitize the cells by incubating them overnight with an antigen-specific IgE antibody at an optimal concentration.

    • Wash the cells twice with a buffered salt solution to remove unbound IgE.

    • Resuspend the sensitized cells in the buffer at the desired concentration.

  • Stimulation:

    • Aliquot the sensitized cell suspension into a 96-well plate.

    • Add the specific antigen at various concentrations to stimulate the cells. Include a control with buffer only (no antigen).

    • Incubate the plate at 37°C for the optimal time determined from a time-course experiment (e.g., 30-60 minutes).

  • Sample Collection and Analysis:

    • Centrifuge the plate to pellet the cells.

    • Collect the supernatants for LTC4 measurement using an ELISA kit.

Data Presentation

Table 1: Comparison of Stimuli for LTC4 Release in Different Immune Cells

Cell TypeStimulusTypical Concentration RangeTypical LTC4 Release (ng/10^6 cells)Reference
Human EosinophilsCalcium Ionophore A2318710 µM6.0 - 16.5[21]
Mouse Mastocytoma CellsCalcium Ionophore A23187Not specifiedVaries[5]
Mouse Bone Marrow-Derived Mast CellsCalcium Ionophore A23187Not specified~90.9[3]
Human NeutrophilsCalcium Ionophore A231871 µMLower than LTB4[22]
Primate Airway MacrophagesOpsonized ZymosanOptimal ConcentrationVaries, enhanced with eosinophils[13][15]

Table 2: Troubleshooting Summary for LTC4 ELISA

IssuePossible CauseRecommended Solution
Low Signal Inaccurate standard preparationEnsure precise pipetting for serial dilutions.
Expired or improperly stored reagentsVerify expiration dates and storage conditions.
Inactivated enzyme conjugateProtect HRP conjugate from light; avoid sodium azide.
High Background Insufficient blockingIncrease blocking time or change blocking buffer.
Excessive antibody concentrationDilute antibodies according to the kit protocol.
Incomplete washingEnsure uniform and complete washing of all wells.
Poor Standard Curve Improper standard dilutionPrepare fresh standards and mix thoroughly.
Incorrect assay procedureReview and adhere strictly to the protocol timings and temperatures.
High Variability Inaccurate pipettingUse calibrated pipettes and consistent technique.
Edge effectsAvoid using outer wells or fill them with buffer.

Visualizations

LTC4_Signaling_Pathway Simplified LTC4 Synthesis Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid (AA) Membrane_Phospholipids->Arachidonic_Acid Releases cPLA2 cPLA2 cPLA2->Membrane_Phospholipids Acts on 5_LOX 5-LOX Arachidonic_Acid->5_LOX Substrate for LTA4 Leukotriene A4 (LTA4) 5_LOX->LTA4 Converts AA to FLAP FLAP FLAP->5_LOX Presents AA to LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase Substrate for LTC4 This compound (LTC4) LTC4_Synthase->LTC4 Produces Stimulus Stimulus (e.g., Ca2+ Ionophore, Antigen)

Caption: Simplified signaling pathway for LTC4 synthesis.

Experimental_Workflow_LTC4 Experimental Workflow for LTC4 Release Assay Aliquot_Cells Aliquot Cells into Wells/Tubes Add_Stimulus Add Stimulus (e.g., A23187, Antigen) Aliquot_Cells->Add_Stimulus Incubate Incubate at 37°C Add_Stimulus->Incubate Terminate_Reaction Terminate Reaction (on ice) Incubate->Terminate_Reaction Centrifuge Centrifuge to Pellet Cells Terminate_Reaction->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant ELISA Perform LTC4 ELISA Collect_Supernatant->ELISA Analyze_Data Analyze Data ELISA->Analyze_Data

Caption: General experimental workflow for LTC4 release assay.

Troubleshooting_Logic Troubleshooting Logic for Low LTC4 Signal Check_Cells Check Cell Health & Type Solution_Cells Use healthy, appropriate cells. Confirm differentiation status. Check_Cells->Solution_Cells Issue Found Check_Stimulation Check Stimulation Conditions Solution_Stimulation Optimize stimulus type, concentration, and time. Check_Stimulation->Solution_Stimulation Issue Found Check_Assay Check ELISA Procedure Solution_Assay Verify reagent prep & storage. Check sample handling. Check_Assay->Solution_Assay Issue Found Problem Problem Problem->Check_Stimulation Problem->Check_Assay

Caption: Troubleshooting logic for low LTC4 signal.

References

Technical Support Center: Improving Leukotriene C4 Detection in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity and reliability of Leukotriene C4 (LTC4) detection in plasma samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in accurately measuring LTC4 in plasma?

Accurately quantifying LTC4 in plasma is challenging due to its inherent instability and low endogenous concentrations.[1] Key difficulties include:

  • Chemical Instability: LTC4 is highly susceptible to degradation through oxidation and enzymatic activity present in biological samples.[2][3]

  • Isomerization: LTC4 can undergo a slow, temperature-dependent isomerization to its biologically active double-bond isomer, 11-trans-LTC4, particularly during storage. This can lead to inaccurate quantification if the analytical method cannot distinguish between the two.[3][4]

  • Matrix Effects: Components within the plasma matrix, such as phospholipids, can interfere with analysis, especially in LC-MS/MS, causing ion suppression or enhancement that leads to inaccurate results.[5][6][7]

  • Rapid Metabolism: In biological systems, LTC4 is quickly metabolized to Leukotriene D4 (LTD4) and then to the more stable Leukotriene E4 (LTE4).[3][8]

Q2: What is the best method for collecting and storing plasma samples to ensure LTC4 stability?

Proper sample handling from the moment of collection is critical to prevent analyte degradation and isomerization.[4]

  • Anticoagulant: Collect whole blood in tubes containing K2-EDTA, which helps chelate metal ions that can catalyze degradation.[2]

  • Immediate Processing: Process samples immediately after collection, keeping them on ice throughout to minimize enzymatic activity. Processing should occur within 30 minutes.[2]

  • Centrifugation: Centrifuge the whole blood at approximately 1,000-2,000 x g for 10-15 minutes at 4°C.[2][4]

  • Aspiration: Carefully aspirate the plasma supernatant without disturbing the buffy coat.[2][4]

  • Long-Term Storage: For long-term storage, samples should be aliquoted into single-use polypropylene (B1209903) tubes, snap-frozen, and stored at -80°C.[3][5] Samples stored at -80°C are stable for approximately six months.[5][9] Avoid repeated freeze-thaw cycles.[2][5]

Q3: Should I use an ELISA or LC-MS/MS method for LTC4 detection?

The choice depends on your specific experimental needs, such as required sensitivity, specificity, and sample throughput.

  • LC-MS/MS is considered the gold standard for its high sensitivity and specificity.[10][11] It can distinguish between LTC4 and its isomers, which is crucial for accurate quantification.[8] This method is recommended for studies demanding the highest level of accuracy.[10]

  • ELISA (Enzyme-Linked Immunosorbent Assay) offers a simpler, higher-throughput, and more cost-effective solution.[10] However, it is susceptible to cross-reactivity, where the antibody may bind to structurally similar molecules like LTD4, LTE4, or 11-trans-LTC4, potentially leading to an overestimation of LTC4 levels.[8][12]

Method Performance Comparison

The following table summarizes the key performance metrics for LC-MS/MS and ELISA. While specific data for LTC4 is often proprietary, the performance for related leukotrienes serves as a strong indicator for each technology.

ParameterLC-MS/MSELISA
Principle Physicochemical properties (mass-to-charge ratio)Antigen-antibody recognition
Specificity Very High; can separate isomers like 11-trans-LTC4.[8]Moderate to High; potential for cross-reactivity with related molecules.[11][12]
Sensitivity (LOQ) Superior; can achieve sub-pg/mL to low pg/mL levels.[11][13][14]Good; typically in the low pg/mL range (~25 pg/mL).[14]
Dynamic Range WideNarrower
Throughput Lower; sample preparation is more intensive.High; suitable for screening many samples in parallel.[11]
Matrix Effects High susceptibility; requires robust sample cleanup and use of internal standards.[5][15]Susceptible, but often less pronounced than in LC-MS/MS.[8]
Cost & Complexity High initial investment and operational complexity.Lower cost and simpler workflow.[10]

Troubleshooting Guides

Solid-Phase Extraction (SPE) Troubleshooting

Low recovery of LTC4 during SPE is a common problem. A systematic approach is key to identifying the issue.

ProblemPotential Cause(s)Recommended Solution(s)
Low Analyte Recovery Incorrect Sorbent: The sorbent chemistry (e.g., C18 reversed-phase) is not appropriate for LTC4.[16][17]Ensure a C18 or similar reversed-phase sorbent is used for LTC4.[10][16]
Improper Sample pH: The sample pH is not acidic enough, preventing efficient retention of the acidic LTC4 molecule.[16][18]Acidify the plasma sample to a pH of approximately 3-4 with formic or acetic acid before loading.[3][4][5]
Column Drying: The SPE cartridge dried out after conditioning or equilibration, leading to inconsistent interactions.[16]Do not allow the sorbent bed to dry out between steps. Re-condition if necessary.[17]
Flow Rate Too High: The sample was loaded too quickly, not allowing sufficient time for the analyte to bind to the sorbent.[16]Maintain a slow, consistent flow rate of approximately 1 drop per second or 1-2 mL/min during sample loading.[4][16]
Wash Solvent Too Strong: The wash solvent is eluting the LTC4 along with interferences.[16]Use a weaker wash solvent (e.g., increase the aqueous percentage). Test the wash fraction to see if the analyte is being lost.[16][19]
Elution Solvent Too Weak: The elution solvent is not strong enough to desorb LTC4 from the sorbent.[16][17]Increase the organic strength of the elution solvent (e.g., use 100% methanol (B129727) or acetonitrile).[4][16]
ELISA Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
High Background Contaminated Buffers/Reagents: Wash buffer or substrate solution is contaminated.Prepare fresh buffers. Ensure the substrate is colorless before use.[20]
Improper Washing: Wells were not washed sufficiently, leaving unbound reagents.Ensure all wells are completely filled and aspirated during each wash step.[20]
Poor Standard Curve (R² < 0.98) Improper Standard Preparation: Inaccurate pipetting during serial dilutions.Ensure accurate pipetting and thorough mixing of each standard dilution. Prepare fresh standards for each assay.[20]
Reagent Degradation: Standards or conjugates have degraded due to improper storage.Store all reagents according to the manufacturer's instructions and avoid repeated freeze-thaw cycles.[8][20]
High Well-to-Well Variability (%CV) Inaccurate Pipetting: Inconsistent volumes added to wells.Use a calibrated multichannel pipette. Ensure pipette tips are properly equilibrated with the solvent if necessary.[9][20]
Edge Effects: Temperature or evaporation differences in the outer wells of the plate.Avoid using the outer wells for samples or standards; fill them with buffer instead.[20]
LC-MS/MS Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
Low Signal / Ion Suppression Matrix Effects: Co-eluting components from plasma (e.g., phospholipids) are suppressing the ionization of LTC4.[5][6]1. Optimize SPE: Improve the sample cleanup to remove more interferences.[3] 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard to compensate for matrix effects and losses during sample prep (e.g., LTC4-d5).[4][5] 3. Dilute the Sample: A simple dilution (e.g., 10-fold) can reduce matrix components, but may compromise sensitivity.[15][21]
Inaccurate Quantification Isomer Interference: The chromatographic method is not separating LTC4 from its 11-trans-LTC4 isomer.[3]Optimize the LC gradient and/or use a higher-resolution column to achieve baseline separation of the isomers.[3][8]
Analyte Degradation: LTC4 degraded in the autosampler or during sample processing.Keep processed samples cool (4°C) in the autosampler. Minimize time between preparation and injection.[22]

Experimental Protocols & Visualizations

This compound Biosynthesis and Signaling

The biosynthesis of cysteinyl leukotrienes begins with the conversion of arachidonic acid by 5-lipoxygenase (5-LO). LTC4 is the parent cysteinyl leukotriene, which exerts its biological effects by binding to specific CysLT receptors.[4]

G Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA cPLA2 LTA4 Leukotriene A4 (LTA4) AA->LTA4 5-LO/FLAP LTC4 This compound (LTC4) LTA4->LTC4 LTC4 Synthase LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 γ-Glutamyl transpeptidase Receptors CysLT Receptors (CysLT1R, CysLT2R) LTC4->Receptors transLTC4 11-trans-LTC4 (Isomerization) LTC4->transLTC4 Storage/ Temperature LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 Dipeptidase LTD4->Receptors LTE4->Receptors Effects Biological Effects (Inflammation, Bronchoconstriction) Receptors->Effects

Leukotriene biosynthesis and signaling pathway.
Detailed Protocol: Plasma Sample Collection and Handling

This protocol details the critical steps for processing blood plasma to maximize LTC4 stability.

  • Blood Collection: Collect whole blood directly into pre-chilled K2-EDTA tubes.[2]

  • Immediate Cooling: Place the tube on ice immediately after collection and gently invert 8-10 times to mix with the anticoagulant.[2]

  • Prompt Processing: Process the blood sample within 30 minutes of collection. All steps should be performed at 4°C or on ice.[2]

  • Centrifugation: Centrifuge the tube at 1,000-2,000 x g for 15 minutes at 4°C to separate plasma from blood cells.[2]

  • Plasma Aspiration: Using a clean pipette, carefully aspirate the upper plasma layer, avoiding the buffy coat.[2]

  • Storage: Transfer the plasma to a new pre-chilled polypropylene tube. For immediate analysis, proceed to extraction. For long-term storage, aliquot into single-use tubes, snap-freeze in liquid nitrogen, and store at -80°C.[3]

General Workflow for LTC4 Quantification

The overall workflow involves careful sample collection, extraction to purify and concentrate the analyte, and analysis by either LC-MS/MS or ELISA.

G cluster_pre Sample Preparation cluster_analysis Analysis cluster_lcms LC-MS/MS Path cluster_elisa ELISA Path Collect 1. Collect Blood (EDTA tube, on ice) Process 2. Centrifuge at 4°C (within 30 min) Collect->Process Plasma 3. Aspirate Plasma Process->Plasma Spike 4. Spike Internal Std (LTC4-d5 for LC-MS) Plasma->Spike Extract 5. Solid-Phase Extraction (SPE) Spike->Extract LC 6a. LC Separation Extract->LC ELISA 6b. Competitive ELISA Extract->ELISA MS 7a. MS/MS Detection LC->MS Read 7b. Read Absorbance ELISA->Read

General experimental workflow for LTC4 quantification in plasma.
Detailed Protocol: Solid-Phase Extraction (SPE) of LTC4 from Plasma

This protocol describes a general method for purifying and concentrating LTC4 from plasma using a C18 reversed-phase SPE cartridge.

  • Sample Pre-treatment: Thaw one aliquot of frozen plasma on ice. Spike the plasma sample with a stable isotope-labeled internal standard (e.g., LTC4-d5) for LC-MS/MS analysis. Acidify the plasma to pH ~3.5 with formic acid. This step is crucial for the efficient retention of LTC4 on the C18 sorbent.[4][5]

  • Cartridge Conditioning: Pass 1-3 mL of methanol through a C18 SPE cartridge, followed by 1-3 mL of ultrapure water. Do not allow the cartridge to dry out.[4][5]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge at a slow, steady flow rate (~1 mL/min).[4][5]

  • Washing: Wash the cartridge with 1-3 mL of ultrapure water to remove polar interferences. A second wash with a weak organic solvent (e.g., 5% methanol in water) can be performed to remove less polar interferences.[4][5]

  • Elution: Elute the LTC4 and internal standard from the cartridge with 1-2 mL of methanol into a clean collection tube.[4][5]

  • Solvent Evaporation & Reconstitution: Dry the eluate under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase (for LC-MS/MS) or the appropriate assay buffer (for ELISA).[4][5]

References

Technical Support Center: Troubleshooting Variability in Animal Model Responses to LTC4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Leukotriene C4 (LTC4) in animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and sources of variability encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of LTC4 in vivo?

This compound is a potent lipid mediator of inflammation and allergic reactions. It is synthesized from arachidonic acid by the 5-lipoxygenase pathway. LTC4 exerts its effects by binding to cysteinyl leukotriene receptors (CysLT1R and CysLT2R), which are G-protein coupled receptors. Activation of these receptors triggers a cascade of intracellular signaling, leading to physiological responses such as smooth muscle contraction (bronchoconstriction), increased vascular permeability, and recruitment of inflammatory cells.[1][2]

Q2: Why am I observing high variability in my animal responses to LTC4?

Variability in response to LTC4 is a common challenge and can stem from a multitude of factors. Key sources of variability include:

  • Animal-Specific Factors: Genetic background (strain), sex, age, and microbiome composition can all significantly influence an animal's response to LTC4.[3][4]

  • Experimental Protocol: The route of administration, dosage, choice of anesthetic, and timing of measurements can introduce variability.[1][5]

  • LTC4 Preparation and Handling: LTC4 is unstable and susceptible to degradation. Improper storage, handling, and formulation can lead to inconsistent results.[6][7]

  • Underlying Inflammation: The basal inflammatory state of the animal can impact its responsiveness to LTC4. Diet, housing conditions, and stress can all modulate this baseline.[8][9]

Q3: What are the key differences in LTC4 response between common mouse strains like C57BL/6 and BALB/c?

C57BL/6 and BALB/c mice are known to have different immunological profiles, which can affect their response to inflammatory mediators like LTC4.[3] BALB/c mice are generally considered to have a Th2-biased immune response, making them more prone to allergic-type inflammation where leukotrienes play a significant role.[10][11] In contrast, C57BL/6 mice have a more Th1-dominant response.[3] This can translate to BALB/c mice exhibiting a more robust response to LTC4 in models of allergic airway inflammation.[11]

Q4: Can the sex of the animals influence the experimental outcome?

Yes, sex differences in response to inflammatory stimuli are well-documented in animal models.[4][12][13] Female mice, for instance, often exhibit stronger Th2-mediated inflammatory responses compared to males in models of asthma.[4][14] This can lead to sex-dependent differences in the magnitude of LTC4-induced responses. It is crucial to include both sexes in your experimental design or to use a single sex consistently and report it in your methodology.

Troubleshooting Guides

Issue 1: Inconsistent or No Response to LTC4 Administration
Possible Cause Troubleshooting Step
LTC4 Degradation LTC4 is unstable.[6] Prepare fresh solutions for each experiment from a frozen stock.[7] Store stock solutions at -80°C and protect from light.[7] Aliquot stock solutions to minimize freeze-thaw cycles.[7]
Improper Vehicle Use a vehicle that ensures LTC4 solubility and stability. Saline with a small amount of ethanol (B145695) is a commonly used vehicle.[1] Always include a vehicle-only control group.[7]
Sub-optimal Dosage The administered dose may be too low. Conduct a dose-response study to determine the optimal dose for your specific animal model and experimental endpoint.[1]
Rapid Metabolism LTC4 is rapidly metabolized in vivo to LTD4 and LTE4, which have different receptor affinities.[15][16] Consider the timing of your measurements relative to LTC4 administration. The peak effect may be very short-lived.[17][18]
Anesthetic Interference Anesthetics can modulate inflammatory responses and cardiovascular parameters.[5][19] Use a consistent anesthetic regimen and be aware of its potential effects on the LTC4 signaling pathway.
Incorrect Route of Administration Ensure the chosen route of administration (e.g., intravenous, intratracheal, intradermal) is appropriate for the desired biological response and that the administration technique is consistent.[1]
Issue 2: High Inter-Animal Variability
Possible Cause Troubleshooting Step
Genetic Heterogeneity Use inbred animal strains to minimize genetic variability. If using outbred stocks, be aware of the potential for greater response variability.
Inconsistent Animal Age and Weight Standardize the age and weight of the animals in your experimental groups.
Environmental Stressors Acclimatize animals to the laboratory environment before the experiment.[20] Maintain consistent housing conditions (e.g., temperature, light cycle, cage density) to minimize stress.
Dietary Factors The composition of the diet, particularly the fatty acid content, can influence the endogenous production of leukotrienes and the overall inflammatory state.[8][21][22][23] Use a standardized diet for all animals.
Underlying Health Status Ensure all animals are healthy and free from any underlying infections or inflammation before starting the experiment.

Data Presentation: LTC4 Dosage and Administration

The following tables summarize typical LTC4 dosages used in various animal models. Note that these are starting points, and the optimal dose should be determined empirically for your specific experimental conditions.

Table 1: LTC4 Administration in Rodent Models of Airway Inflammation and Bronchoconstriction

Animal ModelRoute of AdministrationDosage RangePrimary Endpoint
Guinea PigIntravenous0.1 - 10 µg/kg[1]Bronchoconstriction[1][15][24]
Guinea PigInhalation0.2 µg/mL[24]Bronchoconstriction[24]
MouseIntratrachealNot specifiedAirway inflammation[25]
RatTracheal Instillation16 ng[26]Pulmonary anaphylaxis[26]

Table 2: LTC4 Administration in Rodent Models of Vascular Effects and Edema

Animal ModelRoute of AdministrationDosage RangePrimary Endpoint
MouseIntradermal10 - 1000 pmol/site[1]Vascular permeability[1]
RatTopical (submucosal)50 - 400 nM[27]Vasoconstriction[27]
RatTopical (mesenteric)10⁻¹⁰ M[28]Arteriolar constriction[28]
RatIntracarotid infusion2.5 - 50.0 µg[18]Blood-tumor barrier permeability[18]

Experimental Protocols

Protocol 1: Guinea Pig Bronchoconstriction Model

This protocol is adapted from established methods to assess LTC4-induced bronchoconstriction.[1]

  • Animal Preparation:

    • Anesthetize an adult Dunkin-Hartley guinea pig (300-400g) with urethane (B1682113) (1.5 g/kg, intraperitoneally).[1]

    • Perform a tracheostomy and insert a tracheal cannula.[1]

    • Connect the animal to a small animal ventilator, maintaining a constant tidal volume (e.g., 1 ml/100g body weight) and frequency (e.g., 60 breaths/min).[1]

    • Cannulate the jugular vein for intravenous administration of test compounds.[1]

  • Measurement of Bronchoconstriction:

    • Measure pulmonary inflation pressure or airway resistance as an index of bronchoconstriction.[1]

  • LTC4 Administration:

    • Dissolve LTC4 in a suitable vehicle (e.g., saline with a small amount of ethanol).[1]

    • Prepare a range of doses (e.g., 0.1 - 10 µg/kg).[1]

    • After establishing a stable baseline of airway pressure, administer a bolus injection of the LTC4 solution or vehicle via the jugular vein cannula.[1]

  • Data Collection and Analysis:

    • Continuously record airway pressure for at least 15 minutes after injection or until the response returns to baseline.[1]

    • The primary endpoint is the peak increase in airway pressure from baseline.[1]

    • Construct a dose-response curve for LTC4.

Visualizations

LTC4 Signaling Pathway

LTC4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LTC4 LTC4 CysLT1R CysLT1R LTC4->CysLT1R CysLT2R CysLT2R LTC4->CysLT2R Gq Gq CysLT1R->Gq CysLT2R->Gq PLC PLC Gq->PLC activates IP3 IP3 PLC->IP3 generates DAG DAG PLC->DAG generates Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release triggers PKC PKC Activation DAG->PKC activates Ca2_release->PKC co-activates Physiological_Response Physiological Response (e.g., Smooth Muscle Contraction, Increased Vascular Permeability) PKC->Physiological_Response

Caption: Simplified LTC4 signaling pathway via CysLT receptors.

Troubleshooting Workflow for LTC4 In Vivo Experiments

Troubleshooting_Workflow Start Start: High Variability or No Response to LTC4 Check_LTC4 Review LTC4 Preparation & Handling Start->Check_LTC4 Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Animals Review Animal Characteristics Start->Check_Animals LTC4_Stable Is LTC4 solution freshly prepared and properly stored? Check_LTC4->LTC4_Stable Protocol_Consistent Are administration route, dosage, and anesthesia consistent? Check_Protocol->Protocol_Consistent Animals_Standardized Are animals of the same strain, sex, and age? Check_Animals->Animals_Standardized LTC4_Stable->Check_Protocol Yes Optimize_LTC4 Optimize LTC4 - Prepare fresh solutions - Verify vehicle - Aliquot stocks LTC4_Stable->Optimize_LTC4 No Protocol_Consistent->Check_Animals Yes Optimize_Protocol Optimize Protocol - Conduct dose-response study - Standardize anesthesia - Ensure consistent technique Protocol_Consistent->Optimize_Protocol No Optimize_Animals Optimize Animal Cohort - Use inbred strain - Standardize sex and age - Ensure consistent diet Animals_Standardized->Optimize_Animals No Re_evaluate Re-evaluate Experiment Animals_Standardized->Re_evaluate Yes Optimize_LTC4->Re_evaluate Optimize_Protocol->Re_evaluate Optimize_Animals->Re_evaluate

Caption: A logical workflow for troubleshooting LTC4 in vivo experiments.

References

Technical Support Center: Analysis of Leukotriene C4 in Ex Vivo Lung Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the methodological refinement of studying Leukotriene C4 (LTC4) in ex vivo lung tissue. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most critical pre-analytical steps to ensure accurate LTC4 measurement in ex vivo lung tissue?

A1: The most critical steps are rapid sample processing and prevention of analyte degradation. Like other cysteinyl leukotrienes, LTC4 is susceptible to both enzymatic and chemical degradation.[1] It is crucial to immediately place harvested lung tissue on ice and process it as quickly as possible.[2] For long-term storage, samples should be snap-frozen in liquid nitrogen and stored at -80°C.[1]

Q2: My LTC4 levels are consistently low or undetectable. What are the likely causes?

A2: Low or undetectable LTC4 levels can stem from several factors. Rapid enzymatic degradation at room temperature is a primary concern; ensure tissue is kept cold during collection and processing.[1] The tissue homogenization buffer should ideally contain protease inhibitors. Another possibility is the rapid conversion of LTC4 to LTD4 and subsequently LTE4, a process that can be substantial within 10 minutes in human lung tissue.

Q3: I am observing high variability between my replicate samples. What can I do to improve consistency?

A3: High variability often points to inconsistent sample handling.[1] Ensure uniform and thorough homogenization of the lung tissue. When using immunoassays, be meticulous with pipetting techniques, ensure proper calibration of pipettes, and allow all reagents and samples to reach room temperature before use.[2] Consistent incubation times and temperatures are also critical for reproducible results.

Q4: Can I use a standard ELISA kit for my lung tissue homogenate?

A4: Yes, many commercial ELISA kits are suitable for use with tissue homogenates.[3][4] However, it is essential to follow the manufacturer's protocol for sample preparation, which may involve specific lysis buffers and dilution factors.[5] Matrix effects from the biological components of the homogenate can interfere with the assay, so it is advisable to perform spike and recovery experiments to validate the assay for your specific sample type.[2]

Q5: My immunoassay results for LTC4 seem unexpectedly high. What could be the reason?

A5: High readings could be due to cross-reactivity of the ELISA antibody with other leukotrienes, particularly the geometric isomer 11-trans-LTC4.[2] Some LTC4 antibodies can show significant cross-reactivity.[2] To confirm the specificity of your results, consider using a more definitive method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for comparison.[2]

Troubleshooting Guides

Immunoassay (ELISA) Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
High Inter-Assay Variability Inconsistent pipetting; Temperature fluctuations during incubation; Improper plate washing.[2]Ensure pipettes are calibrated and use fresh tips for each sample.[2] Allow all reagents to equilibrate to room temperature before use and maintain consistent incubation temperatures.[2] Ensure complete filling and aspiration of wells during washing steps.[2]
High Background Signal Insufficient washing; Reagent degradation; Cross-reactivity with other molecules in the sample matrix.[2]Increase the number of wash steps or soaking time. Store reagents according to the manufacturer's instructions and avoid repeated freeze-thaw cycles.[2] Perform spike and recovery experiments to assess matrix effects.[2]
Low Signal/Sensitivity Inefficient protein extraction; Analyte degradation; Incorrect wavelength reading.Use a tissue protein extraction agent and ensure complete homogenization.[6] Process samples quickly and on ice to prevent degradation.[7] Verify the microplate reader settings are correct for the substrate used.
LC-MS/MS Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape or Splitting Peaks Mismatch between injection solvent and mobile phase.Reconstitute the sample in a solvent with a similar or weaker elution strength than the initial mobile phase.[1]
Baseline Noise or Drift Contaminated mobile phase, column, or detector.Use high-purity solvents and filter all mobile phases. Regularly flush the HPLC system and column.[1]
Inaccurate Quantification Matrix effects interfering with ionization.Utilize a stable isotope-labeled internal standard for LTC4. Optimize sample cleanup procedures, such as solid-phase extraction (SPE), to remove interfering substances.[1]

Quantitative Data Summary

The following table summarizes reported concentrations of LTC4 in ex vivo lung tissue from various studies. It is important to note that concentrations can vary significantly based on the animal model, experimental conditions (e.g., stimulation with an agonist), and the analytical method used.

SpeciesExperimental ConditionLTC4 ConcentrationAnalytical Method
CatMinced pulmonary tissue stimulated with 1-3 µg/ml A-23187Marked formationRadioimmunoassay
RatMinced pulmonary tissue stimulated with A-23187Comparable to catRadioimmunoassay
Guinea PigMinced pulmonary tissue stimulated with A-2318730-50% less than catRadioimmunoassay
Mouse (Swiss)Isolated perfused lungs stimulated with 100 µg ovalbuminDose-dependent generationRadioimmunoassay & HPLC-EIA
Mouse (Balb/C, CBA/J)Isolated perfused lungs stimulated with 100 µg ovalbuminBelow basal valuesRadioimmunoassay & HPLC-EIA
HumanMacrophages from lung tissue stimulated with Ca-ionophore (5 min)0.6 +/- 0.05 ng / 1 x 10^7 cellsRadioimmunoassay

Experimental Protocols

Ex Vivo Lung Tissue Preparation and Homogenization

This protocol outlines the steps for harvesting and preparing lung tissue for LTC4 analysis.

  • Animal Anesthesia and Lung Perfusion:

    • Anesthetize the animal using an approved method until a complete loss of pedal reflex is confirmed.[8]

    • Place the animal in a supine position and disinfect the thoracic area.[8]

    • Perform a thoracotomy to expose the heart and lungs.

    • To ensure optimal preservation of the pulmonary structure and remove blood contaminants, perfuse the lungs via the right ventricle with ice-cold Phosphate Buffered Saline (PBS) until the lung tissue appears pale.[8] Incomplete perfusion can lead to residual blood and compromise downstream analyses.[8]

  • Tissue Harvesting and Storage:

    • Carefully dissect the lung tissue of interest using clean tools on ice to prevent degradation by proteases.[7]

    • For immediate use, keep the tissue on ice.

    • For long-term storage, "snap freeze" the tissue in liquid nitrogen and then store it at -80°C.[7] Avoid repeated freeze-thaw cycles.[3]

  • Tissue Homogenization:

    • Weigh the frozen or fresh tissue. For a ~5 mg piece of tissue, add approximately 300 µL of complete extraction buffer.[7]

    • The homogenization buffer should be kept on ice and should contain protease inhibitors.[9] A common buffer composition is 10 mM Tris pH 7.4, 150 mM NaCl, and 1% Triton X-100.[9]

    • Homogenize the tissue using an electric homogenizer until no tissue fragments are visible.[6]

    • Maintain constant agitation for up to 2 hours at 4°C (e.g., on an orbital shaker in a cold room).[7]

  • Lysate Clarification:

    • Centrifuge the homogenate at 15,000-17,000 x g for 20 minutes at 4°C to pellet insoluble contents.[7]

    • Carefully collect the supernatant (the soluble protein extract) and place it in a fresh, chilled tube on ice.[7]

    • The supernatant can now be used for LTC4 quantification by ELISA or further processed for LC-MS/MS analysis.

LTC4 Quantification by Competitive ELISA

This protocol provides a general workflow for a competitive ELISA. Always refer to the specific instructions provided with your ELISA kit.

  • Plate Preparation: The microplate wells are pre-coated with an antibody specific to LTC4.[5]

  • Sample and Standard Addition: Add your standards and prepared lung tissue homogenates to the appropriate wells.

  • Competitive Reaction: Add an enzyme-conjugated LTC4 (e.g., HRP-conjugated LTC4) to each well.[3] This will compete with the LTC4 in your sample for binding to the antibody coated on the plate.[3]

  • Incubation: Incubate the plate for the time specified in the kit protocol, typically with gentle shaking.

  • Washing: Wash the plate multiple times with the provided wash buffer to remove any unbound reagents.[2]

  • Substrate Addition: Add the substrate solution (e.g., TMB) to each well.[5] A color change will develop, which is inversely proportional to the amount of LTC4 in the sample.[3]

  • Stopping the Reaction: Add a stop solution to terminate the reaction, which will typically result in another color change.[3]

  • Data Acquisition: Read the optical density (OD) of each well at the specified wavelength (e.g., 450 nm) using a microplate reader.[5]

  • Calculation: Generate a standard curve by plotting the OD of the standards against their known concentrations. Use this curve to determine the concentration of LTC4 in your samples.[5]

LTC4 Extraction and Quantification by LC-MS/MS

This protocol outlines the general steps for LTC4 analysis by LC-MS/MS, which offers high sensitivity and specificity.

  • Internal Standard Spiking: Add a known amount of a stable isotope-labeled LTC4 internal standard to the lung tissue homogenate. This is crucial for accurate quantification as it accounts for sample loss during extraction and matrix effects during analysis.[1]

  • Protein Precipitation: Precipitate proteins in the homogenate by adding a cold organic solvent such as acetonitrile (B52724) or methanol (B129727). Vortex and then centrifuge to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18) according to the manufacturer's instructions.

    • Load the supernatant from the protein precipitation step onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interfering substances.

    • Elute the LTC4 and the internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.[1]

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an HPLC system coupled to a tandem mass spectrometer.

    • Separate LTC4 from other molecules using a suitable reverse-phase column and a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

    • Detect and quantify LTC4 and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

    • Determine the concentration of LTC4 in the samples from the standard curve.

Visualizations

LTC4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LTC4 This compound (LTC4) CysLT1R CysLT1 Receptor LTC4->CysLT1R binds CysLT2R CysLT2 Receptor LTC4->CysLT2R binds G_Protein G-Protein Activation CysLT1R->G_Protein CysLT2R->G_Protein MAPK MAP Kinase Pathway (p38) G_Protein->MAPK Calcium Ca²⁺ Mobilization G_Protein->Calcium Cellular_Response Cellular Responses (e.g., Inflammation, Bronchoconstriction) MAPK->Cellular_Response NFAT NFAT Activation Calcium->NFAT NFAT->Cellular_Response

Caption: LTC4 signaling pathway in lung cells.

Experimental_Workflow cluster_tissue_prep Tissue Preparation cluster_analysis Analysis Harvest 1. Harvest Lung Tissue (on ice) Homogenize 2. Homogenize in Extraction Buffer Harvest->Homogenize Centrifuge 3. Centrifuge to Clarify Lysate Homogenize->Centrifuge Supernatant Supernatant (LTC4-containing extract) Centrifuge->Supernatant ELISA ELISA Supernatant->ELISA LCMS LC-MS/MS Supernatant->LCMS

Caption: Experimental workflow for LTC4 analysis.

References

Technical Support Center: Transfecting Cells with LTC4 Synthase Plasmids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with leukotriene C4 (LTC4) synthase plasmids. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges during your transfection experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter when transfecting cells with LTC4 synthase plasmids.

Problem: Low Transfection Efficiency

Question: I am observing a low percentage of cells expressing my LTC4 synthase construct. What are the possible causes and how can I improve the efficiency?

Answer:

Low transfection efficiency is a common issue. Several factors can contribute to this problem. As LTC4 synthase is an integral membrane protein, its expression can be more challenging than that of soluble proteins.[1][2] Here are the key areas to troubleshoot:

  • Cell Health and Confluency:

    • Solution: Ensure your cells are healthy, actively dividing, and at an optimal confluency (typically 70-90% for adherent cells) at the time of transfection. Cells that are overgrown or have been passaged too many times may be resistant to transfection.[3]

  • Plasmid DNA Quality and Quantity:

    • Solution: Use high-purity, endotoxin-free plasmid DNA with an A260/A280 ratio of at least 1.7.[3] Verify the integrity of your plasmid by gel electrophoresis. Optimize the amount of DNA used in the transfection; too little will result in low expression, while too much can be toxic.

  • Transfection Reagent and Protocol:

    • Solution: The choice of transfection reagent is critical and cell-type dependent. For commonly used cell lines in LTC4 synthase studies like HEK293, COS-7, and HL-60, lipid-based reagents are often effective.[4][5][6] Optimize the ratio of transfection reagent to DNA, as this is a critical parameter for efficient complex formation.[7] Start with the manufacturer's recommended ratio and perform a titration to find the optimal ratio for your specific cell line and plasmid.

  • Membrane Protein-Specific Issues:

    • Solution: The overexpression of a membrane protein like LTC4 synthase can be burdensome for the cell's machinery, potentially leading to misfolding and degradation.[1] Consider optimizing the expression conditions by, for example, lowering the post-transfection incubation temperature to 30°C to slow down protein synthesis and facilitate proper folding and membrane insertion.

Problem: High Cell Death (Cytotoxicity)

Question: After transfection with my LTC4 synthase plasmid, I am observing significant cell death. What could be causing this toxicity and how can I mitigate it?

Answer:

High cell death post-transfection can be attributed to several factors, including the transfection process itself and the nature of the overexpressed protein.

  • Toxicity from Transfection Reagent:

    • Solution: Cationic lipid-based transfection reagents can be toxic to some cell lines, especially at high concentrations.[8] Reduce the amount of transfection reagent and/or the incubation time of the transfection complex with the cells. Ensure you are using the optimal, lowest effective concentration of the reagent as determined by your optimization experiments.

  • Toxicity from LTC4 Synthase Overexpression:

    • Solution: While direct toxicity from LTC4 synthase overexpression is not extensively reported, high levels of any membrane protein can disrupt cellular membranes and lead to stress. Furthermore, the enzymatic product, LTC4, is a potent inflammatory mediator.[9][10] Its overproduction could potentially lead to autocrine or paracrine signaling that results in cellular stress or death. To address this, you can try to titrate down the amount of plasmid DNA to express the protein at a lower level that is still detectable but less toxic.

  • Suboptimal Cell Conditions:

    • Solution: Transfecting cells at a low density can make them more susceptible to the toxic effects of the transfection process. Ensure your cells are within the recommended confluency range.[3] Also, check for any underlying issues with your cell culture, such as contamination.

Problem: No or Low Protein Expression Detected by Western Blot

Question: I have successfully transfected my cells (confirmed by a co-transfected reporter gene), but I cannot detect LTC4 synthase expression on a Western blot. What are the possible reasons for this?

Answer:

Detecting a membrane protein like LTC4 synthase can be tricky. Here are some troubleshooting steps:

  • Cell Lysis and Protein Extraction:

    • Solution: LTC4 synthase is an 18-kDa integral membrane protein.[2] Standard lysis buffers may not be sufficient to efficiently solubilize it from the nuclear and endoplasmic reticulum membranes.[11] Use a lysis buffer containing a strong detergent, such as RIPA buffer, and consider mechanical disruption methods like sonication to ensure complete membrane protein extraction.

  • Antibody Issues:

    • Solution: Verify the specificity and optimal dilution of your primary antibody for Western blotting. Run a positive control if available (e.g., lysate from a cell line known to endogenously express LTC4 synthase).

  • Protein Degradation:

    • Solution: Membrane proteins can be susceptible to degradation by proteases upon cell lysis. Always work on ice and add a protease inhibitor cocktail to your lysis buffer.

  • Low Expression Levels:

    • Solution: Even with successful transfection, the expression level of a membrane protein might be below the detection limit of a standard Western blot. You may need to load a higher amount of total protein on your gel or consider a more sensitive detection method.

Frequently Asked Questions (FAQs)

Q1: Which cell lines are suitable for expressing LTC4 synthase?

A1: Several cell lines have been successfully used for the expression of LTC4 synthase, including COS-7, HEK293, and the human promyelocytic leukemia cell line HL-60.[4][5][6] The choice of cell line may depend on your specific experimental goals. For example, HL-60 cells can be differentiated to a myeloid lineage that endogenously expresses components of the leukotriene pathway.[4]

Q2: How can I confirm that the expressed LTC4 synthase is functional?

A2: To confirm the functionality of your expressed LTC4 synthase, you can perform an enzyme activity assay. This typically involves incubating the cell lysate or microsome preparations from your transfected cells with the substrates, leukotriene A4 (LTA4) and glutathione (B108866) (GSH), and then measuring the production of LTC4.[12] The amount of LTC4 produced can be quantified using methods such as ELISA or HPLC.

Q3: Should I perform a transient or stable transfection for my LTC4 synthase experiments?

A3: The choice between transient and stable transfection depends on your experimental needs.

  • Transient transfection is suitable for short-term studies, such as optimizing expression conditions or initial functional assays, as the protein expression is temporary (typically 24-72 hours).[13]

  • Stable transfection is necessary for long-term experiments that require consistent LTC4 synthase expression, such as in drug screening or detailed signaling studies. This involves integrating the LTC4 synthase gene into the host cell's genome and selecting for a clonal cell line.[14]

Q4: What are the key components of the LTC4 signaling pathway?

A4: LTC4 synthase catalyzes the production of LTC4. LTC4 is then actively transported out of the cell and can signal in an autocrine or paracrine manner by binding to cell surface G-protein coupled receptors, primarily the cysteinyl leukotriene receptors CysLT1 and CysLT2.[15] This binding initiates downstream signaling cascades, often involving calcium mobilization and activation of protein kinase C, leading to various cellular responses, including smooth muscle contraction and inflammation.[16]

Data Presentation

Table 1: Recommended Starting Conditions for LTC4 Synthase Plasmid Transfection in a 24-Well Plate Format

Cell LineRecommended ConfluencyPlasmid DNA per Well (µg)Transfection ReagentReagent:DNA Ratio (µL:µg) - Starting Point
HEK293 80-90%0.5Lipid-based (e.g., Lipofectamine® 3000)2:1 to 3:1
COS-7 70-80%0.5Lipid-based (e.g., Lipofectamine® LTX)3:1 to 4:1
HL-60 5 x 10^5 cells/mL1.0Lipid-based (e.g., Lipofectamine® LTX with PLUS™ Reagent)2:1 to 3:1

Note: These are starting recommendations. Optimal conditions should be determined experimentally for each specific plasmid and cell line.

Table 2: Troubleshooting Low Transfection Efficiency - Optimization Parameters

ParameterRange to TestExpected Outcome with Optimization
DNA Amount (µg per 24-well) 0.25 - 1.0Increased percentage of transfected cells without significant toxicity.
Reagent:DNA Ratio (µL:µg) 1:1, 2:1, 3:1, 4:1Identification of the ratio with the highest transfection efficiency and cell viability.[7]
Cell Confluency 50%, 70%, 90%Determination of the optimal cell density for maximal DNA uptake.
Complex Incubation Time (min) 5 - 30Formation of optimally sized transfection complexes for efficient endocytosis.

Experimental Protocols

Protocol 1: Transient Transfection of Adherent Cells (e.g., HEK293, COS-7) with LTC4 Synthase Plasmid

This protocol is a general guideline for a 24-well plate format. Adjust volumes accordingly for other plate sizes.

Materials:

  • HEK293 or COS-7 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • LTC4 synthase expression plasmid (high purity)

  • Lipid-based transfection reagent (e.g., Lipofectamine® 3000)

  • Serum-free medium (e.g., Opti-MEM™)

  • 24-well tissue culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection (e.g., 0.5–2 × 10^5 cells per well).[13]

  • Transfection Complex Preparation (per well): a. In tube A, dilute 0.5 µg of LTC4 synthase plasmid DNA into 25 µL of serum-free medium. b. In tube B, dilute 1-1.5 µL of the lipid-based transfection reagent into 25 µL of serum-free medium. c. Add the diluted DNA (tube A) to the diluted lipid reagent (tube B) and mix gently by pipetting. d. Incubate the mixture for 15-20 minutes at room temperature to allow for transfection complexes to form.

  • Transfection: a. Gently add the 50 µL of the transfection complex dropwise to each well containing cells in complete growth medium. b. Gently rock the plate to ensure even distribution of the complexes.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

  • Analysis: After the incubation period, proceed with your downstream analysis, such as Western blotting to confirm protein expression or an enzyme activity assay.

Protocol 2: Western Blot for Detection of Transfected LTC4 Synthase

Materials:

  • Transfected and control cells

  • Ice-cold PBS

  • RIPA lysis buffer with protease inhibitor cocktail

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against LTC4 synthase

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: a. Wash the cells with ice-cold PBS. b. Add ice-cold RIPA buffer to the cells and scrape them off the plate. c. Sonicate the lysate on ice to ensure complete membrane disruption. d. Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: a. Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel. b. Run the gel to separate the proteins by size. c. Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.[17]

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature.[18] b. Incubate the membrane with the primary antibody against LTC4 synthase (at the recommended dilution) overnight at 4°C.[18] c. Wash the membrane with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18] e. Wash the membrane again with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Mandatory Visualizations

LTC4_Signaling_Pathway Arachidonic_Acid Arachidonic Acid LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 5-Lipoxygenase LTC4_Synthase LTC4 Synthase (Transfected Plasmid) LTA4->LTC4_Synthase LTC4 This compound (LTC4) LTC4_Synthase->LTC4 GSH Glutathione (GSH) GSH->LTC4_Synthase CysLT1_Receptor CysLT1 Receptor LTC4->CysLT1_Receptor Binds to CysLT2_Receptor CysLT2 Receptor LTC4->CysLT2_Receptor Binds to G_Protein Gq/11 CysLT1_Receptor->G_Protein Activates CysLT2_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Cellular_Response Cellular Responses (e.g., Smooth Muscle Contraction, Inflammation) Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: LTC4 Signaling Pathway

Experimental_Workflow start Start seed_cells Seed Cells (e.g., HEK293, COS-7) start->seed_cells transfection Transfect with LTC4 Synthase Plasmid seed_cells->transfection incubation Incubate (24-48 hours) transfection->incubation analysis Downstream Analysis incubation->analysis western_blot Western Blot (Verify Protein Expression) analysis->western_blot activity_assay Enzyme Activity Assay (Measure LTC4 Production) analysis->activity_assay end End western_blot->end activity_assay->end

Caption: Experimental Workflow for LTC4 Synthase Transfection

References

Technical Support Center: Improving the Reproducibility of LTC4-Induced Cell Migration Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the reproducibility of Leukotriene C4 (LTC4)-induced cell migration assays.

Troubleshooting Guide

This guide addresses common issues encountered during LTC4-induced cell migration experiments in a question-and-answer format.

ProblemPossible Cause(s)Recommended Solution(s)
No or Low Cell Migration 1. Suboptimal LTC4 Concentration: The concentration of LTC4 may be too low to induce a chemotactic response. 2. Cell Health and Viability: Cells may be unhealthy, have low viability, or have been passaged too many times, reducing their migratory capacity. 3. Incorrect Pore Size: The pore size of the transwell membrane may be too small for the cells to migrate through.[1] 4. Receptor Damage: Harvesting procedures, such as excessive trypsinization, can damage cell surface receptors like CysLT receptors.[2] 5. Insufficient Incubation Time: The assay duration may be too short for the cells to migrate.[3] 6. LTC4 Degradation: LTC4 is sensitive to temperature and pH and may have degraded.1. Optimize LTC4 Concentration: Perform a dose-response experiment to determine the optimal LTC4 concentration, typically around 100 nM.[4] 2. Ensure Healthy Cells: Use low-passage cells with high viability. Ensure proper cell culture conditions. 3. Select Appropriate Pore Size: Choose a pore size that is appropriate for your cell type. For most leukocytes, 3-5 µm is suitable, while larger cells may require 8 µm pores.[5] 4. Gentle Cell Handling: Use gentle cell detachment methods, such as using EDTA-based solutions or minimizing trypsin exposure.[6] 5. Optimize Incubation Time: Conduct a time-course experiment (e.g., 2, 4, 6, 24 hours) to identify the optimal incubation period.[1] 6. Proper LTC4 Handling: Prepare fresh LTC4 solutions for each experiment. Store stock solutions at -80°C in small aliquots to avoid freeze-thaw cycles.
High Background Migration (High Migration in Negative Control) 1. Presence of Unwanted Chemoattractants: Serum in the cell culture medium is a potent chemoattractant.[7] 2. Cells are Overly Motile: Some cell lines are inherently highly motile. 3. Incorrect Negative Control Setup: The medium in the upper and lower chambers of the negative control wells are not identical.[5]1. Serum Starvation: Serum-starve the cells for 12-24 hours prior to the assay to reduce baseline migration and increase sensitivity to LTC4.[2][7] 2. Reduce Incubation Time: A shorter incubation period may help to reduce non-specific migration. 3. Proper Negative Control: For the negative control, use the same serum-free medium in both the upper and lower chambers.[5]
Inconsistent Results Between Replicates 1. Uneven Cell Seeding: Inconsistent number of cells seeded in each well. 2. Pipetting Errors: Inaccurate pipetting of cells or LTC4. 3. Air Bubbles: Air bubbles trapped under the transwell insert can interfere with the chemoattractant gradient.[3] 4. Edge Effects: Cells may preferentially migrate at the edges of the insert.1. Ensure Homogenous Cell Suspension: Thoroughly mix the cell suspension before seeding to ensure a uniform cell density in each well. 2. Calibrate Pipettes: Use calibrated pipettes and proper pipetting techniques. 3. Careful Insert Placement: Place the transwell insert into the well at an angle to avoid trapping air bubbles.[3] 4. Systematic Counting: When counting migrated cells, sample multiple fields of view from the center and edges of the membrane to get a representative count.[1]
Difficulty Visualizing or Quantifying Migrated Cells 1. Poor Staining: Inadequate staining of the migrated cells. 2. Incomplete Removal of Non-Migrated Cells: Cells remaining on the top side of the membrane can interfere with imaging.[2] 3. Cell Clumping: Cells may clump together, making accurate counting difficult.1. Optimize Staining Protocol: Ensure the staining solution is fresh and the incubation time is sufficient. 2. Thorough Wiping: Gently but thoroughly wipe the top of the membrane with a cotton swab to remove all non-migrated cells.[2] 3. Ensure Single-Cell Suspension: Ensure cells are in a single-cell suspension before seeding.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of LTC4 to use as a chemoattractant?

A1: The optimal concentration of LTC4 can vary depending on the cell type. However, a good starting point for optimization is around 100 nM.[4] It is highly recommended to perform a dose-response curve (e.g., 1 nM to 1 µM) to determine the ideal concentration for your specific cell line.

Q2: How should I prepare and store LTC4 for my experiments?

A2: LTC4 is a lipid mediator that is susceptible to degradation. It is crucial to handle it properly to ensure its activity. Stock solutions should be stored at -80°C in small, single-use aliquots to minimize freeze-thaw cycles. When preparing working solutions, it is recommended to do so immediately before the experiment. LTC4 is unstable in acidic conditions, so maintaining a neutral pH is important.

Q3: Is serum starvation necessary before performing an LTC4-induced migration assay?

A3: Yes, serum starvation is highly recommended. Serum contains numerous growth factors and chemoattractants that can induce cell migration, leading to high background and masking the specific effect of LTC4.[7] Starving cells in serum-free or low-serum media for 12-24 hours can increase their sensitivity to chemoattractants like LTC4 and improve the signal-to-noise ratio of the assay.[2]

Q4: What are the appropriate positive and negative controls for this assay?

A4:

  • Negative Control: Cells in the upper chamber with only serum-free medium in the lower chamber. This measures the basal or random migration of the cells.[2]

  • Positive Control: Cells in the upper chamber with a well-characterized chemoattractant (e.g., 10% FBS or a specific chemokine for your cell type) in the lower chamber.[2] This confirms that the cells are capable of migration and that the assay is working correctly.

Q5: Which receptor is primarily responsible for mediating LTC4-induced cell migration?

A5: LTC4 primarily signals through the Cysteinyl Leukotriene Receptor 2 (CysLT2R).[8] While it can also bind to CysLT1R, its affinity is much higher for CysLT2R.[8]

Experimental Protocols

Detailed Methodology for LTC4-Induced Transwell Cell Migration Assay

This protocol provides a step-by-step guide for performing a robust and reproducible LTC4-induced cell migration assay using a 24-well transwell system.

Materials:

  • 24-well transwell plate with inserts (pore size appropriate for your cell type, e.g., 5 µm for leukocytes)

  • Cells of interest

  • Cell culture medium (e.g., RPMI-1640 or DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA or other cell detachment solution

  • LTC4 stock solution (stored at -80°C)

  • Serum-free medium for starvation and assay

  • Staining solution (e.g., 0.1% Crystal Violet in methanol)

  • Cotton swabs

  • Microscope

Procedure:

  • Cell Culture and Preparation:

    • Culture cells to 70-80% confluency.

    • The day before the assay, serum-starve the cells by replacing the growth medium with serum-free medium. Incubate for 12-24 hours.[9]

  • Assay Setup:

    • Prepare the chemoattractant solution by diluting the LTC4 stock solution to the desired final concentration (e.g., 100 nM) in serum-free medium.

    • Add 600 µL of the LTC4-containing medium to the lower wells of the 24-well plate.[10]

    • For the negative control, add 600 µL of serum-free medium to separate wells.

    • For the positive control, add 600 µL of medium containing 10% FBS to separate wells.

  • Cell Seeding:

    • Harvest the serum-starved cells using a gentle detachment method.

    • Resuspend the cells in serum-free medium and perform a cell count to determine cell viability and concentration.

    • Adjust the cell concentration to 1 x 10^6 cells/mL in serum-free medium.

    • Carefully add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of each transwell insert.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined time (e.g., 4-24 hours), optimized for your cell type.[10]

  • Removal of Non-Migrated Cells:

    • After incubation, carefully remove the transwell inserts from the plate.

    • Using a cotton swab, gently wipe the inside of the insert to remove the non-migrated cells from the upper surface of the membrane.[10]

  • Fixation and Staining:

    • Fix the migrated cells on the bottom of the membrane by immersing the inserts in methanol (B129727) for 10 minutes.

    • Stain the fixed cells by placing the inserts in a 0.1% Crystal Violet solution for 20 minutes.[3]

  • Washing and Visualization:

    • Gently wash the inserts with PBS to remove excess stain.

    • Allow the inserts to air dry.

    • Visualize and count the migrated cells under a microscope.

  • Quantification:

    • Count the number of migrated cells in at least three to five random fields of view per insert.

    • Calculate the average number of migrated cells per field for each condition.

    • Alternatively, the crystal violet stain can be eluted with a solution like 10% acetic acid, and the absorbance can be measured using a plate reader.[1]

Data Presentation

Table 1: Example of LTC4 Dose-Response on Cell Migration

LTC4 Concentration (nM)Average Migrated Cells per Field (± SD)Fold Change vs. Negative Control
0 (Negative Control)25 ± 51.0
145 ± 81.8
10110 ± 154.4
100 250 ± 22 10.0
1000230 ± 189.2
10% FBS (Positive Control)350 ± 3014.0

This table presents hypothetical data to illustrate a typical dose-response experiment. Optimal concentrations may vary.

Mandatory Visualization

LTC4 Signaling Pathway in Cell Migration

LTC4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_migration Cellular Response LTC4 LTC4 CysLT2R CysLT2R LTC4->CysLT2R Gq11 Gq/11 CysLT2R->Gq11 PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway PLC->Ras_Raf_MEK_ERK IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC IKK IKK PKC->IKK IkappaB IκB IKK->IkappaB phosphorylates NFkappaB_inactive NF-κB (inactive) IkappaB->NFkappaB_inactive releases NFkappaB_active NF-κB (active) NFkappaB_inactive->NFkappaB_active AP1_active AP-1 (active) Ras_Raf_MEK_ERK->AP1_active Gene_Transcription Gene Transcription (e.g., Chemokines, Cytokines) NFkappaB_active->Gene_Transcription AP1_active->Gene_Transcription Actin_Polymerization Actin Polymerization Gene_Transcription->Actin_Polymerization Cell_Migration Cell Migration Actin_Polymerization->Cell_Migration

Caption: LTC4 signaling pathway leading to cell migration.

Experimental Workflow for LTC4-Induced Cell Migration Assay

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A 1. Culture Cells (70-80% confluency) B 2. Serum Starve Cells (12-24 hours) A->B E 5. Seed Cells in Upper Chamber B->E C 3. Prepare LTC4 Solution (e.g., 100 nM in serum-free medium) D 4. Add LTC4 to Lower Chamber C->D F 6. Incubate (e.g., 4-24 hours) D->F E->F G 7. Remove Non-Migrated Cells F->G H 8. Fix and Stain Migrated Cells G->H I 9. Visualize and Quantify H->I

References

Technical Support Center: Best Practices for Long-Term Storage of Leukotriene C4 Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and handling of Leukotriene C4 (LTC4) standards. Adherence to these best practices is critical for ensuring the integrity and stability of the standards, leading to accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of this compound standards?

A1: For long-term stability of at least one year, this compound standards, especially when supplied in an organic solvent like ethanol, should be stored at -80°C.[1][2] Some manufacturers also indicate that storage at -20°C is suitable, providing stability for at least a year.[3] However, for biological samples containing LTC4, storage at -80°C is strongly recommended as lipid oxidation can still occur at -20°C.

Q2: In what solvent should I dissolve and store my LTC4 standard?

A2: LTC4 standards are often supplied as a solution in ethanol.[1][2] If you need to change the solvent, the original solvent can be evaporated under a gentle stream of nitrogen, and the standard can be redissolved in a solvent of choice such as DMSO or dimethylformamide (DMF).[2][4] It is recommended to purge these solvents with an inert gas. The solubility in these organic solvents is typically high, around 50 mg/mL.[1][2] For aqueous solutions, the solubility in PBS (pH 7.2) is much lower, approximately 0.1 mg/mL, and it is not recommended to store aqueous solutions for more than one day.[1]

Q3: Is it necessary to aliquot the LTC4 standard?

A3: Yes, it is highly recommended to prepare single-use aliquots of your LTC4 standard. This practice minimizes repeated freeze-thaw cycles, which can lead to degradation of the standard and affect the accuracy of your experiments.[5]

Q4: Are there any special precautions I should take when handling LTC4 standards?

A4: this compound is sensitive to light, air (oxidation), and acidic pH.[5][6] Therefore, it is crucial to:

  • Store standards and solutions in amber or light-protecting vials.[5]

  • Minimize exposure to air by purging vials with an inert gas (e.g., argon or nitrogen) before sealing.[4][5]

  • Avoid acidic conditions, as they can cause degradation.[6]

  • Use high-purity solvents to prevent reactions with impurities.[5]

  • When preparing stock solutions, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[5]

Troubleshooting Guide

Problem: Inconsistent or unexpected experimental results.

Potential Cause Recommended Solution
Degradation of LTC4 Standard - Verify Storage Conditions: Ensure the standard has been consistently stored at -80°C and protected from light.[1][2] - Check for Repeated Freeze-Thaw Cycles: If the main stock has been used multiple times, it may be degraded. Use a fresh, single-use aliquot for your next experiment.[5] - Prepare Fresh Stock Solutions: If you suspect degradation of your current stock, prepare a new stock solution from an unopened vial of the standard.
Improper Handling - Review Handling Procedures: Ensure that the standard is protected from light and air during all handling steps.[5] Purge vials with inert gas. - Use High-Purity Solvents: Impurities in solvents can degrade the standard. Use fresh, high-purity solvents for all dilutions.[5]
Precipitation in Aqueous Solutions - Solubility Limit Exceeded: You may have exceeded the solubility of LTC4 in your aqueous buffer (approx. 0.1 mg/mL in PBS, pH 7.2).[1] Prepare a more dilute working solution. - Solvent Choice: For higher concentrations, use an organic solvent like DMSO or DMF for your stock solution and dilute it further in your aqueous buffer just before the experiment.[2][4]

Quantitative Data Summary

The following tables provide a summary of key quantitative data for the storage and handling of this compound standards.

Table 1: Recommended Storage Conditions and Stability

Parameter Condition Duration
As Supplied (in organic solvent) -80°C≥ 1 year[1][2]
-20°C≥ 1 year[3]
Stock Solutions (in organic solvent) -80°CUp to 6 months
-20°CUp to 1 month
Aqueous Solutions Room Temperature or 4°CNot recommended for more than one day[2]

Table 2: Solubility of this compound

Solvent Approximate Solubility
Dimethylformamide (DMF)~50 mg/mL[1]
Dimethyl Sulfoxide (DMSO)~50 mg/mL[1]
Ethanol~50 mg/mL
PBS (pH 7.2)~0.1 mg/mL[1]

Experimental Protocols

Protocol 1: Reconstitution and Aliquoting of LTC4 Standard

  • Equilibration: Before opening, allow the vial containing the lyophilized or solvent-packaged LTC4 standard to warm to room temperature for 15-20 minutes. This prevents condensation of atmospheric moisture into the vial.

  • Solvent Addition: Using a gas-tight syringe, add the appropriate volume of high-purity organic solvent (e.g., ethanol, DMSO, or DMF) to the vial to achieve the desired stock concentration.

  • Inert Atmosphere: Purge the headspace of the vial with a gentle stream of an inert gas (e.g., argon or nitrogen) before sealing the cap. This minimizes the risk of oxidation.

  • Aliquoting: Immediately after reconstitution, dispense the stock solution into smaller, single-use amber glass vials. The volume of each aliquot should be appropriate for a single experiment to avoid freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term stability.

Visualizations

G This compound Signaling and Degradation Pathway cluster_0 Biosynthesis & Signaling cluster_1 Metabolic Degradation Pathway cluster_2 Chemical Degradation Factors Arachidonic_Acid Arachidonic Acid LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 5-Lipoxygenase LTC4 This compound (LTC4) LTA4->LTC4 LTC4 Synthase + Glutathione CysLT_Receptors CysLT Receptors (CysLT1, CysLT2) LTC4->CysLT_Receptors Binding LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 γ-Glutamyl Transpeptidase (cleavage of γ-glutamyl) Cellular_Response Cellular Response (e.g., Bronchoconstriction) CysLT_Receptors->Cellular_Response Activation LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 Dipeptidases (cleavage of glycine) Oxidation Oxidation Oxidation->LTC4 Acidic_pH Acidic pH Acidic_pH->LTC4 Light Light Light->LTC4

Caption: Overview of this compound biosynthesis, signaling, and major degradation pathways.

G Experimental Workflow for LTC4 Standard Handling and Storage start Receive LTC4 Standard (on dry/wet ice) store_initial Immediate Storage at -80°C start->store_initial equilibrate Equilibrate Vial to Room Temperature store_initial->equilibrate reconstitute Reconstitute in High-Purity Organic Solvent (e.g., Ethanol) equilibrate->reconstitute purge_gas Purge with Inert Gas (Argon/Nitrogen) reconstitute->purge_gas aliquot Prepare Single-Use Aliquots in Amber Vials purge_gas->aliquot store_long_term Long-Term Storage of Aliquots at -80°C aliquot->store_long_term use_experiment Thaw Single Aliquot for Experiment store_long_term->use_experiment end Use in Experiment use_experiment->end

Caption: Recommended workflow for the proper handling and storage of this compound standards.

G Troubleshooting Logic for LTC4 Standard Degradation start Inconsistent Experimental Results? check_storage Was the standard stored at -80°C and protected from light? start->check_storage check_freeze_thaw Were single-use aliquots used? check_storage->check_freeze_thaw Yes degradation_likely Degradation is likely. Prepare a fresh stock solution from a new vial. check_storage->degradation_likely No check_handling Was the vial purged with inert gas and handled with high-purity solvents? check_freeze_thaw->check_handling Yes check_freeze_thaw->degradation_likely No check_handling->degradation_likely No results_reliable Standard is likely stable. Investigate other experimental parameters. check_handling->results_reliable Yes

Caption: A logical workflow for troubleshooting potential degradation of this compound standards.

References

Validation & Comparative

Validating the Role of Leukotriene C4 in a New Disease Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene C4 (LTC4) is a potent lipid mediator synthesized from arachidonic acid via the 5-lipoxygenase (5-LO) pathway.[1] As a member of the cysteinyl leukotrienes (CysLTs), which also include LTD4 and LTE4, LTC4 plays a pivotal role in the pathophysiology of various inflammatory and allergic diseases, most notably asthma.[1] It exerts its biological effects through binding to specific G-protein coupled receptors, primarily the cysteinyl leukotriene receptor 1 (CysLT1R) and 2 (CysLT2R).[2] Understanding the precise role of LTC4 in different disease contexts is crucial for the development of targeted therapeutics. This guide provides a comparative analysis of established and novel disease models for validating the function of LTC4, supported by experimental data and detailed methodologies.

Comparative Analysis of Disease Models

The choice of an appropriate disease model is critical for elucidating the specific contributions of LTC4 to pathology. Below is a comparison of commonly used models, highlighting their respective advantages and limitations.

Disease ModelDescriptionAdvantagesDisadvantagesKey LTC4-related Findings
5-Lipoxygenase (5-LO) Deficient Mice Genetically engineered mice lacking the key enzyme for leukotriene synthesis.[3][4][5]Complete abrogation of all leukotrienes, providing a clear baseline.Does not allow for the study of specific roles of individual leukotrienes (e.g., LTC4 vs. LTB4). Inflammatory responses can be modulated by other arachidonic acid metabolites.[5]More resistant to lethal anaphylaxis induced by platelet-activating factor.[5]
LTC4 Synthase (LTC4S) Deficient Mice Genetically engineered mice lacking the enzyme that catalyzes the final step in LTC4 synthesis.Specific ablation of CysLTs (LTC4, LTD4, LTE4) while preserving the LTB4 pathway.Does not differentiate between the effects of LTC4, LTD4, and LTE4.Protected from the development of eosinophilic pulmonary inflammation.
Ovalbumin (OVA)-Induced Allergic Asthma Model Mice or other species are sensitized and subsequently challenged with ovalbumin to induce an allergic inflammatory response in the airways.[6][7][8]Well-established and reproducible model that mimics key features of human asthma, including eosinophilic inflammation and airway hyperresponsiveness.The inflammatory response is complex and involves multiple mediators beyond LTC4. The severity of the response can be strain-dependent.Increased levels of LTC4 are observed in bronchoalveolar lavage fluid (BALF) following OVA challenge.[9]
N-methylthis compound (NMLTC4) Administration Use of a metabolically stable analog of LTC4 that is a selective agonist for the CysLT2 receptor.[10]Allows for the specific investigation of CysLT2R-mediated effects without confounding metabolism to LTD4 and LTE4.Does not fully recapitulate the effects of endogenously produced LTC4 which can also signal through CysLT1R.Potently induces vascular leakage in mice overexpressing the human CysLT2 receptor.[10]

Quantitative Data on LTC4 in Disease Models

Accurate quantification of LTC4 in biological samples is essential for validating its role in a disease model. The following tables summarize representative quantitative data from various studies.

Table 1: LTC4 Levels in Bronchoalveolar Lavage Fluid (BALF)

Model/ConditionSpeciesLTC4 Concentration (pmol/ml)Reference
Symptomatic Asthmatic SubjectsHuman0.36 ± 0.1[11]
Asymptomatic Asthmatic SubjectsHumanNot significantly different from controls[11]
Control Subjects (without asthma)Human0.12 ± 0.02[11]
OVA-Challenged (Late Response)SheepIncreased compared to control[9]

Table 2: Ionophore-Induced LTC4 Release from Eosinophils

Subject GroupLTC4 Release (pg / 2.5 x 10^5 eosinophils)Reference
Normal Individuals1.6 ± 0.4[12]
Mild Asthmatics1.8 ± 0.3[12]
Moderate Asthmatics5.7 ± 1.3[12]
Severe Asthmatics2.0 ± 0.3[12]

Table 3: LTC4 Generation from Eosinophils in Asthmatic Patients

Subject GroupLTC4 Generation (ng/10^6 cells)Reference
Normal Healthy Subjects8.3 ± 7.7[13]
Extrinsic Asthmatics23.5 ± 14.8[13]
Intrinsic Asthmatics24.6 ± 20.6[13]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data.

Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model

This protocol describes a common method for inducing an allergic airway inflammation response in mice to study the role of LTC4.[7][8]

a. Sensitization:

  • On days 0 and 14, intraperitoneally (i.p.) inject mice with 20 μg of OVA emulsified in 2 mg of aluminum hydroxide (B78521) in a total volume of 200 μl of saline.

b. Challenge:

  • On days 28, 29, and 30, expose mice to an aerosol of 1% OVA in saline for 30 minutes.

c. Sample Collection:

  • At 24-48 hours after the final challenge, collect bronchoalveolar lavage fluid (BALF) for LTC4 measurement and cell analysis.

  • Lungs can be harvested for histological analysis.

Measurement of LTC4 by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used method for quantifying LTC4 in biological fluids.[14][15][16]

a. Sample Preparation:

  • Centrifuge BALF or other biological fluids to remove cells and debris.

  • Samples may require solid-phase extraction (SPE) for purification and concentration of LTC4.[17]

b. ELISA Procedure (based on a competitive assay):

  • Add samples, standards, and controls to a microplate pre-coated with anti-LTC4 antibody.

  • Add LTC4-horseradish peroxidase (HRP) conjugate to each well.

  • Incubate the plate to allow for competitive binding of sample/standard LTC4 and LTC4-HRP to the antibody.

  • Wash the plate to remove unbound reagents.

  • Add a substrate solution (e.g., TMB) and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of LTC4 in the sample.

  • Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Calculate the LTC4 concentration in the samples by comparing their absorbance to the standard curve.

Quantification of LTC4 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and sensitivity for the quantification of LTC4.[18][19]

a. Sample Preparation:

  • Add a stable isotope-labeled internal standard (e.g., LTC4-d5) to the sample to correct for extraction and ionization variability.[20]

  • Perform solid-phase extraction (SPE) to purify and concentrate the analyte.[19]

  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.[19]

b. LC-MS/MS Analysis:

  • Inject the reconstituted sample into a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Separate LTC4 from other molecules using a C18 reversed-phase column.

  • Detect and quantify LTC4 using multiple reaction monitoring (MRM) in negative ion mode.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in LTC4 signaling and its experimental validation can aid in a deeper understanding.

LTC4_Signaling_Pathway cluster_synthesis LTC4 Synthesis cluster_signaling Cellular Signaling Arachidonic Acid Arachidonic Acid cPLA2 cPLA2 5-LO 5-LO cPLA2->5-LO releases LTA4 Leukotriene A4 (LTA4) 5-LO->LTA4 converts LTC4S LTC4 Synthase LTC4_syn This compound (LTC4) LTC4S->LTC4_syn conjugates with glutathione to form LTC4_sig LTC4 CysLT1R CysLT1R LTC4_sig->CysLT1R binds CysLT2R CysLT2R LTC4_sig->CysLT2R binds Gq Gq CysLT1R->Gq activates CysLT2R->Gq activates PLC PLC Gq->PLC activates IP3 IP3 PLC->IP3 generates DAG DAG PLC->DAG generates Ca_release Ca²⁺ Release IP3->Ca_release induces PKC PKC Activation DAG->PKC activates Cellular_Response Cellular Response (e.g., Bronchoconstriction, Inflammation) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: LTC4 Synthesis and Signaling Pathway.

Experimental_Workflow cluster_model Disease Model Induction cluster_sampling Sample Collection & Processing cluster_analysis LTC4 Quantification cluster_validation Functional Validation cluster_data Data Analysis & Interpretation Model Select Disease Model (e.g., OVA-induced Asthma) Induction Induce Disease Pathology (e.g., Sensitization & Challenge) Model->Induction Collection Collect Biological Samples (e.g., BALF, Plasma, Tissue) Induction->Collection Functional_Assay Perform Functional Assays (e.g., Airway Hyperresponsiveness, Inflammatory Cell Infiltration) Induction->Functional_Assay Processing Process Samples (e.g., Centrifugation, SPE) Collection->Processing Quantification Quantify LTC4 Levels Processing->Quantification ELISA ELISA Quantification->ELISA method LCMS LC-MS/MS Quantification->LCMS method Analysis Correlate LTC4 Levels with Disease Phenotype Quantification->Analysis Functional_Assay->Analysis Conclusion Validate Role of LTC4 in the New Disease Model Analysis->Conclusion

Caption: Experimental Workflow for Validating LTC4's Role.

References

A Comparative Analysis of the Pro-inflammatory Effects of Leukotriene C4 and LTB4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the pro-inflammatory properties of two key lipid mediators, Leukotriene C4 (LTC4) and Leukotriene B4 (LTB4). Derived from the 5-lipoxygenase pathway of arachidonic acid metabolism, these leukotrienes play critical, yet distinct, roles in the inflammatory cascade. Understanding their differential effects on leukocyte chemotaxis, vascular permeability, and cytokine release is paramount for the development of targeted anti-inflammatory therapeutics. This document summarizes key experimental findings, provides detailed methodologies for relevant assays, and visualizes the distinct signaling pathways through which these potent molecules exert their effects.

Quantitative Comparison of Pro-inflammatory Activities

The following table summarizes the key differences in the pro-inflammatory activities of LTB4 and LTC4 based on available experimental data.

FeatureLeukotriene B4 (LTB4)This compound (LTC4)Key Distinctions
Primary Target Cells Neutrophils, Monocytes, Macrophages, T-cellsEosinophils, Mast Cells, Basophils, Airway Smooth Muscle CellsLTB4 is a potent chemoattractant for neutrophils, driving innate immune responses, while LTC4 is more central to allergic inflammation and asthma, acting on eosinophils and mast cells.
Chemotaxis Potent chemoattractant for neutrophils. Optimal concentration for neutrophil migration is around 10⁻⁶M.[1]Weak chemoattractant for neutrophils.[1] Shows chemotactic activity for eosinophils, though less potent than LTB4 for neutrophils.[2]LTB4 is a primary driver of neutrophil congregation at inflammatory sites. LTC4's chemotactic role is more specific to eosinophils in the context of allergic reactions.
Vascular Permeability Weakly increases vascular permeability, often dependent on the presence of neutrophils.[3]Potent inducer of vascular permeability, approximately 5-100 times more potent than histamine (B1213489) in some models.[4]LTC4 directly increases vascular leakage, a hallmark of edema in allergic responses. LTB4's effect is indirect and mediated by the recruitment and activation of neutrophils.
Cytokine Release Stimulates the release of pro-inflammatory cytokines such as IL-6 and TNF-α from monocytes and macrophages.[4][5]Released from mast cells upon activation and can enhance IL-4-dependent processes.[6][7]Both contribute to the cytokine milieu, but LTB4 directly drives the production of key pro-inflammatory cytokines from phagocytes, while LTC4's role is more intertwined with mast cell degranulation and allergic-type responses.
Primary Receptors High-affinity BLT1 and low-affinity BLT2 G-protein coupled receptors.[1]CysLT1 and CysLT2 G-protein coupled receptors.[8]The distinct receptor usage is the molecular basis for their different biological activities and downstream signaling pathways.

Signaling Pathways

The divergent pro-inflammatory effects of LTB4 and LTC4 are a direct consequence of their binding to distinct G-protein coupled receptors (GPCRs), which triggers separate intracellular signaling cascades.

LTB4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LTB4 LTB4 BLT1 BLT1 Receptor LTB4->BLT1 G_protein Gαi / Gαq BLT1->G_protein PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Chemotaxis Chemotaxis & Actin Polymerization Ca_release->Chemotaxis ERK ERK1/2 PKC->ERK NFkB NF-κB Activation ERK->NFkB Cytokine_Release Cytokine Release (TNF-α, IL-6) NFkB->Cytokine_Release

LTB4 Signaling Pathway through BLT1 Receptor.

LTC4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LTC4 LTC4 CysLT1R CysLT1 Receptor LTC4->CysLT1R G_protein Gαq CysLT1R->G_protein PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Vascular_Permeability Increased Vascular Permeability Ca_release->Vascular_Permeability ERK ERK1/2 PKC->ERK Eosinophil_Chemotaxis Eosinophil Chemotaxis ERK->Eosinophil_Chemotaxis

LTC4 Signaling Pathway through CysLT1 Receptor.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)

This in vitro assay is a standard method to quantify the chemotactic response of neutrophils to chemoattractants like LTB4.

Objective: To measure the directed migration of neutrophils in response to a concentration gradient of LTB4.

Materials:

  • Freshly isolated human neutrophils

  • LTB4

  • Boyden chamber apparatus or Transwell® inserts (3-5 µm pore size)

  • Assay buffer (e.g., HBSS with 0.1% BSA)

  • Control chemoattractant (e.g., fMLP)

  • Cell-permeable fluorescent dye (e.g., Calcein-AM) or cell lysis buffer and DNA quantification kit

  • Fluorescence plate reader or microscope

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran (B179266) sedimentation or hypotonic lysis of red blood cells. Resuspend the purified neutrophils in assay buffer at a concentration of 1-2 x 10⁶ cells/mL.

  • Assay Setup:

    • Add serial dilutions of LTB4 (typically 10⁻¹⁰ M to 10⁻⁶ M) to the lower wells of the Boyden chamber or 24-well plate. Include a negative control (assay buffer alone) and a positive control (e.g., 10⁻⁸ M fMLP).

    • Place the microporous membrane (for Boyden chamber) or the Transwell® insert into each well, ensuring no air bubbles are trapped.

    • Add the neutrophil suspension to the upper chamber of the inserts.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes to allow for neutrophil migration.

  • Quantification of Migration:

    • After incubation, carefully remove the inserts.

    • Gently wipe the non-migrated cells from the top surface of the membrane with a cotton swab.

    • Quantify the migrated cells on the bottom side of the membrane. This can be done by:

      • Staining the cells with a fluorescent dye and imaging with a fluorescence microscope, followed by cell counting.

      • Lysing the migrated cells and quantifying the amount of a fluorescent dye pre-loaded into the cells or by quantifying the DNA content using a fluorescent DNA-binding dye.

  • Data Analysis: Plot the number of migrated cells against the concentration of LTB4 to generate a dose-response curve.

Chemotaxis_Workflow A 1. Isolate Human Neutrophils C 3. Add Neutrophil Suspension to Upper Chamber A->C B 2. Prepare LTB4 Dilutions in Lower Chamber B->C D 4. Incubate at 37°C (60-90 min) C->D E 5. Remove Non-migrated Cells D->E F 6. Quantify Migrated Cells E->F G 7. Analyze Data F->G

Experimental Workflow for Neutrophil Chemotaxis Assay.
In Vivo Vascular Permeability Assay (Miles Assay)

This assay measures the increase in vascular permeability in vivo in response to inflammatory mediators like LTC4.

Objective: To quantify the leakage of plasma proteins from blood vessels into the surrounding tissue.

Materials:

  • Laboratory animals (e.g., guinea pigs, rats)

  • LTC4 and LTB4

  • Evans blue dye (or other vascular tracer like FITC-dextran)

  • Saline solution

  • Formamide (B127407) (for dye extraction)

  • Spectrophotometer

Procedure:

  • Animal Preparation: Anesthetize the animal according to approved institutional protocols. Shave the dorsal skin to create a clear area for injections.

  • Tracer Injection: Inject a known concentration of Evans blue dye (e.g., 20 mg/kg) intravenously. The dye binds to serum albumin and will extravasate into tissues where vascular permeability is increased.

  • Intradermal Injections: After a short circulation time for the dye (e.g., 5-10 minutes), inject intradermally serial dilutions of LTC4 and LTB4 (typically in the nanogram to microgram range) at distinct sites on the shaved back. Inject saline as a negative control and histamine as a positive control.

  • Observation and Tissue Collection: After a set time (e.g., 20-30 minutes), observe the injection sites for blue discoloration, indicating plasma leakage. Euthanize the animal and excise the skin at the injection sites.

  • Dye Extraction and Quantification:

    • Incubate the excised skin samples in formamide at 60°C for 24-48 hours to extract the Evans blue dye.

    • Measure the absorbance of the formamide extracts using a spectrophotometer at the appropriate wavelength (around 620 nm for Evans blue).

  • Data Analysis: Create a standard curve with known concentrations of Evans blue to quantify the amount of dye extravasated at each injection site. Plot the amount of extravasated dye against the dose of the leukotriene to determine the dose-response relationship for vascular permeability.

Conclusion

Leukotriene B4 and this compound are both potent pro-inflammatory mediators, but they orchestrate distinct aspects of the inflammatory response. LTB4 is a primary driver of neutrophil recruitment and activation, making it a key player in acute inflammation and host defense. In contrast, LTC4 is a major contributor to the pathophysiology of allergic diseases, such as asthma, primarily through its potent effects on vascular permeability and its ability to attract eosinophils. The clear divergence in their target cells, biological activities, and signaling pathways underscores the importance of developing selective antagonists for either the BLT or CysLT receptors to treat specific inflammatory conditions. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers working to further elucidate the roles of these critical lipid mediators and to develop novel therapeutic interventions.

References

A Comparative Guide to CysLT1 Receptor Antagonists and Their Impact on LTC4 Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of common Cysteinyl Leukotriene Receptor 1 (CysLT1) antagonists, focusing on their effects on Leukotriene C4 (LTC4) signaling pathways. The cysteinyl leukotrienes (CysLTs), namely LTC4, LTD4, and LTE4, are potent lipid mediators derived from arachidonic acid that play a central role in the pathophysiology of inflammatory diseases such as asthma and allergic rhinitis.[1][2][3] They induce bronchoconstriction, increase vascular permeability, promote mucus secretion, and facilitate the recruitment of inflammatory cells by binding to CysLT receptors.[2][3]

The CysLT1 receptor, a G-protein coupled receptor (GPCR), is the primary target for therapeutic intervention in these conditions.[4] This guide objectively compares the performance of three widely studied CysLT1 receptor antagonists—Montelukast (B128269), Zafirlukast (B1683622), and Pranlukast (B1678047)—supported by experimental data to elucidate their pharmacological differences.

The this compound (LTC4) Signaling Pathway

The synthesis of CysLTs begins with the conversion of arachidonic acid by the 5-lipoxygenase (5-LO) enzyme.[5] The unstable epoxide intermediate, LTA4, is conjugated with glutathione (B108866) by LTC4 synthase to form LTC4.[5][6] LTC4 is then actively transported out of the cell where it can be sequentially metabolized to LTD4 and LTE4.

LTD4 is the most potent agonist for the CysLT1 receptor, followed by LTC4.[7] Upon binding, the CysLT1 receptor primarily couples to Gq/11 proteins, activating Phospholipase C (PLC).[4][8] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][8] IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[8] This signaling cascade culminates in the characteristic physiological responses of smooth muscle contraction and inflammation.[8][9]

cluster_membrane Cell Membrane cluster_cytosol Cytosol LTC4 LTC4 / LTD4 CysLT1R CysLT1 Receptor LTC4->CysLT1R Binds Gq Gq CysLT1R->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC PKC Activation DAG->PKC Response Cellular Response (Bronchoconstriction, Inflammation) Ca_Release->Response PKC->Response

Caption: LTC4/LTD4 Signaling via the CysLT1 Receptor.

CysLT1 receptor antagonists function as competitive inhibitors, binding to the CysLT1 receptor to block the binding of LTC4 and its metabolites, thereby preventing the downstream signaling that leads to inflammatory and bronchoconstrictive effects.[2][3]

Antagonist CysLT1 Antagonist (e.g., Montelukast) Receptor CysLT1 Receptor Antagonist->Receptor Binds & Blocks Ligand LTC4 / LTD4 Ligand->Receptor Binding Prevented NoSignal Signaling Blocked Receptor->NoSignal

Caption: Mechanism of Action for CysLT1 Receptor Antagonists.

Comparative Performance of CysLT1 Antagonists

The efficacy of CysLT1 antagonists can be quantified by their binding affinity (Ki) for the receptor and their functional potency (IC50) in inhibiting cellular responses. A lower Ki value indicates a higher binding affinity, while a lower IC50 value signifies greater potency in blocking the agonist-induced response.

Table 1: Comparative Binding Affinity (Ki) of CysLT1 Antagonists

Antagonist Receptor/Tissue Source Radioligand Binding Affinity (Ki) (nM)
Montelukast Human U937 Cells [³H]-LTD₄ 0.52[10]
Zafirlukast Human Lung Membranes [³H]-LTD₄ 1.1 - 3.7[10]

| Pranlukast | Guinea Pig Lung Membranes | [³H]-LTD₄ | 0.99 ± 0.19[11][12] |

Note: Data is compiled from multiple literature sources. Experimental conditions may vary.

Table 2: Comparative Functional Antagonism (IC50) of CysLT1 Antagonists

Antagonist Assay Type Cell Line Agonist IC50 Value (µM)
Montelukast Calcium Mobilization dU937 cells UTP 7.7[1][4]
Calcium Mobilization dU937 cells UDP 4.5[1][4]
Inositol Phosphate Production 1321N1-hP2Y₁ cells 2-MeSADP 0.122[4]
Pranlukast Calcium Mobilization dU937 cells UTP 4.3[1][4]

| | Calcium Mobilization | dU937 cells | UDP | 1.6[1] |

Note: Some functional data reflects inhibition of nucleotide-induced signaling, which CysLT1 antagonists have been shown to affect, demonstrating potential cross-reactivity with P2Y receptor pathways.[1]

Studies on human lung parenchyma have established a rank order of potency for displacing the radioligand [3H]-LTD4 as: Zafirlukast = Montelukast > Pranlukast.[12][13] Interestingly, these antagonists show different behaviors toward LTC4 itself. While montelukast and pranlukast can interact with high-affinity LTC4 binding sites, zafirlukast is unable to inhibit [3H]-LTC4 binding.[13] This suggests pharmacological nuances beyond simple CysLT1 receptor blockade that may contribute to their clinical profiles.[13]

Key Experimental Protocols

The quantitative data presented above are derived from standardized in vitro pharmacological assays. The following are detailed methodologies for two key experiments.

This assay quantifies the affinity of an antagonist for the CysLT1 receptor by measuring its ability to compete with and displace a radioactively labeled ligand.

Methodology:

  • Membrane Preparation: A tissue source rich in CysLT1 receptors (e.g., human lung parenchyma, guinea pig lung homogenates, or cultured U937 cell membranes) is homogenized in a cold buffer and centrifuged to isolate the cell membranes.[10][12] The total protein concentration of the membrane preparation is then quantified.

  • Competitive Incubation: In a multi-well plate, a fixed concentration of a radioligand (e.g., [³H]LTD₄) is incubated with the membrane preparation.[10] This is performed in the presence of increasing concentrations of the unlabeled antagonist (e.g., montelukast).

  • Separation and Scintillation Counting: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound to the radioligand. The filters are then washed to remove any unbound radioligand.

  • Data Analysis: The radioactivity retained on the filters is measured using a scintillation counter. The data is used to generate a competition curve, from which the IC50 (concentration of antagonist that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

This functional assay measures an antagonist's ability to inhibit the increase in intracellular calcium that occurs when an agonist stimulates the CysLT1 receptor.

Methodology:

  • Cell Preparation: A CysLT1-expressing cell line (e.g., CHO-K1, U937) is plated in a 96-well black, clear-bottom plate and allowed to adhere.[14]

  • Dye Loading: Cells are washed and then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) for 30-60 minutes at 37°C.[14]

  • Antagonist Incubation: After washing away excess dye, varying concentrations of the CysLT1 antagonist are added to the wells and incubated for 15-30 minutes.[14] A vehicle control (e.g., DMSO) is included.

  • Agonist Stimulation and Measurement: The plate is placed in a fluorescence plate reader. A known concentration of a CysLT1 agonist (e.g., LTD4) is added to stimulate calcium mobilization, and the change in fluorescence intensity is recorded over time.[14]

  • Data Analysis: The antagonist's ability to inhibit the agonist-induced calcium signal is plotted against the antagonist concentration to determine the IC50 value.

cluster_binding Radioligand Binding Assay Workflow cluster_functional Calcium Mobilization Assay Workflow Prep 1. Prepare Membranes Incubate 2. Incubate Membranes with [³H]LTD₄ & Antagonist Prep->Incubate Filter 3. Filter & Wash Incubate->Filter Count 4. Scintillation Counting Filter->Count Calc_Ki 5. Calculate Ki Count->Calc_Ki Plate 1. Plate CysLT1- expressing Cells Load 2. Load Cells with Calcium Dye Plate->Load PreIncubate 3. Pre-incubate with Antagonist Load->PreIncubate Stimulate 4. Stimulate with Agonist (LTD₄) PreIncubate->Stimulate Measure 5. Measure Fluorescence Stimulate->Measure Calc_IC50 6. Calculate IC50 Measure->Calc_IC50

Caption: General Experimental Workflows for Antagonist Characterization.

Conclusion

Montelukast, zafirlukast, and pranlukast are effective CysLT1 receptor antagonists that inhibit LTC4 and LTD4 signaling, albeit with distinct pharmacological profiles.[3][5] Binding affinity studies generally show high affinity for all three compounds, with montelukast and zafirlukast often demonstrating slightly higher potency for the LTD4 binding site compared to pranlukast.[12][13] Functional assays confirm their ability to block downstream signaling events such as calcium mobilization.

Noteworthy differences exist in their interactions with LTC4 binding sites and potential off-target effects on other receptor systems, such as P2Y receptors.[1][13] These variations, though subtle, may underlie differences in their clinical efficacy and side-effect profiles. This comparative guide, supported by quantitative data and detailed methodologies, provides a foundational resource for researchers engaged in the study of leukotriene signaling and the development of novel anti-inflammatory therapeutics. Further head-to-head studies are essential to fully delineate the therapeutic implications of these pharmacological distinctions.

References

Validating Leukotriene C4 as a Biomarker for Respiratory Diseases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Leukotriene C4 (LTC4) as a biomarker for respiratory diseases against other established markers. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to aid in the critical evaluation of LTC4's utility in research and clinical settings.

Introduction to this compound in Respiratory Inflammation

This compound (LTC4) is a potent lipid mediator synthesized from arachidonic acid by inflammatory cells such as mast cells, eosinophils, and basophils. It is a member of the cysteinyl leukotriene family, which plays a crucial role in the pathophysiology of various respiratory diseases by inducing bronchoconstriction, increasing vascular permeability, and promoting mucus secretion.[1] These characteristics make LTC4 a compelling candidate as a biomarker for monitoring and diagnosing inflammatory respiratory conditions like asthma, chronic obstructive pulmonary disease (COPD), and allergic rhinitis.

Comparative Analysis of Biomarker Performance

The validation of a biomarker hinges on its ability to accurately and reliably distinguish between healthy and diseased states, as well as to correlate with disease severity and response to treatment. This section compares the performance of LTC4 with two widely recognized biomarkers of airway inflammation: fractional exhaled nitric oxide (FeNO) and blood eosinophil count.

Table 1: Diagnostic Accuracy of Biomarkers for Asthma
BiomarkerSample TypeSensitivitySpecificityArea Under the Curve (AUC)Key Findings & Citations
This compound (LTC4) PlasmaNot widely reportedNot widely reportedNot widely reportedElevated levels are found in asthmatic patients, particularly during acute attacks, suggesting a role in pathophysiology.[2][3][4][5]
Exhaled Breath Condensate (EBC)Not widely reportedNot widely reportedNot widely reportedIncreased levels of cysteinyl-leukotrienes (including LTC4) are observed in children with asthma.[6][7][8]
Fractional Exhaled Nitric Oxide (FeNO) Exhaled Breath57% - 65%61% - 82%0.62 - 0.80A non-invasive marker of eosinophilic airway inflammation. Its accuracy can be influenced by various factors.[9][10][11][12]
Blood Eosinophil Count Whole Blood22% - 60%85% - 90%~0.89A readily available marker of systemic eosinophilia, which often correlates with airway inflammation.[13][14]
Table 2: Biomarker Levels in Different Respiratory Diseases
BiomarkerDiseaseSample TypeConcentration in Healthy IndividualsConcentration in Diseased IndividualsCitations
This compound (LTC4) Asthma PlasmaUndetectable or very low (e.g., 0.031 ± 0.013 pmol/ml)Elevated, especially during attacks (e.g., 410 ± 630 pg/ml)[3][5]
Bronchoalveolar Lavage (BAL) Fluid0.12 ± 0.02 pmol/ml0.36 ± 0.1 pmol/ml (symptomatic)[15]
COPD SputumNot consistently reportedLevels of LTB4, another leukotriene, are elevated.[16]
Allergic Rhinitis Nasal Lavage FluidMedian 1.7 nmol/l (pre-challenge)Significantly higher in blown secretions post-allergen challenge.[17]
Fractional Exhaled Nitric Oxide (FeNO) Asthma Exhaled Breath< 25 ppb (adults), < 20 ppb (children)> 50 ppb (adults), > 35 ppb (children) suggests eosinophilic inflammation.[18]
Blood Eosinophil Count Asthma/Eosinophilic Inflammation Whole Blood< 300 cells/µL> 300 cells/µL is often indicative of eosinophilic inflammation.[13]

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for understanding the role and measurement of LTC4.

LTC4_Signaling_Pathway Arachidonic_Acid Arachidonic Acid LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 5-LO cPLA2 cPLA2 cPLA2->Arachidonic_Acid 5-LO 5-LO LTC4 This compound (LTC4) LTA4->LTC4 LTC4 Synthase LTC4_Synthase LTC4 Synthase LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 CysLT1R CysLT1 Receptor LTC4->CysLT1R LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 LTD4->CysLT1R LTE4->CysLT1R Cellular_Response Cellular Response (Bronchoconstriction, Increased Permeability, Mucus Secretion) CysLT1R->Cellular_Response

Caption: Biosynthesis and signaling pathway of this compound.

LTC4_ELISA_Workflow start Start sample_prep Sample Collection & Preparation (Serum, Plasma, etc.) start->sample_prep add_sample Add Standards & Samples to Antibody-Coated Plate sample_prep->add_sample add_conjugate Add HRP-Conjugated LTC4 add_sample->add_conjugate incubate1 Incubate add_conjugate->incubate1 wash1 Wash Plate incubate1->wash1 add_substrate Add TMB Substrate wash1->add_substrate incubate2 Incubate in Dark add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate analyze Calculate LTC4 Concentration read_plate->analyze end End analyze->end

Caption: General workflow for this compound measurement by ELISA.

Biomarker_Comparison_Logic disease Respiratory Disease (e.g., Asthma) inflammation Airway Inflammation disease->inflammation ltc4 This compound (LTC4) (Lipid Mediator) inflammation->ltc4 feno Fractional Exhaled Nitric Oxide (FeNO) (Gas) inflammation->feno eos Blood Eosinophils (Cellular) inflammation->eos measurement Biomarker Measurement ltc4->measurement feno->measurement eos->measurement diagnosis Diagnosis/Monitoring measurement->diagnosis

Caption: Logical relationship of biomarkers to respiratory disease.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and comparable results. Below are outlines for the measurement of LTC4, FeNO, and blood eosinophils.

Protocol 1: Quantification of this compound by ELISA

This protocol is a generalized procedure based on commercially available competitive ELISA kits.

1. Sample Collection and Preparation:

  • Serum: Collect blood in a serum separator tube and allow it to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge for 20 minutes at 1,000 x g. Assay immediately or aliquot and store at -20°C or -80°C.

  • Plasma: Collect blood using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1,000 x g at 2-8°C within 30 minutes of collection. Assay immediately or aliquot and store at -20°C or -80°C.

  • Other Fluids (e.g., BALF, Nasal Lavage): Centrifuge to remove particulates and store at -80°C if not assayed immediately.

2. Assay Procedure:

  • Bring all reagents and samples to room temperature.

  • Add 50 µL of standard or sample to the appropriate wells of the anti-LTC4 antibody-coated microplate.

  • Add 50 µL of HRP-conjugated LTC4 to each well.

  • Seal the plate and incubate for 2 hours at room temperature on a gentle shaker.

  • Aspirate the liquid from each well and wash four times with 300 µL of 1X Wash Buffer per well.

  • Add 100 µL of TMB Substrate to each well and incubate for 15-30 minutes at room temperature in the dark.

  • Add 50 µL of Stop Solution to each well.

  • Read the absorbance of each well at 450 nm within 15 minutes.

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations. A four-parameter logistic (4-PL) curve fit is recommended.

  • Determine the concentration of LTC4 in the samples by interpolating their absorbance values from the standard curve.

Protocol 2: Measurement of Fractional Exhaled Nitric Oxide (FeNO)

This procedure is based on the use of handheld electrochemical analyzers.

1. Patient Preparation:

  • The patient should be seated and relaxed.

  • No eating or drinking for at least one hour before the test.

2. Measurement Procedure:

  • The patient inhales fully through the device's mouthpiece.

  • The patient then exhales steadily and completely into the device, maintaining a constant flow rate as guided by the device's visual feedback.[19]

  • The device analyzes the exhaled breath and provides a FeNO reading in parts per billion (ppb).

3. Interpretation of Results (as per NICE guidelines):

  • Adults: <25 ppb is low, 25-50 ppb is intermediate, and >50 ppb is high.[18]

  • Children: <20 ppb is low, 20-35 ppb is intermediate, and >35 ppb is high.[18]

Protocol 3: Absolute Blood Eosinophil Count

This is a standard hematological procedure.

1. Sample Collection:

  • A blood sample is drawn from a vein, typically in the arm, into an EDTA tube.[20]

2. Laboratory Analysis:

  • The absolute eosinophil count is determined using an automated hematology analyzer as part of a complete blood count (CBC) with differential.[21]

  • Alternatively, a manual count can be performed by staining a blood smear and counting the number of eosinophils per 100 white blood cells under a microscope. This percentage is then multiplied by the total white blood cell count to get the absolute count.[20][22]

3. Interpretation of Results:

  • A normal range is typically considered to be less than 500 cells per microliter (cells/µL).[20]

  • Counts above 500 cells/µL are considered eosinophilia.[22]

Conclusion

This compound is a promising biomarker for respiratory diseases, with elevated levels consistently observed in asthma and allergic rhinitis. However, its clinical utility for diagnosis is still under investigation, and standardized, large-scale studies are needed to establish definitive sensitivity and specificity values. In comparison, FeNO and blood eosinophil counts are more established biomarkers for identifying eosinophilic airway inflammation, a key phenotype in asthma. The choice of biomarker will depend on the specific research question or clinical scenario, with LTC4 offering insights into the specific pathophysiological pathway of cysteinyl leukotrienes. Future research should focus on head-to-head comparisons of these biomarkers in well-defined patient cohorts to clarify their respective roles in the diagnosis and management of respiratory diseases.

References

A Head-to-Head Comparison: Cross-Validation of Leukotriene C4 Measurements by ELISA and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of inflammatory mediators is paramount to advancing our understanding of disease and developing effective therapeutics. Leukotriene C4 (LTC4), a potent lipid mediator of the cysteinyl leukotriene family, is a key player in the pathophysiology of inflammatory diseases such as asthma.[1][2] Consequently, the accurate measurement of LTC4 in biological matrices is of critical importance. This guide provides an objective cross-validation of two predominant analytical methods for LTC4 quantification: the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

This comprehensive comparison delves into the quantitative performance, experimental protocols, and underlying principles of each technique, supported by experimental data, to empower researchers to select the most fitting method for their specific scientific inquiries.

At a Glance: Key Performance Characteristics

The choice between ELISA and LC-MS/MS for LTC4 measurement hinges on a balance of sensitivity, specificity, throughput, and cost. While direct cross-validation data for LTC4 is not extensively published, performance characteristics for closely related cysteinyl leukotrienes provide a strong indication of expected performance.[3][4]

Performance MetricELISALC-MS/MS
Principle Antigen-antibody recognition[3]Physicochemical properties (mass-to-charge ratio)[3]
Limit of Detection (LOD) ~7.4 pg/mL[5]Can achieve sub-pg/mL sensitivity[3]
Assay Range 17.1-5,000 pg/mL[5]Wide dynamic range is achievable[4]
Specificity High, but potential for cross-reactivity with structurally similar molecules and isomers like 11-trans-LTC4.[3][6]Very high, capable of distinguishing between isomers through chromatographic separation.[3]
Throughput High, suitable for screening large numbers of samples in a 96-well plate format.[3]Lower, as samples are analyzed sequentially.[3]
Cost Lower initial equipment and per-sample cost.[3]High initial instrument cost and higher operational expenses.[3]
Expertise Required Relatively easy to perform with standard laboratory skills.[3]Requires highly skilled operators for method development, operation, and data analysis.[3]

Signaling Pathway of this compound

This compound is synthesized from arachidonic acid via the 5-lipoxygenase (5-LO) pathway.[2] The unstable intermediate, Leukotriene A4 (LTA4), is conjugated with glutathione (B108866) by LTC4 synthase to form LTC4.[1][7] LTC4 is then actively transported out of the cell and can be metabolized to Leukotriene D4 (LTD4) and Leukotriene E4 (LTE4).[8] These cysteinyl leukotrienes exert their pro-inflammatory effects, such as bronchoconstriction and increased vascular permeability, by binding to specific G-protein coupled receptors, CysLT1R and CysLT2R.[1][8]

This compound Signaling Pathway cluster_synthesis Biosynthesis cluster_signaling Signaling Arachidonic_Acid Arachidonic Acid LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 5_LO LTC4 This compound (LTC4) LTA4->LTC4 LTC4_Synthase LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 Metabolism1 CysLT_Receptors CysLT Receptors (CysLT1R, CysLT2R) LTC4->CysLT_Receptors LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 Metabolism2 LTD4->CysLT_Receptors LTE4->CysLT_Receptors 5_LO 5-Lipoxygenase (5-LO) LTC4_Synthase LTC4 Synthase Metabolism1 Metabolism Metabolism2 Metabolism Biological_Effects Biological Effects (e.g., Bronchoconstriction, Inflammation) CysLT_Receptors->Biological_Effects ELISA Workflow Start Start Add_Sample Add standards and samples to antibody-coated plate Start->Add_Sample Add_Conjugate Add HRP-conjugated LTC4 Add_Sample->Add_Conjugate Incubate Incubate for 2 hours at room temperature Add_Conjugate->Incubate Wash1 Wash plate to remove unbound components Incubate->Wash1 Add_Substrate Add TMB substrate Wash1->Add_Substrate Incubate_Dark Incubate in the dark Add_Substrate->Incubate_Dark Add_Stop Add stop solution Incubate_Dark->Add_Stop Read_Absorbance Read absorbance at 450 nm Add_Stop->Read_Absorbance Calculate Calculate LTC4 concentration from standard curve Read_Absorbance->Calculate End End Calculate->End LC_MS_MS_Workflow Start Start Sample_Prep Sample Preparation (e.g., Solid-Phase Extraction) Start->Sample_Prep LC_Separation Liquid Chromatography (LC) Separation Sample_Prep->LC_Separation Ionization Ionization (e.g., ESI) LC_Separation->Ionization MS1 Mass Spectrometry (MS1) Precursor Ion Selection Ionization->MS1 Fragmentation Collision-Induced Dissociation (CID) MS1->Fragmentation MS2 Mass Spectrometry (MS2) Product Ion Detection Fragmentation->MS2 Quantification Quantification MS2->Quantification End End Quantification->End

References

comparing the bronchoconstrictor potency of LTC4, LTD4, and LTE4

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Bronchoconstrictor Potency of Cysteinyl Leukotrienes: LTC4, LTD4, and LTE4

For researchers, scientists, and professionals in drug development, understanding the relative bronchoconstrictor potency of the cysteinyl leukotrienes (CysLTs) — LTC4, LTD4, and LTE4 — is crucial for elucidating the pathophysiology of asthma and developing novel therapeutics. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of the key pathways and processes.

Introduction to Cysteinyl Leukotrienes

Cysteinyl leukotrienes are potent lipid mediators derived from arachidonic acid via the 5-lipoxygenase pathway.[1] They are recognized as key players in the inflammatory cascade of asthma, inducing bronchoconstriction, increased mucus secretion, and airway edema.[1] These effects are mediated through their interaction with specific G-protein coupled receptors, primarily the CysLT1 and CysLT2 receptors.

Comparative Bronchoconstrictor Potency

The bronchoconstrictor potencies of LTC4, LTD4, and LTE4 have been evaluated in various experimental models, including in vitro studies using isolated human airway tissues and in vivo inhalation challenges in human subjects.

In Vitro Studies on Human Airways

In vitro experiments using isolated human bronchial tissues provide a direct measure of the contractile response of airway smooth muscle to specific agonists.

Table 1: In Vitro Bronchoconstrictor Potency of Cysteinyl Leukotrienes on Human Bronchi

AgonistRelative Potency vs. Histamine (B1213489)Reference
LTC4~1,000 times more potent[2]
LTD4~1,000 times more potent[2]
LTE4Potent, but generally less so than LTC4 and LTD4[3]
In Vivo Studies in Human Subjects

Inhalation challenge studies in human volunteers, both healthy and asthmatic, are critical for understanding the physiological effects of these mediators in the context of the whole respiratory system. The potency is often measured as the provocative dose or concentration required to cause a specific fall in a measure of lung function, such as specific airway conductance (sGaw) or forced expiratory volume in one second (FEV1).

Table 2: In Vivo Bronchoconstrictor Potency of Inhaled Cysteinyl Leukotrienes in Asthmatic Subjects

AgonistGeometric Mean PD35 (nmol)Relative PotencyReference
LTC40.06LTC4 > LTE4 > Histamine[4]
LTD4Not directly compared in the same studyLTD4 is a potent bronchoconstrictor[5]
LTE40.46 (PD35 for histamine was 0.88 µmol)LTE4 is a potent bronchoconstrictor, though less so than LTC4[6][7]

PD35: Provocative dose causing a 35% fall in specific airway conductance (sGaw).

In asthmatic subjects, the airways exhibit hyperresponsiveness to CysLTs. One study found that airways of individuals with asthma were approximately 6-fold more responsive to LTC4, 9-fold to LTD4, and a striking 219-fold more responsive to LTE4 when compared to normal subjects.[8] Another study highlighted a rank order of potency in asthmatics as LTC4 > LTE4 > histamine, with LTC4 being approximately 1,000 times more potent than histamine.[6]

Experimental Protocols

In Vitro Assessment of Bronchoconstriction (Organ Bath)

This method assesses the direct contractile effect of leukotrienes on isolated airway smooth muscle.

Protocol:

  • Tissue Preparation: Human bronchial rings (3-5 mm in length) are obtained from surgical resection specimens. The surrounding connective tissue is carefully removed.[9]

  • Mounting: The bronchial rings are mounted on metal hooks in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.[9][10]

  • Tensioning: An optimal resting tension (e.g., 1.5 g) is applied to the tissues, and they are allowed to equilibrate for at least 60 minutes.[9][10]

  • Viability Check: The viability of the tissue is confirmed by inducing a contraction with a known agent, such as potassium chloride (KCl) or a muscarinic agonist (e.g., methacholine).

  • Cumulative Concentration-Response Curve: Increasing concentrations of the leukotriene (LTC4, LTD4, or LTE4) are added to the organ bath in a cumulative manner.

  • Data Recording: The isometric tension of the bronchial rings is continuously recorded using a force transducer connected to a data acquisition system.

  • Analysis: The contractile response is measured as the increase in tension from the baseline. The data is used to construct a concentration-response curve, and the EC50 (the concentration of the agonist that produces 50% of the maximal response) is calculated to determine potency.

experimental_workflow_in_vitro cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis tissue Human Bronchial Tissue rings Dissect into 3-5mm Rings tissue->rings mount Mount in Organ Bath rings->mount equilibrate Equilibrate (1.5g tension, 37°C) mount->equilibrate contract Add Cumulative Doses of Leukotriene equilibrate->contract record Record Isometric Contraction contract->record curve Construct Concentration-Response Curve record->curve ec50 Calculate EC50 curve->ec50

In Vitro Bronchoconstriction Assay Workflow.
In Vivo Assessment of Bronchoconstriction (Inhalation Challenge)

This method evaluates the effect of inhaled leukotrienes on airway function in human subjects.

Protocol:

  • Subject Selection: Healthy or asthmatic volunteers are recruited based on specific inclusion and exclusion criteria. Baseline lung function is assessed.

  • Nebulization: Solutions of the leukotrienes (LTC4, LTD4, or LTE4) at varying concentrations are prepared in a suitable buffer (e.g., phosphate-buffered saline). The solutions are administered as an aerosol via a nebulizer connected to a dosimeter, which delivers a precise volume of the aerosol during inhalation.[4]

  • Inhalation Procedure: The subject inhales the aerosolized solution. Typically, a cumulative dosing regimen is used, starting with a diluent control followed by increasing concentrations of the leukotriene.

  • Lung Function Measurement: Airway response is measured shortly after each inhalation (e.g., within 2-5 minutes). Specific airway conductance (sGaw) is a sensitive measure and is determined using a body plethysmograph.[4][11]

  • Dose-Response Curve: The percentage change in sGaw from baseline is plotted against the cumulative dose of the inhaled leukotriene.

  • Potency Determination: The provocative dose (PD) or provocative concentration (PC) that causes a predetermined fall in lung function (e.g., a 35% fall in sGaw, denoted as PD35) is calculated by linear interpolation from the log dose-response curve.[4] This value is used as a measure of bronchoconstrictor potency.

Signaling Pathway of Cysteinyl Leukotrienes

The bronchoconstrictor effects of LTC4, LTD4, and LTE4 are mediated by their interaction with CysLT receptors on airway smooth muscle cells.

  • LTC4 and LTD4 primarily act on the CysLT1 receptor , although they can also bind to the CysLT2 receptor .[12]

  • LTE4 is a weaker agonist at the CysLT1 receptor but may exert some of its effects through other, potentially yet to be fully characterized, receptors.[8][12]

Activation of the CysLT1 receptor, a Gq-coupled receptor, leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The increase in intracellular calcium is a key event leading to the contraction of airway smooth muscle cells and subsequent bronchoconstriction.

signaling_pathway cluster_ligands Cysteinyl Leukotrienes cluster_receptors Receptors cluster_downstream Downstream Signaling LTC4 LTC4 CysLT1 CysLT1 Receptor LTC4->CysLT1 High Affinity CysLT2 CysLT2 Receptor LTC4->CysLT2 LTD4 LTD4 LTD4->CysLT1 Highest Affinity LTD4->CysLT2 LTE4 LTE4 LTE4->CysLT1 Lower Affinity Gq Gq Protein Activation CysLT1->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 Ca ↑ Intracellular Ca²⁺ IP3->Ca Contraction Smooth Muscle Contraction Ca->Contraction

Cysteinyl Leukotriene Signaling Pathway.

Conclusion

The cysteinyl leukotrienes LTC4, LTD4, and LTE4 are all potent bronchoconstrictors in human airways. In vitro and in vivo studies consistently demonstrate that LTC4 and LTD4 are among the most potent endogenous bronchoconstrictors identified, significantly more so than histamine.[2][5] LTE4, while generally less potent than its precursors, still exhibits significant bronchoconstrictor activity, particularly in asthmatic individuals who show a marked hyperresponsiveness to this mediator.[8] The development of specific CysLT receptor antagonists has been a major advancement in asthma therapy, underscoring the clinical relevance of understanding the distinct potencies and mechanisms of action of these inflammatory mediators. Further research to elucidate the specific roles of each leukotriene and their receptors will continue to drive the development of more targeted and effective respiratory therapeutics.

References

Synergistic Activation of ILC2s by Leukotriene C4 and IL-33: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the individual and combined effects of Leukotriene C4 (LTC4) and Interleukin-33 (IL-33) on the activation of Group 2 Innate Lymphoid Cells (ILC2s). The data presented herein, supported by detailed experimental protocols and signaling pathway diagrams, confirms a significant synergistic interaction between these two mediators in promoting type 2 inflammatory responses.

Introduction

Group 2 innate lymphoid cells (ILC2s) are critical early responders in type 2 immunity, contributing to allergic inflammation and anti-helminth responses through the rapid production of cytokines such as IL-5 and IL-13.[1] While IL-33 is a well-established potent activator of ILC2s, recent evidence has highlighted the crucial role of lipid mediators, specifically cysteinyl leukotrienes (CysLTs) like LTC4, in modulating ILC2 function.[2][3][4] This guide focuses on the synergistic interplay between LTC4 and IL-33, a key mechanism for amplifying ILC2-mediated inflammation.

Data Summary: LTC4 Potentiates IL-33-Induced ILC2 Activation and Lung Inflammation

Quantitative data from in vivo and in vitro studies demonstrate that the combination of LTC4 and IL-33 leads to a more robust ILC2 response than either stimulus alone. This potentiation is primarily dependent on the cysteinyl leukotriene receptor 1 (CysLT1R).

Table 1: In Vivo ILC2 Activation and Inflammatory Response in Mice

Treatment GroupBAL Eosinophils (x10^4)Lung ILC2s (x10^4)Proliferating (Ki-67+) ILC2s (%)IL-5 in BAL (pg/mL)IL-13 in BAL (pg/mL)
PBS (Control)~0.1~0.5~5Not DetectedNot Detected
LTC4 alone~0.5~0.8~10~50~20
IL-33 (low dose)~2.0~2.5~25~200~100
LTC4 + IL-33 ~8.0 ~6.0 ~50 ~800 ~400
LTC4 + IL-33 in CysLT1R-/- mice~2.5~2.8~28~220~110
LTC4 + IL-33 in CysLT2R-/- mice~7.5~5.8~48~750~380

Data are representative values synthesized from multiple studies and presented to illustrate the comparative effects.[2][3]

Table 2: In Vitro Cytokine Production by Purified Lung ILC2s

StimulationIL-5 Production (pg/mL)IL-13 Production (pg/mL)
Media alone<50<20
IL-33 (10 ng/mL)~400~200
LTC4 (100 nM)~100~50
IL-33 (10 ng/mL) + LTC4 (100 nM) ~1200 ~600
IL-33 + LTC4 + CysLT1R antagonist~450~220

Data are representative values from in vitro experiments with purified ILC2s.[3]

Signaling Pathways and Experimental Workflow

The synergistic activation of ILC2s by LTC4 and IL-33 involves the integration of distinct signaling pathways. The following diagrams illustrate these pathways and a typical experimental workflow for their investigation.

LTC4_IL33_Signaling_Pathway Synergistic LTC4 and IL-33 Signaling in ILC2s cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LTC4 LTC4 CysLT1R CysLT1R LTC4->CysLT1R PLC PLC CysLT1R->PLC IL33 IL-33 ST2 ST2/IL-1RAcP IL33->ST2 MyD88 MyD88 ST2->MyD88 Ca_influx Ca²⁺ Influx PLC->Ca_influx Calcineurin Calcineurin Ca_influx->Calcineurin NFAT_P NFAT (P) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT Translocation TRAF6 TRAF6 MyD88->TRAF6 NFkB_pathway NF-κB Pathway TRAF6->NFkB_pathway AP1_pathway AP-1 Pathway TRAF6->AP1_pathway NFkB NF-κB NFkB_pathway->NFkB Translocation AP1 AP-1 AP1_pathway->AP1 Activation Cytokine_Gene IL-5, IL-13 Gene Expression NFAT->Cytokine_Gene Synergistic Activation NFkB->Cytokine_Gene Synergistic Activation AP1->Cytokine_Gene Synergistic Activation

Caption: Synergistic signaling of LTC4 and IL-33 in ILC2s.

Experimental_Workflow Experimental Workflow for ILC2 Activation Study cluster_invivo In Vivo Model cluster_sample_prep Sample Preparation cluster_analysis Analysis mouse_model WT, CysLT1R-/-, or CysLT2R-/- Mice treatment Intranasal Challenge (LTC4 and/or IL-33) mouse_model->treatment harvest Harvest Lungs and Bronchoalveolar Lavage (BAL) treatment->harvest processing Lung Digestion to Single-Cell Suspension harvest->processing bal_analysis BAL Fluid Analysis (Cell Counts, Cytokine ELISA) harvest->bal_analysis flow_cytometry Flow Cytometry of Lung Cells (ILC2 numbers, Ki-67, Cytokines) processing->flow_cytometry ilc2_sort FACS Sorting of ILC2s processing->ilc2_sort invitro_culture In Vitro Culture and Stimulation (IL-33, LTC4) ilc2_sort->invitro_culture culture_analysis Supernatant Analysis (Cytokine ELISA) invitro_culture->culture_analysis

Caption: Workflow for studying LTC4 and IL-33 effects on ILC2s.

Experimental Protocols

The following are summarized methodologies for key experiments cited in the literature.

1. In Vivo Mouse Model of ILC2 Activation

  • Animals: Wild-type (C57BL/6), CysLT1R-deficient (Cysltr1-/-), and CysLT2R-deficient (Cysltr2-/-) mice are used to determine the roles of specific receptors.[2][3]

  • Intranasal Challenge: Mice are lightly anesthetized and administered LTC4 (e.g., 1 nmol) and/or a low dose of recombinant murine IL-33 (e.g., 0.1 µg) in a small volume of PBS (e.g., 20-40 µL) intranasally for a period of 3-5 consecutive days.[2][3]

  • Sample Collection: 24 hours after the final challenge, mice are euthanized. Bronchoalveolar lavage (BAL) is performed to collect airway fluid and cells. Lungs are then perfused and harvested for tissue analysis.[3]

2. ILC2 Isolation and Flow Cytometry

  • Lung Digestion: Harvested lungs are minced and digested (e.g., with collagenase and DNase I) to create a single-cell suspension.[5][6]

  • Cell Staining: The single-cell suspension is stained with a cocktail of fluorescently labeled antibodies. A typical panel for identifying ILC2s includes:

    • Lineage markers (dump channel): Antibodies against CD3e, CD4, CD8a, CD19, B220, Gr-1, Mac-1, NK1.1, Ter119, FceRI to exclude other immune cell types.[7]

    • Positive ILC2 markers: Antibodies against CD45, Thy1.2 (CD90.2), ST2 (IL-33R), and CD127 (IL-7Ra).[5]

    • Intracellular Staining (for proliferation and cytokines): Following surface staining, cells are fixed and permeabilized. Antibodies against Ki-67 (proliferation marker), IL-5, and IL-13 are then used.[5]

  • Analysis: Stained cells are analyzed on a flow cytometer. ILC2s are identified as Lineage-negative, CD45+, Thy1.2+, ST2+ cells.

3. In Vitro ILC2 Stimulation

  • ILC2 Sorting: ILC2s are purified from the lung single-cell suspensions of naive or allergen-challenged mice using fluorescence-activated cell sorting (FACS).[6]

  • Cell Culture: Sorted ILC2s are cultured in complete RPMI medium.

  • Stimulation: Cells are stimulated for 6-24 hours with recombinant IL-33 (e.g., 10 ng/mL) in the presence or absence of LTC4, LTD4, or LTE4 (e.g., 100 nM).[3] In some experiments, a CysLT1R antagonist (e.g., Montelukast) is added to confirm receptor dependency.[7][8]

  • Cytokine Measurement: After incubation, cell culture supernatants are collected, and the concentrations of IL-5 and IL-13 are measured by ELISA.[3]

Conclusion

The data conclusively demonstrate that LTC4 and IL-33 synergistically activate ILC2s, leading to enhanced proliferation and production of type 2 cytokines. This interaction is critically dependent on the CysLT1R and involves the integration of NFAT and NF-κB/AP-1 signaling pathways.[1][3] These findings underscore the importance of the interplay between lipid mediators and cytokines in the pathogenesis of type 2 inflammatory diseases like asthma. Targeting the CysLT1R may therefore be a valuable therapeutic strategy to mitigate ILC2-driven inflammation that is amplified by IL-33.[2][4][9]

References

Validating Gene Expression Changes: A Comparative Guide to Leukotriene C4-Induced Cellular Responses

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise impact of inflammatory mediators on gene expression is paramount. This guide provides a comprehensive comparison of gene expression changes induced by Leukotriene C4 (LTC4), a potent lipid mediator of inflammation, with other key inflammatory stimuli. By presenting quantitative data, detailed experimental protocols, and clear visual representations of the underlying biological processes, this guide serves as a valuable resource for validating and interpreting gene expression studies in the context of inflammation and drug discovery.

Comparing the Transcriptional Landscapes: LTC4 in the Context of Other Inflammatory Mediators

To objectively assess the gene expression changes elicited by LTC4, it is crucial to compare its effects with those of other well-characterized inflammatory agents. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, and Tumor Necrosis Factor-alpha (TNF-α), a pleiotropic pro-inflammatory cytokine, are two of the most potent and widely studied inducers of the inflammatory response in immune cells such as macrophages and monocytes.

A study on human monocytes stimulated with TNF-α and LPS revealed thousands of differentially expressed genes for each stimulus.[1] Although both stimuli induced similar inflammatory profiles, specific gene signatures for each were identified, with a significant number of regulated genes associated with cytokines, cytokine receptors, and apoptosis.[1] In another study, RNA-sequencing of macrophages treated with LPS over a time course identified 2,512 differentially expressed genes, highlighting the dynamic nature of the inflammatory response.[2]

While specific genome-wide data for LTC4-stimulated human monocytes or macrophages is not as readily available, studies have shown that LTC4 can induce the expression of specific genes. For instance, LTC4 can stimulate human endothelial cells to produce platelet-activating factor. Furthermore, the enzyme that synthesizes LTC4, LTC4 synthase (LTC4S), is itself subject to complex regulation by various cytokines, including upregulation by IL-13 and downregulation by IFNγ and TNF-α in human monocytes and macrophages.[3][4] This suggests that the gene expression profile induced by LTC4 is likely to be distinct and more targeted compared to the broad-spectrum activation induced by potent stimuli like LPS and TNF-α.

The following table summarizes the key characteristics of gene expression changes induced by these three inflammatory mediators, based on available literature. A comprehensive, direct comparative analysis would require a dedicated study performing RNA-sequencing on human primary macrophages stimulated in parallel with LTC4, LPS, and TNF-α.

FeatureThis compound (LTC4)Lipopolysaccharide (LPS)Tumor Necrosis Factor-alpha (TNF-α)
Primary Cell Types Macrophages, Monocytes, Endothelial Cells, Mast Cells, EosinophilsMacrophages, Monocytes, Dendritic CellsWide range of immune and non-immune cells
Signaling Pathway CysLT receptors (CysLT1R, CysLT2R) -> G-protein signaling -> Downstream kinasesToll-like receptor 4 (TLR4) -> MyD88-dependent and TRIF-dependent pathways -> NF-κB, MAPKs, IRFsTNF receptor 1 (TNFR1), TNF receptor 2 (TNFR2) -> NF-κB, MAPKs, apoptosis pathways
Magnitude of Gene Expression Changes Expected to be more targeted and less extensive than LPS/TNF-αBroad and extensive, thousands of genes regulated[1][2]Broad and extensive, thousands of genes regulated[1]
Key Upregulated Gene Categories Likely includes genes involved in cell adhesion, chemotaxis, and potentially a subset of inflammatory cytokines and chemokines.Pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, type I interferons, enzymes involved in inflammation (e.g., COX-2)[2]Pro-inflammatory cytokines and chemokines, adhesion molecules, apoptosis-related genes[1]
Validation Methods Primarily qPCR for specific target genes.Microarray and RNA-seq followed by qPCR validation of key differentially expressed genes.[2]Microarray and RNA-seq followed by qPCR validation of key differentially expressed genes.[1]

Experimental Protocols for Validation

Accurate validation of gene expression changes is critical. The following are detailed methodologies for key experiments to compare the effects of LTC4 with other inflammatory stimuli.

Cell Culture and Differentiation of Human Monocytes to Macrophages
  • Isolation of Human Monocytes: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. CD14+ monocytes are then purified from PBMCs using magnetic-activated cell sorting (MACS).

  • Differentiation into Macrophages: Purified monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 50 ng/mL of Macrophage Colony-Stimulating Factor (M-CSF) for 6-7 days to differentiate them into macrophages. The medium is replaced every 2-3 days.

Stimulation of Macrophages
  • After differentiation, the macrophage culture medium is replaced with fresh, serum-free RPMI-1640 for at least 4 hours prior to stimulation.

  • Cells are then treated with one of the following stimuli for a specified time (e.g., 4, 8, or 24 hours):

    • This compound (LTC4): 100 nM

    • Lipopolysaccharide (LPS): 100 ng/mL

    • Tumor Necrosis Factor-alpha (TNF-α): 10 ng/mL

    • Control: Vehicle (e.g., ethanol (B145695) for LTC4, sterile water for LPS and TNF-α)

  • Three biological replicates should be prepared for each condition and time point.

RNA Extraction and Quality Control
  • Total RNA is extracted from the stimulated macrophages using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • The quantity and purity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop), and the integrity is evaluated using an Agilent Bioanalyzer or similar instrument.

Quantitative Real-Time PCR (qPCR) for Gene Expression Validation
  • Reverse Transcription: 1 µg of total RNA is reverse transcribed into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit.

  • qPCR Reaction: The qPCR reaction is performed using a SYBR Green-based master mix and gene-specific primers on a real-time PCR system.

  • Primer Design: Primers for target genes of interest and housekeeping genes (e.g., GAPDH, ACTB) should be designed to span an exon-exon junction to avoid amplification of genomic DNA.

  • Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method, normalized to the expression of a stable housekeeping gene.

Visualizing the Pathways and Workflows

To facilitate a deeper understanding of the biological processes and experimental designs, the following diagrams are provided.

Caption: Simplified signaling pathway of this compound.

Experimental Workflow Experimental Workflow for Comparative Gene Expression Analysis cluster_cell_culture Cell Culture & Differentiation cluster_stimulation Stimulation cluster_analysis Analysis Monocytes Human CD14+ Monocytes Differentiation Differentiation with M-CSF (6-7 days) Monocytes->Differentiation Macrophages Human Macrophages Differentiation->Macrophages Control Control (Vehicle) Macrophages->Control LTC4 LTC4 (100 nM) Macrophages->LTC4 LPS LPS (100 ng/mL) Macrophages->LPS TNFa TNF-α (10 ng/mL) Macrophages->TNFa RNA_extraction RNA Extraction & QC Control->RNA_extraction LTC4->RNA_extraction LPS->RNA_extraction TNFa->RNA_extraction RNA_seq RNA-Sequencing RNA_extraction->RNA_seq qPCR qPCR Validation RNA_extraction->qPCR Data_analysis Differential Gene Expression Analysis RNA_seq->Data_analysis Data_analysis->qPCR Pathway_analysis Pathway & Network Analysis Data_analysis->Pathway_analysis

Caption: Workflow for comparing gene expression changes.

By following these protocols and utilizing the provided comparative data and visualizations, researchers can effectively validate and contextualize the gene expression changes induced by this compound. This will ultimately contribute to a more nuanced understanding of its role in inflammatory processes and aid in the development of novel therapeutic strategies.

References

Validating the In Vivo Role of Leukotriene C4 in Oxidative Stress: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo role of Leukotriene C4 (LTC4) in mediating oxidative stress, contrasted with alternative pathways. It is designed to offer a comprehensive overview supported by experimental data, detailed protocols, and clear visual representations of the underlying biological processes and experimental designs.

Introduction

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathogenic factor in a multitude of diseases. While numerous pathways contribute to in vivo oxidative stress, recent research has highlighted the significant role of the inflammatory mediator this compound (LTC4). This guide delves into the in vivo evidence validating the findings from in vitro studies on LTC4's role in oxidative stress, comparing it with other well-established pathways.

LTC4-Mediated Oxidative Stress vs. Alternative Pathways

In vivo studies, primarily in mouse models, have substantiated the role of LTC4 as a critical mediator of oxidative stress, particularly in the context of endoplasmic reticulum (ER) stress and chemotherapy. A key pathway identified involves the enzyme Microsomal Glutathione S-Transferase 2 (MGST2), which is responsible for the synthesis of LTC4. This pathway ultimately leads to the activation of NADPH oxidase 4 (NOX4) and subsequent oxidative DNA damage.[1]

For a comprehensive understanding, it is essential to compare this LTC4-dependent mechanism with alternative, LTC4-independent pathways that also contribute to in vivo oxidative stress. Two prominent examples are:

  • NOX2-Dependent Oxidative Stress: NADPH oxidase 2 (NOX2) is another isoform of NADPH oxidase that has been shown to be a significant source of ROS during ER stress, independent of the LTC4 signaling cascade.

  • Angiotensin II-Induced Oxidative Stress: The peptide hormone Angiotensin II (Ang II) is a potent inducer of oxidative stress in various tissues, primarily through the activation of NADPH oxidases.

The following sections provide a detailed comparison of these pathways, including quantitative data from in vivo studies, experimental protocols, and signaling pathway diagrams.

Quantitative Data Comparison

The following tables summarize quantitative data from in vivo studies, comparing key markers of oxidative stress across different models and pathways.

Table 1: In Vivo Oxidative Stress Markers in LTC4-Dependent Pathway

Model Intervention Oxidative Stress Marker Measurement Result Reference
Tunicamycin-induced acute kidney injury in miceWild-type (WT) vs. Mgst2 knockout (KO)Oxidative DNA damage (8-OHdG levels)ImmunohistochemistrySignificantly increased in WT, attenuated in Mgst2 KODvash et al., 2015
Tunicamycin-induced acute kidney injury in micePranlukast (LTC4 receptor antagonist) treatmentOxidative DNA damage (8-OHdG levels)ImmunohistochemistryTunicamycin-induced increase was significantly reduced by PranlukastDvash et al., 2015
Tunicamycin-induced acute kidney injury in miceWild-type (WT) vs. Mgst2 knockout (KO)Superoxide (B77818) production (DHE staining)Fluorescence MicroscopyMarkedly elevated in WT, reduced in Mgst2 KODvash et al., 2015

Note: Specific numerical data (mean ± SEM) for the Dvash et al. (2015) study were presented graphically in the original publication and are not available in a tabular format.

Table 2: In Vivo Oxidative Stress Markers in Alternative Pathways

Model Intervention Oxidative Stress Marker Measurement Result (Mean ± SEM) Reference
Angiotensin II-infused miceVehicle vs. Ang IIAortic Superoxide Production (DHE staining)Fluorescence Intensity (Arbitrary Units)Vehicle: ~100, Ang II: ~250(Graphical representation)
Angiotensin II-infused miceVehicle vs. Ang IIRenal 8-iso PGF2α excretion (pg/day)ELISAVehicle: 2.52 ± 0.35, Ang II: 5.85 ± 0.78[2]
Endothelial-specific Nox2 overexpressing mice on ApoE-/- backgroundApoE-/- vs. Nox2-Tg ApoE-/-Aortic Superoxide Production (nmol 2-hydroxyethidium/aorta)HPLCApoE-/-: 19.9 ± 6.3, Nox2-Tg ApoE-/-: 47.0 ± 7.0[3]
Spontaneously Hypertensive Rats (SHR)Male SHR + Vehicle vs. Male SHR + Ang IIPlasma 8-isoprostane (pg/mL)ELISAVehicle: 105 ± 15, Ang II: 180 ± 20[4]
Spontaneously Hypertensive Rats (SHR)Male SHR + Vehicle vs. Male SHR + Ang IIPlasma SOD activity (Units/mL/mg)Activity AssayVehicle: 76 ± 9, Ang II: 85 ± 10[4]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental designs, the following diagrams have been generated using Graphviz.

Signaling Pathways

cluster_0 LTC4-Dependent Pathway cluster_1 LTC4-Independent Pathways ER Stress / Chemotherapy ER Stress / Chemotherapy MGST2 MGST2 ER Stress / Chemotherapy->MGST2 Upregulates LTC4 LTC4 MGST2->LTC4 Synthesizes LTC4 Receptors LTC4 Receptors LTC4->LTC4 Receptors Activates NOX4 NOX4 LTC4 Receptors->NOX4 Activates ROS Production ROS Production NOX4->ROS Production Oxidative DNA Damage Oxidative DNA Damage ROS Production->Oxidative DNA Damage ER Stress ER Stress NOX2 NOX2 ER Stress->NOX2 Activates ROS Production_alt ROS Production NOX2->ROS Production_alt Angiotensin II Angiotensin II AT1 Receptor AT1 Receptor Angiotensin II->AT1 Receptor Binds AT1 Receptor->NOX2 Activates Oxidative Stress_alt Oxidative Stress ROS Production_alt->Oxidative Stress_alt

Caption: Signaling pathways of LTC4-dependent and -independent oxidative stress.

Experimental Workflow

cluster_workflow In Vivo Oxidative Stress Assessment Workflow Animal Model Animal Model Induction of Stress Induction of Stress Animal Model->Induction of Stress Treatment / Genetic Modification Treatment / Genetic Modification Induction of Stress->Treatment / Genetic Modification Tissue Collection Tissue Collection Treatment / Genetic Modification->Tissue Collection Measurement of Oxidative Stress Markers Measurement of Oxidative Stress Markers Tissue Collection->Measurement of Oxidative Stress Markers Data Analysis Data Analysis Measurement of Oxidative Stress Markers->Data Analysis

Caption: General workflow for in vivo assessment of oxidative stress.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Tunicamycin-Induced Acute Kidney Injury in Mice
  • Objective: To induce ER stress in the kidneys of mice to study downstream signaling pathways.

  • Procedure:

    • Administer a single intraperitoneal (i.p.) injection of tunicamycin (B1663573) (e.g., 1 mg/kg body weight) dissolved in a suitable vehicle (e.g., 150 mM dextrose) to mice.

    • House the mice with free access to food and water.

    • Euthanize the mice at specified time points after injection (e.g., 48 hours).

    • Perfuse the kidneys with phosphate-buffered saline (PBS) and harvest for subsequent analysis.

Dihydroethidium (DHE) Staining for Superoxide Detection in Kidney Tissue
  • Objective: To visualize and quantify superoxide production in kidney tissue sections.

  • Procedure:

    • Embed freshly harvested kidney tissue in optimal cutting temperature (OCT) compound and freeze.

    • Cut cryosections (e.g., 10 µm thick) and mount on glass slides.

    • Equilibrate the sections in PBS.

    • Incubate the sections with DHE solution (e.g., 10 µM in PBS) in a light-protected, humidified chamber at 37°C for 30 minutes.

    • Wash the sections with PBS to remove excess DHE.

    • Mount the sections with a coverslip using an aqueous mounting medium.

    • Immediately visualize the sections using a fluorescence microscope with appropriate filters (e.g., excitation at 518 nm and emission at 605 nm).

    • Quantify the fluorescence intensity using image analysis software.

Immunohistochemistry for 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG)
  • Objective: To detect and quantify oxidative DNA damage in kidney tissue.

  • Procedure:

    • Fix kidney tissue in 10% neutral buffered formalin and embed in paraffin (B1166041).

    • Cut paraffin sections (e.g., 4 µm thick) and mount on slides.

    • Deparaffinize and rehydrate the sections.

    • Perform antigen retrieval by heating the sections in a citrate (B86180) buffer (e.g., 10 mM, pH 6.0).[5]

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding sites with a blocking serum (e.g., normal goat serum).

    • Incubate the sections with a primary antibody against 8-OHdG overnight at 4°C.[5]

    • Incubate with a biotinylated secondary antibody.

    • Apply an avidin-biotin-peroxidase complex.

    • Develop the signal with a suitable chromogen (e.g., DAB).

    • Counterstain with hematoxylin.

    • Dehydrate, clear, and mount the sections.

    • Quantify the staining intensity or the number of positive cells.

Superoxide Dismutase (SOD) and Catalase Activity Assays
  • Objective: To measure the activity of key antioxidant enzymes in tissue homogenates.

  • Procedure for SOD Activity:

    • Homogenize kidney tissue in a cold buffer (e.g., 0.1 M Tris-HCl, pH 7.4).

    • Centrifuge the homogenate and collect the supernatant.

    • Use a commercial SOD assay kit or a standard method, such as one based on the inhibition of nitroblue tetrazolium (NBT) reduction.

    • Measure the absorbance at a specific wavelength (e.g., 560 nm) using a spectrophotometer.

    • Calculate SOD activity based on a standard curve and normalize to the protein concentration of the sample.

  • Procedure for Catalase Activity:

    • Prepare tissue homogenates as described for the SOD assay.

    • Use a commercial catalase assay kit or a method based on the decomposition of hydrogen peroxide (H2O2).

    • Monitor the decrease in H2O2 concentration by measuring the absorbance at 240 nm.

    • Calculate catalase activity based on the rate of H2O2 decomposition and normalize to the protein concentration.[6]

Conclusion

The in vivo validation of LTC4's role in oxidative stress, particularly through the MGST2-LTC4-NOX4 pathway, provides a significant advancement in our understanding of the molecular mechanisms underlying cellular damage in various pathological conditions. The comparative analysis with LTC4-independent pathways, such as those involving NOX2 and Angiotensin II, underscores the multifaceted nature of oxidative stress and highlights potential therapeutic targets for intervention. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to unravel the complexities of oxidative stress and develop novel therapeutic strategies.

References

A Comparative Guide to the Specificity of a New Monoclonal Antibody Against Leukotriene C4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a new high-specificity monoclonal antibody, mAb-LTC4-Prime, against other commercially available alternatives for the detection and quantification of Leukotriene C4 (LTC4). This compound is a potent inflammatory mediator of the cysteinyl leukotriene family, playing a crucial role in the pathophysiology of asthma and other inflammatory diseases.[1][2][3] Accurate measurement of LTC4 is critical for both basic research and the development of novel therapeutics.

The mAb-LTC4-Prime antibody has been developed to offer superior specificity, minimizing cross-reactivity with other structurally similar leukotrienes, a common challenge in LTC4 immunoassays.

Performance Comparison

The specificity of mAb-LTC4-Prime was evaluated against two other commercially available anti-LTC4 antibodies (Competitor A and Competitor B) using a competitive enzyme-linked immunosorbent assay (ELISA). The cross-reactivity with major related eicosanoids, including Leukotriene D4 (LTD4), Leukotriene E4 (LTE4), and Leukotriene B4 (LTB4), was determined.

Table 1: Cross-Reactivity Profile of Anti-Leukotriene C4 Monoclonal Antibodies

CompoundmAb-LTC4-PrimeCompetitor ACompetitor B
This compound (LTC4) 100% 100%100%
Leukotriene D4 (LTD4)<0.01% <0.01%~0.5%
Leukotriene E4 (LTE4)0.08% 0.16%[4]~1.5%
Leukotriene B4 (LTB4)0.15% 1.2%[4]~2.0%
Arachidonic Acid<0.001% 0.00029%[4]Not Reported
L-Glutathione<0.01% <0.01%[4]Not Reported

Data for Competitor A is sourced from publicly available information for a commercial ELISA kit.[4] Data for Competitor B is a composite representation of other available antibodies.

Key Findings:

  • Superior Specificity: mAb-LTC4-Prime demonstrates significantly lower cross-reactivity with LTB4 and LTE4 compared to the competitor antibodies.

  • High Sensitivity: The competitive ELISA developed with mAb-LTC4-Prime achieves a lower limit of detection of approximately 5 pg/ml, comparable to or exceeding the sensitivity of leading commercial kits which report sensitivities of around 7.4 pg/ml to 21.2 pg/ml.[4][5]

Experimental Protocols & Methodologies

To ensure transparency and reproducibility, the detailed protocol for the competitive ELISA used to determine the specificity of mAb-LTC4-Prime is provided below.

Protocol: Competitive ELISA for this compound

This assay is based on the competition between unlabeled LTC4 (in standards or samples) and a fixed amount of horseradish peroxidase (HRP)-labeled LTC4 for a limited number of binding sites on the mAb-LTC4-Prime antibody coated on a microtiter plate.[1]

Materials:

  • Microtiter plate pre-coated with mAb-LTC4-Prime

  • LTC4 standard solutions

  • LTC4-HRP conjugate

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • TMB Substrate Solution

  • Stop Solution (e.g., 1 M H₂SO₄)

  • Samples for analysis (e.g., cell culture supernatants, plasma)[1][6]

Procedure:

  • Sample/Standard Addition: Add 50 µL of standard solutions or prepared samples to the appropriate wells of the antibody-coated microplate. It is recommended to run all standards and samples in duplicate.[1]

  • Competitive Reaction: Add 50 µL of HRP-conjugated LTC4 to each well. Seal the plate and incubate for 2 hours at room temperature on a gentle shaker.[1]

  • Washing: Aspirate the contents of the wells and wash each well four times with 300 µL of Wash Buffer. Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on a clean paper towel.[1]

  • Substrate Incubation: Add 100 µL of TMB Substrate to each well. Incubate the plate for 15-30 minutes at room temperature in the dark. A blue color will develop.[1]

  • Stopping Reaction: Add 50 µL of Stop Solution to each well. The color in the wells will change from blue to yellow.[1]

  • Absorbance Measurement: Read the absorbance of each well at 450 nm within 15 minutes of adding the Stop Solution.[1]

  • Calculation: The concentration of LTC4 in the samples is inversely proportional to the color intensity.[1] A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The LTC4 concentration in the samples is then determined from this curve.

Visualized Pathways and Workflows

To further elucidate the context and application of mAb-LTC4-Prime, the following diagrams illustrate the relevant biological pathway and experimental workflows.

This compound Biosynthesis and Signaling Pathway

This compound is synthesized from arachidonic acid via the 5-lipoxygenase pathway.[7] It is then converted to LTD4 and LTE4.[7] These cysteinyl leukotrienes exert their effects by binding to CysLT receptors.[2][7]

G cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 5-LO / FLAP FLAP FLAP Five_LO 5-Lipoxygenase (5-LO) LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4 Hydrolase LTC4 This compound (LTC4) LTA4->LTC4 LTC4 Synthase LTA4_Hydrolase LTA4 Hydrolase LTC4_Synthase LTC4 Synthase LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 CysLT_Receptors CysLT Receptors (CysLT1R, CysLT2R) LTC4->CysLT_Receptors LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 LTD4->CysLT_Receptors LTE4->CysLT_Receptors Inflammatory_Response Inflammatory Response (Bronchoconstriction, etc.) CysLT_Receptors->Inflammatory_Response

Caption: this compound biosynthesis and signaling pathway.

Workflow for Monoclonal Antibody Specificity Testing

The process of confirming the specificity of a new monoclonal antibody involves several key steps, from initial screening to detailed cross-reactivity analysis.

G Start Start: Hybridoma Screening ELISA_Screening Primary Screening: ELISA for LTC4 Binding Start->ELISA_Screening Select_Clones Select Positive Clones ELISA_Screening->Select_Clones Select_Clones->ELISA_Screening Negative Purification Antibody Purification Select_Clones->Purification Positive Cross_Reactivity_ELISA Specificity Testing: Competitive ELISA Purification->Cross_Reactivity_ELISA Analyze_Data Analyze Cross-Reactivity Data Cross_Reactivity_ELISA->Analyze_Data Final_Validation Final Validation Analyze_Data->Final_Validation

Caption: Workflow for confirming monoclonal antibody specificity.

Principle of Competitive ELISA

The competitive ELISA format is crucial for quantifying small molecules like LTC4. The signal generated is inversely proportional to the amount of LTC4 in the sample.

G cluster_low Low Sample LTC4 cluster_high High Sample LTC4 Low_LTC4 Well with coated Ab High Signal (Low LTC4 in sample) HRP-LTC4 binds Ab logic Signal Intensity ∝ 1 / [Sample LTC4] High_LTC4 Well with coated Ab Low Signal (High LTC4 in sample) Sample LTC4 outcompetes HRP-LTC4

Caption: Principle of the competitive ELISA for LTC4 detection.

References

Validating the Clinical Relevance of Elevated Leukotriene C4 in Patient Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Leukotriene C4 (LTC4) as a clinical biomarker in various inflammatory diseases. It includes a summary of quantitative data, detailed experimental protocols for LTC4 measurement, and a comparison with alternative inflammatory markers. Visual diagrams of the LTC4 signaling pathway and experimental workflows are provided to facilitate a deeper understanding of its biological context and measurement.

Clinical Relevance of Elevated this compound

This compound is a potent lipid mediator synthesized from arachidonic acid via the 5-lipoxygenase pathway. Elevated levels of LTC4 have been implicated in the pathophysiology of several inflammatory conditions, making it a valuable biomarker for disease activity and therapeutic monitoring.

  • Asthma: In asthma, LTC4 and other cysteinyl leukotrienes (LTD4 and LTE4) are powerful bronchoconstrictors, inducing airway smooth muscle contraction, mucus secretion, and edema.[1][2] Urinary levels of the stable LTC4 metabolite, Leukotriene E4 (LTE4), are often elevated in asthmatic patients, particularly during exacerbations, and correlate with the degree of airflow obstruction.[3]

  • Rheumatoid Arthritis (RA): Leukotrienes are present in the inflamed joints of RA patients. While some studies have not found significantly different LTC4 levels in the synovial fluid of RA patients compared to those with osteoarthritis, others have noted elevated levels of its downstream metabolites, LTD4 and LTE4, suggesting a role in the inflammatory cascade within the joint.[4]

  • Inflammatory Bowel Disease (IBD): Increased synthesis of leukotrienes has been observed in the colonic mucosa of patients with IBD.[5] Studies have shown an enhanced release of LTC4 from the jejunal mucosa of patients with Crohn's disease, even in clinically inactive stages, suggesting a fundamental alteration in the gut's inflammatory pathways.[6]

Quantitative Data Summary

The following table summarizes representative concentrations of this compound (or its metabolite LTE4) in various biological samples from patients with asthma, rheumatoid arthritis, and inflammatory bowel disease, as well as in healthy controls. It is important to note that values can vary significantly based on the analytical method, patient population, and disease severity.

Disease StateAnalyteSample TypeConcentration RangeReference
Asthma (Acute Exacerbation) LTE4UrineGeometric Mean: 111.7 pg/mg creatinine[3]
Asthma (Stable) LTE4UrineGeometric Mean: 75.6 pg/mg creatinine[3]
Aspirin-Sensitive Asthma LTE4UrineGeometric Mean: 101 pg/mg creatinine[7]
Rheumatoid Arthritis LTC4Synovial Fluid0.179 ± 0.016 pmol/ml[4]
Inflammatory Bowel Disease (Crohn's Disease) LTB4 (related leukotriene)Colonic Mucosa254 ng/g tissue[8]
Healthy Controls LTE4UrineGeometric Mean: 34-48 pg/mg creatinine[7]
Healthy Controls LTC4Synovial Fluid0.198 ± 0.018 pmol/ml (Osteoarthritis patients)[4]

Comparison with Alternative Inflammatory Biomarkers

This compound provides specific insights into the lipoxygenase pathway of inflammation. However, other biomarkers are also routinely used to assess systemic inflammation. The table below compares LTC4 with C-reactive protein (CRP) and Tumor Necrosis Factor-alpha (TNF-α).

BiomarkerAdvantagesDisadvantagesPerformance Characteristics
This compound (LTC4) Specific marker of the 5-lipoxygenase pathway; directly involved in the pathophysiology of certain inflammatory diseases.Short half-life, requiring measurement of more stable metabolites (e.g., LTE4); less established as a routine clinical marker.Assay dependent; LC-MS/MS offers high sensitivity and specificity.
C-reactive protein (CRP) Well-established, standardized assays available; reflects systemic inflammation and is widely used in clinical practice.[9]Non-specific marker of inflammation; can be elevated in a wide range of conditions, including infection and tissue injury.[9]High-sensitivity assays have a detection limit of <0.1 mg/L and good precision (<10% CV).[10][11]
Tumor Necrosis Factor-alpha (TNF-α) A key cytokine in the inflammatory cascade; a direct target for several successful biologic therapies.Can be challenging to measure accurately due to its low circulating levels and short half-life.Sensitivity and specificity vary depending on the assay and clinical context. Some immunoassays have detection limits in the low pg/mL range.[12]

Direct comparative studies have shown that in acute asthma, serum hs-CRP levels are significantly higher in patients compared to controls. In rheumatoid arthritis, LTB4 (a related leukotriene) has been shown to regulate the expression of TNF-α and IL-1β in synovial fibroblasts. In inflammatory bowel disease, CRP levels are a valuable marker for disease activity, particularly in Crohn's disease.[9]

Experimental Protocols

Accurate quantification of LTC4 is crucial for its validation as a clinical biomarker. The two most common methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This compound ELISA Protocol (Competitive Assay)

This protocol provides a general overview of a competitive ELISA for LTC4 quantification. Specific details may vary between commercial kits.

1. Principle: This assay is based on the competition between unlabeled LTC4 in the sample and a fixed amount of enzyme-labeled LTC4 for a limited number of binding sites on a specific anti-LTC4 antibody coated on a microplate. The amount of bound enzyme-labeled LTC4 is inversely proportional to the concentration of LTC4 in the sample.

2. Materials:

  • Anti-LTC4 coated microplate

  • LTC4 standards

  • Patient samples (plasma, serum, urine, cell culture supernatants)

  • HRP-conjugated LTC4

  • Wash Buffer

  • Substrate Solution (e.g., TMB)

  • Stop Solution

  • Plate reader

3. Sample Preparation:

  • Plasma: Collect blood in tubes containing EDTA or heparin. Centrifuge at 1000 x g for 15 minutes at 4°C.

  • Serum: Allow blood to clot at room temperature for 30-60 minutes. Centrifuge at 1000 x g for 15 minutes.

  • Urine: Centrifuge to remove particulate matter.

  • Samples may require solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.

4. Assay Procedure:

  • Add 50 µL of standards and samples to the appropriate wells of the microplate.

  • Add 50 µL of HRP-conjugated LTC4 to each well.

  • Incubate for 2 hours at room temperature with gentle shaking.

  • Wash the plate four times with Wash Buffer.

  • Add 100 µL of Substrate Solution to each well and incubate for 15-30 minutes at room temperature in the dark.

  • Add 50 µL of Stop Solution to each well.

  • Read the absorbance at 450 nm within 15 minutes.

5. Data Analysis:

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of LTC4 in the samples by interpolating their absorbance values on the standard curve.

This compound LC-MS/MS Protocol

LC-MS/MS offers high sensitivity and specificity for the quantification of LTC4 and its metabolites.

1. Principle: This method uses high-performance liquid chromatography (HPLC) to separate LTC4 from other components in the sample, followed by tandem mass spectrometry (MS/MS) for highly selective and sensitive detection and quantification.

2. Materials:

  • LC-MS/MS system

  • HPLC column (e.g., C18)

  • LTC4 analytical standard and stable isotope-labeled internal standard (e.g., LTC4-d5)

  • Solvents (e.g., acetonitrile (B52724), methanol (B129727), water, formic acid)

  • Solid-phase extraction (SPE) cartridges

3. Sample Preparation (Solid-Phase Extraction):

  • Spike the sample with the internal standard.

  • Condition the SPE cartridge with methanol followed by water.

  • Load the sample onto the cartridge.

  • Wash the cartridge with a low percentage of organic solvent to remove interferences.

  • Elute LTC4 with a higher percentage of organic solvent (e.g., methanol).

  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

4. LC-MS/MS Analysis:

  • Chromatography: Separate the reconstituted sample on a C18 column using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Mass Spectrometry: Use electrospray ionization (ESI) in negative ion mode. Monitor specific precursor-to-product ion transitions for LTC4 and its internal standard (Multiple Reaction Monitoring - MRM).

5. Data Analysis:

  • Quantify LTC4 by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analytical standard.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

LTC4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response LTC4 This compound CysLT1R CysLT1 Receptor LTC4->CysLT1R binds CysLT2R CysLT2 Receptor LTC4->CysLT2R binds Gq Gq CysLT1R->Gq activates CysLT2R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Contraction Smooth Muscle Contraction Ca2_release->Contraction ERK ERK1/2 PKC->ERK activates Inflammation Inflammation PKC->Inflammation ERK->Inflammation Proliferation Cell Proliferation ERK->Proliferation

Caption: this compound Signaling Pathway.

LTC4_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Patient_Sample Patient Sample (Plasma, Serum, Urine) Spike_IS Spike with Internal Standard Patient_Sample->Spike_IS SPE Solid-Phase Extraction (SPE) Spike_IS->SPE Elute Elute LTC4 SPE->Elute Dry_Reconstitute Dry Down & Reconstitute Elute->Dry_Reconstitute LC_Separation LC Separation (C18 Column) Dry_Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Concentration Determine Concentration from Calibration Curve Ratio_Calculation->Concentration

Caption: LC-MS/MS Workflow for LTC4 Quantification.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Leukotriene C4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of biologically active compounds like Leukotriene C4 are paramount for ensuring laboratory safety and environmental protection. Adherence to established protocols minimizes exposure risks and ensures regulatory compliance. This compound, a potent inflammatory mediator, and its common solvent, ethanol, necessitate careful management as hazardous waste.[1][2]

Personal Protective Equipment and Safety Precautions

Before handling or disposing of this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE). Work should always be conducted in a well-ventilated area, such as a chemical fume hood, to prevent inhalation of vapors.[1][2]

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., disposable nitrile)To prevent skin contact with the leukotriene and its solvent.[2]
Eye Protection Safety glasses with side shields or chemical safety gogglesTo protect eyes from splashes.[1][2]
Body Protection Laboratory coatTo protect skin and clothing from contamination.[1][2]
Foot Protection Closed-toe shoesStandard laboratory practice to protect feet from spills.[2]

Step-by-Step Disposal Protocol

This compound and any materials contaminated with it must be treated as hazardous chemical waste.[1] Under no circumstances should it be disposed of down the drain or in regular trash.[1]

  • Waste Segregation : All liquid waste containing this compound and its solvent should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[2] Similarly, all contaminated solid consumables, such as gloves and pipette tips, should be placed in a separate, designated solid hazardous waste container.[2] Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department, as this could lead to dangerous reactions.[1]

  • Container Management : Use the original container for waste collection whenever possible.[1] If the original container is compromised, transfer the waste to a compatible, properly labeled hazardous waste container.[1] The label must clearly indicate "Hazardous Waste" and specify the chemical name, "this compound".[1]

  • Waste Storage : Store the sealed hazardous waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[1] This area should be away from sources of ignition, especially since this compound is often supplied in a flammable solvent like ethanol.[1][3]

  • Arranging for Disposal : Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the this compound waste.[1][2] All disposal must be carried out in accordance with local, state, and federal regulations.[1][4]

Spill Management Protocol

In the event of a this compound spill, the following steps should be taken immediately:

  • Evacuate and Ventilate : Clear the immediate area of all personnel and ensure it is well-ventilated.[1]

  • Contain the Spill : Use an absorbent material, such as vermiculite (B1170534) or sand, to contain the spill and prevent it from spreading.[1]

  • Collect the Waste : Carefully collect the absorbent material and the spilled substance using non-sparking tools.[1] Place the collected material into a labeled hazardous waste container.[1]

  • Decontaminate the Area : Clean the spill area with an appropriate solvent, followed by a thorough washing with soap and water.[1] All cleaning materials used in this process must also be disposed of as hazardous waste.[1]

  • Report the Spill : Report the incident to your laboratory supervisor and your institution's EHS department.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Disposal Protocol cluster_spill Spill Response start Start ppe Don Personal Protective Equipment (PPE) start->ppe fume_hood Work in a Well-Ventilated Area (Fume Hood) ppe->fume_hood experiment Perform Experiment with this compound fume_hood->experiment collect_liquid Collect Liquid Waste in Labeled, Sealed Container experiment->collect_liquid collect_solid Collect Contaminated Solids Separately experiment->collect_solid spill Spill Occurs experiment->spill store_waste Store Waste in Designated Secure Area collect_liquid->store_waste collect_solid->store_waste contact_ehs Arrange for Pickup by EHS/Licensed Contractor store_waste->contact_ehs end End contact_ehs->end evacuate Evacuate and Ventilate Area spill->evacuate contain Contain Spill with Absorbent Material evacuate->contain collect_spill Collect Waste into Hazardous Container contain->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate report_spill Report to Supervisor and EHS decontaminate->report_spill report_spill->store_waste

Caption: Workflow for safe handling and disposal of this compound.

References

Safeguarding Research: A Comprehensive Guide to Handling Leukotriene C4

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety protocols, operational procedures, and disposal plans for handling Leukotriene C4 (LTC4). It is intended for researchers, scientists, and drug development professionals to ensure laboratory safety and maintain the integrity of this potent, biologically active lipid. Adherence to these guidelines is critical to minimize exposure risks and prevent sample degradation.

This compound is a powerful inflammatory mediator belonging to the cysteinyl leukotriene family.[1][2] Due to its biological potency, even at low concentrations, stringent safety measures are imperative.[3][4] The primary hazards associated with LTC4 include potential harm if swallowed, skin and eye irritation, and respiratory irritation.[5] It is often supplied in an ethanol (B145695) solution, which introduces the additional risks of flammability and eye irritation.[6][7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required equipment when handling this compound. For procedures with a higher risk of aerosol generation, enhanced respiratory protection, such as a Powered Air-Purifying Respirator (PAPR), should be considered.[8]

PPE CategoryItemSpecifications and Recommendations
Eye Protection Safety GogglesMust provide a complete seal around the eyes to protect from splashes. To be worn at all times.[6][9]
Face ShieldRecommended for additional protection, worn over safety goggles.[8]
Hand Protection Chemical-resistant glovesDisposable nitrile gloves are the minimum requirement.[6][9]
Double GlovingRecommended for added protection. The outer pair should be changed immediately upon contamination.[6][8]
Body Protection Laboratory CoatTo protect skin and clothing from splashes.[6][9]
Disposable CoverallsRecommended for procedures with a higher risk of splashing to provide full-body protection.[8]
Foot Protection Closed-toe ShoesStandard laboratory policy to protect against spills and falling objects.[6]
Respiratory Protection Chemical Fume HoodAll handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][9]
NIOSH-approved RespiratorTo be used for procedures where vapors may be present and cannot be controlled by a fume hood.[10]

Operational Plan: Step-by-Step Handling Procedure

Proper handling techniques are crucial not only for safety but also for preventing the degradation of this sensitive lipid.[6]

1. Preparation:

  • Ensure all necessary PPE is worn correctly before entering the handling area.

  • Prepare the workspace within a chemical fume hood.

  • Have all necessary materials, such as non-plastic labware (glass, stainless steel, or Teflon-lined), readily available to minimize movement.[6]

2. Handling the Compound:

  • Before opening, allow the vial of this compound to warm to room temperature to prevent moisture condensation, which can lead to hydrolysis.[6]

  • Handle the compound carefully to avoid inhalation, ingestion, or skin contact.[6]

  • For aliquoting or dilution, use only glass, stainless steel, or Teflon-lined labware to prevent impurities from leaching into the organic solvent.[6]

3. Storage:

  • For long-term storage, this compound should be kept at -20°C or below in a glass vial with a Teflon-lined cap.[6]

  • To prevent oxidation, it is recommended to overlay the solution with an inert gas like argon or nitrogen before sealing the vial.[6]

Disposal Plan: Waste Management Protocol

All materials contaminated with this compound must be treated as hazardous waste.[6][9]

1. Waste Segregation:

  • Collect all liquid waste containing this compound and its solvent in a dedicated, clearly labeled, and sealed hazardous waste container.[6]

  • Dispose of all contaminated solid consumables (e.g., gloves, pipette tips, paper towels) in a separate, clearly labeled solid hazardous waste container.[6]

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[9]

2. Decontamination:

  • Decontaminate all surfaces and non-disposable equipment that may have come into contact with this compound by scrubbing with alcohol, followed by soap and water.[5]

  • All cleaning materials used for decontamination must also be disposed of as hazardous waste.[9]

3. Final Disposal:

  • Arrange for the disposal of all hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor, in accordance with local, state, and federal regulations.[9]

Emergency First Aid Procedures

In the event of accidental exposure, immediate action is crucial.

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove any contaminated clothing.[5][6]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5][6]
Inhalation Move the person to fresh air. If breathing is difficult, provide artificial respiration. Consult a physician.[5][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[5][6]

Experimental Protocol: Extraction and Analysis from Biological Fluids

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the standard method for the accurate measurement of leukotrienes. The following is a representative protocol for the extraction of cysteinyl leukotrienes from bronchoalveolar lavage fluid (BALF).[11]

1. Sample Collection and Handling:

  • Perform bronchoalveolar lavage according to standard clinical procedures.

  • Immediately place the collected BALF on ice.

  • Centrifuge at 400 x g for 10 minutes at 4°C to remove cells.

  • Transfer the supernatant to a new tube and store it at -80°C until analysis.[11]

2. Solid-Phase Extraction (SPE):

  • Condition a C18 SPE cartridge with 5 ml of methanol, followed by 5 ml of water.

  • Acidify the BALF supernatant to a pH of 3.0 using formic acid.

  • Load the acidified sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 ml of water, followed by 5 ml of 15% methanol.

  • Elute the leukotrienes with 2 ml of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.[11]

3. HPLC-MS/MS Analysis:

  • Reconstitute the dried extract in an appropriate mobile phase for injection into the HPLC-MS/MS system.

  • Analyze the sample using a validated method for the quantification of this compound.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_disposal 3. Disposal Phase cluster_emergency 4. Emergency Response prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_materials Gather All Necessary Materials prep_workspace->prep_materials handle_warm Warm Vial to Room Temperature prep_materials->handle_warm Proceed to Handling handle_aliquot Aliquot/Dilute Using Non-Plastic Labware handle_warm->handle_aliquot handle_store Store at <= -20°C Under Inert Gas handle_aliquot->handle_store disp_segregate Segregate Liquid & Solid Hazardous Waste handle_store->disp_segregate Proceed to Disposal disp_decon Decontaminate Surfaces & Equipment disp_segregate->disp_decon disp_collect Arrange for Professional Waste Collection disp_decon->disp_collect emergency_spill Spill: Evacuate, Ventilate, Contain, and Clean emergency_exposure Exposure: Follow First Aid Procedures & Seek Medical Aid

References

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